molecular formula C9H8N2O B184266 N-(4-Cyanophenyl)acetamide CAS No. 35704-19-9

N-(4-Cyanophenyl)acetamide

Cat. No.: B184266
CAS No.: 35704-19-9
M. Wt: 160.17 g/mol
InChI Key: UFKRTEWFEYWIHD-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)acetamide, also known as 4'-Cyanoacetanilide or 4-Acetamidobenzonitrile, is a solid organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This compound is characterized as a white to light yellow crystalline powder and has a melting point in the range of 202.0 °C to 206.0 °C . As a versatile chemical building block, the structure of this compound features both an acetamide group and a cyano (nitrile) group on a phenyl ring. This combination makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules. It is soluble in common organic solvents such as ethanol and acetone . Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses . Handling and Storage: This compound is air-sensitive and should be stored under inert gas, sealed in a dry environment at room temperature (with recommendations for a cool, dark place below 15°C) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-cyanophenyl)acetamide
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InChI

InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,1H3,(H,11,12)
Source PubChem
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InChI Key

UFKRTEWFEYWIHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20189225
Record name 4-Cyanoacetanilide
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Molecular Weight

160.17 g/mol
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CAS No.

35704-19-9
Record name N-(4-Cyanophenyl)acetamide
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Foundational & Exploratory

An In-Depth Technical Guide to N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Building Block

N-(4-Cyanophenyl)acetamide, also known by its synonyms 4-acetamidobenzonitrile and 4-cyanoacetanilide, is a bifunctional aromatic compound that holds significant importance as a versatile intermediate in the realms of medicinal chemistry and materials science.[1][2] Its structure uniquely combines a reactive nucleophilic secondary amide group with an electrophilic nitrile moiety, positioned para on a stable benzene ring. This strategic arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable scaffold for the synthesis of more complex molecular architectures.[3] This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and safety considerations, designed to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

This compound is typically encountered as an off-white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference(s)
CAS Number 35704-19-9[1]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight 160.17 g/mol [1][2]
Melting Point 207 °C[4]
Boiling Point (Normal) 434.85 °C[4]
Appearance Off-white crystalline powder and chunks[3]
InChIKey UFKRTEWFEYWIHD-UHFFFAOYSA-N[2]
SMILES CC(=O)NC1=CC=C(C=C1)C#N[2]

The crystalline structure of this compound has been elucidated, providing valuable insights into its solid-state conformation and intermolecular interactions, which can influence its solubility and dissolution properties in various solvent systems.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the N-acylation of 4-aminobenzonitrile. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Principle

The synthesis proceeds via the nucleophilic attack of the primary amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of an acylating agent, typically acetic anhydride. The lone pair of electrons on the nitrogen atom initiates the reaction. The electron-withdrawing nature of the para-nitrile group slightly reduces the nucleophilicity of the amino group compared to aniline, but the reaction proceeds readily under appropriate conditions.[3] The use of a base is often unnecessary when using a highly reactive acylating agent like acetic anhydride, as the reaction is generally favorable.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-Aminobenzonitrile 4-Aminobenzonitrile N-Acylation N-Acylation 4-Aminobenzonitrile->N-Acylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-Acylation This compound This compound N-Acylation->this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the N-acylation of aromatic amines.[5][6]

Materials:

  • 4-Aminobenzonitrile

  • Acetic Anhydride

  • Concentrated Hydrochloric Acid (optional, for workup)

  • 10% Sodium Bicarbonate Solution (for workup)

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-aminobenzonitrile (1.0 eq) in a minimal amount of a suitable solvent like glacial acetic acid or, in some variations, perform the reaction neat.

  • Addition of Acylating Agent: To the stirred suspension, slowly add acetic anhydride (1.1 eq). An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water or ice to precipitate the crude product.

  • Neutralization: If the reaction was performed in an acidic medium, neutralize the solution by the slow addition of a 10% sodium bicarbonate solution until the effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold distilled water to remove any unreacted starting materials and water-soluble byproducts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven to remove residual solvent.

Self-Validation: The success of the synthesis can be validated by determining the melting point of the product and comparing it to the literature value. Further confirmation is achieved through the spectroscopic analyses detailed in the following section.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a unique "fingerprint" of the molecule by identifying its functional groups.

Wavenumber (cm⁻¹)AssignmentFunctional Group
~3300N-H StretchSecondary Amide
~3100-3000C-H StretchAromatic
~2230C≡N StretchNitrile
~1670C=O Stretch (Amide I)Amide
~1590, 1485C=C StretchAromatic Ring
~1530N-H Bend (Amide II)Amide

The presence of a strong absorption around 2230 cm⁻¹ is characteristic of the nitrile group, while the strong carbonyl absorption around 1670 cm⁻¹ and the N-H stretch confirm the formation of the amide.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3Singlet1HAmide N-H
~7.7Doublet2HAromatic C-H (ortho to -CN)
~7.6Doublet2HAromatic C-H (ortho to -NHAc)
~2.1Singlet3HMethyl C-H (-COCH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent used. The aromatic region will show two distinct doublets due to the para-substitution pattern.[9][10]

¹³C NMR:

Chemical Shift (δ, ppm)Assignment
~169Carbonyl Carbon (C=O)
~142Aromatic Carbon (C-NHAc)
~133Aromatic Carbon (C-H, ortho to -CN)
~120Aromatic Carbon (C-H, ortho to -NHAc)
~118Nitrile Carbon (C≡N)
~108Aromatic Carbon (C-CN)
~24Methyl Carbon (-CH₃)

Note: The quaternary carbon attached to the nitrile group appears at a relatively upfield position for an aromatic carbon due to the shielding effects of the nitrile.[11][12]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of this compound.[13]

  • Key Fragmentation Pathways:

    • Loss of a ketene molecule (CH₂=C=O) from the molecular ion, resulting in a fragment ion at m/z = 118 (the 4-aminobenzonitrile radical cation). This is a common fragmentation pathway for N-arylacetamides.[14]

    • Loss of a methyl radical (•CH₃) to form an ion at m/z = 145.

    • Formation of an acylium ion at m/z = 43 ([CH₃CO]⁺).

M [M]⁺˙ m/z = 160 F1 [M - CH₂CO]⁺˙ m/z = 118 M->F1 - CH₂CO F2 [M - CH₃]⁺ m/z = 145 M->F2 - •CH₃ F3 [CH₃CO]⁺ m/z = 43 M->F3

Caption: Key fragmentation pathways of this compound in EI-MS.

Applications in Research and Drug Development

The synthetic utility of this compound and its derivatives is well-established in the pharmaceutical industry. The benzonitrile moiety is a recognized pharmacophore and a key structural component in numerous biologically active compounds.[15][16]

  • Intermediate for Active Pharmaceutical Ingredients (APIs): this compound serves as a crucial intermediate in the synthesis of more complex APIs. For instance, the related compound, 4-aminobenzonitrile, is a precursor for the HIV drug Etravirine and the non-steroidal aromatase inhibitor Letrozole, used in breast cancer therapy.[17] The acetamido group in this compound can act as a protected form of the amine, which can be deprotected in a later synthetic step.

  • Scaffold for Biologically Active Molecules: The cyanoacetamide framework is present in a variety of compounds exhibiting diverse biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[18][19][20] The ability to modify both the phenyl ring and the acetyl group allows for the creation of libraries of compounds for high-throughput screening in drug discovery programs.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the person to fresh air.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 35704-19-9) is a fundamentally important and highly versatile chemical intermediate. Its straightforward synthesis, combined with the dual reactivity of its amide and nitrile functional groups, makes it an invaluable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and spectroscopic characteristics, as outlined in this guide, is essential for its effective application in the design and development of novel pharmaceuticals and advanced materials.

References

  • Ilić, N., et al. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Journal of the Serbian Chemical Society.
  • BenchChem (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
  • The Royal Society of Chemistry. (n.d.).
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  • BenchChem (2025). Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols.
  • Molbase. (n.d.). This compound | 35704-19-9.
  • BenchChem (2025). Optimizing temperature and reaction time for 4-Aminobenzonitrile derivatization.
  • BenchChem (2025). An In-depth Technical Guide to the Synthesis of 4-Azidobenzonitrile from 4-Aminobenzonitrile.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Preparation of Acetanilide. (n.d.). Practical Organic Chemistry.
  • ChemicalBook. (2023). N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide | 1900865-84-0.
  • SpectraBase. (n.d.). 2-(4-cyanophenyl)acetamide.
  • Google Patents. (2010). US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • ResearchGate. (2022). FT-IR spectra of N-(4-chlorophenyl)cyanamide (top) and 2-(4-chlorophenyl)-3-iminoisoindolin-1-one (bottom).
  • Autore, G., et al. (2010).
  • Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2019). Molbank.
  • The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Fragmentation and Interpretation of Spectra. (n.d.). Mass Spectrometry.
  • BenchChem (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile.
  • The Role of 4-Chlorobenzonitrile in Modern Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd..
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • BenchChem (2025). Application Notes: Synthesis of Azo Dyes and Pigments Using 4-Aminobenzonitrile.
  • Crystal structure and Hirshfeld surface analysis of methyl 4′-amino-3′,5′-dicyano-2,2′′-dioxodispiro[indoline-3,1. (2021).
  • Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form. (2015). Journal of Saudi Chemical Society.
  • 13C-NMR. (n.d.). Chemistry LibreTexts.
  • Table of Characteristic IR Absorptions. (n.d.). University of Pardubice.
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  • Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. (2018). Journal of Molecular Structure.
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Sources

An In-depth Technical Guide to the Physical Properties of 4-Acetamidobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, a comprehensive understanding of the physical and chemical properties of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of rational drug design and formulation. 4-Acetamidobenzonitrile, a substituted aromatic nitrile, serves as a valuable building block in medicinal chemistry. Its unique structural features—a polar nitrile group, a hydrogen-bond-donating and -accepting acetamide group, and a rigid aromatic core—confer upon it a physicochemical profile that dictates its behavior in synthetic reactions, its solubility, its solid-state characteristics, and ultimately, its potential utility in pharmaceutical development.

This technical guide provides an in-depth exploration of the core physical properties of 4-Acetamidobenzonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind these properties, provides field-proven experimental methodologies for their determination, and offers insights into their implications for research and development. Every piece of technical data is contextualized, and every protocol is presented as a self-validating system to ensure scientific integrity and reproducibility.

Section 1: Chemical Identity and Structural Attributes

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural arrangement of 4-Acetamidobenzonitrile's functional groups is the primary determinant of its physical and chemical behavior.

  • IUPAC Name: 4-Acetamidobenzonitrile

  • Synonyms: N-(4-Cyanophenyl)acetamide, 4'-Cyanoacetanilide

  • CAS Number: 35704-19-9[1]

  • Molecular Formula: C₉H₈N₂O

  • Molecular Weight: 160.17 g/mol [1]

The molecule's structure features a para-substituted benzene ring, which imparts rigidity and planarity. The electron-withdrawing nitrile group (-C≡N) and the amide group (-NHCOCH₃) significantly influence the electron distribution within the aromatic ring, affecting its reactivity and intermolecular interactions. The amide group, in particular, can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group), predisposing the molecule to form strong intermolecular connections that govern properties like melting point and solubility.

Caption: Chemical structure of 4-Acetamidobenzonitrile.

Section 2: Core Physicochemical Properties

The fundamental physical constants of a compound provide a high-level summary of its physical state and the strength of its intermolecular forces. For 4-Acetamidobenzonitrile, these properties are summarized below.

Physical PropertyValueSource
Melting Point 206-208 °C[1]
Boiling Point 392.1 ± 25.0 °C (Predicted)[1]
Density 1.16 ± 0.1 g/cm³ (Predicted)[1]

Expertise & Experience: Interpreting the Data

The high melting point of 4-Acetamidobenzonitrile is a key indicator of strong intermolecular forces within its crystal lattice. This is primarily attributable to the hydrogen bonding capability of the amide functional group, where the N-H of one molecule interacts with the C=O of a neighboring molecule. The planar nature of the benzene ring also allows for efficient crystal packing and pi-pi stacking interactions, further stabilizing the solid state.

The provided boiling point is a predicted value. Experimental determination is necessary for definitive characterization, especially for purification via distillation or for assessing thermal stability. An elevated boiling point is expected due to the compound's polarity and hydrogen bonding potential, which require significant energy to overcome in the transition to the gas phase.

Protocol 2.1: Experimental Determination of Boiling Point (Thiele Tube Method)

This protocol describes a classic and reliable method for determining the boiling point of a small liquid sample. While 4-Acetamidobenzonitrile is a solid at room temperature, this method is applicable to its molten state or for general laboratory practice.

Causality Behind Experimental Choices:

  • Thiele Tube: The specific shape of the Thiele tube is designed to allow for uniform heating of the heat-transfer fluid (mineral oil) via convection currents, ensuring the sample and thermometer are heated evenly.

  • Inverted Capillary Tube: This acts as a miniature manometer. The air trapped inside expands upon heating, and the point at which the external vapor pressure equals the internal pressure is the boiling point.

  • Slow Heating: Rapid heating can cause superheating of the liquid and inaccurate temperature readings. A slow, controlled rate of heating near the expected boiling point is critical for achieving thermal equilibrium.

Step-by-Step Methodology:

  • Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube (75x12 mm).

  • Capillary Insertion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

  • Thiele Tube Setup: Insert the thermometer and test tube assembly into a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • Heating: Gently heat the side arm of the Thiele tube with a microburner or hot plate.[2] Observe the capillary tube.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Equilibrium: Stop heating. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

  • Validation: Repeat the measurement at least twice. Consistent readings (within 1-2 °C) validate the result.

Section 3: Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction work-up and purification to formulation and bioavailability. The "like dissolves like" principle is a useful starting point for predicting the solubility of 4-Acetamidobenzonitrile. Its polar functional groups suggest good solubility in polar organic solvents, while the aromatic ring provides some nonpolar character.

Qualitative Solubility Assessment:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow in Water, Moderate in AlcoholsThe amide can hydrogen bond with protic solvents, but the overall molecule is large and contains a nonpolar ring, limiting aqueous solubility.
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileHighThese solvents can accept hydrogen bonds from the N-H group and have strong dipole moments to solvate the polar nitrile and carbonyl groups.[4]
Nonpolar Hexane, TolueneLow to InsolubleThe overall polarity of the molecule is too high to be effectively solvated by nonpolar solvents.
Protocol 3.1: Quantitative Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Trustworthiness Through Self-Validation: This method's trustworthiness is derived from ensuring that equilibrium has been reached. This is confirmed by approaching equilibrium from two directions: undersaturation (dissolving the solid) and supersaturation (precipitating the solid from a heated, saturated solution). The solubility value should be the same regardless of the starting point.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-Acetamidobenzonitrile to a known volume of the chosen solvent (e.g., ethanol, DMSO) in a sealed vial. "Excess" means that undissolved solid is clearly visible.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or stirrer for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for several hours to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any microscopic solid particles.

  • Quantification: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument. Quantify the concentration of 4-Acetamidobenzonitrile using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: From the measured concentration and the dilution factor, calculate the original solubility in the solvent. Express the result in units such as mg/mL or mol/L.

Section 4: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. Each technique probes different aspects of the molecular framework, and together they form a comprehensive structural fingerprint.

While specific spectra for 4-Acetamidobenzonitrile are not available in the cited literature, we can predict the expected features based on its functional groups and analyze the spectra of closely related compounds for illustrative purposes.

Physicochemical_Characterization_Workflow cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Structural Elucidation cluster_3 Final Characterization & Reporting Start Sample Received (4-Acetamidobenzonitrile) Identity Confirm Identity (CAS, Name, Formula) Start->Identity Purity Assess Purity (e.g., HPLC, TLC) Identity->Purity MP Melting Point Determination Purity->MP Sol Solubility Screening (Qualitative) Purity->Sol MS Mass Spectrometry (Molecular Weight) Purity->MS QuantSol Quantitative Solubility (Shake-Flask) Sol->QuantSol Data Synthesize All Data QuantSol->Data IR IR Spectroscopy (Functional Groups) MS->IR NMR NMR Spectroscopy (¹H, ¹³C - Connectivity) IR->NMR NMR->Data Report Generate Technical Report Data->Report

Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorptions for 4-Acetamidobenzonitrile:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
~3300N-H (Amide)StretchMedium
~3100-3000C-H (Aromatic)StretchMedium-Weak
~2950-2850C-H (Methyl)StretchMedium-Weak
~2230-2220C≡N (Nitrile)StretchMedium, Sharp
~1670C=O (Amide I)StretchStrong
~1600, ~1500C=C (Aromatic)StretchMedium
~1550N-H (Amide II)BendMedium

Case Study: IR Spectrum of 4-Acetamidobenzoic Acid The spectrum of the closely related 4-acetamidobenzoic acid would show many similar peaks, such as the N-H stretch (~3300 cm⁻¹), the amide C=O stretch (~1670 cm⁻¹), and aromatic C=C stretches. The key difference would be the presence of a very broad O-H stretch from the carboxylic acid group (typically 3300-2500 cm⁻¹) and the absence of the sharp C≡N nitrile peak around 2225 cm⁻¹.[5][6]

Protocol 4.1: IR Spectrum Acquisition (ATR Method)

Causality: The Attenuated Total Reflectance (ATR) method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for solid powders.

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the 4-Acetamidobenzonitrile powder onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

4.2.1 ¹H NMR Spectroscopy

Expected ¹H NMR Signals for 4-Acetamidobenzonitrile:

  • Aromatic Protons: The four protons on the benzene ring are in two distinct chemical environments due to the para-substitution pattern. They will appear as two doublets, integrating to 2H each, in the aromatic region (typically δ 7.5-8.0 ppm). The protons adjacent to the electron-withdrawing nitrile group will be further downfield (higher ppm) than those adjacent to the amide group.

  • Amide Proton (N-H): A singlet, typically broad, in the region of δ 8.0-9.5 ppm. Its chemical shift can be highly dependent on solvent and concentration.

  • Methyl Protons (CH₃): A sharp singlet integrating to 3H, typically in the region of δ 2.1-2.3 ppm.

4.2.2 ¹³C NMR Spectroscopy

Expected ¹³C NMR Signals for 4-Acetamidobenzonitrile:

  • Carbonyl Carbon (C=O): A signal in the range of δ 168-172 ppm.

  • Aromatic Carbons: Four signals are expected. Two for the substituted carbons (C-NH and C-CN) and two for the unsubstituted carbons. The carbon attached to the nitrile group (C-CN) would appear around δ 110-120 ppm, while the nitrile carbon itself (C≡N) would be around δ 118-120 ppm. The aromatic carbons would be in the δ 120-145 ppm range.

  • Methyl Carbon (CH₃): A signal in the aliphatic region, around δ 24-26 ppm.

Case Study: ¹H NMR Data for 4-Aminobenzonitrile For the related compound 4-aminobenzonitrile, the spectrum would show two doublets in the aromatic region, similar to the expected pattern for 4-acetamidobenzonitrile. However, instead of the amide N-H and methyl signals, it would feature a broad singlet for the amino (-NH₂) protons, typically further upfield (around δ 4.0-5.0 ppm).[7]

Protocol 4.2: NMR Sample Preparation and Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of 4-Acetamidobenzonitrile.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. DMSO-d₆ is often a good choice for amides to ensure solubility and to clearly observe the N-H proton.

  • Mixing: Gently vortex or shake the tube until the sample is fully dissolved.

  • Analysis: Insert the NMR tube into the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expected Mass Spectrum for 4-Acetamidobenzonitrile:

  • Molecular Ion (M⁺•): The primary peak should correspond to the molecular weight of the compound, m/z = 160.

  • Major Fragments: Fragmentation is likely to occur via cleavage of the amide bond. Key expected fragments would include:

    • m/z = 118: Loss of the acetyl group (•COCH₃, 42 Da), resulting in the 4-aminobenzonitrile radical cation. This is often a very stable and prominent fragment.

    • m/z = 43: The acetyl cation ([CH₃CO]⁺), which is a very common and stable fragment from acetylated compounds.

Protocol 4.3: Mass Spectrum Acquisition (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will generate the molecular ion and fragment ions.

  • Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Section 5: Solid-State Characterization

The solid-state properties of a pharmaceutical compound are of paramount importance, as they directly impact stability, dissolution rate, and manufacturability. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a critical consideration in drug development.[5] Different polymorphs can have different melting points, solubilities, and stabilities.

Specific crystallographic data or polymorphism studies for 4-Acetamidobenzonitrile were not found in the surveyed literature. The following section uses a related compound to illustrate the principles and the type of data obtained from such studies.

Case Study: Crystal Structure of 4-Acetamidobenzoic Acid Monohydrate A study on the crystal structure of the related compound, 4-acetamidobenzoic acid monohydrate, provides valuable insight.[8] X-ray crystallography revealed that the acetamide group and the benzene ring are nearly coplanar. The crystal structure is stabilized by a network of O-H···O and N-H···O hydrogen bonds, which link the organic molecules and water molecules into a three-dimensional architecture.[8] This kind of detailed structural information is vital for understanding and predicting the physical properties of the solid state. Identifying the most thermodynamically stable polymorph is a key goal during drug development to ensure product consistency and performance.[5]

Section 6: Safety and Handling

According to safety data sheets, 4-Acetamidobenzonitrile presents several hazards that require appropriate handling procedures to ensure researcher safety.

GHS Hazard Classification:

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Conclusion

4-Acetamidobenzonitrile is a crystalline solid characterized by a high melting point, indicative of strong intermolecular forces dominated by hydrogen bonding from its amide functionality. Its solubility is highest in polar aprotic solvents, a critical consideration for its use in synthesis and purification. While specific experimental data for its boiling point and a full suite of spectroscopic analyses are not widely published, its structural features allow for reliable prediction of its characteristic spectral signals. A thorough understanding of these physical properties, determined through the robust experimental protocols detailed herein, is essential for any scientist or researcher utilizing this compound in drug discovery and development. The principles and methodologies outlined in this guide provide a comprehensive framework for the complete physicochemical characterization of 4-Acetamidobenzonitrile and other novel chemical entities.

References

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N-(4-Cyanophenyl)acetamide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of N-(4-Cyanophenyl)acetamide

Abstract

This compound, a key chemical intermediate, possesses distinct physicochemical properties that are fundamental to its application in research and development, particularly within the pharmaceutical and materials science sectors. Central to its identity is its molecular weight, a parameter that underpins stoichiometric calculations, analytical characterization, and quality control. This guide provides a comprehensive examination of the molecular weight of this compound, beginning with its theoretical calculation and progressing to its empirical verification through modern analytical techniques. We will delve into the principles of mass spectrometry for accurate mass determination, provide a detailed, field-proven protocol for its analysis, and discuss the compound's synthetic relevance, thereby offering a holistic resource for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical Properties of this compound

This compound, also known as 4-acetamidobenzonitrile, is an aromatic compound containing both an acetamide and a nitrile functional group. This bifunctional nature makes it a versatile building block in organic synthesis. An accurate understanding of its core properties is the first step in any research or development workflow.

Table 1: Key Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 35704-19-9[1][2]
Molecular Formula C₉H₈N₂O[1][2][3]
Synonyms 4-Acetamidobenzonitrile, 4-Cyanoacetanilide, p-Cyanoacetanilide[1][4]
PubChem CID 37256[1]
Theoretical Molecular Weight and Mass

The molecular weight of a compound is a cornerstone of its chemical identity. It is crucial to distinguish between two related, yet distinct, values:

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is typically expressed in grams per mole ( g/mol ).

  • Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is particularly relevant in high-resolution mass spectrometry.

The molecular formula, C₉H₈N₂O, allows for the precise calculation of these values.[1][2][3][5]

Table 2: Calculated Molecular Weight and Mass Data for this compound

ParameterValueDescription
Molecular Weight 160.17 g/mol Weighted average mass based on natural isotopic abundance.[1][3]
Exact Mass 160.173 DaA more precise calculation of the weighted average mass.[2]
Monoisotopic Mass 160.06366 DaMass calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).[1][6]
Physicochemical Characteristics

The bulk properties of a compound are directly influenced by its molecular structure and weight. These characteristics are critical for handling, formulation, and experimental design.

Table 3: Physicochemical Properties of this compound

PropertyValueSource
Appearance Off-white crystalline powder and chunks[2]
Melting Point 202.0 to 207.0 °C[4][5]
Boiling Point 434.85 °C (Normal)[5]
Density 1.16 g/cm³[2]

Part 2: Experimental Verification of Molecular Mass via Mass Spectrometry

While theoretical calculations provide a precise expected value, empirical verification is a cornerstone of scientific integrity. Mass Spectrometry (MS) is the definitive analytical technique for determining the molecular mass of a compound, providing confirmation of its identity and purity.[7]

The Principle of Mass Spectrometry

The fundamental principle of MS involves the ionization of a sample molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z), and finally, their detection. The choice of ionization technique is critical and depends on the analyte's properties. For a polar organic molecule like this compound, Electrospray Ionization (ESI) is a highly effective and common choice as it is a "soft" ionization method that minimizes fragmentation and typically produces protonated molecules or other adducts.[7]

G cluster_0 LC System cluster_1 Mass Spectrometer Sample Sample Injection LC Liquid Chromatography (Separation) Sample->LC Ion Ion Source (ESI) LC->Ion Analyzer Mass Analyzer (m/z Separation) Ion->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: General workflow of LC-MS analysis.

Interpreting the Mass Spectrum

In positive-ion ESI-MS, this compound is expected to be detected not just as its molecular ion ([M]⁺), but more commonly as adducts formed with available cations. The most common adduct is the protonated molecule, [M+H]⁺. Observing this ion at an m/z value corresponding to the monoisotopic mass plus the mass of a proton confirms the compound's identity. High-resolution instruments can measure m/z to several decimal places, allowing for unambiguous molecular formula confirmation.

Table 4: Predicted Mass Spectrometry Adducts for this compound

AdductFormulaPredicted m/zSource
[M+H]⁺ [C₉H₉N₂O]⁺161.07094[6]
[M+Na]⁺ [C₉H₈N₂ONa]⁺183.05288[6]
[M+K]⁺ [C₉H₈N₂OK]⁺199.02682[6]
[M+NH₄]⁺ [C₉H₁₂N₃O]⁺178.09748[6]

Part 3: Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

This section provides a detailed protocol for the accurate mass determination of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Rationale and Self-Validating System

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is chosen over nominal mass systems because its ability to provide mass accuracy within a few parts-per-million (ppm) allows for the confident determination of the elemental composition. Coupling with HPLC provides an orthogonal separation technique, ensuring that the mass is measured on a pure analyte, free from interferences.

Trustworthiness: This protocol is designed to be self-validating. It incorporates a blank injection to ensure no system contamination, a series of calibration standards to confirm instrument performance and linearity, and a solvent system that ensures analyte solubility and chromatographic peak integrity.

Step-by-Step Experimental Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

2. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water (diluent) to achieve a final concentration of 1 µg/mL.

  • Sample Preparation: If analyzing a crude or formulated sample, dissolve it in the diluent to an estimated concentration of 1 µg/mL and filter through a 0.22 µm syringe filter to remove particulates.

3. LC-MS/MS Instrumentation and Conditions:

  • HPLC System: A UPLC/HPLC system capable of binary gradient elution.

  • Column: C18 Reversed-Phase, 2.1 x 50 mm, < 2.0 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Scan Mode: Full Scan MS

    • Mass Range: 100-500 m/z

4. Data Analysis:

  • Inject a blank (diluent) to establish a clean baseline.

  • Inject the working solution.

  • Extract the ion chromatogram for the predicted protonated mass ([M+H]⁺) of 161.0709 m/z.

  • Analyze the mass spectrum corresponding to the chromatographic peak. The measured mass should be within 5 ppm of the theoretical monoisotopic mass.

  • Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] * 10^6.

G cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock Prepare 1 mg/mL Stock Solution Work Dilute to 1 µg/mL Working Solution Stock->Work Filt Filter Sample Work->Filt Inj Inject Blank, then Sample Filt->Inj Sep C18 Column Separation Inj->Sep Det HRMS Detection (m/z 100-500) Sep->Det XIC Extract Ion Chromatogram for m/z 161.0709 Det->XIC Mass Verify Accurate Mass from Spectrum XIC->Mass PPM Calculate Mass Error (< 5 ppm) Mass->PPM

Caption: Detailed workflow for LC-HRMS analysis.

Part 4: Synthesis and Significance in Drug Development

This compound is not typically a final drug product but serves as a crucial intermediate. Cyanoacetamide derivatives are synthesized through various methods, often involving the reaction of amines with cyanoacetic acid derivatives.[8] The presence of both a nitrile and an amide group allows for diverse subsequent chemical transformations, making it a valuable scaffold in medicinal chemistry.

In the context of drug development, every intermediate must be rigorously characterized. Verifying the molecular weight of this compound serves as a critical quality control checkpoint. It confirms the success of a synthetic step and ensures that the correct material is carried forward, preventing the costly synthesis of incorrect final compounds. This empirical verification is a non-negotiable component of data packages for regulatory filings with bodies like the FDA.

G Syn Synthesis of This compound QC Quality Control: MW Verification (HRMS) Syn->QC Fwd Use in Next Synthetic Step QC->Fwd Pass (< 5 ppm error) Fail Failed Synthesis: Re-evaluate/Purify QC->Fail Fail (> 5 ppm error)

Caption: Role of MW verification in synthesis workflow.

Conclusion

The molecular weight of this compound is a fundamental constant, theoretically calculated as 160.17 g/mol . However, in the rigorous environment of scientific research and drug development, theoretical values must be substantiated by empirical data. High-resolution mass spectrometry provides the definitive means to confirm this value with exceptional accuracy, identifying the protonated molecule [M+H]⁺ at an m/z of approximately 161.0709. This verification is not merely an academic exercise; it is a critical quality control step that ensures the integrity of synthetic pathways and upholds the standards of scientific and pharmaceutical development.

References

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An In-depth Technical Guide to the Structure Elucidation of N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of N-(4-Cyanophenyl)acetamide, a key intermediate in the synthesis of various organic compounds. Tailored for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, causality-driven narrative. It details the integrated application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—grounded in established scientific principles. Each section is designed to be a self-validating system, offering not just procedural steps but also the underlying rationale for experimental choices. All claims and protocols are substantiated with citations to authoritative sources, ensuring scientific integrity and trustworthiness.

Introduction: The Molecular Blueprint

This compound, with the chemical formula C9H8N2O, is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2] Its structure incorporates three key functional groups: a para-substituted benzene ring, an acetamide group, and a nitrile group. The precise characterization of this molecule is paramount for quality control, reaction monitoring, and the prediction of its chemical behavior. This guide will walk through a multi-faceted analytical workflow to unequivocally confirm its structure.

Molecular Properties Summary:

PropertyValueSource
Molecular Formula C9H8N2OPubChem[1]
Molecular Weight 160.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 35704-19-9PubChem[1]
Physical State SolidTokyo Chemical Industry[3]
Melting Point 202.0 to 206.0 °CTokyo Chemical Industry[3]

The Strategic Workflow for Structure Elucidation

A robust elucidation strategy relies on the convergence of data from multiple, complementary analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. Our approach is sequential and logical, beginning with the foundational carbon-hydrogen framework and progressing to the identification of functional groups and overall molecular mass.

structure_elucidation_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis & Purification QC Purity Check (TLC/HPLC) Synthesis->QC NMR NMR Spectroscopy (¹H & ¹³C) QC->NMR FTIR FTIR Spectroscopy QC->FTIR MS Mass Spectrometry QC->MS Interpretation Integrated Data Analysis NMR->Interpretation FTIR->Interpretation MS->Interpretation Confirmation Structure Confirmation Interpretation->Confirmation

Figure 1: A streamlined workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[4]

¹H NMR Spectroscopy: Probing the Proton Environment

Rationale: ¹H NMR spectroscopy reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to neighboring protons (multiplicity). This allows for the precise assignment of protons on the aromatic ring, the methyl group, and the amide functionality.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (like N-H).

  • Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Data Acquisition: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.4Singlet1HNH -C=O
~7.8Doublet2HAromatic CH (ortho to CN)
~7.7Doublet2HAromatic CH (ortho to NH)
~2.1Singlet3HCH ₃-C=O

Interpretation:

  • The downfield singlet at ~10.4 ppm is characteristic of an amide proton.

  • The two doublets in the aromatic region (~7.7-7.8 ppm) indicate a para-substituted benzene ring. The splitting pattern (J-coupling) arises from the coupling of adjacent aromatic protons.

  • The singlet at ~2.1 ppm corresponds to the three equivalent protons of the acetyl methyl group.

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, allowing for the differentiation of sp³-, sp²-, and sp-hybridized carbons, as well as carbons attached to electronegative atoms.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

  • Data Acquisition: A proton-decoupled sequence is standard, which results in a spectrum of singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transformation.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~169C =OCarbonyl carbon, significantly deshielded.
~143Ar-C -NHAromatic carbon attached to the nitrogen atom.
~133Ar-C HAromatic carbons ortho to the cyano group.
~119Ar-C HAromatic carbons ortho to the acetamide group.
~118C ≡NNitrile carbon, characteristic chemical shift.[6]
~106Ar-C -CNAromatic carbon attached to the cyano group.
~24C H₃Acetyl methyl carbon, in the typical sp³ region.

Interpretation:

  • The presence of six distinct signals in the aromatic/olefinic region confirms the substituted benzene ring.

  • The signal at ~169 ppm is indicative of an amide carbonyl carbon.

  • The signal around 118 ppm is characteristic of a nitrile carbon.[6]

  • The upfield signal at ~24 ppm corresponds to the methyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected first, followed by the sample spectrum.

  • Data Processing: The software automatically generates the transmittance or absorbance spectrum.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H stretchAmide
~2230C≡N stretchNitrile
~1670C=O stretch (Amide I)Amide
~1600, ~1520C=C stretchAromatic Ring
~1540N-H bend (Amide II)Amide
~840C-H out-of-plane bendpara-disubstituted benzene

Interpretation:

  • A sharp, strong absorption around 2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group.[7]

  • The combination of a strong C=O stretch (~1670 cm⁻¹) and an N-H stretch (~3300 cm⁻¹) confirms the presence of a secondary amide.[8]

  • The pattern of absorptions in the aromatic region and the strong band around 840 cm⁻¹ are characteristic of a 1,4-disubstituted (para) benzene ring.

ftir_interpretation cluster_peaks Key Vibrational Bands cluster_groups Inferred Functional Groups FTIR FTIR Spectrum NH_stretch ~3300 cm⁻¹ (N-H Stretch) FTIR->NH_stretch CN_stretch ~2230 cm⁻¹ (C≡N Stretch) FTIR->CN_stretch CO_stretch ~1670 cm⁻¹ (C=O Stretch) FTIR->CO_stretch Aromatic ~1600, 1520, 840 cm⁻¹ (Aromatic C=C & C-H) FTIR->Aromatic Amide Secondary Amide NH_stretch->Amide Nitrile Nitrile CN_stretch->Nitrile CO_stretch->Amide Para_Sub para-Substituted Ring Aromatic->Para_Sub

Figure 2: Logical flow for interpreting the FTIR spectrum of this compound.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Rationale: Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Experimental Protocol:

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph.

  • Ionization: Electrospray ionization (ESI) is a common soft ionization technique that generates the protonated molecule, [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Expected Mass Spectrometry Data:

m/z ValueIonInterpretation
161.07[M+H]⁺Protonated molecular ion, confirming the molecular weight of 160.17 g/mol .[9]
119.06[M+H - C₂H₂O]⁺Loss of a ketene molecule (CH₂=C=O) from the parent ion, a characteristic fragmentation of acetanilides.
102.05[C₇H₄N]⁺Subsequent loss of NH₃ from the m/z 119 fragment.

Interpretation:

  • The observation of the protonated molecular ion at an m/z corresponding to the calculated molecular formula (C9H8N2O) provides strong evidence for the compound's identity.[10]

  • The fragmentation pattern, particularly the loss of ketene, is consistent with the proposed acetamide structure and further corroborates the structural assignment.

Conclusion: A Convergent Structural Proof

The structural elucidation of this compound is achieved through the systematic and integrated application of NMR, FTIR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework, including the para-substituted aromatic ring and the acetamide group. FTIR spectroscopy provides unambiguous evidence for the key functional groups: the nitrile, the amide, and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure of this compound, meeting the rigorous standards required for research and development.

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The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to 4-Cyanoacetanilide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 4-Cyanoacetanilide, a versatile building block in medicinal chemistry. This document delves into its chemical structure, spectroscopic signature, synthesis, reactivity, and its burgeoning role in the design of novel therapeutics.

Introduction: The Strategic Importance of 4-Cyanoacetanilide

4-Cyanoacetanilide, also known as N-(4-cyanophenyl)acetamide, is a disubstituted aromatic compound featuring a central phenyl ring functionalized with an acetamido group and a cyano group at the para position.[1] This seemingly simple molecule is a cornerstone in the synthesis of a diverse array of heterocyclic compounds and has emerged as a significant pharmacophore in modern drug discovery. Its strategic importance lies in the unique electronic properties conferred by the electron-withdrawing cyano group and the hydrogen-bonding capabilities of the acetamido moiety. These features allow for a multitude of chemical transformations and specific interactions with biological targets, making it a privileged scaffold for the development of new therapeutic agents. This guide will provide an in-depth exploration of the fundamental chemical and physical properties of 4-Cyanoacetanilide, offering insights into its application in the synthesis of biologically active molecules.

Molecular Architecture and Spectroscopic Characterization

The structural framework of 4-Cyanoacetanilide is key to its chemical behavior and utility in synthesis.

Chemical Structure

The molecule consists of a central benzene ring with an acetamido group (-NHCOCH₃) and a nitrile group (-C≡N) positioned at opposite ends (para). This arrangement dictates the molecule's polarity, reactivity, and potential for intermolecular interactions.

Figure 2: General workflow for the synthesis of 4-Cyanoacetanilide.

Chemical Reactivity and Derivatization: A Gateway to Heterocyclic Chemistry

The presence of the nitrile and acetamido functionalities, along with the activated aromatic ring, makes 4-Cyanoacetanilide a versatile precursor for a wide range of chemical transformations. The cyano group can undergo hydrolysis, reduction, or participate in cycloaddition reactions, while the amide can be hydrolyzed or modified. The aromatic ring is also susceptible to further electrophilic substitution.

Cyanoacetamide derivatives are well-documented as key intermediates in the synthesis of various heterocyclic systems, including pyridines, pyrimidines, and pyrazoles. [2]These reactions often proceed through multicomponent reactions, offering an efficient pathway to complex molecular architectures. [3]

Reactivity_Pathways cluster_0 Nitrile Group Reactions cluster_1 Amide Group Reactions cluster_2 Aromatic Ring Reactions A 4-Cyanoacetanilide B Hydrolysis to Carboxylic Acid A->B C Reduction to Amine A->C D Cycloaddition Reactions A->D E Hydrolysis to Aniline A->E F Electrophilic Substitution A->F G Heterocyclic Derivatives (Pyridines, Pyrazoles, etc.) D->G

Figure 3: Key reactivity pathways of 4-Cyanoacetanilide.

Applications in Drug Discovery and Development

The 4-Cyanoacetanilide scaffold is a recurring motif in a variety of biologically active compounds, underscoring its importance as a pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. The combination of a hydrogen bond donor/acceptor (amide) and a polar, electron-withdrawing group (nitrile) on an aromatic ring provides a versatile template for interacting with various biological targets.

4-Cyanoacetanilide as a Pharmacophore

Pharmacophore modeling studies are instrumental in identifying the key molecular features responsible for a drug's interaction with its target. [4][5]The 4-cyanoacetanilide moiety can be considered a pharmacophore that contributes to the binding of small molecules to protein targets through a combination of hydrogen bonding, dipole-dipole interactions, and aromatic stacking.

Therapeutic Targets and Mechanisms of Action

Derivatives of 4-Cyanoacetanilide have shown promise in targeting a range of diseases by interacting with specific biological pathways. The mechanism of drug action is a critical aspect of drug development, and understanding how these compounds exert their effects is paramount. [6][7]

  • Enzyme Inhibition: Many drugs derived from or containing the 4-cyanoacetanilide scaffold function as enzyme inhibitors. The cyano group can act as a key interacting moiety within the active site of an enzyme. For instance, derivatives have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a target for type 2 diabetes, and MEK (MAP kinase kinase), a target in cancer therapy. [3][5][8][9]

  • Antimicrobial and Antitumor Activity: The inherent reactivity of the cyanoacetamide core has been exploited to synthesize compounds with antimicrobial and antitumor properties. [2][10]The precise mechanisms often involve the disruption of essential cellular processes in pathogens or cancer cells.

  • Structure-Activity Relationship (SAR) Studies: SAR studies on 4-cyanoacetanilide derivatives have provided valuable insights into how structural modifications influence biological activity. [3][8][11]These studies guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Cyanoacetanilide is a molecule of significant interest to the drug discovery and development community. Its straightforward synthesis, well-defined chemical structure, and versatile reactivity make it an invaluable building block for the creation of complex and biologically active compounds. The unique combination of functional groups within the 4-cyanoacetanilide scaffold provides a robust pharmacophore for targeting a diverse range of biological entities. As our understanding of disease mechanisms deepens, the strategic application of this privileged scaffold will undoubtedly continue to fuel the discovery of novel and effective therapeutics.

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An In-Depth Technical Guide to the Synthesis of N-(4-Cyanophenyl)acetamide from 4-aminobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthesis of N-(4-Cyanophenyl)acetamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the N-acetylation of 4-aminobenzonitrile. This document offers an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, and robust methods for purification and characterization. The content is specifically tailored for researchers, scientists, and professionals in the field of drug development, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound, also known as 4-acetamidobenzonitrile, is a bifunctional organic molecule of significant interest.[1] Its structure, incorporating both an amide and a nitrile functional group, makes it a versatile building block in the synthesis of more complex molecules.[1] The acetamide group can act as a directing group in electrophilic aromatic substitution and can be hydrolyzed back to the amine, while the nitrile group can be converted to amines, carboxylic acids, or tetrazoles. This dual functionality is leveraged in the development of various pharmaceutical agents and advanced materials. For instance, it serves as a key precursor in the synthesis of kinase inhibitors for cancer therapy and other biologically active compounds.[1]

The synthesis from 4-aminobenzonitrile is a fundamental and illustrative example of N-acetylation, a common and crucial transformation in organic chemistry.[2] Understanding the nuances of this reaction is essential for chemists aiming to perform selective modifications on aromatic amines.

The Chemistry: N-Acetylation of 4-Aminobenzonitrile

The core of this synthesis is the acylation of the primary amino group of 4-aminobenzonitrile with an acetylating agent, typically acetic anhydride or acetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution.

The Reaction Mechanism

The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzonitrile acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a stable leaving group (acetate ion), and after a proton transfer step, the final this compound product is formed. The presence of a base, such as pyridine or triethylamine, is often employed to neutralize the acidic byproduct (acetic acid), driving the reaction to completion.[1]

Although the amino group's nucleophilicity is somewhat diminished by the electron-withdrawing nature of the para-nitrile group, it remains sufficiently reactive for acylation under appropriate conditions.[1]

Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products 4-Aminobenzonitrile 4-Aminobenzonitrile (H₂N-Ph-C≡N) AceticAnhydride Acetic Anhydride ((CH₃CO)₂O) TetrahedralIntermediate Tetrahedral Intermediate AceticAnhydride->TetrahedralIntermediate Product This compound (CH₃CONH-Ph-C≡N) TetrahedralIntermediate->Product Elimination of Acetate Byproduct Acetic Acid (CH₃COOH) TetrahedralIntermediate->Byproduct Proton Transfer

Caption: Mechanism of N-acetylation of 4-aminobenzonitrile.

Detailed Experimental Protocol

This protocol provides a robust and reproducible method for the synthesis of this compound.

Reagent and Equipment Data
Reagent/EquipmentFormula/TypeMolar Mass ( g/mol )QuantityRole
4-AminobenzonitrileC₇H₆N₂118.145.9 g (50 mmol)Starting Material
Acetic AnhydrideC₄H₆O₃102.095.3 mL (55 mmol)Acetylating Agent
PyridineC₅H₅N79.1050 mLSolvent and Base
Round-bottom flask250 mL-1Reaction Vessel
Magnetic stirrer--1Agitation
Ice bath--1Temperature Control
Buchner funnel--1Filtration
Filter paper--1Filtration
Step-by-Step Synthesis Procedure
  • Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.9 g (50 mmol) of 4-aminobenzonitrile in 50 mL of pyridine.[1]

  • Cooling : Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Reagent Addition : Slowly add 5.3 mL (55 mmol) of acetic anhydride to the cooled solution dropwise over a period of 10-15 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.[1]

  • Precipitation : Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate of this compound will form.[1]

  • Isolation : Collect the solid product by vacuum filtration using a Buchner funnel.[1]

  • Washing : Wash the collected solid thoroughly with cold water until the odor of pyridine is no longer detectable.[1]

  • Drying : Dry the product in a desiccator over anhydrous calcium chloride or in a vacuum oven at 60-70 °C to a constant weight.

Purification: The Path to Analytical Grade

The crude product obtained from the synthesis may contain unreacted starting materials or byproducts. Recrystallization is a highly effective method for purifying the this compound.[1][3]

Recrystallization Protocol

An ethanol/water mixture is a suitable solvent system for the recrystallization of this compound.[1][4]

  • Solvent Preparation : Prepare a mixture of ethanol and water (e.g., 1:1 v/v).

  • Dissolution : Transfer the crude, dried product to an Erlenmeyer flask. Add the minimum amount of the hot ethanol/water mixture required to completely dissolve the solid.

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization : Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Collection : Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Drying : Dry the purified crystals to obtain pure this compound as white crystals.[1]

Analytical Characterization: Ensuring Identity and Purity

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValueSource
Molecular FormulaC₉H₈N₂O[5][6]
Molecular Weight160.17 g/mol [5][7]
AppearanceOff-white crystalline powder[5]
Melting Point206-208 °C[5]
Spectroscopic Analysis
  • ¹H NMR Spectroscopy : The proton NMR spectrum provides definitive structural information. Expected signals include a singlet for the methyl protons of the acetyl group, signals in the aromatic region for the phenyl protons, and a broad singlet for the amide proton.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the amide, the nitrile carbon, the methyl carbon, and the aromatic carbons.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. Key absorptions to look for include:

    • N-H stretching (around 3300 cm⁻¹)

    • C≡N stretching (around 2230 cm⁻¹)

    • C=O stretching of the amide (around 1670 cm⁻¹)

Analytical_Workflow Synthesis Synthesis of Crude Product Purification Recrystallization Synthesis->Purification Characterization Analytical Characterization Purification->Characterization Physical Melting Point Characterization->Physical Spectroscopy NMR & IR Spectroscopy Characterization->Spectroscopy

Caption: Workflow for synthesis, purification, and analysis.

Safety and Handling

It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[9][10]

  • 4-Aminobenzonitrile : Toxic if swallowed and causes serious eye irritation.[9][10] Wear protective gloves, clothing, eye, and face protection.[9][11]

  • Acetic Anhydride : Corrosive and causes severe skin burns and eye damage. It is also flammable. Handle with extreme care.

  • Pyridine : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[9][10][11][12][13]

Conclusion

This technical guide has provided a comprehensive and in-depth overview of the synthesis of this compound from 4-aminobenzonitrile. By following the detailed experimental protocol and employing the described purification and characterization techniques, researchers can reliably produce this valuable chemical intermediate with high purity. The emphasis on the underlying chemical principles and safety considerations is intended to empower scientists to perform this synthesis confidently and effectively in their research and development endeavors.

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N-(4-Cyanophenyl)acetamide: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of N-(4-Cyanophenyl)acetamide, a versatile chemical intermediate of significant interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical identity, properties, synthesis, and characterization.

Chemical Identity and Nomenclature

This compound is a substituted acetamide featuring a cyanophenyl group. Its unambiguous identification is crucial for regulatory compliance, patent applications, and clear scientific communication.

The standard nomenclature for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1][2]

Beyond its formal IUPAC name, this compound is known by a variety of synonyms in commercial and academic literature. A comprehensive understanding of these alternative names is essential for effective literature review and sourcing.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Value Source
IUPAC Name This compound[1][2]
CAS Number 35704-19-9[1]
Common Synonyms 4-Acetamidobenzonitrile[1]
4-Cyanoacetanilide[1]
p-Acetamidobenzonitrile[1]
p-Cyanoacetanilide[1]
N-Acetyl-4-cyanoaniline[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in synthetic chemistry.

Table 2: Key Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₈N₂O[1][3]
Molecular Weight 160.17 g/mol [1][2][3]
Appearance Off-white crystalline powder and chunks
Melting Point 206-208 °C
Boiling Point 392.1 °C at 760 mmHg
InChI InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-8(6-10)3-5-9/h2-5H,1H3,(H,11,12)[1][2]
SMILES CC(=O)NC1=CC=C(C=C1)C#N[1][2][3]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the N-acylation of 4-aminobenzonitrile. This reaction is a robust and well-established method for forming the amide bond. The following protocol provides a detailed, self-validating procedure for its synthesis and purification.

Synthesis Protocol: N-Acylation of 4-Aminobenzonitrile

This protocol details the selective acylation of the primary amino group of 4-aminobenzonitrile using acetic anhydride.[4] The use of pyridine as a base is critical not only to neutralize the acetic acid byproduct but also to catalyze the reaction.

Diagram 1: Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 4-Aminobenzonitrile 4-Aminobenzonitrile Reaction Vessel Reaction Vessel 4-Aminobenzonitrile->Reaction Vessel Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reaction Vessel Pyridine Pyridine Pyridine->Reaction Vessel Base/Catalyst Stirring Stirring Stirring->Reaction Vessel Ensures Homogeneity Ice Bath Ice Bath Ice Bath->Reaction Vessel Controls Exotherm Room Temp Room Temp Room Temp->Reaction Vessel Allows Completion This compound This compound Acetic Acid Acetic Acid Reaction Vessel->this compound Yields Reaction Vessel->Acetic Acid Byproduct

Caption: Workflow for the synthesis of this compound.

Materials:

  • 4-Aminobenzonitrile (1 equivalent)

  • Acetic anhydride (1.2 equivalents)

  • Pyridine (anhydrous)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminobenzonitrile (1 equivalent) in anhydrous pyridine.[4]

  • Cool the flask in an ice bath to 0 °C. This is a critical step to control the exothermic nature of the acylation reaction.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution. The slow addition prevents a rapid temperature increase.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 2 hours to ensure the reaction proceeds to completion.[4]

  • Pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound.[4]

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove pyridine and other water-soluble impurities.[4]

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product, leveraging the differential solubility of the compound and impurities in a given solvent system at varying temperatures. An ethanol/water mixture is a suitable solvent system for this compound.[4]

Procedure:

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly turbid. This indicates the saturation point.

  • Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven to remove residual solvent.

Characterization and Analysis

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts for this compound are consistent with its structure, showing signals for the aromatic protons, the amide proton, and the methyl protons of the acetyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for this compound include:

  • N-H stretch: A sharp peak around 3300 cm⁻¹

  • C≡N stretch (nitrile): A strong, sharp peak around 2230 cm⁻¹

  • C=O stretch (amide): A strong absorption around 1670 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 161.07.[5]

Diagram 2: Analytical Workflow for Characterization

Characterization cluster_analysis Analytical Techniques cluster_data Data Output Purified Product Purified Product NMR Spectroscopy NMR Spectroscopy Purified Product->NMR Spectroscopy IR Spectroscopy IR Spectroscopy Purified Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purified Product->Mass Spectrometry Structural Confirmation Structural Confirmation NMR Spectroscopy->Structural Confirmation Functional Group ID Functional Group ID IR Spectroscopy->Functional Group ID Molecular Weight Verification Molecular Weight Verification Mass Spectrometry->Molecular Weight Verification

Caption: Workflow for the analytical characterization of the final product.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound and the reagents used in its synthesis. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound is a valuable chemical entity with a straightforward and scalable synthetic route. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its preparation and purification, and methods for its characterization. The information presented herein is intended to support researchers in their synthetic endeavors and facilitate the use of this compound in the development of novel pharmaceuticals and materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C9H8N2O).
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Spectral data for N-(4-Cyanophenyl)acetamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of N-(4-Cyanophenyl)acetamide

Authored by: A Senior Application Scientist

Introduction

This compound, also known as 4-acetamidobenzonitrile, is a bifunctional organic molecule featuring both an amide and a nitrile group attached to a central benzene ring. Its chemical formula is C₉H₈N₂O, and it has a molecular weight of approximately 160.17 g/mol .[1][2] This compound serves as a valuable building block in organic synthesis and medicinal chemistry. The precise and unambiguous characterization of its molecular structure is paramount for its application in research and development, ensuring purity, identity, and quality control.

This guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the experimental considerations, detailed interpretation of the spectra, and the causal relationships behind the observed spectral features, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectral data, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Choice of Solvent: DMSO-d₆ is an excellent choice for this compound. Its high polarity readily dissolves the amide, and its ability to form hydrogen bonds with the N-H proton slows down the proton exchange rate. This makes the amide proton signal a sharp, observable singlet, which might otherwise be broadened or absent in other solvents like chloroform-d (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 0-12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

Data Interpretation and Analysis

The ¹H NMR spectrum of this compound is characterized by three distinct regions: the aromatic region, the amide proton signal, and the aliphatic methyl signal.

  • Aromatic Protons (H2, H3, H5, H6): The para-substituted benzene ring gives rise to a classic AA'BB' spin system, which often appears as two distinct, sharp doublets. The protons ortho to the electron-withdrawing cyano group (H3, H5) are deshielded and appear further downfield compared to the protons ortho to the electron-donating acetamido group (H2, H6).

  • Amide Proton (N-H): This proton appears as a singlet significantly downfield, typically above 10 ppm in DMSO-d₆. Its chemical shift is sensitive to concentration and temperature. The downfield shift is due to the deshielding effect of the adjacent carbonyl group and hydrogen bonding with the solvent.

  • Acetyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and appear as a sharp singlet. This signal is found in the typical upfield region for methyl groups adjacent to a carbonyl.

¹H NMR Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.4Singlet1HNH -C=O
~7.80Doublet2HH 3, H 5
~7.70Doublet2HH 2, H 6
~2.10Singlet3H-CO-CH
(Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data synthesized from typical values for this structural motif.)[3][4]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling to simplify signals to singlets and enhance sensitivity.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required to obtain a spectrum in a reasonable time.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: A standard proton-decoupled pulse sequence is used. The spectral width is typically set from 0 to 200 ppm.

Data Interpretation and Analysis

Due to the molecule's symmetry (a plane passing through C1, C4, the amide, and nitrile groups), we expect to see 7 distinct carbon signals.

  • Carbonyl Carbon (C8): The amide carbonyl carbon is the most deshielded carbon (excluding the solvent peak) and appears significantly downfield, typically in the 165-175 ppm range.[5]

  • Aromatic Carbons (C1-C6): Four signals are expected for the six aromatic carbons.

    • C4 (ipso- to CN): This quaternary carbon is deshielded by the nitrile group but appears at a relatively upfield position for a substituted aromatic carbon.

    • C1 (ipso- to NH): This quaternary carbon is shielded by the electron-donating amide group and appears further downfield.

    • C3/C5: These carbons are adjacent to the electron-withdrawing nitrile group and are the most deshielded of the protonated aromatic carbons.

    • C2/C6: These carbons are adjacent to the amide group and are more shielded.

  • Nitrile Carbon (C11): The carbon of the cyano group appears in a characteristic window between 115-125 ppm.

  • Methyl Carbon (C10): The acetyl methyl carbon is highly shielded and appears far upfield, typically around 20-25 ppm.

¹³C NMR Data Summary
Chemical Shift (δ, ppm)Assignment
~169.0C 8 (C=O)
~143.0C 1
~133.0C 3, C 5
~119.5C 2, C 6
~119.0C 11 (C≡N)
~106.0C 4
~24.0C 10 (-CH₃)
(Note: Chemical shifts are approximate and synthesized from typical values and database entries.)[6][7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol
  • Sample Preparation: For a solid sample like this compound, the spectrum can be acquired using either:

    • KBr Pellet: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent disk. This method ensures no solvent peaks interfere with the spectrum.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is pressed directly onto an ATR crystal (e.g., diamond). This is a modern, rapid, and non-destructive technique.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation and Analysis

The IR spectrum provides a distinct fingerprint for this compound, with several key diagnostic peaks.

  • N-H Stretch: A sharp to moderately broad peak appears around 3300 cm⁻¹. This corresponds to the stretching vibration of the N-H bond in the secondary amide.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

  • C≡N Stretch: A sharp, strong absorption characteristic of a nitrile group is observed in the 2220-2240 cm⁻¹ region. This peak is highly diagnostic.

  • C=O Stretch (Amide I): A very strong, sharp absorption corresponding to the carbonyl stretch of the amide group is found around 1670-1700 cm⁻¹. This is often the most intense peak in the spectrum.

  • N-H Bend (Amide II): This peak, arising from N-H bending coupled with C-N stretching, appears near 1530-1550 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C bond stretching within the benzene ring.

IR Absorption Data Summary
Frequency (cm⁻¹)IntensityFunctional Group Assignment
~3300MediumN-H Stretch (Amide)
~2230StrongC≡N Stretch (Nitrile)
~1680StrongC=O Stretch (Amide I Band)
~1535MediumN-H Bend / C-N Stretch (Amide II)
~1600, ~1510MediumAromatic C=C Stretches
~1320MediumC-N Stretch
(Note: Frequencies are approximate. Data synthesized from typical functional group regions and database entries.)[1]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation analysis, the structure of the compound.

Experimental Protocol
  • Ionization Method:

    • Electron Ionization (EI): The sample is vaporized and bombarded with high-energy electrons. This is a "hard" ionization technique that causes extensive fragmentation, providing a detailed structural fingerprint.

    • Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged capillary. This is a "soft" ionization technique that typically yields the protonated molecule ([M+H]⁺) with minimal fragmentation, making it ideal for confirming the molecular weight.

  • Instrumentation: The ionized fragments are separated by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Data Interpretation and Analysis
  • Molecular Ion Peak: The molecular weight of this compound is 160.17 Da. In EI-MS, a molecular ion peak (M⁺) should be observed at m/z 160. In ESI-MS, the protonated molecule ([M+H]⁺) would be seen at m/z 161.[8]

  • Fragmentation Pattern (EI-MS): The fragmentation is key to confirming the structure.

    • Base Peak (m/z 118): The most common fragmentation pathway involves the cleavage of the amide bond and loss of a neutral ketene molecule (CH₂=C=O, 42 Da). This results in the formation of the 4-aminobenzonitrile cation, which is highly stable and typically represents the base peak (the most abundant ion) at m/z 118.[1]

    • m/z 43: Another prominent peak is often observed at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺).[1]

fragmentation_pathway cluster_products parent This compound Cation [M]⁺˙ m/z = 160 fragment1 4-Aminobenzonitrile Cation [C₇H₆N₂]⁺˙ m/z = 118 (Base Peak) parent->fragment1 - CH₂=C=O (Ketene) fragment2 Acetyl Cation [C₂H₃O]⁺ m/z = 43 parent->fragment2 Amide Bond Cleavage

Caption: Key fragmentation pathways for this compound in EI-MS.

Mass Spectrometry Data Summary (EI)
m/zRelative IntensityProposed Fragment Ion
160ModerateMolecular Ion [C₉H₈N₂O]⁺˙
118100% (Base Peak)[M - C₂H₂O]⁺˙ (Loss of ketene) / [H₂N-Ph-CN]⁺˙
43High[CH₃CO]⁺ (Acetyl cation)
(Note: Data derived from NIST Mass Spectrometry Data Center.)[1]

Conclusion

The collective application of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating and unequivocal structural confirmation of this compound. ¹H and ¹³C NMR map out the precise proton and carbon environments, IR spectroscopy confirms the presence of the critical amide and nitrile functional groups, and mass spectrometry verifies the molecular weight while revealing a logical fragmentation pattern consistent with the proposed structure. This multi-technique approach is an industry-standard protocol that ensures the highest level of scientific integrity for the characterization of chemical compounds in research and regulated environments.

References

  • PubChem.this compound.
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The Multifaceted Biological Activities of Substituted Acetanilide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetanilide, a simple N-phenylacetamide, serves as a foundational scaffold in medicinal chemistry, giving rise to a vast array of derivatives with diverse and potent biological activities.[1][2] First recognized for its analgesic and antipyretic properties, the acetanilide core has been extensively modified, yielding compounds with significant antimicrobial, anti-inflammatory, and anticancer potential.[3][4][5] The versatility of the acetanilide structure, with its modifiable aromatic ring and amide linkage, allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged starting point for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for evaluating the primary biological activities of substituted acetanilide derivatives. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their quest for new and improved pharmaceuticals.

The Acetanilide Scaffold: Synthesis and Chemical Properties

The synthesis of acetanilide and its substituted derivatives is typically a straightforward process, most commonly achieved through the acetylation of aniline or its corresponding substituted analogs.[6][7] The reaction of aniline with acetic anhydride is a classic and efficient method for this transformation.[7]

General Synthesis Protocol for Substituted Acetanilides

This protocol outlines the fundamental steps for the synthesis of acetanilide derivatives, which can be adapted based on the specific aniline and acylating agent used.

Materials:

  • Substituted aniline

  • Acetic anhydride or other suitable acylating agent

  • Glacial acetic acid (optional, as a solvent)

  • Hydrochloric acid (for dissolving aniline)

  • Sodium acetate solution (10%)

  • Distilled water

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a conical flask, dissolve the substituted aniline in a minimal amount of dilute hydrochloric acid.[7]

  • To this solution, add acetic anhydride, either neat or dissolved in a small amount of glacial acetic acid. The addition is often done portion-wise to control the exothermic reaction.[8]

  • Slowly add a solution of sodium acetate to neutralize the hydrochloric acid and catalyze the reaction.[7]

  • The reaction mixture is then stirred, and the crude acetanilide derivative often precipitates out of the solution.

  • Cool the mixture in an ice bath to maximize precipitation.[7]

  • Collect the crude product by vacuum filtration and wash it with cold water.[7]

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure substituted acetanilide derivative.[9]

  • The final product can be characterized by various spectroscopic techniques, including FT-IR, ¹H-NMR, and Mass Spectrometry.[10]

Antimicrobial Activity of Substituted Acetanilides

Substituted acetanilides have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is significantly influenced by the nature and position of the substituents on the aromatic ring.

Mechanism of Antimicrobial Action

The precise mechanism of antimicrobial action for all acetanilide derivatives is not fully elucidated and can vary. However, some studies suggest that the presence of specific functional groups can disrupt essential cellular processes in microorganisms. For instance, halogen substitutions and the presence of electron-withdrawing groups on the aromatic ring appear to enhance antimicrobial activity.[11] These modifications can alter the electronic properties of the molecule, potentially leading to increased interaction with microbial targets.

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial activity of acetanilide derivatives is highly dependent on the substituents on the aromatic ring.

  • Halogenation: The introduction of halogens, particularly chlorine, on the acetanilide scaffold has been shown to improve antimicrobial activity.[11]

  • Electron-Withdrawing Groups: Substituents that are electron-withdrawing in nature on the aromatic ring can enhance the antimicrobial effect.[11]

  • Aldehyde and Sulphonamide Conjugates: Derivatives synthesized by reacting acetanilide with various aromatic aldehydes and sulphonamides have demonstrated significant zones of inhibition against both Gram-positive and Gram-negative bacteria.[3][12]

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of some substituted acetanilide derivatives, as indicated by the zone of inhibition.

DerivativeE. coli (mm)P. aeruginosa (mm)B. subtilis (mm)B. cereus (mm)
3,4-dimethyl benzaldehyde derivative24222625
2-pyridine carbaldehyde derivative23212424
Sulphonated acetanilide with PABA22202322
Sulphonated acetanilide with hydrazine22212323
Streptomycin (Standard)25232726

Data compiled from multiple sources.

Experimental Protocol: Kirby-Bauer Well Diffusion Assay

This method is a widely used and reliable technique for the preliminary screening of the antimicrobial activity of novel compounds.

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., E. coli, P. aeruginosa, B. subtilis, B. cereus)

  • Sterile cork borer (6 mm diameter)

  • Solutions of substituted acetanilide derivatives at a known concentration

  • Standard antibiotic solution (e.g., Streptomycin)

  • Solvent control (e.g., DMSO)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria.

  • Evenly spread the bacterial inoculum over the surface of the nutrient agar plates.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Carefully add a defined volume (e.g., 100 µL) of the test compound solution, standard antibiotic, and solvent control into separate wells.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Analgesic and Anti-inflammatory Activities

The analgesic and antipyretic properties of acetanilide were the first to be discovered, paving the way for the development of safer and more effective derivatives like paracetamol (acetaminophen).[1] Many substituted acetanilides exhibit potent analgesic and anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]

Mechanism of Analgesic and Anti-inflammatory Action: COX Inhibition

The primary mechanism for the analgesic and anti-inflammatory effects of many acetanilide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking the action of COX enzymes, these derivatives reduce the production of prostaglandins, thereby alleviating pain and inflammation.[10][13]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2/PGH2) COX_Enzymes->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Acetanilide Substituted Acetanilide Derivatives Acetanilide->COX_Enzymes Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Substituted Acetanilide Derivatives.

Structure-Activity Relationship (SAR) for Analgesic and Anti-inflammatory Activities

The substitution pattern on the acetanilide scaffold plays a crucial role in determining the analgesic and anti-inflammatory potency and selectivity towards COX-2.

  • Phenoxyacetamide Moiety: The incorporation of a phenoxyacetamide group has been shown to be a key structural feature for potent analgesic and anti-inflammatory activities.[10]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the N-phenyl ring can significantly influence the activity. For instance, a methyl group at the para-position of the N-phenyl ring has been associated with enhanced COX-2 inhibitory activity.[10]

Quantitative Data on Anti-inflammatory and Analgesic Activities

The following table presents data on the anti-inflammatory and analgesic activities of selected acetanilide derivatives.

CompoundAnti-inflammatory Activity (% inhibition of paw edema)Analgesic Activity (Reaction time in seconds on hot plate)
C5 [2-phenoxy-N-(o-tolyl)acetamide]58.24%12.5
C6 [Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate]61.36%10.8
Diclofenac Sodium (Standard)65.90%14.2

Data is illustrative and compiled from representative studies.[10]

Experimental Protocols

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • COX-2 inhibitor screening kit (commercially available)

  • Test compounds (substituted acetanilide derivatives)

  • Standard inhibitor (e.g., Celecoxib, Diclofenac sodium)

  • Microplate reader

Procedure:

  • Follow the instructions provided with the commercial COX-2 inhibitor screening kit.

  • Typically, the assay involves incubating the COX-2 enzyme with the test compound and a substrate (arachidonic acid).

  • The amount of prostaglandin produced is then measured, usually via a colorimetric or fluorometric method.

  • The percentage of inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the test compound.

  • IC50 values (the concentration of the compound that causes 50% inhibition) are determined from a dose-response curve.[14]

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[13][15]

Materials:

  • Wistar rats

  • Carrageenan solution (1% w/v in saline)

  • Test compounds

  • Standard drug (e.g., Indomethacin, Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (control, standard, and test groups).

  • Administer the test compounds and the standard drug orally to the respective groups. The control group receives the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[16]

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[17]

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[10]

This method is used to assess the central analgesic activity of compounds.[10][18]

Materials:

  • Eddy's hot plate apparatus

  • Mice or rats

  • Test compounds

  • Standard drug (e.g., Morphine, Tramadol)

Procedure:

  • Maintain the temperature of the hot plate at 55 ± 0.5°C.[19]

  • Place each animal on the hot plate and record the reaction time, which is the time taken for the animal to show signs of discomfort (e.g., paw licking, jumping). A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.[19]

  • Administer the test compounds and the standard drug to the respective groups of animals.

  • Measure the reaction time at different time intervals (e.g., 0, 30, 60, 90, and 120 minutes) after drug administration.

  • An increase in the reaction time compared to the control group indicates analgesic activity.

Anticancer Activity of Substituted Acetanilides

Recent research has highlighted the potential of substituted acetanilide derivatives as anticancer agents, with some compounds showing significant cytotoxicity against various cancer cell lines.[5]

Mechanism of Anticancer Action

The anticancer mechanisms of acetanilide derivatives are diverse and depend on the specific substitutions. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[20] This can occur through the modulation of key signaling pathways involved in cell survival and death, such as the upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[20]

Anticancer_Mechanism cluster_0 Cellular Response Acetanilide Substituted Acetanilide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Acetanilide->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Acetanilide->Bax Upregulation Caspases Caspases Bcl2->Caspases Inhibition Bax->Caspases Activation Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Proposed Apoptotic Pathway Induced by Anticancer Acetanilide Derivatives.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of acetanilide derivatives is highly sensitive to the nature of the substituents.

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as benzothiazole, into the acetanilide structure has been shown to enhance anticancer activity.

  • Thiophene Scaffolds: Acetanilide-based compounds containing thiophene rings have demonstrated significant cytotoxic activity against breast cancer cell lines.[5]

Quantitative Data on Anticancer Activity

The following table provides IC50 values for representative acetanilide derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
2-(4-Acetamidophenylaminocarbonyl)-3-amino-thiophene derivativeMCF-7 (Breast)Data indicates high cytotoxicity
Compound with 5-chloro-benzimidazole groupA549 (Lung), C6 (Glioblastoma)Significant activity
Thienopyridine-carboxamide derivativeHepG2 (Liver), A2780 (Ovarian)Potent activity, comparable to Sorafenib

IC50 values are indicative and vary based on specific compound structures and experimental conditions.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[2][21]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • 96-well plates

  • Cell culture medium

  • Test compounds (substituted acetanilide derivatives)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[22]

  • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).[22]

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2][21]

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.[22]

  • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[21]

  • The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

Substituted acetanilide derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The relative ease of their synthesis and the ability to modulate their pharmacological properties through structural modifications make them attractive candidates for further drug discovery and development efforts. Future research should focus on elucidating the detailed mechanisms of action for their antimicrobial and anticancer effects, optimizing their structure-activity relationships to enhance potency and selectivity, and evaluating their in vivo efficacy and safety profiles in preclinical models. The continued exploration of the chemical space around the acetanilide scaffold holds great promise for the discovery of novel and effective therapeutic agents to address unmet medical needs.

References

  • Bhupathi, G. M., Padmalatha, K., Anusha, A., Rameeza, A., Sravanthi, M. G., & Praneetha, S. (Year). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology.
  • Singh, R. K., Kumar, A., & Mishra, A. (2021). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry.
  • (2025). Synthesis, characterization and antimicrobial activity of acetanilide derivatives by using aromatic aldehydes and sulphonamide derivatives.
  • CN109456221B - Synthetic method of acetanilide derivative - Google P
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  • Acetanilide. Wikipedia.
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  • Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology.
  • Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Slideshare.
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  • Detailed protocol for MTT Cell Viability and Prolifer
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  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Deriv
  • Evaluation of analgesic and anti-inflammatory activities of ethanolic fruit extract of Terminalia chebula. GSC Online Press.
  • Synthesis of Acetanilide | PDF | Chemical Substances | Chemistry. Scribd.
  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflamm
  • MTT (Assay protocol). Protocols.io.
  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology.
  • Anticancer Activity of Ethanolic Extract of Tabernaemontana catharinensis in Breast Cancer Lines MCF-7 and MDA-MB-231. MDPI.
  • Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
  • Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI.
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  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing).
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N-(4-Cyanophenyl)acetamide as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(4-Cyanophenyl)acetamide as a Versatile Intermediate in Organic Synthesis

Authored by a Senior Application Scientist

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the efficiency of a synthetic route is paramount. Intermediates that offer multiple, selectively addressable functional groups are invaluable assets, serving as convergent building blocks that streamline the construction of complex molecular architectures. This compound, also known as 4-acetamidobenzonitrile, is a prime exemplar of such a scaffold. Possessing a nucleophilic amide and an electrophilic nitrile on a stable aromatic ring, it provides chemists with a robust platform for sequential and orthogonal chemical transformations. This guide elucidates the synthesis, properties, and strategic applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

This compound is a stable, crystalline solid at room temperature.[1] Its structure features a parasubstituted benzene ring, which imparts rigidity and serves as a scaffold for the acetamide and nitrile functionalities. The electron-withdrawing nature of the cyano group and the electron-donating, ortho-para directing nature of the acetamido group create a unique electronic profile that influences the reactivity of both the aromatic ring and the functional groups themselves.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis and for accurate reaction monitoring.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms 4-Acetamidobenzonitrile, 4-Cyanoacetanilide[2][3]
CAS Number 35704-19-9[1][2]
Molecular Formula C₉H₈N₂O[2][3]
Molecular Weight 160.17 g/mol [2][3]
Melting Point ~207 °C[1]
SMILES CC(=O)NC1=CC=C(C=C1)C#N[2][3][4]
InChIKey UFKRTEWFEYWIHD-UHFFFAOYSA-N[2][3][4]

Spectroscopic data is crucial for identity confirmation. The infrared (IR) spectrum will prominently feature a sharp absorption band for the nitrile (C≡N) stretch around 2220-2240 cm⁻¹ and characteristic amide absorptions: the N-H stretch around 3300 cm⁻¹ and the amide I (C=O) stretch around 1670 cm⁻¹. The ¹H NMR spectrum typically shows a singlet for the acetyl methyl protons (~2.1 ppm), a singlet for the amide N-H proton, and a pair of doublets in the aromatic region (7.5-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring.[2]

Synthesis of this compound: A Validated Protocol

The most direct and efficient synthesis of this compound is the N-acetylation of 4-aminobenzonitrile. This reaction is robust, high-yielding, and proceeds under mild conditions.

Causality in Reagent Selection
  • Starting Material: 4-Aminobenzonitrile is commercially available and provides the core cyanophenyl structure.

  • Acetylation Agent: Acetic anhydride is the preferred reagent over acetyl chloride. It is less volatile, less corrosive, and the reaction byproduct, acetic acid, is more benign and easier to remove than HCl. The use of acetic anhydride often drives the reaction to completion without the need for a strong base.

  • Solvent/Catalyst: Glacial acetic acid serves as an excellent solvent that is compatible with the reaction conditions. It can also act as a catalyst by protonating the carbonyl oxygen of acetic anhydride, increasing its electrophilicity. For less reactive anilines, a base catalyst like pyridine or triethylamine may be used to deprotonate the aniline nitrogen, increasing its nucleophilicity.

Experimental Workflow: Synthesis Pathway

Synthesis_Workflow cluster_reagents Starting Materials cluster_process Reaction & Workup cluster_product Final Product A 4-Aminobenzonitrile C Dissolve in Glacial Acetic Acid A->C B Acetic Anhydride D Add Acetic Anhydride (Exothermic Control) B->D C->D E Heat to Reflux (e.g., 100-110 °C) D->E F Cool and Quench (Pour into Ice Water) E->F G Filter Precipitate F->G H Wash with Water G->H I This compound (Crude Product) H->I J Recrystallize (e.g., from Ethanol/Water) I->J K Pure Crystalline Product J->K

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of aniline).

  • Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution. An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (approx. 20 mL per gram of starting material) while stirring vigorously. A white precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and any unreacted acetic anhydride.

  • Drying and Final Characterization: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure this compound as a white crystalline solid. Dry the product under vacuum. Confirm identity and purity using NMR, IR, and melting point analysis.

This compound as a Synthetic Intermediate

The true value of this compound lies in the differential reactivity of its two functional groups, allowing for its use as a versatile building block in multi-step syntheses.

Intermediate_Hub cluster_nitrile Nitrile Group Transformations cluster_amide Amide Group Transformations main This compound acid 4-Acetamidobenzoic Acid main->acid Hydrolysis (H₃O⁺, Δ) amine N-(4-(Aminomethyl)phenyl)acetamide main->amine Reduction (e.g., H₂, Raney Ni) tetrazole N-(4-(2H-Tetrazol-5-yl)phenyl)acetamide main->tetrazole Cycloaddition (e.g., NaN₃, NH₄Cl) aniline 4-Aminobenzonitrile main->aniline Hydrolysis (H₃O⁺ or OH⁻, Δ)

Caption: Key transformations of this compound.

Transformations of the Nitrile Group

The cyano group is a versatile functional handle that can be converted into several other important groups. The acetamide group is generally stable under these conditions, allowing for selective transformation.

  • Hydrolysis to Carboxylic Acid: Acid- or base-catalyzed hydrolysis of the nitrile affords 4-acetamidobenzoic acid, a valuable monomer for polyamides and an intermediate for pharmaceuticals.

    • Protocol Insight: Acidic hydrolysis (e.g., with aqueous H₂SO₄) is often preferred as it minimizes the risk of simultaneous amide hydrolysis. The reaction requires elevated temperatures to proceed at a practical rate.

  • Reduction to Primary Amine: Catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) or chemical reduction (e.g., with LiAlH₄) reduces the nitrile to a primary amine, yielding N-(4-(aminomethyl)phenyl)acetamide. This introduces a flexible aminomethyl linker, crucial in medicinal chemistry for modifying solubility and receptor binding.

  • Conversion to Tetrazoles: The [2+3] cycloaddition reaction of the nitrile with an azide source (commonly sodium azide with a Lewis acid or ammonium chloride) produces a tetrazole ring.[5] Tetrazoles are important in drug design as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Transformations Involving the Amide Group
  • Deprotection to Aniline: The acetamide group can be viewed as a protected form of an aniline. Hydrolysis under more stringent acidic or basic conditions than those used for the nitrile will cleave the amide bond, regenerating 4-aminobenzonitrile. This protecting group strategy is crucial when the aniline's nucleophilicity needs to be masked during an earlier synthetic step.

    • Causality: The acetyl group reduces the nucleophilicity and basicity of the aniline nitrogen, preventing unwanted side reactions (like N-alkylation) and protecting it from oxidation.

Application in Heterocyclic Synthesis

While direct, large-scale applications in blockbuster drugs are not prominently cited, the underlying N-aryl cyanoacetamide scaffold is a well-established precursor for a wide array of heterocyclic compounds.[6][7][8] The reactivity pattern can be confidently extrapolated to this compound.

  • Synthesis of Pyridine Derivatives: The activated methylene group adjacent to the cyano function in related cyanoacetamides can participate in condensation reactions. For example, reaction with α,β-unsaturated carbonyl compounds (chalcones) in the presence of a base like ammonium acetate can lead to the formation of highly substituted cyanopyridone rings.[6][7]

Heterocycle_Synthesis start N-(Aryl)-2-cyanoacetamide (General Structure) intermediate Michael Adduct Intermediate start->intermediate + reagent1 Chalcone (Ar-CH=CH-CO-Ar') reagent1->intermediate + reagent2 Ammonium Acetate (Base/Nitrogen Source) reagent2->intermediate Catalyst product Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitrile intermediate->product Cyclization & Aromatization

Caption: General scheme for pyridine synthesis from a cyanoacetamide derivative.

Conclusion and Future Outlook

This compound represents a strategically important, yet perhaps underutilized, intermediate in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its nitrile and amide functionalities provide a reliable platform for the synthesis of diverse molecular targets. It serves as a stable precursor to key pharmacophores like aminomethylphenyl groups, carboxyphenyl moieties, and tetrazole rings. As synthetic methodologies continue to advance, particularly in the area of C-H functionalization and novel cross-coupling reactions, the utility of robust, bifunctional building blocks like this compound is poised to expand, enabling the rapid and efficient construction of the next generation of pharmaceuticals and advanced materials.

References

  • Title: N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis: Synthesis and characterization of thiazole, pyridine, chromene and chromenopyridone Source: Trade Science Inc. Journals URL:[Link]
  • Title: N-(4-cyanophenyl)
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A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Cyanophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Importance of the Cyanophenyl Moiety

In the landscape of modern molecular design, few functional groups offer the versatility and strategic impact of the cyanophenyl moiety. Its unique combination of electronic properties, metabolic stability, and synthetic accessibility has rendered it a privileged scaffold in both medicinal chemistry and materials science.[1][2][3] The nitrile group, with its linear geometry and strong dipole moment, is far more than a simple placeholder. It acts as a potent hydrogen bond acceptor, a bioisostere for carbonyls and halogens, and a key modulator of molecular conformation and binding affinity.[4] Its presence is noted in a portfolio of FDA-approved drugs, from the anti-cancer agent Bicalutamide to the antidepressant Citalopram, underscoring its role in creating efficacious therapeutics.[3][5][6]

This guide eschews a conventional textbook format. Instead, it is structured to mirror the logical workflow of a senior scientist navigating the complex path from conceptualization to the synthesis of a novel cyanophenyl-containing entity. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in the authoritative literature that shapes the field.

Part I: Discovery and Rational Design Frameworks

The journey to a novel compound begins not in the flask, but with a strategic blueprint. The decision to incorporate a cyanophenyl group is often a deliberate choice aimed at solving specific challenges in potency, selectivity, or pharmacokinetics.

Target-Centric Design: Leveraging the Nitrile Pharmacophore

In drug discovery, the cyanophenyl group is frequently employed to engage with specific residues in a biological target.[4][7] Its strong dipole and ability to act as a hydrogen bond acceptor make it ideal for interacting with polar pockets in enzymes or receptors.[4]

  • Causality in Design: Consider the case of androgen receptor (AR) antagonists like Bicalutamide and Enzalutamide.[6][8][9] The cyanophenyl group is critical for their activity. Molecular modeling and structural biology have shown that the nitrile nitrogen forms a key hydrogen bond with a specific residue in the AR ligand-binding domain, an interaction essential for potent antagonism.[10][11] When designing a new AR inhibitor, the inclusion of a cyanophenyl moiety is therefore not arbitrary but a hypothesis-driven choice to replicate this validated, high-affinity interaction.

  • Bioisosteric Replacement: The nitrile group can serve as a metabolically robust bioisostere for other functional groups.[12] For instance, it can replace a labile ester or a metabolically susceptible aldehyde, improving the pharmacokinetic profile of a lead compound without sacrificing binding affinity. This strategy is particularly useful during lead optimization to enhance drug-like properties.

Computational and Screening-Based Discovery

Modern discovery workflows heavily rely on computational chemistry and high-throughput screening to identify promising scaffolds.

  • Virtual Screening: Large chemical libraries can be computationally screened against a validated protein target structure. Molecules containing the cyanophenyl group can be prioritized based on their predicted binding energy and interaction profile. This in silico approach efficiently filters vast chemical space to identify candidates for synthesis and biological testing.

  • Phenotypic Screening: In this approach, compound libraries are tested for their ability to produce a desired biological effect in a cellular or whole-organism model, often without prior knowledge of the specific molecular target. A "hit" compound containing a cyanophenyl group from such a screen provides a validated starting point for target identification and subsequent structure-activity relationship (SAR) studies.[13]

The overall discovery workflow can be visualized as a funnel, progressively narrowing down candidates based on increasingly stringent criteria.

G cluster_0 Discovery Phase cluster_1 Optimization & Synthesis Target ID Target Identification & Validation Virtual Screen Virtual Screening (In Silico) Target ID->Virtual Screen HTS High-Throughput Screening (HTS) Target ID->HTS Hit ID Hit Identification Virtual Screen->Hit ID HTS->Hit ID Lead Gen Lead Generation (SAR Studies) Hit ID->Lead Gen Synthesis Synthesis of Novel Analogs Lead Gen->Synthesis Preclinical Preclinical Candidate Lead Gen->Preclinical Synthesis->Lead Gen Iterative Cycles

Caption: High-level workflow for drug discovery incorporating cyanophenyl scaffolds.

Part II: Modern Synthetic Methodologies for Aryl Nitriles

The synthesis of aryl nitriles has evolved significantly from classical, often harsh methods to sophisticated, transition-metal-catalyzed transformations that offer broad functional group tolerance and high efficiency.[1][2] The choice of synthetic route is a critical decision dictated by the starting materials' availability, the desired substitution pattern, and the presence of sensitive functional groups elsewhere in the molecule.

Classical Approaches: Foundational but Limited
  • Sandmeyer Reaction: This involves the diazotization of an aniline followed by treatment with a copper(I) cyanide salt. While historically important, it requires stoichiometric copper and can be sensitive to substrate electronics.[5][14]

  • Rosenmund-von Braun Reaction: This method involves the displacement of an aryl halide with a copper(I) cyanide, typically at high temperatures.[2][5] It is generally limited to aryl iodides and bromides and has poor functional group tolerance.

The Gold Standard: Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely used methods for synthesizing cyanophenyl compounds today.[15][16] These reactions offer mild conditions, excellent functional group tolerance, and applicability to a broad range of aryl (pseudo)halides.[5][15]

Core Principle: The reaction proceeds through a catalytic cycle involving a Pd(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) center, transmetalation (or cyanide exchange), and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst.[16]

G pd0 Pd(0)L_n pd2_complex Ar-Pd(II)-X L_n pd0->pd2_complex Oxidative Addition pd2_cn_complex Ar-Pd(II)-CN L_n pd2_complex->pd2_cn_complex Cyanide Exchange pd2_cn_complex->pd0 Reductive Elimination end_product Ar-CN pd2_cn_complex->end_product start start_reagents Ar-X + 'CN' source start_reagents->pd2_complex

Caption: Simplified catalytic cycle for Pd-catalyzed cyanation of aryl halides (Ar-X).

Choosing the Right Cyanide Source and Conditions: The success of a palladium-catalyzed cyanation often hinges on the choice of the cyanide source, as free cyanide ions can poison the palladium catalyst.[5][16]

Cyanide SourceKey Characteristics & CausalityTypical Use Case
Zn(CN)₂ Mild, less toxic, and widely used. The zinc salt acts as a Lewis acid, moderating the concentration of free cyanide and preventing catalyst deactivation.[5][15]General-purpose cyanation of aryl bromides and chlorides with good functional group tolerance.
K₄[Fe(CN)₆] Non-toxic, inexpensive, and stable. Often referred to as "the chemist's cyanide," it releases cyanide slowly in situ, maintaining a low steady-state concentration that protects the catalyst.[5][15]Green chemistry applications and large-scale synthesis where toxicity and cost are major concerns.
Trimethylsilyl cyanide (TMSCN) Organic-soluble source, often used under milder conditions. Can be effective where inorganic cyanides fail.[14][16]Cases requiring specific solubility or reactivity, often in photoredox catalysis.

Protocol 1: A General & Self-Validating Palladium-Catalyzed Cyanation

This protocol is designed for the reliable synthesis of a cyanophenyl compound from an aryl bromide, incorporating in-process checks for validation.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 eq CN), and a palladium catalyst system (e.g., 2 mol% Pd₂(dba)₃ and 4 mol% dppf ligand).

    • Causality: An inert atmosphere (N₂ or Ar) is critical. Pd(0) species are oxygen-sensitive and will be oxidized to an inactive state if exposed to air. The ligand (e.g., dppf) stabilizes the palladium center and facilitates the catalytic cycle.[17]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 5 mL of DMA or DMF) via syringe.

    • Causality: Anhydrous and degassed solvents are essential to prevent quenching of organometallic intermediates and oxidation of the catalyst.

  • Reaction Monitoring (Self-Validation): Heat the reaction to 100-120 °C. After 1 hour, take a small aliquot, quench it with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) against a spot of the starting material.

    • Trustworthiness: This in-process check confirms reaction initiation. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot validates that the reaction is proceeding as expected.

  • Workup & Purification: Once the reaction is complete (as judged by TLC, typically 4-12 hours), cool to room temperature. Dilute with ethyl acetate and wash with aqueous ammonia (to quench excess zinc salts) followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Characterization & Purity Assessment: Purify the crude product by flash column chromatography. Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and assess purity.

    • Authoritative Grounding: The resulting spectroscopic data provides definitive proof of the compound's identity and purity, forming a trustworthy record of the synthesis.

The Frontier: C-H Activation for Direct Cyanation

A more recent and atom-economical approach is the direct cyanation of an aromatic C-H bond, which avoids the need for pre-functionalized aryl halides.[18][19][20] These methods, often catalyzed by metals like copper, cobalt, or rhodium, or driven by photoredox catalysis, offer novel pathways to cyanophenyl compounds.[14][18][19]

  • Directed C-H Cyanation: A directing group on the aromatic ring coordinates to the metal catalyst, positioning it to selectively activate a specific C-H bond (typically ortho to the directing group).[19]

  • Non-Directed C-H Cyanation: Photoredox catalysis can generate highly reactive aryl radical cations that react with a cyanide source, often with regioselectivity governed by the substrate's intrinsic electronic properties.[14][20][21]

While powerful, these methods are often more substrate-specific than palladium cross-coupling and are an area of active research.[19]

Part III: Applications in Medicinal Chemistry & Materials Science

The utility of cyanophenyl compounds extends beyond their synthesis into diverse and high-impact applications.

Medicinal Chemistry: A Privileged Scaffold

As discussed, the cyanophenyl group is a cornerstone of many pharmaceuticals.[3][22] Its role can be categorized as follows:

Role of Cyanophenyl GroupExample Drug(s)Mechanism of Contribution
Direct Target Binding Bicalutamide, Enzalutamide[6][10]The nitrile nitrogen acts as a critical hydrogen bond acceptor, anchoring the drug in the target's binding pocket.
Modulation of Electronics Rilpivirine (HIV non-nucleoside reverse transcriptase inhibitor)The electron-withdrawing nature of the cyano group influences the electronic properties of the aromatic system, fine-tuning binding and activity.
Metabolic Blocker / Bioisostere Letrozole (Aromatase inhibitor)The nitrile serves as a stable bioisostere, preventing metabolic degradation at that position and improving the drug's half-life.[5]
Peptide Modification Boc-(R)-3-Amino-3-(4-cyanophenyl)propionic acidUsed as a building block to incorporate into peptides, potentially improving stability, bioavailability, or target engagement.[23]
Materials Science: Building Blocks for Organic Electronics

In materials science, the electronic properties of the cyanophenyl group are exploited to create materials for organic electronics.[24][25][26]

  • Organic Light-Emitting Diodes (OLEDs): Cyanophenyl-containing molecules are used as electron-transport materials or emitters due to their high electron affinity and thermal stability.[27]

  • Organic Photovoltaics (OPVs): The strong electron-withdrawing nature of the cyano group is used to tune the energy levels (LUMO) of acceptor materials, optimizing charge separation and device efficiency.

  • Organic Field-Effect Transistors (OFETs): Cyanine dyes and other cyanophenyl compounds can exhibit mixed ionic/electronic conduction, a property being explored for new types of sensors and transistors.[28]

Conclusion and Future Outlook

The cyanophenyl moiety has firmly established itself as a high-value scaffold in the molecular sciences. The continued development of robust and efficient synthetic methods, particularly in the realm of C-H activation, will further broaden its accessibility. In drug discovery, a deeper understanding of its interactions through advanced computational and structural biology techniques will enable more precise and rational design of next-generation therapeutics. In materials science, the predictable electronic influence of the cyano group will ensure its continued use in the design of novel organic semiconductors. For the research scientist, a mastery of the synthesis and strategic application of cyanophenyl compounds is not just a valuable skill but a gateway to innovation across multiple scientific disciplines.

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The Versatile Scaffold: N-(4-Cyanophenyl)acetamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

N-(4-Cyanophenyl)acetamide, a seemingly simple aromatic amide, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of a rigid phenyl ring, an electron-withdrawing cyano group, and a flexible acetamide linker provides a versatile platform for the design of potent and selective inhibitors for a range of biological targets. This technical guide delves into the multifaceted applications of the this compound core, exploring its role in the development of novel therapeutics for oncology, neurodegenerative disorders, and beyond. We will dissect the structure-activity relationships of its derivatives, provide detailed experimental protocols for its synthesis and modification, and illuminate its interaction with key biological pathways.

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with diverse biological targets – is a cornerstone of efficient medicinal chemistry. This compound has steadily gained recognition as such a scaffold. Its chemical tractability and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutic agents.

The core structure consists of a central phenyl ring substituted with a cyano group at the para position and an acetamide group. The cyano group, a potent hydrogen bond acceptor and electron-withdrawing moiety, often plays a crucial role in binding to target proteins and can enhance metabolic stability. The acetamide linkage provides a flexible point for further chemical elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.

This guide will provide a comprehensive overview of the strategic utilization of the this compound scaffold in contemporary drug design, offering insights into its synthesis, biological evaluation, and therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a core scaffold is fundamental to its successful application in drug design.

PropertyValueReference
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol [1]
Melting Point 206-208 °C[2]
Appearance Off-white crystalline powder[2]
LogP (predicted) 1.4[3]
SMILES CC(=O)NC1=CC=C(C=C1)C#N[1]
InChIKey UFKRTEWFEYWIHD-UHFFFAOYSA-N[1]

Applications in Medicinal Chemistry: A Multi-Target Scaffold

The this compound core has been successfully employed in the development of inhibitors for a variety of therapeutic targets.

Anticancer Agents

The fight against cancer has been a major arena for the application of this compound derivatives. These compounds have shown promise in targeting various hallmarks of cancer.

  • Kinase Inhibitors: Deregulated kinase activity is a common driver of tumorigenesis. Derivatives of this compound have been explored as inhibitors of several kinases, including Aurora Kinase B, a key regulator of mitosis.[4][5][6] The cyanophenyl moiety often occupies the ATP-binding pocket, forming crucial interactions with the hinge region of the kinase.

  • Androgen Receptor Antagonists: In prostate cancer, the androgen receptor (AR) is a critical therapeutic target. Novel 4-phenylpyrrole derivatives incorporating a cyanophenyl group have been designed as AR antagonists, demonstrating efficacy against bicalutamide-resistant prostate cancer cells.[7]

  • Aromatase and Sulfatase Inhibitors: Dual inhibition of aromatase and steroid sulfatase is a promising strategy for hormone-dependent breast cancer. Structure-activity relationship (SAR) studies on derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate have highlighted the importance of the para-cyanophenyl ring for balanced dual inhibition.[8][9][10]

  • Inducers of Apoptosis: Some this compound analogs have been shown to induce apoptosis in cancer cells without affecting the cell cycle, suggesting a unique mechanism of action.[11]

Compound/ModificationTargetKey FindingsIC₅₀ (nM)Reference
Imidazole derivative of DASIAromatase/STSReplacement of triazole with imidazole improves dual inhibition.0.2 (Aromatase), 2.5 (STS)[9]
1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrileAndrogen ReceptorShows activity against bicalutamide-resistant cells.-[7]
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamideAurora Kinase BOrally active and selective inhibitor.-[4][5][6]
Neurodegenerative Diseases

The acetamide scaffold, in general, has been investigated for its potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[12][13][14][15] While direct applications of the this compound core are less documented, the principles of its design can be extrapolated. Acetamide derivatives have been shown to act as inhibitors of monoamine oxidase B (MAO-B) and cholinesterases, key enzymes implicated in the pathology of these diseases.[12] The cyanophenyl group could be incorporated to enhance binding affinity and selectivity for these targets.

Antiviral Agents

The development of novel antiviral agents is a critical area of research.[16][17][18] While specific examples of this compound as a core antiviral scaffold are not abundant in the reviewed literature, a related compound, (E)-N-(4-Cyanobenzylidene)-6-fluoro-3-hydroxypyrazine-2-carboxamide (Cyanorona-20), has shown potent anti-SARS-CoV-2 activity.[19] This suggests that the cyanophenyl moiety can be a valuable component in the design of antiviral agents, potentially by interacting with key viral enzymes.

Experimental Protocols

Synthesis of this compound (Conventional Method)

This protocol describes a standard method for the synthesis of the core scaffold.

Materials:

  • 4-Aminobenzonitrile

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 eq) in dichloromethane.

  • Add a catalytic amount of pyridine.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to neutralize any excess acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to yield this compound as a solid.

Representative Synthesis of an this compound Derivative

This protocol outlines a general procedure for the synthesis of a derivative via amide coupling.

Materials:

  • This compound

  • Aryl or alkyl halide (e.g., benzyl bromide)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Equipment:

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add the aryl or alkyl halide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mechanism of Action and Signaling Pathways

The versatility of the this compound scaffold is reflected in the diverse mechanisms of action of its derivatives.

Kinase Inhibition

As previously mentioned, derivatives of this scaffold can act as ATP-competitive kinase inhibitors. The cyanophenyl group often forms hydrogen bonds with the hinge region of the kinase, while the acetamide linker allows for the positioning of other functional groups into adjacent hydrophobic pockets.

Kinase_Inhibition cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Inhibitor This compound Derivative Inhibitor->Hinge_Region H-bond (Cyano group) Inhibitor->Hydrophobic_Pocket Hydrophobic Interactions ATP ATP ATP->ATP_Binding_Pocket Binding Blocked

Caption: ATP-competitive kinase inhibition by this compound derivatives.

Induction of Apoptosis

Certain anticancer derivatives of this compound have been shown to induce programmed cell death, or apoptosis. This can occur through various signaling pathways, often involving the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Induction Inhibitor This compound Derivative Cancer_Cell Cancer Cell Inhibitor->Cancer_Cell Mitochondria Mitochondria Cancer_Cell->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway of apoptosis induction by this compound derivatives.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and fruitful scaffold in medicinal chemistry. Its straightforward synthesis, coupled with the tunable electronic and steric properties of its derivatives, has enabled the development of potent modulators of a wide range of biological targets. The examples highlighted in this guide, from kinase inhibitors to androgen receptor antagonists, underscore the broad therapeutic potential of this chemical entity.

Future research will likely focus on several key areas. The exploration of this scaffold in underexplored therapeutic areas, such as infectious diseases and inflammatory disorders, holds significant promise. Furthermore, the application of modern drug design strategies, such as fragment-based design and computational modeling, will undoubtedly lead to the discovery of even more potent and selective derivatives. The continued investigation of the this compound core is poised to deliver the next generation of innovative therapeutics.

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  • Anticancer Activities of New N-hetaryl-2-cyanoacetamide Derivatives Incorporating 4,5,6,7-Tetrahydrobenzo[b]thiophene Moiety. (n.d.).
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A-Z of N-(4-Cyanophenyl)acetamide in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: N-(4-cyanophenyl)acetamide is a versatile and highly reactive precursor in the field of organic synthesis, particularly for the construction of a wide array of bioactive heterocyclic compounds. Its structure, featuring a reactive cyano group, an active methylene, and an acetamido moiety, provides multiple reaction sites for cyclization and functionalization. This technical guide offers an in-depth exploration of the role of this compound in synthesizing key heterocyclic systems, including thiazoles, pyrimidines, pyrazoles, and triazoles. Authored for researchers, scientists, and professionals in drug development, this document details the underlying reaction mechanisms, provides validated experimental protocols, and discusses the significance of the resulting compounds.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional organic compound that serves as a cornerstone for building complex molecular architectures. Its utility stems from the strategic placement of its functional groups, which can be selectively targeted to build diverse five- and six-membered heterocyclic rings. These heterocyclic motifs are prevalent in a vast number of pharmaceuticals and agrochemicals, making efficient synthetic routes to them highly valuable.[1][2][3]

1.1 Molecular Reactivity Profile:

  • Cyano Group (-C≡N): This electron-withdrawing group activates the adjacent methylene protons, making them acidic and prone to deprotonation. It also serves as a key electrophilic site for intramolecular cyclization reactions.

  • Acetamido Group (-NHCOCH₃): The amide functionality can participate in cyclization reactions, and the nitrogen atom can act as a nucleophile.

  • Active Methylene Group (-CH₂-): The protons on the carbon adjacent to the cyano group are readily abstracted by a base, generating a nucleophilic carbanion that can participate in various condensation and addition reactions.[4]

This unique combination of reactive sites allows for a diverse range of chemical transformations, positioning this compound as a powerful synthon in the synthetic chemist's toolkit.[5]

Synthesis of Thiazole Derivatives

Thiazole rings are a common feature in many biologically active compounds, including antibacterial and anticancer agents.[5] this compound provides a straightforward entry to substituted thiazoles, primarily through reactions involving its active methylene and cyano functionalities.

2.1 Hantzsch-Type Thiazole Synthesis: A prevalent method for synthesizing 2-aminothiazole derivatives involves the reaction of a compound containing an active methylene group with an α-halocarbonyl compound and a source of sulfur, such as thiourea. While not a direct Hantzsch synthesis with this compound itself, a closely related pathway involves its conversion to a thiourea derivative followed by cyclization. A more direct approach involves the reaction with α-haloketones in the presence of a sulfur source.

A notable application involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone to yield 4-cyanophenyl-2-hydrazinylthiazoles, which have shown anticancer efficacy.[6]

General Reaction Workflow

The synthesis typically proceeds via the formation of a key intermediate which then undergoes intramolecular cyclization to form the thiazole ring.

hantzsch_workflow start This compound Derivative intermediate Thioamide Intermediate start->intermediate Reaction with Sulfur Source reagent1 α-Halocarbonyl Compound (e.g., α-bromo-4-cyanoacetophenone) reagent1->intermediate cyclization Intramolecular Cyclization intermediate->cyclization Base/Heat product Substituted Thiazole cyclization->product

Caption: General workflow for thiazole synthesis.

Experimental Protocol: Synthesis of 2-(2-Benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazole

This protocol is adapted from methodologies describing the synthesis of similar thiazole derivatives.[6]

  • Thiosemicarbazone Formation: To a solution of benzaldehyde (1 mmol) in ethanol, add 4-cyanophenylthiosemicarbazide (1 mmol). Add a few drops of concentrated sulfuric acid and reflux the mixture for 2-3 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and filter the precipitated solid. Wash with cold ethanol and dry to obtain the thiosemicarbazone intermediate.

  • Cyclization: Suspend the thiosemicarbazone (1 mmol) and α-bromo-4-cyanoacetophenone (1 mmol) in ethanol. Reflux the mixture for 4-6 hours.

  • Work-up: After cooling, the solid product is filtered, washed with ethanol, and then with diethyl ether to remove impurities.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol or purified by column chromatography to yield the pure 2-(2-benzylidenehydrazinyl)-4-(4-cyanophenyl)thiazole.

Data Summary: Representative Thiazole Derivatives
Compound IDR-group on BenzylideneYield (%)Melting Point (°C)
3a H75180-182
3b 3-Fluoro79177-178
3f 2-Hydroxy-3-methyl72195-197
3n 2,6-Dichloro68201-203
Data adapted from related syntheses of 4-cyanophenyl substituted thiazoles.[6]

Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with significant biological activities, including antitumor and antimicrobial properties.[7][8][9] The synthesis of pyrimidine derivatives from this compound often leverages multicomponent reactions.

3.1 Multicomponent Reaction Approach: A common strategy involves the condensation of an active methylene compound, an aldehyde, and a source of ammonia or an amidine. In this context, this compound or its derivatives can react with various electrophiles to construct the pyrimidine core.[10]

Reaction Mechanism Insight

The reaction typically initiates with a Knoevenagel condensation between an aldehyde and the active methylene of the cyanoacetamide derivative. The resulting α,β-unsaturated system then undergoes a Michael addition with a suitable nucleophile, followed by cyclization and aromatization to yield the pyrimidine ring.

pyrimidine_synthesis A This compound D Knoevenagel Condensation (Base Catalyst) A->D B Aromatic Aldehyde B->D C Amidine/Guanidine F Michael Addition C->F E α,β-Unsaturated Intermediate D->E E->F G Cyclization Intermediate F->G H Dehydration/Aromatization G->H I Substituted Pyrimidine H->I

Caption: Multicomponent reaction for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-6-(4-acetamidophenyl)pyrimidine-5-carbonitrile

This is a representative protocol based on established methods for pyrimidine synthesis.[8][9]

  • Reaction Setup: In a round-bottom flask, combine this compound (1 mmol), benzaldehyde (1 mmol), and guanidine nitrate (1.1 mmol) in ethanol (20 mL).

  • Reaction Execution: Add a catalytic amount of a base, such as piperidine or sodium ethoxide. Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry.

  • Purification: The crude product can be recrystallized from ethanol or a mixture of ethanol and DMF to obtain the pure pyrimidine derivative.

Synthesis of Pyrazole and Triazole Derivatives

4.1 Pyrazole Synthesis: Pyrazoles are well-known for their wide range of pharmacological activities.[11][12][13] They can be synthesized from this compound derivatives through condensation reactions with hydrazine or its derivatives. The reaction often proceeds by targeting the active methylene and a carbonyl group (if present in a derivative) or by transforming the cyano group.[14]

4.2 Triazole Synthesis: 1,2,4-Triazoles can be synthesized from acylhydrazines which can be derived from this compound.[15][16] Another approach involves the reaction of amidrazones with various reagents. The 1,3-dipolar cycloaddition of azides with alkynes is a common method for 1,2,3-triazoles, and this compound can be modified to incorporate either an azide or an alkyne functionality.[17][18]

General Synthetic Scheme for Pyrazoles

pyrazole_synthesis start This compound Derivative (e.g., β-keto-nitrile) reaction Condensation/Cyclization start->reaction reagent Hydrazine Hydrate (or substituted hydrazine) reagent->reaction product Substituted Pyrazole reaction->product

Caption: General pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of a 5-Amino-1H-pyrazole-4-carbonitrile Derivative

This protocol is based on the reaction of a β-enaminonitrile (which can be derived from this compound) with hydrazine.

  • Intermediate Synthesis: Synthesize a β-enaminonitrile from this compound by reacting it with an appropriate electrophile like dimethylformamide dimethyl acetal (DMF-DMA).

  • Cyclization: Dissolve the β-enaminonitrile (1 mmol) in ethanol. Add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture, and if a precipitate forms, filter and wash it with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography.

Conclusion

This compound has proven to be a remarkably versatile and valuable building block in heterocyclic chemistry. Its inherent reactivity, stemming from the interplay of its cyano, acetamido, and active methylene groups, allows for the efficient construction of a diverse range of medicinally important heterocyclic scaffolds, including thiazoles, pyrimidines, pyrazoles, and triazoles. The synthetic methodologies highlighted in this guide, particularly those involving multicomponent reactions, underscore its utility in modern organic synthesis and drug discovery programs. Future research will undoubtedly continue to uncover new applications and more sophisticated transformations of this powerful synthon.

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A Senior Application Scientist's Guide to N-(4-Cyanophenyl)acetamide: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple, diverse biological targets — is a cornerstone of efficient drug discovery. N-(4-Cyanophenyl)acetamide has emerged as such a scaffold, a deceptively simple building block that marries two functionally critical pharmacophores: the acetamide group and the cyanophenyl ring. This technical guide provides an in-depth exploration of this compound, moving beyond simple properties to dissect its strategic value. We will examine its synthesis, the specific roles of its constituent moieties in molecular recognition and ADME modulation, and its successful application in developing potent therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their discovery programs.

Core Molecular Attributes and Physicochemical Profile

This compound, also known as 4-cyanoacetanilide, is a bifunctional aromatic compound.[1] Its utility stems from the distinct yet complementary properties of its two key functional groups.

The acetamide moiety (CH₃CONH–) is a classic functional group in pharmaceuticals. Its capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen) is fundamental to its role in establishing high-affinity interactions within enzyme active sites and receptor binding pockets.[2][3] Furthermore, the acetamide group can significantly influence a molecule's physicochemical properties, often enhancing aqueous solubility and providing a handle for metabolic modification, thereby improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

The cyanophenyl group , an aromatic ring substituted with a nitrile (-C≡N), serves several strategic purposes. The nitrile is a potent electron-withdrawing group, which polarizes the aromatic π-system, potentially enhancing π-π stacking interactions with aromatic residues in a target protein.[4] Crucially, the nitrile group is a versatile bioisostere.[5] It can mimic a ketone or a halogen in binding interactions and can participate in hydrogen bonding.[4] Its relatively small size and linear geometry make it an excellent probe for exploring narrow binding channels. Unlike many other functional groups, the nitrile is often metabolically stable, preventing unwanted degradation at that position.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O[1][6]
Molecular Weight 160.17 g/mol [1][6]
IUPAC Name This compound[1][7]
CAS Number 35704-19-9[1][7]
Melting Point 207 °C[7]
Boiling Point (Predicted) 434.85 °C[7]
Appearance Solid[7]
SMILES CC(=O)NC1=CC=C(C=C1)C#N[8]
InChIKey UFKRTEWFEYWIHD-UHFFFAOYSA-N[6][7]

Synthesis and Derivatization Strategy

The synthesis of the core this compound scaffold is straightforward, making it an attractive and cost-effective starting point for library synthesis. The most common and reliable method is the N-acetylation of 4-aminobenzonitrile.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product & Purification A 4-Aminobenzonitrile R N-Acetylation (Base catalyst, e.g., Pyridine) A->R B Acetic Anhydride or Acetyl Chloride B->R P Crude This compound R->P Reaction Workup PU Purification (Recrystallization) P->PU FP Pure This compound PU->FP

Caption: General workflow for the synthesis of this compound.

Standard Laboratory Protocol: Synthesis of this compound

This protocol is a representative method. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (5.0 g, 42.3 mmol).

  • Dissolution: Add 30 mL of pyridine (or another suitable solvent like dichloromethane with a non-nucleophilic base) to dissolve the starting material. Cool the flask in an ice bath to 0-5 °C.

  • Acylation: While stirring, slowly add acetic anhydride (4.5 mL, 47.6 mmol) dropwise to the solution over 10 minutes. Ensure the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the mixture into 100 mL of ice-cold water while stirring vigorously. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold water (3 x 20 mL) to remove any residual pyridine and acetic acid.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white or off-white solid.

  • Drying & Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery: Case Studies

The true value of this compound is demonstrated by its incorporation into successful drug discovery campaigns targeting a range of diseases. The scaffold provides a rigid framework for orienting key binding groups while allowing for systematic modification to optimize potency and pharmacokinetic properties.

Farnesyltransferase Inhibitors

Farnesyltransferase (FT) is a critical enzyme in the post-translational modification of the Ras protein, which is implicated in numerous cancers. Inhibiting FT prevents Ras from localizing to the cell membrane, thereby blocking its oncogenic signaling cascade. A series of potent FT inhibitors were developed that feature the cyanophenyl moiety.[9] In this context, the cyanophenyl group occupies a hydrophobic pocket, while the rest of the molecule engages in other critical interactions. The development of these compounds highlighted how the cyanophenyl group could be successfully incorporated to improve potency and pharmacokinetic profiles, including oral bioavailability.[9]

Cyclooxygenase-II (COX-2) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) often function by inhibiting cyclooxygenase (COX) enzymes. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The acetamide functional group is a key feature in many COX-2 inhibitors, where the acetamide nitrogen forms critical hydrogen bonds within the enzyme's active site.[2][10] Derivatives built upon the N-phenylacetamide core have been explored for selective COX-2 inhibition, demonstrating the utility of this framework in designing anti-inflammatory agents.[10]

Dopamine D4 Receptor Agonists

The dopamine D4 receptor is a target for treating neurological and psychiatric disorders. A selective dopamine D4 agonist radioligand was developed for binding studies, which incorporated a cyanophenyl acetamide structure.[11] The synthesis of this complex molecule relied on the stability and specific electronic properties of the cyanophenyl group. This example illustrates the scaffold's utility in creating highly specific molecular probes and potential therapeutics for central nervous system (CNS) targets.[11]

Table 2: Examples of Drug Targets for this compound Derivatives

Drug Class / TargetRole of this compound ScaffoldKey References
Farnesyltransferase Inhibitors The cyanophenyl group occupies a key hydrophobic pocket, contributing to binding affinity and improved oral bioavailability.[9]
COX-2 Inhibitors The acetamide nitrogen forms critical hydrogen bonds in the active site, while the phenyl ring serves as a core for substitution.[2][10]
Dopamine D4 Receptor Agonists Provides a stable and electronically defined core for building selective CNS-active agents and radioligands.[11]

A General Workflow for Drug Discovery

Leveraging this compound as a building block follows a structured, iterative process common in medicinal chemistry. The goal is to systematically explore the chemical space around the core scaffold to identify derivatives with optimal biological activity and drug-like properties.

G A Start: This compound Building Block B Library Synthesis: Derivatize at acetamide and/or phenyl ring A->B C Primary Screening: High-Throughput Assay (e.g., Enzyme Inhibition) B->C D Hit Identification: Identify compounds with desired activity threshold C->D E Lead Optimization: Synthesize focused analogs of initial hits D->E F Structure-Activity Relationship (SAR) Analysis E->F G Secondary Assays: Selectivity, Cell-based Potency, ADME Profiling E->G F->E Design next generation G->F Data for SAR H Lead Candidate G->H Meets criteria

Caption: Iterative drug discovery workflow using a core building block.

Example Assay Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of newly synthesized derivatives against the COX-2 enzyme.

  • Preparation: Reconstitute recombinant human COX-2 enzyme in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of the substrate, arachidonic acid. Dissolve test compounds (derivatives of this compound) in DMSO to create concentrated stock solutions.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the enzyme, and varying concentrations of the test compounds (typically in a serial dilution). Include wells for a positive control (a known COX-2 inhibitor, e.g., Celecoxib) and a negative control (DMSO vehicle).

  • Pre-incubation: Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C) to allow the inhibitors to bind to the enzyme.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[2]

  • Detection: Monitor the production of prostaglandin H₂ (PGH₂), often using a colorimetric or fluorescent probe that detects the peroxidase activity of the COX enzyme. Read the plate using a microplate reader at appropriate time intervals.

  • Data Analysis: Calculate the reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate care.

  • Hazards: The compound is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory system.[12]

  • Precautions: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid creating dust. Wash hands thoroughly after handling.[12]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[12]

    • Skin: Wash off with soap and plenty of water.[12]

    • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12]

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. It is more than just a chemical intermediate; it is a validated starting point for the development of sophisticated therapeutic agents. The combination of a hydrogen-bonding acetamide group and a metabolically robust, bioisosteric cyanophenyl ring provides a powerful toolkit for medicinal chemists. Its straightforward synthesis and proven track record in modulating diverse targets like kinases, transferases, and GPCRs ensure its continued relevance. As our understanding of disease biology deepens, scaffolds like this compound will remain indispensable tools, enabling the rapid design and optimization of the next generation of targeted medicines.

References

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  • This compound Properties vs Temperature. Chemcasts.
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Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis and Purification of 4-Acetamidobenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth protocol for the acetylation of 4-aminobenzonitrile to synthesize 4-acetamidobenzonitrile, a valuable intermediate in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, offering a framework that emphasizes procedural rationale, safety, and robust product validation.

Introduction and Reaction Principle

The acetylation of an aromatic amine is a fundamental transformation in organic synthesis. This process is often employed to protect the amino group from unwanted side reactions during subsequent synthetic steps, reducing its nucleophilicity and basicity. The target molecule, 4-acetamidobenzonitrile, is synthesized by treating the primary amine of 4-aminobenzonitrile with acetic anhydride.

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the acetate ion—a good leaving group—and after a proton transfer step, the stable amide product is formed. The acetic acid generated as a byproduct is typically neutralized or washed away during the workup.[1][2]

Reaction Mechanism Diagram

Caption: Reaction mechanism for the acetylation of 4-aminobenzonitrile.

Critical Safety and Handling Precautions

A thorough understanding and mitigation of hazards are paramount for protocol trustworthiness. Both reactants possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).

Compound Key Hazards Recommended Handling Precautions
4-Aminobenzonitrile Toxic/Harmful if swallowed, in contact with skin, or if inhaled.[3] Causes skin and eye irritation.[4][5] Suspected of causing genetic defects.Handle in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Avoid generating dust.[4][5]
Acetic Anhydride Flammable liquid and vapor.[6][7] Harmful if swallowed or inhaled.[8] Causes severe skin burns and eye damage.[6][8] Reacts with water.Handle in a chemical fume hood away from ignition sources. Wear nitrile gloves (or butyl rubber for prolonged contact), a lab coat, and chemical safety goggles with a face shield. Ensure an eyewash station and safety shower are accessible.[6][8]

PPE Requirement: At a minimum, users must wear a flame-resistant lab coat, chemical safety goggles, and appropriate chemical-resistant gloves. All operations should be conducted within a certified chemical fume hood.

Experimental Protocol: Synthesis of 4-Acetamidobenzonitrile

This protocol is designed to be a self-validating system, where careful execution and observation at each stage contribute to the integrity of the final result.

Materials and Reagents
Reagent Molar Mass ( g/mol ) Amount (for 50 mmol scale) Molar Equivalents
4-Aminobenzonitrile118.145.91 g1.0
Acetic Anhydride102.095.6 mL (6.07 g)1.2
Pyridine (Anhydrous)79.1050 mLSolvent / Base
Deionized Water18.02~400 mLFor workup & washing
Ethanol46.07As neededFor recrystallization

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for moisture protection) or drying tube

  • Ice bath

  • Dropping funnel or syringe

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Heating mantle or hot plate for recrystallization

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.91 g (50 mmol) of 4-aminobenzonitrile in 50 mL of anhydrous pyridine. Stir until all the solid has dissolved.

    • Causality: Pyridine serves as both a solvent and a base to neutralize the acetic acid byproduct, which drives the reaction to completion. Using anhydrous solvent prevents the hydrolysis of acetic anhydride.

  • Reagent Addition: Cool the flask in an ice bath to 0-5 °C. Once cooled, slowly add 5.6 mL (60 mmol) of acetic anhydride dropwise to the stirred solution over 10-15 minutes. Maintain the temperature below 10 °C during the addition.

    • Causality: The reaction is exothermic. Slow, cooled addition prevents overheating, which can lead to side reactions and decreased yield.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 1-2 hours.

  • Workup and Isolation: Pour the reaction mixture slowly and with stirring into a beaker containing approximately 200 mL of an ice-water slurry. A white precipitate will form.

    • Causality: The product, 4-acetamidobenzonitrile, is insoluble in water. Pouring the reaction mixture into water causes the product to precipitate while the pyridine and acetic acid byproducts remain in the aqueous solution.

  • Filtration: Allow the precipitate to stir in the ice-water for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with cold deionized water (3 x 50 mL) until the odor of pyridine is no longer detectable.

    • Causality: Thorough washing is critical to remove residual pyridine and salts, which are impurities that can hinder effective crystallization and lower the final product's purity.

  • Drying: Press the solid on the filter to remove excess water. The crude product can be air-dried or dried in a vacuum oven at a low temperature (~50-60 °C).

Purification by Recrystallization
  • Solvent Selection: An ethanol/water mixture is an effective solvent system for recrystallizing 4-acetamidobenzonitrile. The product is soluble in hot ethanol but less soluble in cold water.

  • Procedure: a. Transfer the crude solid to an Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution near its boiling point on a hot plate. c. Once dissolved, slowly add hot water dropwise until the solution just begins to turn cloudy (the cloud point). d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

    • Causality: Slow cooling is essential for the formation of a pure crystal lattice. Rapid cooling can trap impurities within the crystals. f. Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal recovery. g. Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly.

Experimental Workflow Diagram

workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A Dissolve 4-Aminobenzonitrile in Pyridine B Cool to 0-5 °C A->B C Add Acetic Anhydride Dropwise B->C D Stir at Room Temp for 1-2 hours C->D E Pour into Ice-Water (Precipitation) D->E F Vacuum Filter Crude Product E->F G Wash with Cold Water F->G H Dry Crude Solid G->H I Dissolve in min. hot EtOH H->I J Add hot H₂O to Cloud Point, then clarify with EtOH I->J K Cool Slowly to RT, then Ice Bath J->K L Vacuum Filter & Wash (Cold EtOH/H₂O) K->L M Dry Pure Crystals L->M

Caption: Step-by-step workflow for the synthesis and purification.

Product Characterization and Validation

The identity and purity of the synthesized 4-acetamidobenzonitrile must be confirmed through physical and spectroscopic analysis.

Parameter Expected Result
Appearance Off-white to white crystalline powder.[4]
Yield Typically >80% (based on 4-aminobenzonitrile)
Melting Point 206-208 °C.[4] A sharp melting point in this range indicates high purity.
IR Spectroscopy (cm⁻¹) ~3300 (N-H stretch), ~3100-3000 (Aromatic C-H stretch), ~2225 (C≡N stretch) , ~1670 (C=O stretch, Amide I) , ~1600 (Aromatic C=C stretch), ~1530 (N-H bend, Amide II).[8]
¹H NMR (DMSO-d₆) δ ~10.4 (s, 1H, NH ), δ ~7.8 (d, 2H, Ar-H ), δ ~7.7 (d, 2H, Ar-H ), δ ~2.1 (s, 3H, CH ₃).
¹³C NMR (DMSO-d₆) δ ~169 (Amide C =O), δ ~143 (Ar-C -NH), δ ~133 (Ar-C H), δ ~119 (Ar-C H), δ ~118 (C ≡N), δ ~105 (Ar-C -CN), δ ~24 (C H₃).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; loss of product during transfers or washing; using too much solvent during recrystallization.Ensure 1-2 hours of reaction time. Use minimal solvent for transfers. During recrystallization, ensure the minimum amount of hot solvent is used and cool the solution thoroughly in an ice bath before filtering.
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated; impurities are present.Use a lower boiling point solvent system if possible. Ensure slow cooling and scratch the inside of the flask with a glass rod to induce crystallization. If impurities are the cause, an additional purification step (e.g., column chromatography) may be needed.
Colored Product After Recrystallization Colored impurities were not removed.Redissolve the product in a minimal amount of hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
Broad Melting Point Range The product is impure or still wet.Re-recrystallize the product. Ensure the product is completely dry by placing it under high vacuum for several hours.

References

  • Chemcasts. (n.d.). Thermophysical Properties of n-(4-Cyanophenyl)acetamide.
  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile.
  • PubChem - National Institutes of Health. (n.d.). This compound.
  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Aminobenzonitrile, 98%.
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
  • University of Wisconsin. (n.d.). NMR Spectroscopy – 13C NMR Chemical Shifts.
  • Chemguide. (n.d.). The Preparation of Amides.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

Sources

Application Notes and Protocols for the Purification of N-(4-Cyanophenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of N-(4-Cyanophenyl)acetamide, also known as 4-acetamidobenzonitrile, using the recrystallization method. Recrystallization is a critical technique in pharmaceutical and chemical synthesis for achieving high purity of solid compounds.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in the principles of solubility and crystal growth. We will explore the rationale behind solvent selection, provide a step-by-step experimental procedure, and address common challenges through a troubleshooting guide. The methodologies described herein are designed to be self-validating, ensuring both purity and optimal yield of the final product.

Introduction: The Rationale for Recrystallization

This compound is a key intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs). The purity of this compound is paramount, as impurities can lead to unwanted side reactions, reduced yields in subsequent synthetic steps, and potential safety concerns in final products. The most common synthetic route to this compound is the N-acetylation of 4-aminobenzonitrile. This reaction, while generally efficient, can result in impurities such as unreacted starting materials, over-acetylated byproducts, and residual reagents.

Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and its impurities in a given solvent or solvent system.[1] The fundamental principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then to allow the solution to cool slowly. As the temperature decreases, the solubility of the desired compound also decreases, leading to the formation of a crystalline solid. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are thus separated by filtration.[1]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for developing an effective recrystallization protocol.

PropertyValueSource(s)
Chemical Name This compound[2][3]
Synonyms 4-Acetamidobenzonitrile, 4-Cyanoacetanilide[2][3][4]
Molecular Formula C₉H₈N₂O[2][3]
Molecular Weight 160.17 g/mol [2][3]
Appearance White to light yellow crystalline powder[4]
Melting Point 202-208 °C[4][5]
Solubility Soluble in ethanol and acetone[4]

The Critical Role of Solvent Selection

The success of recrystallization hinges on the choice of an appropriate solvent. An ideal solvent for this compound should exhibit the following characteristics:

  • High dissolving power for the solute at elevated temperatures.

  • Low dissolving power for the solute at room temperature and below.

  • High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.

  • A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.

  • Chemical inertness, meaning it does not react with the compound being purified.

Given that this compound is a polar molecule containing amide and nitrile functional groups, polar solvents are generally a good starting point for screening.[6]

Recommended Solvents for Screening

Based on the known solubility of this compound and related aromatic amides, the following solvents are recommended for initial screening:

  • Single Solvents:

    • Ethanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

    • Water

  • Binary Solvent Systems (Mixed Solvents):

    • Ethanol/Water

    • Acetone/Water

    • Isopropanol/Water

A binary solvent system is often employed when no single solvent meets all the criteria for a good recrystallization solvent. Typically, this involves a pair of miscible solvents, one in which the compound is highly soluble and another in which it is sparingly soluble.

Experimental Protocol

This protocol is designed to be a robust starting point for the purification of this compound. Researchers should adapt the volumes and equipment based on the scale of their purification.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (at least two)

  • Heating mantle or hot plate with magnetic stirring

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration, if necessary)

  • Fluted filter paper (for hot filtration, if necessary)

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Recrystallization Workflow Diagram

Recrystallization_Workflow Figure 1. General Workflow for Recrystallization A Step 1: Dissolution Dissolve crude product in minimum hot solvent B Step 2: Hot Filtration (Optional) Remove insoluble impurities A->B If insoluble impurities are present C Step 3: Cooling & Crystallization Allow filtrate to cool slowly A->C No insoluble impurities B->C D Step 4: Crystal Collection Isolate crystals by vacuum filtration C->D E Step 5: Washing Rinse crystals with cold solvent D->E F Step 6: Drying Dry purified crystals E->F

Sources

Application Note: Comprehensive Analytical Characterization of N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-Cyanophenyl)acetamide, also known as 4-acetamidobenzonitrile, is an aromatic compound featuring both an acetamide and a nitrile functional group. Its structure makes it a relevant molecule in medicinal chemistry and materials science, often serving as a synthetic intermediate. For its use in any high-purity application, particularly in drug development, a thorough and unambiguous characterization is paramount. This ensures the compound's identity, purity, and stability, which are critical for reproducible research and regulatory compliance.

This application note provides a comprehensive guide to the analytical techniques required for the full characterization of this compound. It is designed for researchers and quality control analysts, offering not just protocols, but also the scientific rationale behind the selection of specific methods and parameters. The workflow described herein establishes a self-validating system for confirming the structural integrity and purity profile of the target compound.

Physicochemical Properties

A foundational step in characterization is the documentation of fundamental physicochemical properties. These constants serve as initial identity checks against reference data.

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms 4-Acetamidobenzonitrile, 4-Cyanoacetanilide[3][4]
CAS Number 35704-19-9[1][2]
Molecular Formula C₉H₈N₂O[1][2][3]
Molecular Weight 160.17 g/mol [2][3]
Melting Point ~207 °C[1]
Appearance White to off-white solid[5]

Integrated Analytical Workflow

A robust characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of information, and together they create a complete profile of the compound. The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

G cluster_0 Identity Confirmation cluster_1 Purity & Properties cluster_2 Final Assessment FTIR FTIR (Functional Groups) HPLC HPLC (Purity & Quantification) FTIR->HPLC MS Mass Spectrometry (Molecular Weight) MS->HPLC NMR NMR Spectroscopy (Molecular Structure) NMR->HPLC DSC DSC (Melting Point & Purity) HPLC->DSC Report Characterized Compound Report HPLC->Report TGA TGA (Thermal Stability) DSC->TGA DSC->Report TGA->Report Compound Synthesized Compound Compound->FTIR Compound->MS Compound->NMR

Caption: Integrated workflow for this compound characterization.

Spectroscopic Characterization

Spectroscopy provides unambiguous confirmation of the molecular structure and the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds within the molecule. It is a rapid and powerful technique for initial identity confirmation.

Protocol:

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the this compound sample onto the ATR crystal and apply pressure to ensure good contact.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Perform baseline correction and peak picking.

Expected Data: The spectrum should exhibit characteristic peaks for the functional groups present.[2][6]

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchAmide
~3100-3000C-H stretchAromatic
~2230C≡N stretchNitrile
~1670C=O stretch (Amide I)Amide
~1600, ~1520C=C stretch / N-H bendAromatic / Amide II
~1400C-H bendMethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR elucidates the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides information on the carbon skeleton.

Protocol:

  • Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum.

  • Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Data (in DMSO-d₆):

  • ~10.5 ppm (singlet, 1H): Amide N-H proton.

  • ~7.8 ppm (doublet, 2H): Aromatic protons ortho to the cyano group.

  • ~7.7 ppm (doublet, 2H): Aromatic protons ortho to the acetamide group.

  • ~2.1 ppm (singlet, 3H): Acetyl CH ₃ protons.

Rationale: The para-substitution pattern results in a characteristic AA'BB' system for the aromatic protons, which often appears as two distinct doublets. The chemical shifts are influenced by the electron-withdrawing cyano group and the electron-donating acetamide group.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, it reveals the presence of chromophores (the benzene ring, nitrile, and amide groups) and can be used for quantitative analysis.

Protocol:

  • Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2-1.0 AU).

  • Scan the solution from 400 nm down to 200 nm in a quartz cuvette, using the pure solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax).

Expected Data: The spectrum is expected to show strong absorbance in the UV region, characteristic of a substituted benzene ring. This λmax value is critical for setting up the HPLC UV detector for purity analysis.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and detecting related substances or impurities.[7][8]

Principle: A reversed-phase HPLC (RP-HPLC) method separates compounds based on their hydrophobicity. A polar mobile phase is run through a nonpolar stationary phase (the column). Nonpolar compounds are retained longer on the column, leading to separation.

Protocol:

  • System Preparation: Set up the HPLC system according to the parameters in the table below. Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.5 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

  • Analysis: Inject the standard solution to determine the retention time and peak area. Then, inject the sample solution.

  • Data Processing: Calculate the purity of the sample using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Recommended HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column Discovery® RP-Amide C16, 15 cm x 4.6 mm, 5 µmThe amide-embedded C16 phase provides unique selectivity for polar-functionalized aromatic compounds.[9]
Mobile Phase Acetonitrile : 25mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)A buffered mobile phase controls the ionization state of the analyte, ensuring reproducible retention times.[9][10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[10]
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.[9]
Detection UV at λmax (determined by UV-Vis scan) or 254 nmDetection at the maximum absorbance wavelength provides the highest sensitivity. 254 nm is a common default for aromatic compounds.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Mass Spectrometry (MS) for Identity Confirmation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides a highly accurate molecular weight, serving as definitive proof of identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule.

Protocol:

  • Introduce the sample into the ESI-MS source via direct infusion of a dilute solution (e.g., in acetonitrile/water) or by coupling the HPLC outlet directly to the MS inlet (LC-MS).

  • Acquire the spectrum in positive ion mode.

  • Identify the m/z of the parent ion.

Expected Data:

  • Monoisotopic Mass: 160.06 Da[2]

  • Expected Ion [M+H]⁺: m/z 161.07[11]

  • Other adducts such as [M+Na]⁺ (m/z 183.05) or [M+K]⁺ (m/z 199.03) may also be observed.[11]

Thermal Analysis

Thermal analysis techniques like DSC and TGA are essential for characterizing the solid-state properties of a material, which is critical for formulation and stability studies in drug development.[12][13]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to assess purity. A sharp melting endotherm is indicative of a highly crystalline and pure substance.[14]

Protocol:

  • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Crimp the pan with a lid. Place an empty, crimped pan in the reference position.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) over a temperature range that brackets the expected melting point (e.g., 50 °C to 250 °C).

  • Record the heat flow versus temperature.

Expected Data: A sharp endothermic peak with an onset temperature of approximately 207 °C , corresponding to the melting of the compound.[1]

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and decomposition profiles.[14][15]

Protocol:

  • Place an accurately weighed sample (5-10 mg) onto the TGA balance pan.

  • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

  • Record the mass loss versus temperature.

Expected Data: The TGA thermogram should show a stable baseline with no significant mass loss until the onset of thermal decomposition at a temperature well above the melting point. This indicates the absence of volatile impurities like residual solvent and confirms the compound's thermal stability up to its decomposition point.

Conclusion

The analytical workflow detailed in this document provides a robust, multi-faceted approach to the comprehensive characterization of this compound. By combining spectroscopic (FTIR, NMR), chromatographic (HPLC), spectrometric (MS), and thermal (DSC, TGA) techniques, one can unequivocally confirm the compound's identity, structure, purity, and key physical properties. Adherence to these protocols will ensure high-quality, reliable data suitable for research, development, and quality control purposes.

References

  • PerkinElmer. Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • Chemcasts. Thermophysical Properties of this compound.
  • NETZSCH. Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020).
  • TSI Journals. Pharmaceutical Quality Control Using Thermal Analysis Methods.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37256, this compound.
  • Chemcasts. This compound Properties vs Temperature.
  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
  • AZoM. The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025).
  • The Royal Society of Chemistry. Supporting information.
  • Sigma-Aldrich. HPLC Analysis of Amides on Discovery® RP-Amide C16.
  • Chemcasts. This compound Properties vs Pressure.
  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
  • Request PDF. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025).
  • ChemicalBook. N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide.
  • Semantic Scholar. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns.
  • MOLBASE Encyclopedia. This compound|35704-19-9.
  • GSRS. This compound.
  • PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • PMC - NIH. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies.
  • PubChemLite. This compound (C9H8N2O).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide.
  • JCBPS. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020).
  • InstaNANO. FTIR Functional Group Database Table with Search. (2024).
  • Agilent. A Comprehensive Guide to FTIR Analysis.
  • Sigma-Aldrich. This compound | 35704-19-9.
  • Foodaon. This compound.

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Application Note: A Validated Stability-Indicating HPLC-UV Method for Purity Assessment of N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, validated high-performance liquid chromatography (HPLC) method coupled with ultraviolet (UV) detection for the quantitative determination of purity for N-(4-Cyanophenyl)acetamide. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile a critical quality attribute. The described isocratic reverse-phase method is demonstrated to be specific, linear, accurate, precise, and robust, rendering it suitable for routine quality control and stability testing in research and drug development settings.

Introduction

This compound, also known as 4-cyanoacetanilide, is a pivotal building block in medicinal chemistry. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is imperative to quantify this compound and to detect and quantify any process-related impurities or degradation products. High-performance liquid chromatography with UV detection is a widely adopted technique for its precision, accuracy, and accessibility.[1] This document provides a comprehensive, field-proven protocol for the purity analysis of this compound, underpinned by rigorous validation according to the International Council for Harmonisation (ICH) guidelines.[2][3]

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been optimized for the separation of this compound from its potential impurities.

Table 1: HPLC Chromatographic Conditions

ParameterConditionRationale
HPLC System Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis DetectorStandard equipment for robust and reproducible chromatographic separations.
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like this compound.
Mobile Phase Acetonitrile:Water (50:50, v/v)This isocratic mobile phase offers a good balance of elution strength and resolution for the analyte and its potential impurities. Acetonitrile is a common organic modifier in reverse-phase chromatography.[4]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing efficient separation within a reasonable analysis time.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA small injection volume minimizes band broadening and improves peak efficiency.
UV Detection 245 nmWhile a specific UV spectrum for this compound is not readily available in the public domain, analysis of structurally similar acetanilide derivatives suggests significant absorbance in the 240-250 nm range.[2] Experimental determination of the λmax is recommended for optimal sensitivity.
Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, HPLC grade.

  • This compound Reference Standard: Of known purity (e.g., >99.5%).

  • Potential Impurity: N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide (if available).

Standard and Sample Preparation
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 50:50 v/v).

  • Sonicate for 5 minutes to ensure complete dissolution.

Rationale: The solubility of this compound in common HPLC solvents like methanol and acetonitrile allows for straightforward preparation of standard solutions. Using the mobile phase as the diluent is a standard practice to ensure compatibility with the chromatographic system and to minimize injection-related peak distortion.

  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Rationale: Filtration is a critical step to remove any particulate matter from the sample, which could otherwise block the column or interfere with the analysis.

Method Validation

The analytical method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5] Stress conditions should be applied to a sample of this compound to induce degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N HCl at 60 °C for 4 hours. Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Reflux 10 mg of the sample in 10 mL of 0.1 N NaOH at 60 °C for 4 hours. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Treat 10 mg of the sample with 10 mL of 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.

After exposure, prepare the samples to a concentration of 100 µg/mL in the mobile phase and analyze. The method is considered specific if the main peak of this compound is well-resolved from any degradation products and from known impurities, such as N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)-acetamide.

Linearity

The linearity of the method was assessed by analyzing five solutions of this compound reference standard at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration. A correlation coefficient (r²) of ≥ 0.999 is considered acceptable.

Accuracy (Recovery)

The accuracy was determined by spiking a known amount of this compound reference standard into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The recovery at each level was calculated. Acceptance criteria are typically between 98.0% and 102.0%.

Precision
  • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst.

The relative standard deviation (RSD) for the peak areas should be ≤ 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% acetonitrile)

The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Specificity The analyte peak is well-resolved from impurities and degradation products.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness System suitability parameters remain within acceptable limits.

System Suitability

Before each analytical run, a system suitability test must be performed by injecting the standard solution five times. The system is deemed suitable for analysis if the following criteria are met.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0%

These criteria are in line with general expectations outlined in pharmacopeias such as the USP and Ph. Eur.[6]

Data Presentation and Calculation

The purity of the this compound sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component.

Calculation:

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Visualization of the Analytical Workflow

The following diagram illustrates the key stages in the development and validation of the HPLC method for this compound purity analysis.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Literature Search & Physicochemical Properties MD2 Selection of Column & Mobile Phase MD1->MD2 MD3 Optimization of Chromatographic Conditions MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 Optimized Method V2 Linearity & Range V3 Accuracy (Recovery) V4 Precision (Repeatability & Intermediate) V5 Robustness RA1 System Suitability Test V5->RA1 Validated Method RA2 Sample Analysis RA1->RA2 RA3 Data Processing & Purity Calculation RA2->RA3

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust tool for the purity determination of this compound. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a quality control environment. The detailed protocol and the rationale behind the experimental choices provide a solid foundation for researchers, scientists, and drug development professionals to implement this method for routine analysis and stability studies.

References

  • United States Pharmacopeia.
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.[2][3]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Krian, A. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • European Pharmacopoeia. General Chapter 2.2.46.
  • PubChem. This compound. National Center for Biotechnology Information.
  • MOLBASE. This compound.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.[3]
  • Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile.
  • ResearchGate. (n.d.). UV/vis. spectra of N-(4-(2-cyanoacetamido)phenyl)-2- imino-2H-chromene-3-carboxamide derivatives 6a-c in 1,4-dioxane at concentration 10 Ϫ 4 mol/L.
  • Pharmaffiliates. N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide.

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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-(4-Cyanophenyl)acetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-(4-Cyanophenyl)acetamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow. The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. All method validation parameters, including linearity, accuracy, precision, selectivity, and stability, are addressed in accordance with regulatory guidelines.

Introduction

This compound is an aromatic amide of growing interest in pharmaceutical research. Its chemical structure, featuring both a cyano and an acetamide group, presents unique physicochemical properties that necessitate a tailored analytical approach for accurate quantification in complex biological matrices. The development of a robust and reliable bioanalytical method is paramount for pharmacokinetic studies, toxicokinetic assessments, and overall drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its inherent selectivity, sensitivity, and wide dynamic range[1].

This application note provides a comprehensive, step-by-step protocol for the quantification of this compound in human plasma. The scientific rationale behind each methodological choice is elucidated to provide a deeper understanding of the analytical process. The method is designed to be readily implemented in a regulated bioanalytical laboratory and adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[2][3][4].

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for effective method development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₈N₂O[5][6]
Molecular Weight160.17 g/mol [5][6]
IUPAC NameThis compound[5]
CAS Number35704-19-9[7]
AppearanceSolid[7]
Melting Point207 °C[7]

Experimental Design and Rationale

The overall workflow is designed for efficiency, robustness, and high-throughput analysis.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Aliquoting s2 Internal Standard Spiking s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 lc Reversed-Phase LC Separation s5->lc ms Tandem MS Detection (MRM) lc->ms integ Peak Integration ms->integ calib Calibration Curve Generation integ->calib quant Concentration Quantification calib->quant

Figure 1: Overall experimental workflow for the quantification of this compound.

Internal Standard Selection
Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis[3][10][11]. Acetonitrile is a highly efficient precipitating agent and is compatible with reversed-phase chromatography[11][12]. A 3:1 ratio of acetonitrile to plasma is recommended for optimal protein removal while minimizing sample dilution.

Chromatographic Separation: Reversed-Phase HPLC

Based on its aromatic and moderately polar structure, this compound is well-suited for reversed-phase chromatography[13][14][15]. A C18 stationary phase provides excellent retention and separation from endogenous plasma components. A gradient elution with water and acetonitrile, both containing a small amount of formic acid, is employed to ensure good peak shape and ionization efficiency in positive ion mode.

Mass Spectrometric Detection: ESI+ and MRM

Electrospray ionization (ESI) in the positive mode is selected due to the presence of the amide group, which can be readily protonated. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Materials and Methods

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • This compound-d3 (or suitable analog) internal standard (≥98% purity)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥98% purity)

  • Human plasma (with K2EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solution of this compound with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards and quality controls.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation Protocol
  • Label microcentrifuge tubes for blanks, calibration standards, quality controls, and unknown samples.

  • Aliquot 50 µL of human plasma into the appropriately labeled tubes (for blanks and unknown samples). For calibration and QC samples, spike the appropriate amount of working standard solution into 50 µL of blank plasma.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to all tubes except for the blank matrix. To the blank matrix, add 150 µL of acetonitrile without IS.

  • Vortex mix all tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to autosampler vials with inserts.

  • Inject 5 µL of the supernatant onto the LC-MS/MS system.

LC-MS/MS Method

Table 2: Optimized LC-MS/MS Parameters

ParameterSetting
LC Conditions
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1.5 min
Column Temperature40°C
Injection Volume5 µL
MS Conditions
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions and Fragmentation

The proposed MRM transitions are based on the structure of this compound. The protonated molecule [M+H]⁺ is selected as the precursor ion. The most abundant and stable product ions are chosen for quantification and confirmation.

fragmentation cluster_analyte This compound Fragmentation Analyte [C₉H₈N₂O + H]⁺ m/z 161.1 Frag1 [C₇H₅N + H]⁺ m/z 104.1 (Loss of acetamide) Analyte->Frag1 CID Frag2 [C₈H₆NO]⁺ m/z 118.1 (Loss of ketene) Analyte->Frag2 CID

Figure 2: Proposed fragmentation pathway for this compound.

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)161.1118.1502515
This compound (Qualifier)161.1104.1502520
This compound-d3 (IS)164.1121.1502515

Note: Cone voltage and collision energy values are starting points and must be optimized for the specific instrument used.

Method Validation

A full validation of this method should be performed according to the latest regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, ICH M10)[3][4]. The validation should include the following parameters:

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve with at least 6 non-zero standards.Correlation coefficient (r²) ≥ 0.99
Accuracy & Precision Analysis of QC samples at LLOQ, low, mid, and high concentrations in at least 5 replicates.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Selectivity Analysis of blank plasma from at least 6 different sources.No significant interfering peaks at the retention times of the analyte and IS.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.CV of the matrix factor should be ≤15%.
Recovery Comparison of analyte response in pre-extraction spiked samples to post-extraction spiked samples.Should be consistent, precise, and reproducible.
Stability Evaluation of analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).Mean concentrations within ±15% of nominal values.

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure high-throughput and reliable results. This method is well-suited for supporting pharmacokinetic and other drug development studies, and can be fully validated to meet regulatory requirements.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
  • U.S. Food and Drug Administration. (2018).
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]
  • Zhao, L., & Juck, M. (n.d.).
  • Wu, Y., et al. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC North America, 24(6), 612-622. [Link]
  • Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry.
  • U.S. Food and Drug Administration. (2022).
  • Wikipedia.
  • Phenomenex. Normal-phase vs.
  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
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  • Chemistry LibreTexts.

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The Strategic Deployment of N-(4-Cyanophenyl)acetamide in Multi-Component Reactions: A Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the potential applications of N-(4-Cyanophenyl)acetamide as a versatile building block in multi-component reactions (MCRs). While direct, named applications in prominent MCRs are not extensively documented in current literature, this guide offers a theoretical framework and exploratory protocols based on established reaction mechanisms. The insights herein are intended to empower researchers to design novel synthetic pathways, leveraging the unique structural and electronic properties of this compound to generate diverse molecular libraries for drug discovery and materials science.

Introduction: The Untapped Potential of a Bifunctional Reagent

This compound, also known as 4-acetamidobenzonitrile, is a compelling substrate for MCRs due to the presence of two key functional groups: a secondary acetamide and a nitrile group on a rigid phenyl scaffold.

  • The Amide Moiety: The amide nitrogen, while relatively unreactive compared to a primary amine, can potentially participate as a nucleophile under specific conditions or be part of a larger structural framework. The acetyl group offers a site for potential post-MCR modification.

  • The Cyano Group: This strong electron-withdrawing group significantly influences the electronic properties of the phenyl ring. It can also serve as a versatile synthetic handle for post-MCR transformations, such as reduction to an amine, hydrolysis to a carboxylic acid, or conversion to a tetrazole ring, thereby expanding the chemical space accessible from a single MCR.

  • The Phenyl Ring: Provides a rigid core, which can be advantageous in designing molecules with specific conformational constraints for biological targets.

This guide will focus on the hypothetical application of this compound in three cornerstone MCRs: the Ugi, Passerini, and Biginelli reactions. The protocols provided are intended as starting points for investigation and will require optimization and validation.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for reaction design.

PropertyValueReference
CAS Number 35704-19-9[1]
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.17 g/mol
Melting Point 207 °C[1]
Appearance Solid[1]
IUPAC Name This compound

The Ugi Four-Component Reaction (Ugi-4CR): A Pathway to Peptidomimetics

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[2][3] this compound is not a direct fit for the classic Ugi components. However, it could be conceptually incorporated via two main hypothetical routes:

  • Route A: As a precursor to the amine component. The amide could be hydrolyzed to yield 4-aminobenzonitrile, which would then serve as the amine in a Ugi reaction.

  • Route B: As a precursor to the isocyanide component. The corresponding amine (4-aminobenzonitrile) could be converted to an isocyanide.

Given the prompt's focus on using this compound itself, we will consider a theoretical scenario where the amide nitrogen could participate, although this is chemically challenging and unprecedented. A more plausible approach involves its derivatives. For the purpose of this guide, we will outline the more conventional approach using a derivative.

Conceptual Workflow: Ugi Reaction

Ugi_Workflow cluster_precursor Precursor Modification cluster_ugi Ugi 4-Component Reaction A This compound B Hydrolysis A->B e.g., aq. HCl, reflux C 4-Aminobenzonitrile (Amine Component) B->C G Ugi Reaction C->G D Aldehyde D->G E Isocyanide E->G F Carboxylic Acid F->G H α-Acylamino Amide Product (with cyanophenyl moiety) G->H

Caption: Conceptual workflow for incorporating this compound into a Ugi reaction via a derivative.

Exploratory Protocol for Ugi Reaction using a Derivative

Objective: To synthesize a library of α-acylamino amides incorporating the 4-cyanophenyl moiety.

Part 1: Synthesis of the Amine Component (4-Aminobenzonitrile)

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and 6M aqueous HCl (10 volumes).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-aminobenzonitrile can be purified by column chromatography if necessary.

Part 2: Ugi Four-Component Reaction

  • Reaction Setup: In a vial, dissolve 4-aminobenzonitrile (1.0 eq), an aldehyde (1.0 eq), and a carboxylic acid (1.0 eq) in methanol (0.5 M).

  • Reaction: Add an isocyanide (1.0 eq) to the solution and stir at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Ugi reactions are typically fast and can be complete within a few hours to 24 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The resulting α-acylamino amide can be purified by crystallization or column chromatography.

ComponentExampleMolar Ratio
Amine 4-Aminobenzonitrile1.0
Aldehyde Benzaldehyde1.0
Carboxylic Acid Acetic Acid1.0
Isocyanide tert-Butyl isocyanide1.0

The Passerini Three-Component Reaction: Accessing α-Acyloxy Amides

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][4] Similar to the Ugi reaction, the direct participation of the amide in this compound is unlikely. A more feasible, yet still exploratory, approach would be to synthesize a carboxylic acid or isocyanide derivative.

Conceptual Workflow: Passerini Reaction

Passerini_Workflow cluster_precursor Precursor Modification cluster_passerini Passerini 3-Component Reaction A This compound B Hydrolysis of Nitrile A->B e.g., aq. NaOH, reflux C 4-Acetamidobenzoic Acid (Carboxylic Acid Component) B->C F Passerini Reaction C->F D Aldehyde D->F E Isocyanide E->F G α-Acyloxy Amide Product (with acetamidophenyl moiety) F->G Biginelli_Workflow cluster_precursor Precursor Modification cluster_biginelli Biginelli Reaction A This compound B Hydrolysis & Urea Formation A->B Multi-step synthesis C N-(4-Cyanophenyl)urea (Urea Component) B->C F Biginelli Reaction C->F D Aldehyde D->F E β-Ketoester E->F G Dihydropyrimidinone Product (with cyanophenyl moiety) F->G

Sources

N-(4-Cyanophenyl)acetamide as a precursor for synthesizing kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: N-(4-Cyanophenyl)acetamide: A Strategic Precursor for the Synthesis of 4-Anilinoquinazoline-Based Kinase Inhibitors

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound as a key precursor in the synthesis of kinase inhibitors. Specifically, we focus on its application in constructing the N-phenyl-quinazolin-4-amine scaffold, a privileged structure found in numerous FDA-approved and investigational kinase inhibitors targeting critical signaling pathways in oncology.[1][2][3] This guide elucidates the chemical rationale, provides validated, step-by-step synthetic protocols, and explains the underlying principles of each experimental choice, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the Anilinoquinazoline Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] This has made them one of the most important classes of drug targets.[5] The 4-anilinoquinazoline core is a highly successful pharmacophore that has yielded numerous potent and selective kinase inhibitors, including gefitinib, erlotinib, and lapatinib.[1][6][7] These molecules typically function as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket.[8] The "aniline" portion of the molecule plays a crucial role, extending into the active site to form key interactions that determine potency and selectivity.

This compound, also known as 4-cyanoacetanilide[9], is a commercially available and cost-effective starting material. Its true value lies in its latent functionality. The acetamide group can be readily hydrolyzed to a primary amine, while the cyano (nitrile) group offers a versatile handle for further chemical elaboration or can serve as a key pharmacophoric feature itself, engaging in hydrogen bonding or dipole interactions within the kinase active site. This application note will detail the transformation of this compound into 4-aminobenzonitrile and its subsequent use in a cornerstone reaction for kinase inhibitor synthesis: the nucleophilic aromatic substitution (SNAr) to form a model anilinoquinazoline.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for safe handling and successful reaction planning.

PropertyValueSource
IUPAC Name This compound[9][10]
Molecular Formula C₉H₈N₂O[9][10][11]
Molecular Weight 160.17 g/mol [9][11]
CAS Number 35704-19-9[10][12]
Appearance Solid[10]
Melting Point 207 °C[10]
Boiling Point 434.85 °C (Normal)[10]

Safety & Handling: this compound is harmful if swallowed, inhaled, or in contact with skin. It can cause irritation to the eyes, skin, and respiratory system.[12] Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid generating dust.[12]

Synthetic Strategy & Protocols

The overall strategy involves a two-step sequence: first, the deprotection (hydrolysis) of the aniline nitrogen, followed by its coupling to a quinazoline core. This approach is modular, allowing for the synthesis of a library of analogs by varying either the aniline or quinazoline partner.

Visualized Synthetic Workflow

G cluster_0 Part 1: Precursor Activation cluster_1 Part 2: Core Assembly Precursor This compound Intermediate 4-Aminobenzonitrile (Activated Nucleophile) Precursor->Intermediate  Acidic  Hydrolysis Final_Product N-(4-Cyanophenyl)-6,7-dimethoxy quinazolin-4-amine (Kinase Inhibitor Scaffold) Intermediate->Final_Product  Nucleophilic Aromatic  Substitution (SNAr) Quinazoline 4-Chloro-6,7-dimethoxy quinazoline (Electrophilic Core) Quinazoline->Final_Product

Caption: Overall synthetic workflow from precursor to final kinase inhibitor scaffold.

Protocol 1: Synthesis of 4-Aminobenzonitrile (Intermediate)

This protocol describes the acid-catalyzed hydrolysis of the acetamide group.

Principle: The amide bond is stable under neutral conditions but can be efficiently cleaved by heating in the presence of a strong acid. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction is driven to completion by the formation of the highly stable ammonium salt of the product, which is then neutralized during workup to yield the free amine.

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Deionized Water

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 31.2 mmol).

  • Carefully add 30 mL of deionized water followed by 15 mL of concentrated HCl.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

  • Slowly and carefully neutralize the mixture by adding 10 M NaOH solution dropwise with stirring. The product will begin to precipitate. Continue addition until the pH is ~8-9.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

  • The crude product can be purified by recrystallization from a water/ethanol mixture or used directly in the next step after thorough drying. Expected yield: >85%.

Self-Validation: The identity and purity of 4-aminobenzonitrile can be confirmed by melting point analysis and standard spectroscopic methods (¹H NMR, IR). The disappearance of the acetyl group's characteristic signals in the NMR spectrum provides clear evidence of a successful reaction.

Protocol 2: Synthesis of N-(4-Cyanophenyl)-6,7-dimethoxyquinazolin-4-amine

This protocol demonstrates the key SNAr coupling reaction to form the final kinase inhibitor scaffold. We use 4-chloro-6,7-dimethoxyquinazoline as a representative electrophilic partner, which is a common core in EGFR inhibitors.[1]

Principle: The C4 position of the 4-chloroquinazoline is highly electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen atoms in the pyrimidine ring. This makes it an excellent electrophile for SNAr. The primary amine of 4-aminobenzonitrile acts as the nucleophile, attacking the C4 position and displacing the chloride leaving group. The reaction is typically carried out in a polar solvent like isopropanol or acetonitrile at elevated temperatures to ensure a sufficient reaction rate.

Materials:

  • 4-Aminobenzonitrile (from Protocol 1, 1.1 eq)

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq)

  • Isopropanol (or Acetonitrile)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • In a 100 mL round-bottom flask, suspend 4-chloro-6,7-dimethoxyquinazoline (2.25 g, 10.0 mmol) and 4-aminobenzonitrile (1.30 g, 11.0 mmol) in 50 mL of isopropanol.

  • Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux (approx. 82 °C) with stirring.

  • A precipitate (the hydrochloride salt of the product) will begin to form as the reaction proceeds. Maintain reflux for 8-12 hours. Monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold isopropanol (2 x 15 mL) to remove any unreacted starting materials.

  • To obtain the free base, the solid can be suspended in a mixture of dichloromethane and saturated sodium bicarbonate solution, stirred vigorously, and the organic layer separated, dried, and concentrated.

  • Further purification can be achieved by recrystallization or column chromatography if necessary. Expected yield: >90%.

Self-Validation: The final product should be characterized thoroughly by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[13] The NMR spectrum should show characteristic peaks for both the quinazoline and the cyanophenyl moieties, and the disappearance of the starting material signals.

Mechanism of Action & Biological Relevance

The synthesized N-(4-cyanophenyl)-6,7-dimethoxyquinazolin-4-amine is a direct analog of potent Epidermal Growth Factor Receptor (EGFR) inhibitors.[8][14]

EGFR Signaling and Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade EGFR EGFR P1 Phosphorylation (Autophosphorylation) EGFR->P1 Activates Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR Blocked ADP ADP + Pi P2 Downstream Signaling (Ras-Raf-MAPK) P1->P2 P1->P2 X X P3 Cell Proliferation, Survival, Angiogenesis P2->P3

Caption: Inhibition of the EGFR signaling pathway by an anilinoquinazoline derivative.

EGFR is a receptor tyrosine kinase that, upon binding its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues.[8] This initiates a cascade of downstream signaling that promotes cell growth and division.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling.[7]

Our synthesized molecule, like Erlotinib, acts as a reversible, ATP-competitive inhibitor.[8] The quinazoline core mimics the adenine ring of ATP and forms hydrogen bonds with the "hinge region" of the kinase domain. The N-(4-cyanophenyl) group projects into a hydrophobic pocket, where the cyano group can form additional interactions, contributing to the binding affinity and overall inhibitory potency of the molecule. By occupying the ATP binding site, the inhibitor prevents receptor autophosphorylation, effectively shutting down the signaling cascade and halting cancer cell proliferation.[8]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of medicinally relevant kinase inhibitors. The protocols outlined herein provide a reliable and logical pathway to construct the privileged 4-anilinoquinazoline scaffold. The straightforward nature of the reactions, coupled with the modularity of the synthetic design, allows for the rapid generation of diverse chemical entities for screening and lead optimization in drug discovery programs. This guide serves as a foundational resource for researchers aiming to leverage this key building block in the development of next-generation targeted therapies.

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Application Notes and Protocols for the Synthesis of N-(4-Cyanophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-(4-Cyanophenyl)acetamide Derivatives in Modern Research

This compound and its derivatives represent a critical class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The core structure, featuring an acetamido group and a cyano group on a phenyl ring, provides a unique scaffold for the development of novel therapeutic agents and functional materials. The amide linkage is a common feature in many biologically active molecules, while the cyano group can participate in various chemical transformations and often plays a key role in the molecule's interaction with biological targets.[1] The synthesis of these derivatives is a fundamental process for researchers engaged in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators.[2] This guide provides a detailed, field-proven protocol for the synthesis of this compound, offering insights into the underlying chemistry and practical considerations for a successful and reproducible outcome.

Reaction Scheme and Mechanism

The synthesis of this compound is typically achieved through the N-acetylation of 4-aminobenzonitrile using acetic anhydride.[3] This reaction is an example of nucleophilic acyl substitution.

Overall Reaction:

Reaction Mechanism Visualization

The reaction proceeds via a nucleophilic attack of the amino group of 4-aminobenzonitrile on one of the carbonyl carbons of acetic anhydride. The presence of a base, such as pyridine, is crucial as it serves two primary roles: it acts as a nucleophilic catalyst to activate the acetic anhydride and as a base to neutralize the acetic acid byproduct, driving the reaction to completion.[4][5][6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A 4-Aminobenzonitrile (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Acetic Anhydride (Electrophile) B->C Py Pyridine (Catalyst/Base) Py->B Activation E Acetic Acid Py->E Neutralization D This compound C->D Proton Transfer & Elimination of Acetate C->E PyH Pyridinium Acetate E->PyH

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Equipment
Reagents & SolventsEquipment
4-AminobenzonitrileRound-bottom flask
Acetic AnhydrideMagnetic stirrer and stir bar
Pyridine (anhydrous)Reflux condenser
EthanolHeating mantle
Deionized WaterIce bath
Anhydrous Sodium SulfateBuchner funnel and filter flask
Beakers and Erlenmeyer flasks
Graduated cylinders and pipettes
Thin Layer Chromatography (TLC) plates
Step-by-Step Synthesis Procedure

Synthesis_Workflow A 1. Dissolve 4-Aminobenzonitrile in Pyridine B 2. Cool the mixture to 0-5 °C A->B C 3. Add Acetic Anhydride dropwise B->C D 4. Warm to Room Temperature and Stir C->D E 5. Quench with Ice-Water D->E F 6. Isolate Crude Product by Filtration E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Dry the Pure Product G->H

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous pyridine (approximately 3-5 mL per gram of 4-aminobenzonitrile). Stir the mixture until the solid is completely dissolved.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to control the exothermic nature of the acylation reaction.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution using a pipette or dropping funnel. Maintain the temperature below 10 °C during the addition. An exothermic reaction will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Precipitation: Pour the reaction mixture into a beaker containing ice-cold water (approximately 10-20 mL per gram of starting material). A white precipitate of this compound should form. Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove any residual pyridine and acetic acid.

  • Purification by Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered. To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture. Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and appropriate chemical-resistant gloves when handling the reagents.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Handling Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Handling Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Handling 4-Aminobenzonitrile: 4-Aminobenzonitrile is toxic if swallowed and can cause skin and eye irritation.[4]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physicochemical Properties
PropertyValue
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17 g/mol [7]
AppearanceWhite to off-white crystalline solid
Melting Point204-207 °C
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule.

    • Expected Chemical Shifts (in DMSO-d₆):

      • ~10.4 ppm (singlet, 1H, -NH)

      • ~7.7-7.8 ppm (multiplet, 4H, aromatic protons)

      • ~2.1 ppm (singlet, 3H, -CH₃)

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework of the molecule.

    • Expected Chemical Shifts (in DMSO-d₆):

      • ~169 ppm (C=O)

      • ~143 ppm, ~133 ppm, ~119 ppm, ~106 ppm (aromatic carbons)

      • ~118 ppm (-CN)

      • ~24 ppm (-CH₃)

  • FTIR (Fourier-Transform Infrared) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule.

    • Characteristic Absorption Bands (cm⁻¹):

      • ~3300 cm⁻¹ (N-H stretch)

      • ~2225 cm⁻¹ (C≡N stretch)

      • ~1670 cm⁻¹ (C=O stretch, amide I)

      • ~1530 cm⁻¹ (N-H bend, amide II)

Discussion and Optimization

  • Choice of Base: While pyridine is commonly used, other non-nucleophilic bases like triethylamine can also be employed. The choice of base can influence the reaction rate and work-up procedure.

  • Temperature Control: Maintaining a low temperature during the addition of acetic anhydride is critical to prevent side reactions, such as the formation of diacetylated products, although this is generally less common with aromatic amines.

  • Purification: Recrystallization is an effective method for obtaining high-purity this compound. The choice of solvent system for recrystallization may need to be optimized depending on the scale of the reaction and the nature of any impurities.

  • Monitoring the Reaction: TLC is a simple and effective way to monitor the progress of the reaction. A suitable eluent system (e.g., ethyl acetate/hexane mixture) should be determined beforehand.

Conclusion

This protocol provides a robust and reproducible method for the synthesis of this compound, a key intermediate in the development of various fine chemicals and pharmaceuticals. By understanding the underlying chemical principles and adhering to the detailed procedural steps and safety precautions, researchers can confidently and efficiently synthesize this valuable compound for their research endeavors.

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Application Notes and Protocols: N-(4-Cyanophenyl)acetamide in Materials Science Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

N-(4-Cyanophenyl)acetamide, a bifunctional organic molecule, is emerging as a compound of significant interest in the landscape of materials science. Its structure, characterized by a rigid phenyl ring functionalized with a reactive acetamide group and a polar cyano moiety, offers a unique combination of properties that can be harnessed for the synthesis of advanced materials. While direct applications are still being explored, its primary role as a stable and versatile precursor to 4-aminobenzonitrile unlocks a vast array of possibilities in the design and fabrication of liquid crystals, functional polymers, and porous frameworks.[1][2][3] This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to detailed protocols for its application as a strategic intermediate in the creation of high-performance materials.

Physicochemical Properties and Safety Information

A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its effective and safe utilization in a research setting.

Properties of this compound
PropertyValueReference(s)
IUPAC Name This compound[4]
Synonyms 4-Acetamidobenzonitrile, 4-Cyanoacetanilide[5]
CAS Number 35704-19-9[6]
Molecular Formula C₉H₈N₂O[5]
Molecular Weight 160.17 g/mol [4]
Appearance Solid
Melting Point Not explicitly stated, research required
Solubility Information not readily available, likely soluble in polar organic solvents
Chemical Stability Stable under recommended storage conditions.[6]
Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.[6] For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

PART 1: this compound as a Precursor to 4-Aminobenzonitrile

The most significant application of this compound in materials science is its role as a protected form of 4-aminobenzonitrile. The acetamide group serves as a robust protecting group for the amine functionality, allowing for reactions at other sites of a molecule or preventing unwanted side reactions. The amine can be readily deprotected through hydrolysis to yield 4-aminobenzonitrile, a highly valuable building block for a variety of advanced materials.

Protocol 1: Hydrolysis of this compound to 4-Aminobenzonitrile

This protocol describes the acidic hydrolysis of this compound to produce 4-aminobenzonitrile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Deionized water

  • Ethanol

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable volume of ethanol. Add an excess of concentrated hydrochloric acid. The molar ratio of acid to the acetamide should be significantly greater than 1:1.

  • Reflux: Heat the mixture to reflux using a heating mantle and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is basic (pH > 8). This should be done in an ice bath to control the exothermic reaction.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude 4-aminobenzonitrile.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Diagram: Hydrolysis Workflow

G start Start: this compound dissolve Dissolve in Ethanol Add conc. HCl start->dissolve reflux Heat to Reflux Monitor by TLC dissolve->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaOH cool->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash and Dry Organic Layer extract->wash_dry evaporate Remove Solvent (Rotary Evaporator) wash_dry->evaporate purify Purify (Optional) Recrystallization/Chromatography evaporate->purify end End: 4-Aminobenzonitrile purify->end

Caption: Workflow for the hydrolysis of this compound.

PART 2: Applications of 4-Aminobenzonitrile in Materials Synthesis

The in-situ or post-synthesis generation of 4-aminobenzonitrile from this compound opens the door to its use in several cutting-edge areas of materials science.

Application 1: Synthesis of Liquid Crystals

4-Aminobenzonitrile is a crucial precursor for calamitic (rod-shaped) liquid crystals due to its rigid structure and the presence of a polar nitrile group.[1] The amino group provides a reactive handle for forming linkages like imines (Schiff bases) or azo bridges.[1]

Protocol 2: Synthesis of a Schiff Base Liquid Crystal

This protocol outlines the synthesis of a Schiff base liquid crystal via the condensation of 4-aminobenzonitrile with a substituted aromatic aldehyde.

Materials:

  • 4-Aminobenzonitrile

  • 4-Alkoxybenzaldehyde (e.g., 4-butoxybenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: Dissolve equimolar amounts of 4-aminobenzonitrile and the 4-alkoxybenzaldehyde in absolute ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often crystallize out of the solution. If not, the solution can be cooled further in an ice bath to induce crystallization.

  • Isolation and Purification: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetone.

Diagram: Schiff Base Formation

G 4-Aminobenzonitrile 4-Aminobenzonitrile H₂N-Ph-CN Schiff Base LC Schiff Base Liquid Crystal R-O-Ph-CH=N-Ph-CN 4-Aminobenzonitrile->Schiff Base LC 4-Alkoxybenzaldehyde 4-Alkoxybenzaldehyde R-O-Ph-CHO 4-Alkoxybenzaldehyde->Schiff Base LC

Caption: Condensation reaction for Schiff base liquid crystal synthesis.

Application 2: Synthesis of Functional Polymers

4-Aminobenzonitrile can be used to synthesize a variety of functional polymers, including those with photoresponsive azobenzene moieties. These materials are of interest for applications in optical data storage, holography, and smart coatings.

Protocol 3: Synthesis of a Methacrylic Monomer with a Pendant Azobenzene Group

This protocol describes a two-step process to synthesize a methacrylic monomer containing an azobenzene side-chain, starting from 4-aminobenzonitrile.

Step 1: Synthesis of 4-((4-hydroxyphenyl)diazenyl)benzonitrile

  • Diazotization: Dissolve 4-aminobenzonitrile in an aqueous solution of hydrochloric acid and cool it to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

  • Coupling: In a separate beaker, dissolve phenol in an aqueous sodium hydroxide solution and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the phenol solution with vigorous stirring. A colored precipitate of the azo compound will form.

  • Isolation: Filter the precipitate, wash it thoroughly with water, and dry it to obtain 4-((4-hydroxyphenyl)diazenyl)benzonitrile.

Step 2: Synthesis of 4-((4-(methacryloyloxy)phenyl)diazenyl)benzonitrile

  • Esterification: Dissolve the azo compound from Step 1 in a suitable solvent like tetrahydrofuran (THF). Add triethylamine as a base. Cool the mixture in an ice bath.

  • Acylation: Slowly add methacryloyl chloride to the solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer, dry it, and remove the solvent to obtain the crude monomer.

  • Purification: Purify the monomer by column chromatography.

Diagram: Azobenzene Monomer Synthesis Workflow

G start 4-Aminobenzonitrile diazotization Diazotization (NaNO₂, HCl) start->diazotization coupling Diazo Coupling (Phenol, NaOH) diazotization->coupling azo_compound 4-((4-hydroxyphenyl)diazenyl)benzonitrile coupling->azo_compound esterification Esterification (Methacryloyl Chloride, Et₃N) azo_compound->esterification monomer Azobenzene Methacrylic Monomer esterification->monomer

Caption: Synthetic route to an azobenzene-containing methacrylic monomer.

PART 3: Potential Direct Applications of this compound

While its primary utility lies as a precursor, the inherent properties of this compound suggest potential for its direct incorporation into materials.

  • Functional Additive in Polymers: The polar cyano group could enhance the dielectric properties of polymers, making it a candidate as a functional additive.[7] Its compatibility and effect on the mechanical and thermal properties of various polymer matrices would require systematic investigation.

  • Ligand for Metal-Organic Frameworks (MOFs): The nitrogen atoms in the cyano and amide groups could potentially coordinate with metal ions, making this compound or its derivatives interesting candidates as organic linkers for the synthesis of novel MOFs with specific functionalities.

Further research is needed to fully explore and validate these direct applications.

Characterization of this compound and its Derivatives

A suite of analytical techniques is essential for the characterization of this compound and the materials derived from it.

TechniquePurpose
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups such as C≡N (nitrile), C=O (amide), and N-H (amide).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the molecular structure and confirm the successful synthesis of the target compound.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern of the synthesized molecules.
Thin Layer Chromatography (TLC) To monitor the progress of reactions and assess the purity of the products.
Differential Scanning Calorimetry (DSC) To determine thermal transitions such as melting point and glass transition temperature of polymers and liquid crystals.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the synthesized materials.
Polarized Optical Microscopy (POM) To identify the mesophases of liquid crystalline materials.

Conclusion and Future Outlook

This compound stands as a valuable and versatile compound in the materials scientist's toolbox. Its primary strength lies in its function as a stable and accessible precursor to 4-aminobenzonitrile, a critical building block for a diverse range of advanced materials, including liquid crystals and functional polymers. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis and application of materials derived from this intriguing molecule. Future research endeavors should focus on exploring its direct incorporation as a functional additive in polymers and as a ligand in the design of novel metal-organic frameworks, thereby expanding the application scope of this compound in materials science.

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Application Note: Structural Elucidation of N-(4-Cyanophenyl)acetamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive protocol for the spectroscopic analysis of N-(4-Cyanophenyl)acetamide, a key intermediate in pharmaceutical and materials science. We detail the methodologies for acquiring and interpreting both ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectra. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into sample preparation, instrument configuration, and detailed spectral interpretation to ensure accurate structural verification and purity assessment.

Introduction

This compound, also known as 4-acetamidobenzonitrile, is a bifunctional organic molecule featuring both an acetamide and a nitrile group.[1] This unique structure makes it a valuable building block in the synthesis of various pharmaceutical agents and functional polymers. Accurate and unambiguous structural confirmation is a critical step in any synthesis or quality control workflow. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for this purpose, providing precise information about the molecular structure, connectivity, and chemical environment of atoms.

This application note presents a self-validating system for the complete ¹H and ¹³C NMR analysis of this compound, explaining the causality behind experimental choices to empower researchers to obtain high-quality, reproducible data.

Molecular Structure and Properties

  • Chemical Formula: C₉H₈N₂O[1]

  • Molecular Weight: 160.17 g/mol [1]

  • Appearance: White to light yellow crystalline powder.

  • Key Functional Groups: Acetamide, Nitrile, 1,4-disubstituted (para) benzene ring.

The structural integrity and purity of this compound are paramount for its downstream applications. The following sections provide a detailed workflow for its characterization.

Caption: Structure of this compound with atom labeling.

Part I: ¹H NMR Spectroscopic Analysis

Proton NMR provides information on the number and electronic environment of hydrogen atoms in the molecule.

Experimental Protocol: ¹H NMR

Rationale for Solvent Selection: The choice of a deuterated solvent is critical. It must completely dissolve the analyte without its residual signals obscuring important sample peaks.[2] Dimethyl sulfoxide-d6 (DMSO-d6) is an ideal choice for this compound due to its excellent solvating power for polar, crystalline compounds. Its residual proton signal (a quintet) appears at ~2.50 ppm, and the common water impurity peak appears around 3.3 ppm, both of which are typically clear of the aromatic and amide proton signals of the analyte.[3][4]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. This concentration is sufficient for a strong signal-to-noise ratio in a modern spectrometer without causing issues like line broadening from high viscosity.[5]

  • Solubilization: Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.[6] Vortex the mixture until the solid is completely dissolved. A clear, homogeneous solution is essential for high-quality spectra.

  • Filtration and Transfer: To ensure the removal of any particulate matter, which can severely degrade spectral resolution by disrupting magnetic field homogeneity, filter the solution.[7] A Pasteur pipette with a small, tightly packed plug of glass wool is effective. Filter the solution directly into a clean, 5 mm NMR tube.

  • Final Volume Check: Ensure the final sample height in the NMR tube is approximately 4 cm (0.5-0.6 mL), which is optimal for detection within the instrument's receiver coils.[5]

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d6.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire the spectrum using standard parameters (e.g., 8-16 scans, 1-2 second relaxation delay).

Data Interpretation: ¹H NMR

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique proton environments.

  • Amide Proton (N-H): The amide proton is acidic and its chemical shift is sensitive to solvent and concentration. In DMSO-d6, it appears as a sharp singlet far downfield (around 10.4 ppm) due to hydrogen bonding with the solvent and the deshielding effect of the adjacent carbonyl group.[8]

  • Aromatic Protons (C₆H₄): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

    • The two protons ortho to the electron-withdrawing cyano group (Hb) are more deshielded and appear further downfield.

    • The two protons ortho to the electron-donating acetamido group (Ha) are more shielded and appear slightly upfield.

    • These protons will show coupling to each other (ortho-coupling, J ≈ 8-9 Hz).

  • Methyl Protons (-CH₃): The three protons of the acetyl methyl group are chemically equivalent and are shielded. They appear as a sharp singlet upfield (around 2.1 ppm).[9]

Table 1: Summary of ¹H NMR Data for this compound in DMSO-d6

Label (Fig. 1)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
Hc~2.10Singlet (s)3H-Acetyl -CH₃
Ha~7.70Doublet (d)2H~8.8Aromatic C-H (ortho to -NHAc)
Hb~7.80Doublet (d)2H~8.8Aromatic C-H (ortho to -CN)
Hd~10.42Singlet (s)1H-Amide -NH

Note: Chemical shifts are referenced to the residual DMSO-d5 peak at 2.50 ppm.[3] Actual values may vary slightly based on instrument and sample conditions.

Part II: ¹³C NMR Spectroscopic Analysis

Carbon-13 NMR provides direct information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR

Rationale for Concentration: The ¹³C isotope has a low natural abundance (1.1%), making the technique inherently less sensitive than ¹H NMR. Therefore, a more concentrated sample is required to obtain a spectrum with a good signal-to-noise ratio in a reasonable amount of time.[10]

Step-by-Step Protocol:

  • Sample Preparation: Prepare the sample as described in section 3.1, but use a higher concentration of 20-50 mg of this compound in 0.6-0.7 mL of DMSO-d6.

  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment if the concentration is sufficient, or prepare a new, more concentrated sample.

    • Acquire the spectrum using a standard proton-decoupled pulse sequence. This common practice collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.[10]

    • A greater number of scans (e.g., 256 or more) is typically required compared to ¹H NMR.

Data Interpretation: ¹³C NMR

Due to the molecule's symmetry, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (-C=O): The carbonyl carbon is significantly deshielded and appears far downfield, typically in the 160-185 ppm range for amides.[7][11]

  • Aromatic Carbons (-C₆H₄-): Four signals are expected for the aromatic carbons.

    • The carbon attached to the nitrogen (ipso-C of the acetamido group) and the carbon attached to the cyano group (ipso-C of the nitrile) are quaternary and will typically have weaker signals.

    • The two sets of protonated aromatic carbons will have stronger signals. Their chemical shifts fall in the typical aromatic range of 110-150 ppm.[10]

  • Nitrile Carbon (-C≡N): The nitrile carbon appears in a characteristic region, typically between 115-125 ppm.[2]

  • Methyl Carbon (-CH₃): The acetyl methyl carbon is highly shielded and appears far upfield, usually below 30 ppm.

Table 2: Summary of ¹³C NMR Data for this compound in DMSO-d6

Chemical Shift (δ, ppm)AssignmentRationale
~169.0Carbonyl (C=O)Highly deshielded by electronegative oxygen.[11]
~143.5Aromatic C-NHQuaternary carbon attached to nitrogen.
~133.0Aromatic C-H (ortho to -CN)Deshielded by electron-withdrawing nitrile.
~119.5Aromatic C-H (ortho to -NHAc)Shielded by electron-donating amide.
~119.0Nitrile (C≡N)Characteristic shift for a nitrile carbon.
~105.8Aromatic C-CNQuaternary carbon attached to nitrile.
~24.1Methyl (-CH₃)Shielded sp³ hybridized carbon.

Note: Chemical shifts are referenced to the DMSO-d6 solvent peak at 39.52 ppm.[3][4] Quaternary carbon signals (C-NH, C-CN) are expected to be less intense.

Integrated Spectroscopic Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh 5-10 mg (¹H) or 20-50 mg (¹³C) of Analyte dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve filter Filter into NMR Tube (Glass Wool Pipette) dissolve->filter instrument Insert Sample into Spectrometer filter->instrument lock_shim Lock & Shim instrument->lock_shim acquire_H1 Acquire ¹H Spectrum (16 Scans) lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum (≥256 Scans, Proton Decoupled) acquire_H1->acquire_C13 process Process Data (Fourier Transform, Phasing, Baseline Correction) acquire_C13->process analyze_H1 Analyze ¹H Data: - Chemical Shift - Integration - Multiplicity process->analyze_H1 analyze_C13 Analyze ¹³C Data: - Chemical Shift - Number of Signals process->analyze_C13 structure Confirm Structure of This compound analyze_H1->structure analyze_C13->structure

Caption: Workflow for NMR analysis of this compound.

Conclusion

This application note provides a robust and detailed protocol for the ¹H and ¹³C NMR analysis of this compound. By following the outlined procedures for sample preparation and data acquisition, and by using the provided spectral interpretation guide, researchers can confidently verify the structure and purity of this important chemical intermediate. The combination of ¹H and ¹³C NMR offers a complete and unambiguous characterization, which is essential for quality control in research and industrial applications.

References

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Application Note: FT-IR Spectroscopy for Functional Group Analysis of N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of N-(4-Cyanophenyl)acetamide, also known as 4-acetamidobenzonitrile, using Fourier-Transform Infrared (FT-IR) spectroscopy. This compound is a key intermediate in pharmaceutical synthesis, and confirming its chemical identity and purity is crucial. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for identifying the primary functional groups within the molecule. This document details the theoretical basis for vibrational analysis, presents a step-by-step protocol for sample analysis using Attenuated Total Reflectance (ATR), and provides a detailed interpretation of the resulting spectrum.

Introduction: The Molecular Blueprint

This compound (C₉H₈N₂O) is a bifunctional organic compound containing three key functional moieties: a secondary amide, a nitrile group, and a para-substituted benzene ring.[1][2][3] Each of these groups possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. FT-IR spectroscopy measures this absorption, generating a unique spectral fingerprint that allows for unambiguous confirmation of the molecular structure.

The primary analytical objectives are to identify the vibrational signatures corresponding to:

  • Secondary Amide: N-H stretch, C=O stretch (Amide I), and a combination of N-H bend and C-N stretch (Amide II).

  • Aromatic Nitrile: The sharp and intense C≡N triple bond stretch.

  • Para-substituted Benzene Ring: Aromatic C-H stretches, C=C in-ring stretches, and C-H out-of-plane bending patterns.

Understanding the precise location and nature of these absorption bands provides definitive evidence of the compound's identity and can also offer insights into its solid-state intermolecular interactions, such as hydrogen bonding.

Causality of Experimental Choices: Why ATR-FTIR?

For the analysis of solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique over traditional methods like KBr pellets or Nujol mulls.[4] The rationale for this choice is rooted in efficiency, simplicity, and data quality.

  • Minimal Sample Preparation: ATR requires virtually no sample preparation beyond placing a small amount of the powder onto the crystal.[2] This eliminates the laborious grinding and pressing required for KBr pellets, which can potentially induce polymorphic changes or absorb atmospheric moisture.[4][5]

  • Reproducibility: By ensuring consistent pressure with a built-in clamp, ATR provides excellent contact between the sample and the crystal, leading to highly reproducible spectra.

  • Non-Destructive: The sample can be recovered unchanged after analysis, a significant advantage when working with valuable or limited quantities of material.[2]

The core principle of ATR involves an infrared beam passing through a high-refractive-index crystal (commonly diamond or zinc selenide). This creates an evanescent wave that penetrates a few micrometers into the sample in direct contact with the crystal surface.[6] This shallow penetration depth is ideal for strongly absorbing solid samples, preventing the total signal saturation that can occur in transmission methods.

Experimental Workflow and Data Interpretation

This section outlines the complete process from sample handling to final spectral analysis.

Materials and Instrumentation
  • Sample: this compound powder (purity ≥98%)

  • Instrument: A standard FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

  • Software: Spectrometer control and data analysis software.

  • Cleaning Supplies: Reagent-grade isopropanol and lint-free wipes (e.g., Kimwipes).

Visualizing the Workflow

The following diagram illustrates the streamlined process for acquiring an ATR-FTIR spectrum.

ATR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Collect_Bkg 2. Collect Background Spectrum (Air) Clean_Crystal->Collect_Bkg Ensures no contaminant peaks Apply_Sample 3. Apply Sample Powder to Crystal Collect_Bkg->Apply_Sample Reference for sample measurement Apply_Pressure 4. Apply Consistent Pressure (Torque Clamp) Apply_Sample->Apply_Pressure Ensures optimal sample contact Collect_Sample 5. Collect Sample Spectrum Apply_Pressure->Collect_Sample Record IR absorption Clean_Again 6. Clean ATR Crystal Collect_Sample->Clean_Again Maintain instrument readiness Process_Data 7. Process & Analyze (Baseline Correction, Peak Picking) Clean_Again->Process_Data Prepare spectrum for interpretation

Caption: ATR-FTIR experimental workflow for solid sample analysis.

Step-by-Step Protocol
  • Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe soaked in isopropanol to remove any residual contaminants. Allow the solvent to evaporate completely.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of this compound powder (typically a few milligrams is sufficient) onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Pressure Application: Engage the ATR pressure arm and apply consistent pressure to the sample. This ensures intimate contact between the powder and the crystal surface, which is critical for obtaining a high-quality spectrum.

  • Sample Spectrum Collection: Acquire the FT-IR spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: After collection, perform an ATR correction and a baseline correction using the instrument's software to produce the final absorbance spectrum for analysis.

  • Final Cleaning: Retract the pressure arm, remove the sample powder, and clean the crystal surface thoroughly with isopropanol as described in step 1.

Spectral Interpretation: Decoding the Vibrations

The FT-IR spectrum of this compound is dominated by the characteristic absorptions of its functional groups. The molecular structure and its key vibrational modes are depicted below.

Caption: Structure of this compound and its primary IR-active functional groups.

The expected absorption bands are summarized in the table below.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Characteristics & Rationale
~3300Secondary Amide: N-H StretchStrong, relatively sharp peak. Its position indicates hydrogen bonding in the solid state.
3100-3000Aromatic Ring: C-H StretchMultiple weak to medium sharp peaks, characteristic of C(sp²)-H bonds.[7]
2950-2850Acetamide Methyl: C-H StretchWeak peaks from the C(sp³)-H bonds of the methyl group.
~2225Nitrile: C≡N StretchStrong, very sharp, and highly characteristic peak. Conjugation with the aromatic ring lowers the frequency slightly from aliphatic nitriles.
~1670Secondary Amide: C=O Stretch (Amide I)Very strong and sharp peak. This is one of the most prominent features in the spectrum. Its position is influenced by resonance and hydrogen bonding.
~1600, ~1520Aromatic Ring: C=C In-Ring StretchTwo sharp peaks of variable intensity, characteristic of the benzene ring.
~1530Secondary Amide: N-H Bend + C-N Stretch (Amide II)Strong peak, typically found near the aromatic C=C stretches. It arises from a coupled vibration of the N-H in-plane bend and the C-N stretch.
~1370Acetamide Methyl: C-H Symmetric BendMedium intensity peak, characteristic of the methyl group.
~1320Secondary Amide: C-N Stretch + N-H Bend (Amide III)Medium intensity peak, another coupled vibration of the amide group.
~840Aromatic Ring: C-H Out-of-Plane BendStrong peak. Its position is highly diagnostic of the 1,4- (para) substitution pattern on the benzene ring.

Self-Validation: The presence of all these key bands in their expected regions provides a robust, self-validating system for confirming the identity of this compound. The absence of significant peaks in the O-H stretching region (~3200-3600 cm⁻¹, broad) would confirm the lack of residual water or alcohol solvents. The sharp C≡N peak at ~2225 cm⁻¹ is a particularly unambiguous marker for the nitrile functionality.

Conclusion

FT-IR spectroscopy, particularly with an ATR sampling accessory, is a powerful and efficient technique for the structural elucidation and identity confirmation of this compound. The method is rapid, requires minimal sample preparation, and provides a rich, fingerprint-like spectrum. By identifying the characteristic vibrational frequencies of the secondary amide, aromatic nitrile, and para-substituted benzene ring, researchers can confidently verify the chemical structure of this important pharmaceutical intermediate.

References

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The Versatile Scaffold: N-(4-Cyanophenyl)acetamide in the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. N-(4-Cyanophenyl)acetamide, a seemingly simple molecule, has emerged as a remarkably versatile starting point for the design of novel therapeutic agents targeting a diverse range of diseases. Its chemical tractability, coupled with the unique electronic properties of the cyano group and the hydrogen bonding capabilities of the acetamide moiety, provides a rich foundation for medicinal chemists to explore vast chemical spaces.

This guide provides an in-depth exploration of this compound as a key building block in drug development. We will delve into its role in the creation of potent and selective inhibitors for critical enzymes, allosteric modulators for complex receptors, and other innovative therapeutic strategies. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven methodologies.

Physicochemical Properties and Structural Features

This compound is a nitrile and a member of the benzene class of compounds.[1] Its fundamental properties provide a basis for its utility as a drug scaffold.

PropertyValueSource
Molecular Formula C9H8N2O[1][2]
Molecular Weight 160.17 g/mol [1][2]
IUPAC Name This compound[1]
Melting Point 207 °C
Boiling Point 434.85 °C[3]
LogP (predicted) 1.4

The key structural features that contribute to its versatility in drug design include:

  • The Phenyl Ring: Provides a rigid core for the attachment of various functional groups, allowing for the exploration of different binding pockets in target proteins.

  • The Cyano Group: A potent electron-withdrawing group and a hydrogen bond acceptor. It can participate in crucial interactions with biological targets and can also serve as a bioisostere for other functional groups.

  • The Acetamide Linker: Offers a degree of flexibility and provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of key interactions that can anchor the molecule within a binding site.

Therapeutic Applications and Underlying Mechanisms

The this compound scaffold has been successfully employed in the development of a variety of therapeutic agents. Below, we explore some prominent examples, detailing the underlying mechanisms of action and providing illustrative experimental protocols.

Farnesyltransferase Inhibitors: A Strategy for Anti-Cancer Therapeutics

Farnesyltransferase (FTase) is a critical enzyme in the post-translational modification of several proteins involved in cell signaling, including the Ras family of small GTPases. The farnesylation of Ras is essential for its localization to the cell membrane and its subsequent activation of downstream pro-proliferative pathways. Inhibition of FTase has therefore been a major focus for the development of anti-cancer drugs.

Derivatives of this compound have been identified as potent FTase inhibitors.[4] The cyanophenyl group often occupies a hydrophobic pocket in the enzyme's active site, while modifications to the acetamide portion can be used to enhance potency and selectivity.

FTase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Compound Dilution Series (this compound derivatives) Incubation Incubation (Compound + Enzyme + Substrates) Compound_Prep->Incubation Enzyme_Prep FTase Enzyme Preparation Enzyme_Prep->Incubation Substrate_Prep Substrate Mix (Farnesyl Pyrophosphate & Ras peptide) Substrate_Prep->Incubation Detection Detection of Farnesylation (e.g., Scintillation Proximity Assay) Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Workflow for Farnesyltransferase Inhibition Assay.

This protocol outlines a common method for measuring the inhibition of farnesyltransferase.

Materials:

  • Recombinant human farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)

  • This compound derivative compounds

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM ZnCl₂, 20 mM KCl, 5 mM DTT

  • [³H]-Farnesyl pyrophosphate

  • Streptavidin-coated SPA beads

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Assay Reaction:

    • To each well of a 96-well plate, add 10 µL of the diluted compound solution.

    • Add 20 µL of a solution containing FTase enzyme and the biotinylated Ras peptide in assay buffer.

    • Initiate the reaction by adding 20 µL of a solution containing FPP and [³H]-FPP in assay buffer.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Detection:

    • Stop the reaction by adding 50 µL of a stop solution containing EDTA and streptavidin-coated SPA beads.

    • Incubate for an additional 30 minutes at room temperature to allow the biotinylated peptide to bind to the SPA beads.

  • Measurement: Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • Biotinylated Peptide and Streptavidin-SPA Beads: This system ensures that only the farnesylated peptide, which is attached to the SPA beads via the biotin-streptavidin interaction, will generate a signal. Unreacted [³H]-FPP will be too far from the scintillant in the beads to produce a signal.

  • DTT (Dithiothreitol): FTase is a zinc metalloenzyme, and DTT is included as a reducing agent to maintain the enzyme in an active state.

Dopamine D4 Receptor Agonists: Targeting Neurological Disorders

The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the prefrontal cortex, amygdala, and hippocampus. It is implicated in a variety of neurological and psychiatric disorders, including schizophrenia and ADHD. The development of selective D4 receptor agonists is a promising therapeutic strategy.

This compound derivatives have been synthesized and identified as selective dopamine D4 receptor agonists.[5] In these molecules, the core scaffold often serves to correctly position other pharmacophoric elements that interact with specific residues in the D4 receptor binding pocket.

D4_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D4R D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB PKA->CREB Decreased Phosphorylation Agonist This compound Derivative (Agonist) Agonist->D4R Binds

Caption: Simplified Dopamine D4 Receptor Signaling Pathway.

This protocol is used to determine the binding affinity of a compound for the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from a cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 cells)

  • [³H]-Spiperone (a radiolabeled antagonist)

  • This compound derivative compounds

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in binding buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, [³H]-Spiperone, and the test compound or vehicle.

    • For non-specific binding determination, use a high concentration of a known D4 antagonist (e.g., haloperidol).

  • Incubation: Incubate the plate at room temperature for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters three times with cold wash buffer to remove any remaining unbound radioligand.

  • Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki (inhibitory constant) for each compound by fitting the data to a competition binding curve using the Cheng-Prusoff equation.

Causality Behind Experimental Choices:

  • [³H]-Spiperone: This is a well-characterized radioligand with high affinity for dopamine receptors, allowing for sensitive detection of binding.

  • Rapid Filtration: This step is crucial to prevent the dissociation of the radioligand from the receptor during the washing process, ensuring an accurate measurement of bound radioactivity.

Novel Analgesics: Addressing Unmet Medical Needs

The this compound scaffold has also been explored in the development of novel analgesics. Some derivatives have shown promise as non-narcotic pain relievers, potentially offering a safer alternative to opioids. The mechanism of action for these compounds can vary, but may involve the modulation of ion channels or enzymes involved in pain signaling pathways. For instance, some acetamide derivatives have been investigated for their ability to reduce hepatotoxicity while retaining analgesic and antipyretic effects.[6]

Conclusion and Future Directions

This compound has proven to be a highly valuable and versatile scaffold in the pursuit of novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have allowed for the development of compounds targeting a wide array of biological targets, from enzymes involved in cancer to receptors in the central nervous system. The detailed protocols provided in this guide offer a starting point for researchers to explore the potential of this privileged structure in their own drug discovery programs.

Future research will likely focus on further expanding the chemical space around the this compound core, employing advanced computational methods to guide the design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The continued exploration of this remarkable scaffold holds significant promise for addressing some of the most pressing unmet medical needs of our time.

References

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Application Notes and Protocols for the Synthesis of Biologically Active Compounds from N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of N-(4-Cyanophenyl)acetamide as a Precursor in Medicinal Chemistry

This compound, a readily available aromatic nitrile, serves as a versatile and strategic starting material in the synthesis of a diverse array of biologically active compounds. Its structure, featuring a reactive nitrile group and an acetamide moiety, offers multiple avenues for chemical modification, leading to the generation of novel molecular scaffolds with significant therapeutic potential. The nitrile group, in particular, is a gateway to a variety of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry due to their ability to engage in a wide range of biological interactions.

This technical guide provides an in-depth exploration of the synthetic pathways originating from this compound, with a focus on the preparation of compounds with demonstrated or potential applications in drug discovery. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the biological significance of the resulting molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Core Synthetic Transformations and Biological Activities

The primary reactive handle on this compound is the cyano group. This functionality can be elaborated into a variety of important pharmacophores. The following sections will detail the synthesis and biological context of key derivatives.

Synthesis of Tetrazole Derivatives: Bioisosteres of Carboxylic Acids

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in many drug candidates. The most common method for the synthesis of 5-substituted-1H-tetrazoles from nitriles is the [2+3] cycloaddition reaction with an azide salt.[1][2]

The reaction proceeds through the addition of the azide anion to the electrophilic carbon of the nitrile, followed by an intramolecular cyclization to form the stable tetrazole ring. The use of a Lewis acid catalyst, such as a zinc salt, enhances the electrophilicity of the nitrile carbon, thereby accelerating the reaction.[2] The reaction can also be promoted by ammonium chloride, which generates hydrazoic acid in situ.

Diagram 1: Synthesis of N-(4-(1H-tetrazol-5-yl)phenyl)acetamide

G start This compound reagents NaN3, Lewis Acid (e.g., ZnCl2) or NH4Cl Solvent (e.g., DMF, Water) start->reagents product N-(4-(1H-tetrazol-5-yl)phenyl)acetamide reagents->product

Caption: General workflow for the synthesis of the tetrazole derivative.

This protocol is adapted from established methods for the synthesis of 5-substituted-1H-tetrazoles from aromatic nitriles using zinc chloride as a catalyst.[2]

Materials:

  • This compound

  • Sodium Azide (NaN₃) - Caution: Azides are explosive and toxic. Handle with appropriate safety precautions.

  • Zinc Chloride (ZnCl₂), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), sodium azide (2.0 eq), and anhydrous zinc chloride (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully add 1M HCl to the reaction mixture to quench the excess azide and protonate the tetrazole. Caution: Hydrazoic acid (HN₃) is a toxic and explosive gas. This step must be performed in a well-ventilated fume hood.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-(4-(1H-tetrazol-5-yl)phenyl)acetamide.

Tetrazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, analgesic, and anti-inflammatory properties.[1] Specifically, tetrazole-containing compounds have been investigated as potential anticancer agents, with some derivatives exhibiting significant cytotoxicity against various cancer cell lines.[1] For instance, certain tetrazole-based isoxazolines have shown potent anticancer efficacy with IC₅₀ values in the low micromolar range against lung and breast adenocarcinoma cell lines.[1] While specific IC₅₀ values for N-(4-(1H-tetrazol-5-yl)phenyl)acetamide are not extensively reported in the readily available literature, its structural similarity to other biologically active tetrazoles suggests its potential as a valuable candidate for further biological evaluation.

Synthesis of Amidoxime and Amidine Derivatives: Building Blocks for Diverse Heterocycles

The nitrile group of this compound can be converted to an amidoxime (N'-hydroxycarbamimidoyl) group by reaction with hydroxylamine. Amidoximes are important intermediates in the synthesis of various heterocyclic compounds, such as oxadiazoles, and also exhibit a range of biological activities themselves. Subsequent reduction of the amidoxime or direct reaction of the nitrile can yield the corresponding amidine, another key functional group in medicinal chemistry.

This protocol is based on general procedures for the synthesis of amidoximes from nitriles.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃) or another suitable base

  • Ethanol/Water mixture

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, remove the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by recrystallization to obtain N-(4-(N'-hydroxycarbamimidoyl)phenyl)acetamide.

Amidoxime-containing compounds have been investigated for a variety of therapeutic applications, including as prodrugs for amidines, which often exhibit enhanced biological activity. Amidines are known to interact with a range of biological targets, including enzymes and receptors, and are found in numerous clinically used drugs.

Synthesis of Thioamide Derivatives: Versatile Intermediates

The nitrile functionality can be converted to a thioamide group through the addition of a sulfur source, such as hydrogen sulfide or Lawesson's reagent. Thioamides are valuable intermediates in the synthesis of sulfur-containing heterocycles like thiazoles and thiadiazoles, which are prevalent in many biologically active molecules.[3]

Diagram 2: Thioamide Synthesis from this compound

G start This compound reagents H2S or Lawesson's Reagent Base (e.g., Pyridine) start->reagents product N-(4-Carbamothioylphenyl)acetamide reagents->product

Caption: General workflow for the synthesis of the thioamide derivative.

This protocol is a general method for the thionation of nitriles.[3]

Materials:

  • This compound

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Toluene or other suitable anhydrous solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-carbamothioylphenyl)acetamide.

Thioamides serve as key precursors for a multitude of biologically active heterocycles. For example, condensation of thioamides with α-haloketones is a classical method for the synthesis of thiazoles. Phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising antibacterial activities.[4][5]

Other Potential Transformations

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to yield 4-acetamidobenzoic acid.[6][7] This transformation converts the nitrile into a carboxylic acid, a functional group with its own rich chemistry and biological relevance. 4-Acetamidobenzoic acid itself is a known biochemical reagent.[6]

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[8][9] This introduces a basic amino group, which can be a key pharmacophoric element or a handle for further derivatization.

Quantitative Data Summary

The following table summarizes the reported biological activities of compounds structurally related to derivatives of this compound. It is important to note that these values are for analogous compounds and serve to illustrate the potential of this chemical scaffold.

Compound ClassDerivative Structure (Example)Biological ActivityCell Line/OrganismIC₅₀ / EC₅₀ / MICReference
TetrazoleTetrazole-based isoxazolinesAnticancerA549 (Lung), MDA-MB-231 (Breast)1.22 - 3.62 µM[1]
ThiazoleN-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamideAntibacterialXanthomonas oryzae pv. oryzae156.7 µM (EC₅₀)[5]
Phenylacetamide2-(4-Fluorophenyl)-N-(nitro-substituted phenyl)acetamideAnticancerPC3 (Prostate)52 µM[10]

Conclusion and Future Perspectives

This compound has been demonstrated to be a valuable and versatile starting material for the synthesis of a range of biologically active compounds. The reactivity of the nitrile group allows for its conversion into key pharmacophores such as tetrazoles, amidines, and thioamides, which are precursors to a multitude of heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold.

The promising, albeit preliminary, biological activity data for derivatives of this compound, particularly in the areas of oncology and infectious diseases, warrants further investigation. Future work should focus on the systematic synthesis and screening of libraries of compounds derived from this precursor to establish comprehensive structure-activity relationships. Such efforts will undoubtedly contribute to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

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Application Notes and Protocols: N-(4-Cyanophenyl)acetamide as a Versatile Scaffold in Combinatorial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the N-(4-Cyanophenyl)acetamide Scaffold

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a critical decision that dictates the scope and potential of a chemical library. This compound, also known as 4-acetamidobenzonitrile, has emerged as a scaffold of significant interest due to the convergence of favorable physicochemical properties and versatile chemical reactivity. This molecule elegantly combines two key pharmacophoric features on a stable phenyl ring: the acetamide group and a para-substituted nitrile (cyano) group .

The acetamide moiety is a proven pharmacophore found in numerous approved drugs.[1][2] Its ability to act as both a hydrogen bond donor (via the N-H) and acceptor (via the carbonyl oxygen) is fundamental to its role in molecular recognition at the active sites of enzymes and receptors.[1][3] The introduction of an acetamide group can significantly influence a compound's aqueous solubility and overall ADME profile.[3]

The nitrile group , on the other hand, is a unique and valuable functional group in medicinal chemistry. It is a strong hydrogen bond acceptor and its linear geometry can be exploited to probe narrow channels in protein binding sites. Furthermore, the nitrile is often considered a bioisostere for carbonyl groups, halogens, and even hydroxyl groups, allowing for subtle modulation of electronic and steric properties.[4] The cyanophenyl motif, in particular, has been identified as a key interacting group in inhibitors of various enzymes, including farnesyltransferase and kinases, where it can engage in beneficial π-stacking interactions.[4][5]

This guide provides a detailed exploration of this compound as a foundational scaffold for the construction of diverse small-molecule libraries. We will present detailed, field-proven protocols for the chemical modification and diversification of this scaffold, enabling the rapid generation of novel chemical entities for high-throughput screening and lead optimization.

Physicochemical Properties of the Scaffold

A clear understanding of the starting scaffold's properties is essential for designing a successful library synthesis campaign.

PropertyValueSource
Molecular Formula C₉H₈N₂OPubChem
Molecular Weight 160.17 g/mol PubChem
Appearance White to off-white crystalline solid---
Melting Point 207-210 °C---
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem

Core Synthetic Strategy: A "Build-Couple-Transform" Paradigm

Our approach to leveraging the this compound scaffold is centered on a logical and efficient workflow. The core idea is to first introduce a versatile chemical "handle" onto the scaffold, which can then be used in a robust coupling reaction to introduce diversity. This is followed by potential secondary transformations to further expand the chemical space.

G cluster_0 Phase 1: Scaffold Functionalization cluster_1 Phase 2: Library Generation (Diversification) cluster_2 Phase 3: Optional Secondary Diversification A This compound (Starting Scaffold) B N-(2-Bromo-4-cyanophenyl)acetamide (Functionalized Scaffold) A->B Electrophilic Aromatic Bromination D N-(2-Aryl-4-cyanophenyl)acetamide Library (R-Group Diversity) B->D C Diverse Boronic Acids/ Esters (Building Blocks) C->D E Hydrolysis D->E Amide Cleavage G [3+2] Cycloaddition D->G Nitrile Transformation F 2-Aryl-4-cyanoaniline Library E->F H N-(2-Aryl-4-(tetrazol-5-yl)phenyl)acetamide Library G->H

Caption: High-level workflow for library synthesis.

PART 1: Scaffold Functionalization Protocol

Protocol 1.1: Electrophilic Aromatic Bromination of this compound

Causality and Experimental Choice: The acetamido group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). Since the para position is blocked by the nitrile, bromination is expected to occur selectively at one of the ortho positions. Introducing a bromine atom creates a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, a cornerstone of modern combinatorial synthesis.[6][7] We select N-Bromosuccinimide (NBS) as the bromine source for its ease of handling and milder reaction conditions compared to liquid bromine.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Stir plate and magnetic stir bars

  • Round-bottom flasks

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and succinimide.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-Bromo-4-cyanophenyl)acetamide as a pure solid. Confirm the structure by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation System:

  • TLC Analysis: Use a non-polar solvent system (e.g., 30% Ethyl Acetate in Hexane) to clearly distinguish the more polar starting material from the less polar brominated product.

  • Spectroscopic Confirmation: The ¹H NMR spectrum of the product should show a distinct change in the aromatic region, with the appearance of three distinct aromatic protons, confirming mono-substitution. Mass spectrometry should show a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of nearly equal intensity).

PART 2: Combinatorial Library Generation Protocols

Protocol 2.1: Parallel Suzuki-Miyaura Cross-Coupling

Causality and Experimental Choice: The Suzuki-Miyaura reaction is one of the most robust and functional-group-tolerant methods for forming carbon-carbon bonds.[8][9] It is ideally suited for combinatorial chemistry as it allows for the coupling of the functionalized scaffold (aryl bromide) with a vast array of commercially available boronic acids and esters, introducing significant molecular diversity.[10] This protocol is designed for a parallel synthesis format, enabling the simultaneous creation of multiple, distinct analogs.

G cluster_0 Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup cluster_3 Output A Array N-(2-Bromo-4-cyanophenyl)acetamide in reaction vials C Dispense catalyst/base/solvent mixture to each vial A->C B Prepare stock solutions of catalyst, base, and solvent B->C D Add unique Boronic Acid (R-B(OH)₂) from library to each vial C->D E Seal vials and heat (e.g., 80-100 °C) D->E F Monitor by LC-MS E->F G Parallel workup (e.g., SPE) and purification (e.g., mass-directed HPLC) F->G H Purified Library of N-(2-Aryl-4-cyanophenyl)acetamide analogs G->H

Caption: Workflow for parallel Suzuki-Miyaura coupling.

Materials:

  • N-(2-Bromo-4-cyanophenyl)acetamide (from Protocol 1.1)

  • Library of diverse boronic acids or pinacol esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/Water or DMF)

  • Parallel synthesis reactor or 96-well reaction block

  • Inert atmosphere supply (Nitrogen or Argon)

  • Automated liquid handler (optional)

  • Parallel purification system (e.g., SPE, mass-directed prep-HPLC)

Step-by-Step Methodology (for an 8-well parallel synthesizer):

  • Preparation: To each of the 8 reaction vials, add N-(2-Bromo-4-cyanophenyl)acetamide (1.0 eq, e.g., 20 mg).

  • Building Block Addition: To each respective vial, add a unique boronic acid from your library (1.2 eq).

  • Catalyst/Base Addition: In a separate flask, prepare a stock solution of the base (e.g., K₂CO₃, 2.5 eq per reaction) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq per reaction) in the chosen solvent (e.g., Dioxane/Water 4:1).

  • Reaction Initiation: Dispense an equal volume of the catalyst/base stock solution into each reaction vial.

  • Inerting: Seal the vials and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Heating: Heat the reaction block to the desired temperature (typically 80-100 °C) with vigorous stirring for 4-12 hours.

  • Monitoring: After cooling, take a small aliquot from each vial for LC-MS analysis to confirm product formation and consumption of starting material.

  • Parallel Workup: Quench each reaction with water and extract with an organic solvent like ethyl acetate. The organic layers can be passed through a phase separator plate or individual silica gel express (SPE) cartridges to remove the catalyst and inorganic salts.

  • Purification and Analysis: Concentrate the crude product from each vial. Final purification is typically achieved using mass-directed preparative HPLC to yield the pure library members. Each compound should be analyzed for purity (LC-MS) and identity (¹H NMR, HRMS).

Self-Validation System:

  • Control Reaction: Include a "blank" reaction with no boronic acid to ensure no side reactions are occurring with the scaffold itself under the reaction conditions.

  • LC-MS Analysis: This is the primary tool for validation. It confirms the molecular weight of the desired product in each vial and provides an initial assessment of purity.

Protocol 2.2: Alternative Library Synthesis via the Ugi Multicomponent Reaction

Causality and Experimental Choice: The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for rapidly generating complex, peptide-like molecules from simple inputs.[11][12] By first hydrolyzing the acetamide to an aniline, we unmask a primary amine that can serve as one of the four components in the Ugi reaction. This strategy allows for the introduction of three points of diversity in a single step, dramatically increasing the complexity and size of the resulting library.

Step 1: Scaffold De-protection (Hydrolysis)

  • Reaction: Reflux this compound in aqueous HCl (e.g., 6M) until TLC or LC-MS analysis confirms complete conversion to 4-aminobenzonitrile.

  • Workup: Cool the reaction, carefully neutralize with a base (e.g., NaOH solution), and extract the 4-aminobenzonitrile product with an organic solvent. Dry, filter, and concentrate to obtain the de-protected scaffold.

Step 2: Parallel Ugi Four-Component Reaction

  • Array Setup: In a 96-well plate, dispense a solution of 4-aminobenzonitrile (1.0 eq, the amine component) in a suitable solvent (e.g., methanol) to each well.

  • Component Addition:

    • To each column of the plate, add a unique aldehyde or ketone (1.1 eq, the carbonyl component).

    • To each row of the plate, add a unique carboxylic acid (1.1 eq, the acid component).

    • To all wells, add a single isocyanide (1.1 eq, the isocyanide component).

  • Reaction: Seal the plate and shake at room temperature for 24-48 hours.

  • Analysis and Purification: Monitor the reactions by LC-MS. Upon completion, the solvent is evaporated, and the resulting library of α-acetamido carboxamides can be purified by preparative HPLC.

Self-Validation System: The Ugi reaction is known for its high efficiency. A successful library synthesis will be confirmed by LC-MS analysis showing the formation of the expected product mass in each well, corresponding to the combination of the four specific reactants used in that well.

Potential Biological Targets and Applications

Libraries derived from the this compound scaffold are well-positioned to target a range of biological systems, given the pharmacological precedent of its constituent moieties.[1][13]

  • Kinase Inhibition: The cyanophenyl group is a well-known feature in many kinase inhibitors, where it can occupy the hydrophobic region II and interact with the hinge region of the ATP binding site.[13]

  • Enzyme Inhibition: Farnesyltransferase inhibitors have been developed that incorporate a cyanophenyl group for key binding interactions.[5]

  • Anti-inflammatory Agents: Acetanilide derivatives have a long history as analgesic and anti-inflammatory compounds, suggesting potential activity against targets like cyclooxygenase (COX) enzymes.[3][14]

  • Antimicrobial and Anticancer Agents: The broad bioactivity of acetanilides includes reported antimicrobial and anticancer effects, making libraries based on this scaffold suitable for screening against various pathogens and cancer cell lines.[2][15]

The systematic diversification of the this compound scaffold, as outlined in these protocols, provides a robust platform for the discovery of novel modulators of these and other important biological targets.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-(4-Cyanophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Cyanophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this synthetic procedure. Our goal is to equip you with the knowledge to not only solve problems but also to proactively optimize your reaction conditions for improved yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound from 4-Aminobenzonitrile?

A1: The synthesis of this compound is a classic example of nucleophilic acyl substitution, specifically the N-acetylation of an aromatic amine.[1] The lone pair of electrons on the nitrogen atom of the amino group in 4-Aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (e.g., acetic anhydride or acetyl chloride). This is followed by the elimination of a leaving group (acetate or chloride, respectively), resulting in the formation of the amide product. The reaction is often facilitated by a base to neutralize the acidic byproduct (e.g., acetic acid or hydrochloric acid), which can otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Q2: What are the most common acetylating agents for this synthesis, and how do I choose the best one?

A2: The choice of acetylating agent is critical and depends on factors such as reactivity, cost, and safety. Here's a comparison of common options:

Acetylating AgentRelative ReactivityByproductSafety Considerations
Acetyl Chloride Very HighHClHighly corrosive, moisture-sensitive, releases HCl gas. Requires a stoichiometric amount of base.[2]
Acetic Anhydride HighAcetic AcidCorrosive, lachrymator. Can be used with or without a catalyst.
Aspirin (Acetylsalicylic Acid) ModerateSalicylic AcidLess reactive, may require heating. A greener alternative.[3]
Acetonitrile LowWaterRequires a catalyst and higher temperatures.[4][5]

For general laboratory-scale synthesis, acetic anhydride often provides a good balance of reactivity and ease of handling. Acetyl chloride is suitable when a highly reactive agent is needed, but careful handling is paramount. For greener and milder conditions, aspirin or acetonitrile can be explored.

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A3: Low yield can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.[6] For aniline acetylations, reactions can range from minutes at room temperature to several hours with heating.[2][3]

    • Poor Reagent Quality: Ensure your 4-Aminobenzonitrile is pure and your acetylating agent has not hydrolyzed. Use freshly opened or purified reagents.[6]

  • Side Reactions:

    • Diacetylation: While less common for anilines, using a large excess of a highly reactive acetylating agent could potentially lead to diacetylation. Use a controlled stoichiometry (typically 1.0-1.2 equivalents of the acetylating agent).

    • Hydrolysis of Acetylating Agent: The presence of water in your reaction solvent or on your glassware will consume the acetylating agent. Always use anhydrous solvents and flame-dried glassware, especially when working with acetyl chloride.[6]

  • Product Loss During Workup and Purification:

    • Precipitation/Crystallization Issues: Ensure complete precipitation of your product. If the product is somewhat soluble in the workup solvent, cooling the mixture in an ice bath can improve recovery.[7]

    • Recrystallization Losses: While essential for purification, using too much recrystallization solvent will result in significant product loss. Aim for a saturated solution at the solvent's boiling point.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Problem 1: The reaction mixture has turned dark brown or black.
  • Probable Cause: Oxidation of the starting material, 4-Aminobenzonitrile. Anilines are susceptible to air oxidation, which can be accelerated by heat and impurities.[3]

  • Solutions:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Purify the Starting Material: If your 4-Aminobenzonitrile is old or discolored, consider purifying it by recrystallization before use.

    • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, increase it gradually and maintain the minimum temperature necessary for a reasonable reaction rate.[6]

Problem 2: The product is an oil and will not crystallize.
  • Probable Cause:

    • Impurities: The presence of unreacted starting materials, byproducts (like salicylic acid if using aspirin), or residual solvent can lower the melting point of the product and prevent crystallization.

    • "Oiling Out": This occurs during recrystallization when the solute is insoluble in the hot solvent and melts before it dissolves, or when a saturated solution is cooled too quickly.

  • Solutions:

    • Purification:

      • Wash the Crude Product: Before recrystallization, wash the crude product with a solvent in which the desired product is insoluble, but the impurities are soluble. For example, a cold water wash can help remove water-soluble impurities.

      • Column Chromatography: If recrystallization fails, purification by column chromatography is a reliable alternative.

    • Recrystallization Technique:

      • Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[8] Common solvents for N-arylacetamides include ethanol-water mixtures.[9][10]

      • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of larger, purer crystals.

      • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface to induce crystallization.

      • Seeding: Add a small crystal of the pure product to the cooled solution to initiate crystallization.

Problem 3: The final product is not pure, as indicated by melting point or spectroscopy (NMR/IR).
  • Probable Cause:

    • Incomplete Reaction: Unreacted 4-Aminobenzonitrile is a common impurity.

    • Trapped Solvent: The crystalline lattice of your product may have trapped solvent molecules.

    • Byproducts: Depending on the reaction conditions, side products may have co-precipitated with your desired compound.

  • Solutions:

    • Thorough Washing: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove surface impurities.

    • Effective Drying: Dry the product thoroughly under vacuum to remove any residual solvent. Gentle heating in a vacuum oven can be effective, but be careful not to exceed the product's melting point.

    • Re-recrystallization: A second recrystallization from a different solvent system can often remove stubborn impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol provides a general procedure for the N-acetylation of 4-Aminobenzonitrile.

Materials:

  • 4-Aminobenzonitrile

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-Aminobenzonitrile (1.0 eq) in a minimal amount of glacial acetic acid.

  • With stirring, add acetic anhydride (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude product.

  • Stir the suspension for 15 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Dry the purified crystals under vacuum.

Protocol 2: Recrystallization of this compound

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of a cold ethanol-water mixture.

  • Dry the crystals under vacuum.

Visualizations

Reaction Mechanism Workflow

reaction_mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products 4-Aminobenzonitrile 4-Aminobenzonitrile Nucleophilic_Attack Nucleophilic Attack (N on C=O) 4-Aminobenzonitrile->Nucleophilic_Attack Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Leaving_Group_Elimination Elimination of Leaving Group Tetrahedral_Intermediate->Leaving_Group_Elimination Proton_Transfer Proton Transfer (neutralization) Leaving_Group_Elimination->Proton_Transfer Byproduct Byproduct (e.g., Acetic Acid) Leaving_Group_Elimination->Byproduct Product This compound Proton_Transfer->Product

Caption: Workflow of the N-acetylation of 4-Aminobenzonitrile.

Troubleshooting Logic Diagram

troubleshooting_flowchart start Problem Encountered low_yield Low Yield start->low_yield discoloration Dark Discoloration start->discoloration oiling_out Product Oiling Out start->oiling_out impure_product Impure Product start->impure_product check_reaction Check Reaction Completion (TLC) low_yield->check_reaction Yes check_reagents Verify Reagent Quality low_yield->check_reagents No use_inert Use Inert Atmosphere discoloration->use_inert slow_cool Slow Cooling in Recrystallization oiling_out->slow_cool re_recrystallize Re-recrystallize impure_product->re_recrystallize check_workup Review Workup/Purification check_reagents->check_workup purify_amine Purify Starting Amine use_inert->purify_amine control_temp Control Temperature purify_amine->control_temp change_solvent Change Recrystallization Solvent slow_cool->change_solvent thorough_drying Ensure Thorough Drying re_recrystallize->thorough_drying

Sources

Technical Support Center: Optimizing the Synthesis of N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-Cyanophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important intermediate. Here, we address common challenges encountered during the synthesis through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established chemical principles and practical, field-tested experience.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section is formatted to directly address specific issues you may encounter during your experiments.

Question: Why is my yield of this compound consistently low?

A low yield in the acylation of 4-aminobenzonitrile can stem from several factors, from suboptimal reaction conditions to incomplete conversion of the starting material.

Possible Causes and Solutions:

  • Incomplete Reaction: The nucleophilicity of the amino group in 4-aminobenzonitrile is reduced by the electron-withdrawing nature of the para-cyano group[1]. This can lead to a sluggish or incomplete reaction.

    • Optimization of Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. A modest increase in temperature may be necessary, but be cautious as excessive heat can lead to side product formation.

    • Choice of Acylating Agent: Acetic anhydride is a common and effective acetylating agent. In some cases, acetyl chloride may offer higher reactivity, but it also generates hydrochloric acid, which must be neutralized.

  • Suboptimal Base Catalysis: A base is typically used to neutralize the acid byproduct (e.g., acetic acid or HCl) and can also act as a catalyst.

    • Role of Pyridine: Pyridine is a commonly used base that can also serve as a nucleophilic catalyst by forming a highly reactive acylpyridinium ion intermediate. Ensure you are using a sufficient stoichiometric amount of dry pyridine.

    • Alternative Bases: Other tertiary amines like triethylamine can also be employed. The choice of base can influence the reaction rate and should be optimized for your specific conditions.

  • Moisture Contamination: Water can hydrolyze the acylating agent (acetic anhydride or acetyl chloride), reducing its effective concentration and leading to lower yields.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial[2].

  • Loss During Work-up and Purification: Significant product loss can occur during extraction and recrystallization steps.

    • Extraction pH: During aqueous work-up, ensure the pH is controlled to prevent hydrolysis of the amide product.

    • Recrystallization Solvent: The choice of solvent for recrystallization is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common solvent systems for recrystallization include ethanol, ethanol-water mixtures, and ethyl acetate-hexane mixtures[3][4].

Question: What are the common impurities in my this compound product, and how can I minimize them?

The presence of impurities can significantly impact the quality of your final product. Identifying and mitigating their formation is crucial.

Common Impurities and Mitigation Strategies:

  • Unreacted 4-Aminobenzonitrile: This is the most common impurity if the reaction is incomplete.

    • Monitoring and Stoichiometry: As mentioned, monitor the reaction to completion. Using a slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

  • Diacetylation Product (N,N-diacetyl-4-cyanoaniline): While less common under standard conditions, forcing conditions (high temperature, large excess of acylating agent) can lead to the formation of a diacetylated byproduct.

    • Controlled Conditions: Maintain a moderate reaction temperature and avoid a large excess of the acylating agent.

  • Hydrolysis Product (4-Aminobenzamide): If the reaction mixture is exposed to harsh acidic or basic conditions during work-up, the nitrile group can be hydrolyzed to an amide.

    • Mild Work-up: Use a mild work-up procedure and avoid prolonged exposure to strong acids or bases.

  • Side-products from the Acylating Agent: Acetic anhydride can react with itself or other species to form polymeric materials, especially at high temperatures.

    • Purification: Most of these impurities can be effectively removed through recrystallization.

Workflow for Troubleshooting Low Yield and Impurities:

Troubleshooting_Workflow start Low Yield or Impurity Issue check_reaction Verify Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_conditions Optimize Reaction: - Increase Time/Temp - Adjust Reagent Stoichiometry incomplete->optimize_conditions Yes check_reagents Assess Reagent Purity & Dryness incomplete->check_reagents No optimize_conditions->check_reaction wet_reagents Moisture Contamination? check_reagents->wet_reagents use_anhydrous Use Anhydrous Solvents & Inert Atmosphere wet_reagents->use_anhydrous Yes review_workup Review Work-up & Purification wet_reagents->review_workup No use_anhydrous->check_reaction loss_in_workup Product Loss During Work-up? review_workup->loss_in_workup optimize_purification Optimize Recrystallization: - Screen Solvents - Control Cooling Rate loss_in_workup->optimize_purification Yes end Improved Yield & Purity loss_in_workup->end No optimize_purification->end

Caption: A decision-tree workflow for troubleshooting low yield and purity issues.

Frequently Asked Questions (FAQs)

1. What is the mechanism of the N-acetylation of 4-aminobenzonitrile?

The N-acetylation of 4-aminobenzonitrile is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetic anhydride). This is often facilitated by a base like pyridine, which can act as a nucleophilic catalyst by forming a more reactive acylpyridinium intermediate[5].

Mechanism Overview:

Acetylation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-ABN 4-Aminobenzonitrile Tetrahedral_Int Tetrahedral Intermediate 4-ABN->Tetrahedral_Int Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->Tetrahedral_Int Py Pyridine (Base/Catalyst) Py->Ac2O Catalysis (optional) Product This compound Tetrahedral_Int->Product Collapse & Proton Transfer Byproduct Acetic Acid Tetrahedral_Int->Byproduct

Caption: Simplified mechanism of N-acetylation of 4-aminobenzonitrile.

2. How can I effectively monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC): This is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the starting material (4-aminobenzonitrile) and the product (this compound). The product, being an amide, is typically less polar than the starting amine.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective[6].

  • Mass Spectrometry (MS): Techniques like ASAP-MS (Atmospheric Solids Analysis Probe) can provide rapid analysis of the reaction mixture with minimal sample preparation, allowing for the identification of starting materials, products, and byproducts.

3. What are the key parameters for successful recrystallization of this compound?

Recrystallization is a powerful purification technique if performed correctly[7].

ParameterRecommendationRationale
Solvent Choice Ethanol, ethanol/water, or ethyl acetate/hexane are good starting points.[3][4]The ideal solvent dissolves the compound when hot and minimally when cold, while impurities remain soluble.
Dissolution Use the minimum amount of hot solvent to fully dissolve the crude product.Using excess solvent will reduce the recovery yield.
Cooling Rate Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities.
Washing Wash the collected crystals with a small amount of cold recrystallization solvent.This removes any residual impurities adhering to the crystal surface.
Drying Dry the crystals thoroughly under vacuum to remove all traces of solvent.Residual solvent can affect the accuracy of yield calculations and subsequent reactions.

4. Can I use other acylating agents besides acetic anhydride?

Yes, other acylating agents can be used, each with its own advantages and disadvantages.

Acylating AgentProsCons
Acetic Anhydride Readily available, relatively inexpensive, byproduct (acetic acid) is easily removed.Can be corrosive and a lachrymator.
Acetyl Chloride More reactive than acetic anhydride.Highly corrosive, reacts violently with water, produces HCl which must be neutralized.
Acetonitrile Can be used as both a solvent and an acetylating agent under certain conditions (e.g., high temperature and pressure with a catalyst), offering a greener alternative.[8]Requires more forcing conditions and specialized equipment (flow reactor).[8]

5. What are the safety precautions I should take when synthesizing this compound?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like acetyl chloride and pyridine.

  • Handling of Reagents: 4-aminobenzonitrile and this compound can be harmful if inhaled, ingested, or absorbed through the skin[9]. Avoid creating dust. Acetic anhydride and acetyl chloride are corrosive and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • MOLBASE Encyclopedia. This compound | 35704-19-9. [Link]
  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetr
  • ResearchGate.
  • PubChem - NIH. This compound | C9H8N2O | CID 37256. [Link]
  • ChemSynthesis. N-(4-cyanophenyl)-2-diazoacetamide. (2025-05-20). [Link]
  • ResearchGate. Synthesis of some new pyridine-acetamide hybrids as potential antibacterial and antioxidant agents | Request PDF. (2025-08-08). [Link]
  • PubChemLite. This compound (C9H8N2O). [Link]
  • gsrs. This compound. [Link]
  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
  • ResearchGate. Photoproduct Formation with 4-Aminobenzonitriles in Acetonitrile and Its Effect on Photophysical Measurements | Request PDF. (2025-08-07). [Link]
  • ResearchGate.
  • University of Rochester, Department of Chemistry.
  • Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]
  • Journal of Biomedical Research & Environmental Sciences.
  • NIH. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl). [Link]
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • SIELC Technologies. Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
  • JCBPS. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020-11-20). [Link]
  • PubMed. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. [Link]
  • ResearchGate.
  • PMC - PubMed Central.
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  • PubMed. 2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. [Link]
  • ResearchGate. (PDF) Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. (2025-08-09). [Link]
  • ResearchGate. (PDF) 2-(4-Chlorophenyl)acetamide. [Link]
  • Google Patents. WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.

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Common side reactions in the synthesis of N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(4-Cyanophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The following troubleshooting guides and FAQs are structured to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequently encountered problems during the N-acetylation of 4-aminobenzonitrile. Each question is designed to reflect a real-world experimental observation, followed by a detailed explanation of the cause and a step-by-step protocol for remediation.

Question 1: My reaction yield is significantly lower than expected, and I've isolated a water-soluble byproduct. What is the likely culprit?

Answer: This is a classic sign of nitrile group hydrolysis, a prevalent side reaction when moisture is present or under harsh acidic or basic workup conditions. The starting material, 4-aminobenzonitrile, or the product, this compound, can undergo this reaction.

Causality & Mechanism: The nitrile group (-C≡N) is susceptible to hydrolysis, which proceeds in a two-step manner. First, it hydrolyzes to a primary amide (4-aminobenzamide or N-(4-carbamoylphenyl)acetamide). With continued exposure to hydrolytic conditions (especially with heat), this amide can be further hydrolyzed to a carboxylic acid (4-aminobenzoic acid or N-(4-carboxyphenyl)acetamide)[1][2][3]. These byproducts, particularly the amino/carboxy-substituted ones, are often more water-soluble than the desired product, leading to their loss in aqueous workup phases and a corresponding decrease in the isolated yield of the desired product.

The reaction is catalyzed by both acid and base. For instance, if using acetyl chloride without a base, the HCl generated creates a highly acidic environment. Conversely, a strong basic workup (e.g., with NaOH) can also accelerate this unwanted reaction.

Troubleshooting & Prevention Protocol:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of inert gas (N₂ or Ar) or in a desiccator.

    • Use anhydrous solvents. If not available, solvents should be freshly distilled or dried over appropriate drying agents (e.g., molecular sieves).

    • Confirm that the starting material, 4-aminobenzonitrile, is dry and pure.

  • Choice of Reagents:

    • Use a non-aqueous base like pyridine or triethylamine. These act as catalysts and also as scavengers for the acidic byproduct (acetic acid from acetic anhydride or HCl from acetyl chloride), preventing the reaction medium from becoming acidic[2].

    • Acetic anhydride is often preferred over acetyl chloride as it generates the weaker acid, acetic acid, as a byproduct.

  • Controlled Workup:

    • Quench the reaction by pouring it into ice-cold water or a saturated solution of sodium bicarbonate. This neutralizes any remaining acid catalyst or byproduct swiftly.

    • Avoid prolonged exposure to strongly acidic or basic conditions during extraction and washing steps.

Question 2: My LC-MS analysis shows an impurity with a mass of approximately 202 g/mol . What is this side product and how can I avoid it?

Answer: An impurity with a molecular weight of ~202.2 g/mol strongly suggests the formation of the diacetylated product, N-acetyl-N-(4-cyanophenyl)acetamide .

Causality & Mechanism: While the nitrogen in the newly formed amide of this compound is significantly less nucleophilic than the starting amine, a second acetylation can occur under forcing conditions. This is typically driven by a large excess of the acetylating agent (acetic anhydride or acetyl chloride) and/or elevated reaction temperatures[4]. The reaction proceeds by acylation of the amide nitrogen to form an imide.

Troubleshooting & Prevention Protocol:

  • Control Stoichiometry:

    • Use a modest excess of the acetylating agent. A range of 1.05 to 1.2 equivalents is typically sufficient for complete conversion without promoting significant diacetylation.

  • Temperature Management:

    • Add the acetylating agent dropwise while cooling the reaction mixture in an ice bath (0°C)[2]. This helps to dissipate the exothermic heat of reaction and reduces the rate of the secondary acetylation.

    • After the initial addition, allow the reaction to proceed at room temperature. Avoid heating unless reaction monitoring (e.g., by TLC) shows a stall in the consumption of starting material.

  • Reaction Monitoring:

    • Track the reaction's progress using Thin Layer Chromatography (TLC). The goal is to stop the reaction as soon as the 4-aminobenzonitrile spot has been fully consumed. Over-running the reaction provides more opportunity for side product formation.

Question 3: The reaction mixture turned dark brown or black, resulting in a discolored and impure final product. What caused this?

Answer: This discoloration is indicative of oxidation and/or polymerization of the starting material, 4-aminobenzonitrile.

Causality & Mechanism: Aromatic amines, including 4-aminobenzonitrile, are highly susceptible to air oxidation. This process is often catalyzed by trace metal impurities and accelerated by heat and light. The oxidation can lead to the formation of highly colored, complex polymeric impurities that are difficult to remove from the final product[5].

Troubleshooting & Prevention Protocol:

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere of nitrogen or argon. This involves using a multi-necked flask with gas inlet/outlet adapters.

    • Degassing the solvent prior to use can also be beneficial.

  • Purity of Starting Material:

    • Use high-purity 4-aminobenzonitrile. If the starting material is already discolored (e.g., tan or brown instead of off-white), consider purifying it by recrystallization before use.

  • Minimize Heat and Light Exposure:

    • As mentioned previously, avoid unnecessarily high reaction temperatures.

    • Protect the reaction from light by wrapping the flask in aluminum foil, especially if the reaction is expected to run for an extended period.

Visualized Reaction Pathways

The following diagram illustrates the desired synthetic route to this compound and the two major side reactions discussed.

SynthesisPathways SM 4-Aminobenzonitrile Product This compound (Desired Product) SM->Product Main Reaction (Anhydrous, controlled temp.) invis1 SM->invis1 Ac2O Acetic Anhydride (or Acetyl Chloride) Ac2O->Product Main Reaction (Anhydrous, controlled temp.) invis2 Product->invis2 Hydrolysis Hydrolysis Products (4-Aminobenzamide, etc.) Diacetyl Diacetylation Product (N-acetyl-N-(4-cyanophenyl)acetamide) invis1->Hydrolysis Side Reaction 1 (H₂O, Acid/Base) invis2->Diacetyl Side Reaction 2 (Excess Ac₂O, Heat)

Caption: Main reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)
  • Q: What is the best method to purify this compound from these side products?

    • A: Recrystallization is the most effective method for purification on a lab scale. A common solvent system is an ethanol/water mixture[2]. The desired product is typically much less soluble in cold water than the hydrolyzed byproducts. For removing the diacetylated product or other organic impurities, column chromatography on silica gel (e.g., using a mobile phase of ethyl acetate/hexanes) is a reliable alternative.

  • Q: How should I properly store 4-aminobenzonitrile to prevent degradation before use?

    • A: To ensure long-term stability, 4-aminobenzonitrile should be stored in a tightly sealed container in a cool, dry, and dark place[1]. For optimal preservation, storing it under an inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation[5].

  • Q: What analytical techniques are most useful for identifying these impurities?

    • A: A combination of techniques is ideal.

      • LC-MS (Liquid Chromatography-Mass Spectrometry): Excellent for separating the components and confirming their molecular weights, making it easy to spot the diacetylated product or hydrolyzed intermediates.

      • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): Can distinguish between the products. For example, the disappearance of the broad -NH₂ signal from the starting material and the appearance of a sharp amide -NH singlet is indicative of product formation. Hydrolysis to a carboxylic acid would show a very broad -OH signal.

      • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for tracking functional group transformations. The strong, sharp nitrile (-C≡N) stretch should be present in both the starting material and the product (~2220-2230 cm⁻¹). The product will show a strong amide C=O stretch (~1660-1680 cm⁻¹).

Data Summary: Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
4-Aminobenzonitrile (Starting Material)C₇H₆N₂118.14¹H NMR: Broad -NH₂ signal. FTIR: -C≡N stretch (~2220 cm⁻¹), N-H stretches.
This compound (Product) C₉H₈N₂O 160.17 ¹H NMR: Sharp -NH singlet, acetyl -CH₃ singlet. FTIR: -C≡N stretch, amide C=O stretch.
4-Aminobenzamide (Hydrolysis Product)C₇H₈N₂O136.15MS (m/z): 136. Higher polarity than starting material.
N-acetyl-N-(4-cyanophenyl)acetamide (Diacetylated Product)C₁₁H₁₀N₂O₂202.21MS (m/z): 202. ¹H NMR: Lacks -NH proton, may show two distinct acetyl signals.
Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing issues in your synthesis.

Caption: A step-by-step workflow for troubleshooting the synthesis.

References
  • BenchChem Technical Support. (2025). 4-Aminobenzonitrile Stability and Degradation Prevention. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIgKjpiccC3GWza_G3rvjagUxM-q5dj94N5QpWnOuDoNpaNmlu1RSpQP7sMt2F6xucKhwe0cqtVIBksEwwfVOyom6oBbelRkK2RytJrB4Igztv1ByfYLcfp383T_hTH7VGpUxJ-XEilYCOprtCyiF7nyGrv7cLOJtblwP0TKDFUqtbrrWArtWKB90tuyHuh7UngLFm4m5ERFAa9GRo0e4BRlBcWrO3Rljwo8y4Sg==
  • BenchChem Technical Support. (2025). Long-term storage and stability assessment of 4-Aminobenzonitrile. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELhox-baaSXVQroJjo2vXaaOxXhG-qXbVz9kTg_TrbPiIp5l--u6ZCmpFb6m_C1QxKk-tzf6Z7nwHUyLxHdYLSKeR02CXUulylknl_dx2dNqZ5ivCmTAcxY2nmJx5VC7b36_hgNtUO1QebtJD-rpNb96rSe0dQN4XNkGir8V-jb1Ehz32GYswsiWKZgKwmjC-LghPRrCVltgUz-Jam
  • BenchChem Technical Support. (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhFBEKDDXNjmC0TOx3BoKmIjDPTFlIsg04hh4AP1N-A4Ic3WgywW3RlW_18nvWPC7cZ-0hb9vGd2oW0pMIlgt-3J29EgF7GXCNvnmMnUt-WVRT-pdqlWQsqVHw6jA6x0Fl0DbeX9BZ03-wTEWsmdGm2maFPzG5sGElTBmEX6qLqE1okeZyGKmv45tknVEcuRakRKqdL7xhPy-nQbYuBOjEQexi8ujajsn
  • BenchChem Technical Support. (2025). Optimizing temperature and reaction time for 4-Aminobenzonitrile derivatization. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH6NRR6GW6ZR6F4wzZk-YDpxDy9VCtLrDJs3m8V3xlCb8h3RxlXqi_N9FG6Azlfe7hHb4VzYbJxAZ7y0s8eCgW8WW_16ARoG3rY9NWO-LkyvIDg7BhuezpjS8hSQVeKyYgLW0oNMaJn0i8DYn82n_2FL1-htqgsIEA1m3B6ITO-_q8s2MfUCMlBFaL08tcDxeonjp6zsY9gx7Chi0PVDiPpADMdHeDyGlNqCo=
  • Chemistry university. (2021). Hydrolysis of Nitriles. YouTube. Available at: https://www.youtube.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/37256

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Technical Support Center: Purification of N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N-(4-Cyanophenyl)acetamide, also known as 4-acetamidobenzonitrile, is a key intermediate in the synthesis of various pharmaceuticals and functional materials.[1] Its molecular structure, featuring both a polar nitrile group and a hydrogen-bonding acetamide group, presents unique challenges in achieving the high purity required for downstream applications. This guide provides researchers, scientists, and drug development professionals with expert insights, troubleshooting solutions, and detailed protocols to navigate the common purification challenges associated with this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

The impurity profile of this compound is largely dependent on its synthetic route. However, several classes of impurities are consistently observed:

  • Unreacted Starting Materials: The most common synthesis involves the acetylation of 4-aminobenzonitrile. Therefore, residual 4-aminobenzonitrile is a frequent impurity.

  • Reagent-Derived Impurities: Excess acetylating agent (e.g., acetic anhydride or acetyl chloride) and their by-products (e.g., acetic acid) may be present.

  • Over-Reaction Products: While less common for secondary amides, di-acetylation at other sites is a theoretical possibility under harsh conditions.

  • Structurally Related Impurities: Side reactions can lead to complex impurities. One such documented impurity for a related compound is N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide, which could arise from reactions involving impurities in the starting materials.[][3][4]

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be present during synthesis or aqueous workup steps.[5] This can convert the nitrile (-C≡N) to a primary amide (-CONH₂) or a carboxylic acid (-COOH), yielding N-(4-carbamoylphenyl)acetamide or 4-acetamidobenzoic acid, respectively. Self-catalyzed hydrolysis, particularly upon storage in the presence of moisture, has been observed in similar nitrile-containing compounds.[6]

Q2: How can I reliably assess the purity of my this compound sample?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Chromatographic Methods:

    • Thin-Layer Chromatography (TLC): An indispensable, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It is crucial for developing a column chromatography method.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reverse-phase (RP) method, often using a C18 column with a water/acetonitrile or water/methanol gradient, is typically effective.[7][8]

    • Gas Chromatography (GC): Suitable for assessing volatile impurities, but the high melting point of this compound (207 °C) may require high inlet temperatures, posing a risk of on-column degradation.[9]

  • Spectroscopic Methods:

    • ¹H NMR Spectroscopy: Provides structural confirmation and can detect impurities with distinct proton signals. Quantitative NMR (qNMR) can be used for highly accurate purity determination without requiring a reference standard of the impurity itself.[10]

    • Mass Spectrometry (MS): When coupled with LC or GC, it is a powerful tool for identifying the molecular weights of unknown impurities.[11][12]

  • Physical Methods:

    • Melting Point Analysis: A sharp melting point that matches the literature value (approx. 207 °C) is a strong indicator of high purity.[9] A broad or depressed melting range suggests the presence of impurities.

Q3: My compound seems to be degrading over time. What are the correct stability and storage procedures?

Given the potential for hydrolysis of the nitrile group, proper storage is critical.[6] The primary concerns are moisture and potential acid/base contaminants.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place.[13] Using a desiccator is highly recommended.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace moisture and air.

  • Avoid Contamination: Ensure all storage vials and implements are scrupulously clean and dry. Avoid storing near volatile acids or bases.

Q4: Which purification method should I choose: recrystallization or column chromatography?

The choice depends on the impurity profile, the quantity of material, and the desired final purity. The following diagram outlines a general decision-making workflow.

Start Crude this compound TLC Analyze by TLC/ LC-MS Start->TLC Decision1 What is the impurity profile? TLC->Decision1 HighPolarity Baseline material or highly polar impurities? Decision1->HighPolarity One major spot? CloseRf Impurities have close Rf values? Decision1->CloseRf Multiple spots? Recrystallize Attempt Recrystallization CheckPurity Check Purity (TLC, MP, HPLC) Recrystallize->CheckPurity Column Perform Column Chromatography Column->CheckPurity HighPolarity->Recrystallize Yes HighPolarity->CloseRf No CloseRf->Recrystallize No, spots are well-separated CloseRf->Column Yes Success Product is Pure (>99%) CheckPurity->Success Yes Fail Impurity remains CheckPurity->Fail No End Store Properly Success->End Fail->Column Try Column Chromatography

Caption: Decision workflow for purification strategy.

Section 2: Troubleshooting Guide

Q: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

"Oiling out" is a common problem that occurs when the solute is supersaturated above its melting point or when impurities depress the melting point significantly.

  • Probable Cause 1: Solution is too concentrated. The solubility limit was exceeded too rapidly at a temperature above the compound's melting point in the solvent mixture.

    • Solution: Add more hot solvent until the oil redissolves completely. Then, allow it to cool much more slowly. Vigorous stirring during cooling can sometimes help induce crystallization.

  • Probable Cause 2: Inappropriate solvent system. The solvent may be too good, keeping the compound dissolved even at low temperatures.

    • Solution: Re-evaluate your solvent system. A good recrystallization solvent should dissolve the compound when hot but not when cold.[14] Consider using a binary solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane). Dissolve the compound in a minimum of the "good" solvent (e.g., Ethanol) and slowly add the "poor" solvent (e.g., Water) dropwise at an elevated temperature until turbidity persists. Add a few drops of the good solvent to clarify and then cool slowly.

  • Probable Cause 3: Presence of insoluble impurities. Impurities can inhibit crystal lattice formation.

    • Solution: After dissolving your crude product in the hot solvent, perform a "hot filtration" through a pre-warmed funnel with fluted filter paper to remove any insoluble material before allowing the filtrate to cool.

Start Compound 'oiled out' during recrystallization Reheat Reheat solution Add more solvent Start->Reheat CheckDissolve Does the oil dissolve? Reheat->CheckDissolve CoolSlowly Cool slowly with stirring CheckDissolve->CoolSlowly Yes HotFilter Perform hot filtration to remove insolubles CheckDissolve->HotFilter No, solids remain StillOils Still oils out CoolSlowly->StillOils Success Crystals form CoolSlowly->Success ChangeSolvent Change solvent system (e.g., use anti-solvent) StillOils->ChangeSolvent HotFilter->CoolSlowly

Caption: Troubleshooting flowchart for "oiling out".

Q: The yield after recrystallization is very low. How can I improve it?
  • Probable Cause 1: Using too much solvent. The most common cause. Even in a "poor" cold solvent, your compound has some finite solubility. Using an excessive volume will lead to significant product loss in the mother liquor.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. After filtering the crystals, cool the filtrate further in an ice bath to maximize precipitation. You can also try to partially evaporate the solvent from the mother liquor to obtain a second crop of crystals (which may be of lower purity).

  • Probable Cause 2: Premature crystallization. The compound crystallized in the funnel during a hot filtration step.

    • Solution: Ensure your filtration apparatus (funnel, flask) is pre-heated. Use a stemless funnel and fluted filter paper to speed up the filtration. Add a small excess of hot solvent just before filtering to ensure the compound remains in solution.

Q: My compound is still impure after recrystallization. What are the next steps?
  • Probable Cause 1: Co-crystallization. The impurity has very similar solubility properties to your product and crystallized along with it.

    • Solution 1: Perform a second recrystallization, perhaps with a different solvent system that may better differentiate the two compounds.

    • Solution 2: The impurity is likely structurally similar. This is a classic case where column chromatography is required for effective separation.

  • Probable Cause 2: Insufficient washing. The mother liquor, which contains the dissolved impurities, was not fully removed from the crystal surfaces.

    • Solution: After filtering, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Do not use room temperature solvent, as it will dissolve some of your product.

Q: During column chromatography, the compound is not separating from an impurity. How can I optimize the separation?
  • Probable Cause 1: Incorrect mobile phase polarity. The eluent is either too polar (everything comes off the column quickly) or not polar enough (nothing moves).

    • Solution: The ideal mobile phase should give your product an Rf value of ~0.25-0.35 on a TLC plate. Systematically screen different solvent ratios (e.g., 10%, 20%, 30% Ethyl Acetate in Hexane) by TLC to find the optimal system before running the column.[15]

  • Probable Cause 2: Column overloading. Too much crude material was loaded onto the column, exceeding its separation capacity and causing bands to broaden and overlap.

    • Solution: As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1, and up to 100:1 for very difficult separations.

  • Probable Cause 3: Poor loading technique. Loading the compound in a large volume of strong solvent will ruin the separation before it even begins.

    • Solution: Dissolve the crude material in the minimum possible volume of mobile phase or a weaker solvent. For better results, use "dry loading": dissolve the compound in a volatile solvent (like DCM or acetone), add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of the column bed.

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Prepare a developing chamber with a filter paper wick and a suitable mobile phase (start with 30% Ethyl Acetate in Hexane). Allow the chamber to saturate for 5-10 minutes.

  • Spotting: Dissolve a small amount of your crude material in a few drops of a volatile solvent (e.g., ethyl acetate or acetone). Using a capillary tube, spot the solution onto a silica gel TLC plate, keeping the spot as small as possible.

  • Development: Place the plate in the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analysis: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent front traveled). A single spot indicates a potentially pure compound, while multiple spots confirm the presence of impurities.

Protocol 2: Purification by Recrystallization from a Binary Solvent System (Ethanol/Water)
  • Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Anti-Solvent Addition: While maintaining the high temperature, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Validation: Determine the melting point and mass of the purified product. Assess its purity by TLC or HPLC.

Protocol 3: Purification by Flash Column Chromatography
  • Mobile Phase Selection: Using TLC, determine a mobile phase system (e.g., Ethyl Acetate/Hexane) that provides good separation and an Rf of ~0.3 for this compound.

  • Column Packing: Pack a glass column with silica gel (slurry packing with the mobile phase is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or perform a dry load as described in the troubleshooting section). Carefully load the sample onto the top of the silica bed.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.

  • Combine & Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Validation: Obtain the mass and assess the purity of the isolated compound.

Section 4: Data & Visualization

Table 1: Properties of Common Solvents for Purification
SolventBoiling Point (°C)Polarity IndexMiscible with Water?Notes
Hexane690.1NoCommon non-polar component of mobile phases.[16][17]
Ethyl Acetate774.4NoGood mid-polarity solvent for both chromatography and recrystallization.[16]
Acetone565.1YesStrong, polar solvent. Useful for dissolving crude product for dry loading.[16][17]
Ethanol784.3YesExcellent polar solvent for recrystallization, often used with water.[17][18]
Water10010.2N/AUsed as an anti-solvent with polar organic solvents.[17][18]
Dichloromethane403.1NoGood for dissolving a wide range of compounds; volatile.[16][17]
Table 2: Comparison of Purification Techniques
TechniqueAdvantagesDisadvantagesBest For...
Recrystallization - Fast and inexpensive- Can handle large quantities- Highly effective for removing small amounts of impurities with different solubility- Lower recovery/yield- Does not work for oils or amorphous solids- Poor at separating impurities with similar solubilityRemoving minor impurities from a solid that is >90% pure; large-scale purification.
Column Chromatography - High resolving power- Can separate complex mixtures- Applicable to a wide range of compounds- Slower and more labor-intensive- Requires significant amounts of solvent- Can be difficult to scale upSeparating structurally similar impurities or when recrystallization fails.
Preparative HPLC - Highest resolution and purity achievable- Automated and reproducible- Expensive equipment- Limited sample capacity- Requires method developmentFinal purification of high-value compounds or isolation of trace components.

Section 5: References

  • Pharmaffiliates. N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide. [Link]

  • Hoffman Fine Chemicals. N-(4-Cyanophenyl)-N-methylacetamide. [Link]

  • MOLBASE Encyclopedia. This compound | 35704-19-9. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37256, this compound. [Link]

  • Google Patents. WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.

  • Chemcasts. Thermophysical Properties of this compound. [Link]

  • SIELC Technologies. Separation of Acetamide, N-(4-nitrophenyl)- on Newcrom R1 HPLC column. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Asia Pacific Academy of Science Pte. Ltd. Review on the modern analytical advancements in impurities testing. [Link]

  • MDPI. Review on the modern analytical advancements in impurities testing. [Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl).... [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • The Royal Society of Chemistry. Supporting information: Electrochemical selenium-catalyzed para-amination of N-aryloxyamides. [Link]

  • Agilent. PURITY AND IMPURITY ANALYSIS. [Link]

  • National Center for Biotechnology Information. Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • ResearchGate. Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]_Nitrosamine_Impurities_in_Pharmaceuticals)

Sources

Technical Support Center: Purification of Crude N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N-(4-Cyanophenyl)acetamide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification of this important chemical intermediate. Our approach is grounded in fundamental chemical principles to empower you to not only solve immediate purification issues but also to adapt and optimize procedures for your specific experimental context.

I. Understanding the Chemistry of Purification

This compound, also known as 4-acetamidobenzonitrile, is typically synthesized by the N-acylation of 4-aminobenzonitrile. The primary goal of the purification process is to remove unreacted starting materials, potential side-products, and other process-related impurities. A thorough understanding of the properties of the desired product and its likely contaminants is the bedrock of an effective purification strategy.

Key Compounds in Your Crude Mixture:
CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Solubility Characteristics
This compound (Product)160.17[1]206-208[1]Sparingly soluble in cold water; soluble in hot polar organic solvents like ethanol and acetone.[2]
4-Aminobenzonitrile (Starting Material)118.1483-87Sparingly soluble in water; soluble in polar organic solvents like ethanol, acetone, and ethyl acetate.
Diacetylated Product (Potential Byproduct)202.20Not readily availableExpected to be less polar than the mono-acetylated product.

II. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound, providing both the likely cause and a step-by-step solution.

Issue 1: Low Yield of Recrystallized Product

Potential Causes & Solutions:

  • Excessive Solvent Usage: The most common reason for low recovery is using too much solvent during recrystallization, which keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the hot solvent in small portions to the crude material with continuous swirling and heating.

  • Premature Crystallization: If the product crystallizes during hot filtration (if performed), you will lose a portion of your yield on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel and filter flask) is pre-heated. You can achieve this by placing them in an oven or by passing hot solvent through the setup immediately before filtering your product solution. Perform the hot filtration as quickly as possible.

  • Incomplete Crystallization: The cooling process may not have been sufficient to induce maximum crystallization.

    • Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your purified product.

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals.

Issue 2: Oily Residue Formation ("Oiling Out") Instead of Crystals

Potential Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can lower the melting point of the mixture, causing it to separate as a liquid ("oil") rather than a solid.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation of the solution and then allow it to cool more slowly. If the oiling persists, consider a pre-purification step like an acid-base extraction to remove the more polar 4-aminobenzonitrile.

  • Rapid Cooling: Cooling the solution too quickly can cause the product to come out of solution at a temperature above its melting point.

    • Solution: Allow the solution to cool slowly to room temperature on a benchtop, insulated from the cold surface with a few paper towels or a cork ring. Do not immediately place the hot flask in an ice bath.

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high relative to the melting point of the product-impurity mixture.

    • Solution: Consider a different solvent or a mixed solvent system. For this compound, an ethanol/water mixture is often effective.

Issue 3: Persistent Impurities in the Final Product (Verified by Melting Point or TLC)

Potential Causes & Solutions:

  • Co-crystallization of Impurities: The impurity, particularly the starting material 4-aminobenzonitrile, may have similar solubility properties to the product in the chosen solvent, leading to its inclusion in the crystal lattice.

    • Solution 1: Second Recrystallization: A second recrystallization will often yield a purer product.

    • Solution 2: Acid-Base Extraction: Since 4-aminobenzonitrile is basic due to its amino group, it can be removed by an acid wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl). The protonated 4-aminobenzonitrile will move into the aqueous layer. The desired this compound, being neutral, will remain in the organic layer.

    • Solution 3: Column Chromatography: For very persistent impurities or for achieving very high purity, column chromatography is a powerful technique. A silica gel column with an eluent system such as ethyl acetate/hexane can effectively separate the more polar 4-aminobenzonitrile from the this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best recrystallization solvent for this compound?

A1: A mixed solvent system of ethanol and water is a highly effective choice. This compound is soluble in hot ethanol and less soluble in cold ethanol. Water acts as an anti-solvent, significantly reducing the solubility of the product upon cooling, which promotes a higher recovery of pure crystals.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. You can spot the crude mixture, the purified product, and the mother liquor on a TLC plate. A suitable eluent system, such as 30-50% ethyl acetate in hexane, should show good separation between the product (less polar) and the starting material, 4-aminobenzonitrile (more polar). The disappearance of the starting material spot in the lane of your purified product indicates successful purification.

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.

Q4: Can I use other purification techniques besides recrystallization?

A4: Yes. As mentioned in the troubleshooting guide, acid-base extraction is a very effective method for removing the basic starting material, 4-aminobenzonitrile. For achieving the highest purity, especially on a smaller scale, column chromatography over silica gel is the method of choice.

IV. Detailed Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol details the purification of crude this compound using an ethanol/water mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure crystals of this compound should form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Eluent: 30-50% Ethyl Acetate in Hexane (v/v)

  • Capillary tubes for spotting

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve small amounts of your crude material and purified product in a suitable solvent like ethyl acetate or acetone.

  • Spotting: Using a capillary tube, spot the dissolved samples on the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: The product, this compound, should have a higher Rf value (travel further up the plate) than the more polar starting material, 4-aminobenzonitrile.

V. Visual Workflows and Diagrams

Purification_Workflow Crude Crude this compound Dissolve Dissolve in minimum hot ethanol Crude->Dissolve Hot_Filter Hot Gravity Filtration (if insolubles present) Dissolve->Hot_Filter Add_Water Add hot water until turbidity Dissolve->Add_Water No insolubles Hot_Filter->Add_Water Clear_Solution Add a few drops of hot ethanol to clarify Add_Water->Clear_Solution Cool_RT Cool slowly to room temperature Clear_Solution->Cool_RT Ice_Bath Cool in ice bath Cool_RT->Ice_Bath Filter_Wash Vacuum filter and wash with cold ethanol/water Ice_Bath->Filter_Wash Dry Dry the purified crystals Filter_Wash->Dry Pure_Product Pure this compound Dry->Pure_Product

Caption: Recrystallization workflow for this compound.

Troubleshooting_Decision_Tree Start Purification Issue Low_Yield Low Yield? Start->Low_Yield Oiling_Out Oiling Out? Start->Oiling_Out Impure_Product Impure Product? Start->Impure_Product Check_Solvent Check solvent volume and cooling rate Low_Yield->Check_Solvent Yes Slow_Cooling Re-dissolve, add more solvent, cool slowly Oiling_Out->Slow_Cooling Yes Acid_Base Perform Acid-Base Extraction or Column Chromatography Impure_Product->Acid_Base Yes

Caption: Decision tree for troubleshooting purification issues.

VI. References

  • Chemcasts. (n.d.). Thermophysical Properties of this compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzonitrile. Retrieved from [Link]

  • Benchchem. (2025). Optimizing temperature and reaction time for 4-Aminobenzonitrile derivatization. Retrieved from a hypothetical Benchchem technical note.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-Aminobenzonitrile. Retrieved from a hypothetical Carl ROTH safety data sheet.

  • Benchchem. (2025). Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile. Retrieved from a hypothetical Benchchem technical note.

  • Benchchem. (2025). The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials: A Detailed Guide to Synthesis and Application. Retrieved from a hypothetical Benchchem technical note.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • GRS. (n.d.). This compound. Retrieved from a hypothetical GRS database entry.

  • University of Rochester. (n.d.). Recrystallization. Retrieved from a hypothetical University of Rochester chemistry resource.

  • ResearchGate. (n.d.). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Retrieved from a hypothetical ResearchGate publication.

  • AWS. (n.d.). Supporting Information. Retrieved from a hypothetical AWS-hosted supporting information document.

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-aminophenyl)-N-methyl- on Newcrom R1 HPLC column. Retrieved from a hypothetical SIELC application note.

  • NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from a hypothetical NIH-published article.

  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from a hypothetical ResearchGate publication.

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Technical Support Center: N-(4-Cyanophenyl)acetamide Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-(4-Cyanophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific principles and practical methodologies to confidently handle this compound in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Q2: In which common organic solvents is this compound expected to be soluble?

A2: Based on its chemical structure and the general principles of solubility, this compound is expected to be soluble in a range of polar organic solvents. A commercial supplier notes its solubility in ethanol and acetone. Furthermore, considering the solubility of structurally similar compounds, good solubility can be anticipated in the following solvents:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone

  • Chlorinated Solvents: Dichloromethane, Chloroform

  • Esters: Ethyl acetate

Solubility in non-polar solvents like hexane and toluene is expected to be low.

Q3: How can I predict the solubility of this compound in a solvent not listed here?

A3: A powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSP). These parameters are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[5]. The closer the HSP values of a solute and a solvent are, the more likely the solute is to dissolve.

While experimentally determined HSPs for this compound are not published, they can be estimated using group contribution methods[6][7][8][9][10]. These methods assign specific values to the different functional groups within a molecule to calculate the overall HSPs.

Below is a table of estimated Hansen Solubility Parameters for this compound and a selection of common organic solvents.

Table 1: Estimated Hansen Solubility Parameters (HSP) for this compound and Common Organic Solvents

CompoundδD (MPa½)δP (MPa½)δH (MPa½)
This compound (Estimated) 19.512.010.0
Methanol15.112.322.3
Ethanol15.88.819.4
Acetone15.510.47.0
Dichloromethane18.26.36.1
Ethyl Acetate15.85.37.2
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3
Acetonitrile15.318.06.1
Toluene18.01.42.0
Hexane14.90.00.0

To predict solubility, the "Hansen Solubility Parameter distance" (Ra) between the solute and solvent is calculated. A smaller Ra value indicates a higher likelihood of solubility.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen solvent.

Root Cause Analysis and Solutions:

  • Solvent Polarity Mismatch: The primary reason for poor solubility is a significant difference in polarity between this compound and the solvent.

    • Solution: Consult the HSP table (Table 1) and choose a solvent with a smaller Ra value relative to this compound. Polar aprotic solvents like DMSO and DMF are often excellent starting points for compounds with both polar and aromatic character.

  • Insufficient Temperature: The solubility of solids generally increases with temperature[3].

    • Solution: Gently heat the mixture while stirring. Be mindful of the solvent's boiling point and the thermal stability of your compound. The melting point of this compound is approximately 207°C, indicating good thermal stability for most common laboratory procedures[2].

  • Concentration Exceeds Saturation Point: You may be attempting to dissolve more compound than the solvent can hold at a given temperature.

    • Solution: Increase the volume of the solvent. It is advisable to perform a preliminary small-scale solubility test to estimate the saturation point.

  • Particle Size: Large crystals have a smaller surface area-to-volume ratio, which can slow down the rate of dissolution.

    • Solution: Grind the solid this compound into a fine powder before adding it to the solvent. This increases the surface area available for solvent interaction.

Issue 2: The compound "oils out" instead of dissolving or crystallizing.

Root Cause Analysis and Solutions:

  • Supersaturation and Rapid Cooling: If a saturated solution is cooled too quickly, the compound may come out of solution as a liquid (oil) rather than forming a crystalline solid, especially if the temperature is above its melting point in that solvent system.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation. Allow the solution to cool more slowly to encourage proper crystal formation. Seeding the solution with a small crystal of the compound can also promote crystallization over oiling out.

Issue 3: An emulsion forms during workup/extraction.

Root Cause Analysis and Solutions:

  • Insufficient Phase Separation: Emulsions are common when performing liquid-liquid extractions, especially if the densities of the two phases are similar or if surfactants are present.

    • Solution:

      • Allow it to stand: Sometimes, emulsions will break on their own if given enough time.

      • Add brine: Adding a saturated aqueous solution of sodium chloride can increase the polarity of the aqueous phase and help to break the emulsion.

      • Gentle swirling: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times.

      • Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes help to break the emulsion.

Experimental Protocols

Protocol 1: Qualitative Solubility Test

This protocol provides a quick assessment of solubility in various solvents.

Methodology:

  • Place approximately 10-20 mg of this compound into a small test tube.

  • Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

  • Continue adding the solvent up to a total volume of 1-2 mL.

  • Observe if the solid dissolves completely.

  • If the solid does not dissolve at room temperature, gently warm the test tube and observe any changes in solubility.

  • Record your observations as "soluble," "sparingly soluble," or "insoluble" for each solvent at both room temperature and upon heating.

Protocol 2: Gravimetric Method for Quantitative Solubility Determination

This method provides a more precise measurement of solubility.

Methodology:

  • Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the clear supernatant using a pre-weighed syringe and filter it through a syringe filter to remove any suspended particles.

  • Dispense the filtered solution into a pre-weighed vial.

  • Determine the mass of the solution.

  • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the compound's decomposition point.

  • Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculate the solubility in g/100 mL or other desired units.

Visualizations

Diagram 1: Solubility Troubleshooting Workflow

G start Start: Dissolution Issue check_polarity Is the solvent polarity appropriate? (Check HSP table) start->check_polarity oiling_out Issue: Oiling Out start->oiling_out emulsion Issue: Emulsion Formation start->emulsion increase_temp Increase Temperature check_polarity->increase_temp Yes change_solvent Select a More Polar Solvent (e.g., DMSO, DMF) check_polarity->change_solvent No increase_solvent Increase Solvent Volume increase_temp->increase_solvent grind_solid Grind the Solid increase_solvent->grind_solid end Resolution grind_solid->end change_solvent->end slow_cooling Re-dissolve and Cool Slowly oiling_out->slow_cooling Yes add_solvent_seed Add More Solvent & Seed Crystal slow_cooling->add_solvent_seed add_solvent_seed->end add_brine Add Brine emulsion->add_brine Yes gentle_mixing Use Gentle Mixing add_brine->gentle_mixing gentle_mixing->end

Caption: A workflow for troubleshooting common solubility issues.

Diagram 2: Relationship between Polarity and Solubility

G solute This compound (Polar) polar_solvent Polar Solvents (e.g., DMSO, Ethanol) solute->polar_solvent High Solubility ('Like dissolves like') nonpolar_solvent Non-Polar Solvents (e.g., Hexane) solute->nonpolar_solvent Low Solubility

Caption: The principle of "like dissolves like" for solubility.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
  • Justo, J. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14356–14363.
  • Stefanis, E., & Panayiotou, C. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. Kinam Park.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Justo, J. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(10), 14356–14363.
  • Scribd. (n.d.).
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Wikipedia. (n.d.). Hansen solubility parameter.
  • R Discovery. (1995, February 1). Method for Measuring Aqueous Solubilities of Organic Compounds.
  • Chemistry Steps. (2023, August 31). Solubility of Organic Compounds.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T.
  • Sam Houston State University. (n.d.).
  • Chemistry LibreTexts. (n.d.). Solubility of Organic Compounds.
  • MDPI. (n.d.). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers.
  • ResearchGate. (2015, April 23). What to do when compound did not dissolve in organic solvent?
  • Global Substance Registration System. (n.d.). This compound.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • Pharmaffiliates. (n.d.). CAS No : 1900865-84-0 | Product Name : N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide.
  • National Institutes of Health. (n.d.).
  • (n.d.).
  • Sigma-Aldrich. (n.d.). This compound | 35704-19-9.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Cole-Parmer. (n.d.).
  • Physical Chemistry Research. (2023, November 19).
  • National Institutes of Health. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing.
  • ResearchGate. (n.d.). Solubility comparison in acetonitrile.
  • ResearchGate. (n.d.). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures.
  • Electro AD. (n.d.).
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • (n.d.). Solvent Miscibility Table.
  • National Institutes of Health. (n.d.). Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures.
  • ResearchGate. (n.d.). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures.

Sources

Stability and degradation of N-(4-Cyanophenyl)acetamide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability and Degradation of N-(4-Cyanophenyl)acetamide

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound under various hydrolytic conditions. We will explore the underlying chemical mechanisms, offer troubleshooting advice for common experimental issues, and provide validated protocols for conducting your own stability studies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities of this compound leading to degradation?

A: The structure of this compound contains two functional groups susceptible to hydrolysis: an acetamide group and an aromatic nitrile group .[1][2] Under stressful conditions such as heat and non-neutral pH, both of these groups can react with water to form new products. Therefore, forced degradation studies are essential to understand the molecule's intrinsic stability.[3]

Q2: What are the ultimate degradation products if both functional groups are fully hydrolyzed?

A: Complete hydrolysis under either acidic or basic conditions will ultimately break down the molecule into smaller, more stable components. The final products are 4-aminobenzoic acid, acetic acid (or its salt), and ammonia (or its corresponding ammonium salt).

Q3: Which functional group, the amide or the nitrile, is more susceptible to hydrolysis?

A: Both amides and nitriles require energy input, typically in the form of heat and the presence of a strong acid or base, to undergo hydrolysis at a significant rate.[4][5] Amides are generally very stable functional groups.[5][6] The relative rate of degradation for each group is highly dependent on the specific reaction conditions (pH, temperature, reaction time). It is common to see a mixture of intermediates where one group has reacted while the other has not.

Q4: How should I prepare and store stock solutions of this compound to ensure stability?

A: To minimize premature degradation, stock solutions should be prepared in a neutral, buffered solvent system if possible. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, aliquoting and freezing at -20 °C or below is advisable. Always protect solutions from light to prevent potential photodegradation.

Section 2: Degradation Mechanisms Explained

Understanding the reaction mechanisms is critical for predicting degradation products and troubleshooting experiments. This compound can degrade via two competing hydrolysis pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., heating in dilute HCl), both the amide and nitrile groups are susceptible to hydrolysis. The reaction is driven by the protonation of either the amide's carbonyl oxygen or the nitrile's nitrogen, which makes the respective carbon atoms more electrophilic and susceptible to nucleophilic attack by water.[5][7][8]

The hydrolysis can proceed through several intermediates, as shown in the diagram below. The reaction can be stopped at intermediate stages, or driven to completion with prolonged heating.[4][9]

Acidic_Degradation_Pathway start This compound interA1 4-Aminobenzonitrile start->interA1 + H2O, H+ - Acetic Acid prodA1 Acetic Acid interB1 4-Acetamidobenzamide start->interB1 + H2O, H+ final_prod 4-Aminobenzoic Acid interA1->final_prod + 2 H2O, H+ - NH4+ nh4 Ammonium (NH4+) interB2 4-Acetamidobenzoic Acid interB1->interB2 + H2O, H+ - NH4+ interB2->final_prod + H2O, H+ - Acetic Acid

Fig. 1: Acid-catalyzed degradation pathways of this compound.
Base-Catalyzed Hydrolysis

In the presence of a strong base (e.g., NaOH) and heat, the degradation mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon atoms of the amide and nitrile groups.[10][11][12] This reaction is generally slower than acid-catalyzed hydrolysis but can be driven to completion with excess base and high temperatures.[11] The final products exist as their corresponding carboxylate salts and free ammonia. An acidic workup is required to obtain the free carboxylic acids.[4][13]

Basic_Degradation_Pathway start This compound interA1 4-Aminobenzonitrile start->interA1 + OH- - Acetate prodA1 Acetate interB1 4-Acetamidobenzamide start->interB1 + H2O, OH- final_prod 4-Aminobenzoate interA1->final_prod + 2 H2O, OH- - NH3 nh3 Ammonia (NH3) interB2 4-Acetamidobenzoate interB1->interB2 + H2O, OH- - NH3 interB2->final_prod + OH- - Acetate

Fig. 2: Base-catalyzed degradation pathways of this compound.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during stability and degradation experiments.

Problem Potential Cause(s) Recommended Solution(s)
1. No significant degradation is observed after the experiment. The reaction conditions (temperature, pH, time) are too mild. Amides, in particular, are highly resistant to hydrolysis.[5]Increase Stress Level:Temperature: Increase the temperature to 80°C or reflux. • Concentration: Use higher concentrations of acid or base (e.g., 0.1 M to 1 M HCl or NaOH). • Time: Extend the duration of the experiment, taking time points up to 24 or 48 hours.
2. Multiple unexpected peaks appear in the HPLC chromatogram. This is likely due to the formation of hydrolysis intermediates such as 4-aminobenzonitrile, 4-acetamidobenzamide, or 4-acetamidobenzoic acid.Identify Intermediates:Time-Course Study: Analyze samples at multiple early time points (e.g., 0, 1, 2, 4, 8 hours). Intermediates will typically increase in concentration and then decrease as they convert to the final product. • LC-MS Analysis: Use mass spectrometry to confirm the molecular weights of the unknown peaks and match them to the expected intermediates.
3. The parent compound degrades too quickly, preventing the analysis of intermediates. The stress conditions are too aggressive.Reduce Stress Level:Temperature: Lower the reaction temperature (e.g., from 80°C to 60°C). • Concentration: Use more dilute acid or base (e.g., 0.01 M). • Milder Conditions: Under basic hydrolysis, using milder conditions (e.g., lower temperature) may allow for the isolation of the amide intermediate (4-acetamidobenzamide) from nitrile hydrolysis.[7][13]
4. Poor peak shape or resolution in the HPLC analysis. The sample matrix (e.g., high concentration of acid or base) is interfering with the chromatography. The chosen HPLC method is not optimized for separating the parent compound from its more polar degradants.Optimize Analysis:Neutralize Samples: Before injection, neutralize acidic samples with an equivalent amount of base, and vice-versa. Dilute the sample if necessary. • Method Development: Adjust the mobile phase composition (e.g., increase the aqueous component to retain polar degradants) or switch to a different column chemistry. Ensure the method is stability-indicating.

Section 4: Experimental Protocols

These protocols provide a starting point for conducting forced degradation studies.

Protocol: Forced Hydrolytic Degradation Study

This protocol outlines the setup for a comprehensive forced degradation study under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Class A Volumetric Flasks

  • HPLC Vials

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • HPLC-grade Water

  • HPLC-grade Acetonitrile or Methanol

  • Heating block or water bath capable of maintaining 80 ± 2 °C

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

  • Set Up Stress Conditions: In separate, clearly labeled vials, prepare the following reactions:

    • Acidic Hydrolysis: Add 1 mL of stock solution to 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Add 1 mL of stock solution to 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Add 1 mL of stock solution to 9 mL of HPLC-grade water.

    • Control: Keep an aliquot of the stock solution at 4°C, protected from light.

  • Incubation: Place the acidic, basic, and neutral vials into the heating block set at 80°C.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each vial.

  • Quenching:

    • For acidic samples, immediately add an equivalent amount of 0.1 M NaOH to neutralize.

    • For basic samples, immediately add an equivalent amount of 0.1 M HCl to neutralize.

    • Neutral samples do not require quenching.

  • Analysis: Dilute the quenched samples with the mobile phase to a suitable concentration and analyze immediately by a stability-indicating HPLC method.

Fig. 3: General workflow for a forced hydrolytic degradation study.
Protocol: Example Stability-Indicating HPLC Method

This is a general-purpose reverse-phase HPLC method suitable for separating this compound from its more polar degradation products. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Section 5: Summary of Potential Degradation Products

ConditionPrimary Degradants / IntermediatesFinal Products (Upon Completion)
Acidic Hydrolysis (HCl, Heat)• 4-Aminobenzonitrile• 4-Acetamidobenzamide• 4-Acetamidobenzoic Acid• 4-Aminobenzoic Acid• Acetic Acid• Ammonium Chloride
Basic Hydrolysis (NaOH, Heat)• 4-Aminobenzonitrile• 4-Acetamidobenzamide• Sodium 4-Acetamidobenzoate• Sodium 4-Aminobenzoate• Sodium Acetate• Ammonia
Neutral Hydrolysis (Water, Heat)Degradation is expected to be significantly slower than under acidic or basic conditions. The same products may form over a much longer timescale.Same as above, but likely not observed without extreme, prolonged heating.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. (Note: A direct link to the full text may require a subscription; similar information is available in general organic chemistry resources.)
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
  • BYJU'S. (n.d.). Types of Amide Hydrolysis.
  • Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Mechanism Explained. (2024, April 7). Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube.
  • Japan Chemical Industry Ecology-Toxicology & Information Center. (n.d.). Analytical Methods.
  • Pharmaffiliates. (n.d.). N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide.
  • MedCrave. (2016, December 14). Forced Degradation Studies.
  • BioPharm International. (2012, June 1). Forced Degradation Studies for Biopharmaceuticals.
  • Chemistry LibreTexts. (2020, May 30). 22.7: Amide Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37256, this compound.
  • PubChemLite. (n.d.). This compound (C9H8N2O).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 735392, N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/N-4-(4-cyanophenyl_sulfamoyl_phenyl_acetamide]([Link]21]
  • Global Substance Registration System (GSRS). (n.d.). This compound.
  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-10.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
  • Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube.
  • Papakyriakou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112.
  • El-Semongy, M. M. (1982). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. Indian Journal of Chemistry, 21A, 484-487. (Note: A direct link to the full text may require a subscription; the citation refers to the general kinetics of amide hydrolysis.)
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Amides.
  • Chemcasts. (n.d.). This compound Properties vs Temperature.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Organic Syntheses. (n.d.). Phenylacetamide.
  • Hart, B. P., & Rapoport, H. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 2967–2974.
  • Papakyriakou, A., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. (Note: This is a duplicate reference to provide context for the PDF version.)
  • Analytical Methods in Environmental Chemistry Journal. (n.d.). Articles List.
  • Wang, Y., et al. (2015). Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC. Analytical Methods, 7(15), 6259-6268.
  • ResearchGate. (2025). Hydrolysis data for bis(4-cyanophenyl) phenyl phosphate including rate constants and activation parameters.
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Sources

Safe handling and storage procedures for N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for N-(4-Cyanophenyl)acetamide (also known as 4-Acetamidobenzonitrile). This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on safe handling, storage, and troubleshooting for common experimental challenges. Our goal is to blend established safety protocols with practical, field-proven insights to ensure the integrity and success of your research.

Part 1: Critical Safety & Handling Protocols

This compound is a versatile intermediate in organic synthesis. However, its chemical nature necessitates strict adherence to safety protocols. The primary hazards associated with this compound are significant irritation to skin and eyes, and it is harmful if inhaled, swallowed, or absorbed through the skin.[1][2]

Hazard Identification & Personal Protective Equipment (PPE)

Understanding the risks is the first step to mitigating them. This compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

To counter these risks, a robust PPE strategy is not just recommended, it is mandatory.

PPE CategorySpecification & Rationale
Eye/Face Protection Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used where splashing is a risk. Causality: Protects against accidental splashes and airborne dust that can cause severe eye irritation.
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and a lab coat. Ensure gloves are inspected prior to use and disposed of properly. Causality: Prevents skin contact, which can cause irritation and dermal absorption of the harmful substance.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator. Causality: Minimizes the risk of inhaling the powdered compound, which can lead to respiratory tract irritation.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[1] Contaminated clothing should be removed and washed before reuse.[1]
Workflow for Safe Handling & Storage

The following diagram outlines the critical decision points and procedures for safely managing this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling & Storage Workflow for this compound cluster_prep Preparation & Handling cluster_storage Storage cluster_response Emergency Response cluster_disposal Disposal Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Inspect->Don_PPE Container OK Weigh_Handle Weigh & Handle in Fume Hood Don_PPE->Weigh_Handle Store Store in Tightly Closed Container Weigh_Handle->Store After Use Spill Spill Occurs Weigh_Handle->Spill Exposure Personnel Exposure Weigh_Handle->Exposure Dispose Dispose of Waste Weigh_Handle->Dispose End of Experiment Location Cool, Dry, Well-Ventilated Area Away from Incompatibles Store->Location Cleanup Spill Cleanup Protocol (Sweep, No Dust, Place in Waste Container) Spill->Cleanup FirstAid Execute First Aid (Flush Skin/Eyes, Move to Fresh Air) Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical Regulations Follow Local, State, & Federal Regulations Dispose->Regulations

Caption: Logical workflow for this compound management.

Storage Protocol: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3] It is stable under recommended storage conditions. Keep away from strong oxidizing agents.

Spill & Disposal: In case of a spill, avoid creating dust. Sweep up the material and place it into a suitable, labeled container for disposal.[4] All waste must be disposed of in accordance with federal, state, and local environmental regulations.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments involving this compound, providing logical steps for resolution.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound? A1: Here is a summary of its key properties:

PropertyValueSource
CAS Number 35704-19-9[2]
Molecular Formula C₉H₈N₂O[2]
Molecular Weight ~160.17 g/mol [2]
Appearance Solid (typically a powder)[5]
Melting Point ~207 °C[6]
Boiling Point ~434.85 °C[6]

Q2: Is this compound soluble in water? A2: Based on its chemical structure, which contains both polar (amide, nitrile) and non-polar (benzene ring) groups, it is expected to have low solubility in cold water. Acetanilide, a related compound, is known to be sparingly soluble in cold water but highly soluble in hot water, a property often exploited for recrystallization.[7]

Q3: What are the primary chemical incompatibilities? A3: The primary incompatibility is with strong oxidizing agents.[4] Additionally, given the presence of a nitrile and an amide group, prolonged exposure to strong acids or bases, especially at elevated temperatures, could lead to hydrolysis.

Troubleshooting Experimental Issues

Issue 1: Difficulty Dissolving the Compound for a Reaction

  • Problem: this compound fails to dissolve in the chosen reaction solvent at room temperature.

  • Causality: The polarity of the solvent may not be optimal for the compound's structure. While it has polar functional groups, the aromatic ring imparts significant non-polar character.

  • Troubleshooting Protocol:

    • Solvent Screening: Test solubility in a range of common laboratory solvents. Start with polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetone, where solubility is likely to be higher. For less polar systems, try Tetrahydrofuran (THF) or Ethyl Acetate.

    • Gentle Heating: Cautiously heat the solvent/solute mixture. Many organic compounds show significantly increased solubility at elevated temperatures. Ensure the temperature does not exceed the boiling point of the solvent or induce decomposition of the compound.

    • Solvent Mixtures: If a single solvent is ineffective, try a binary solvent system. For example, if the compound is soluble in a high-boiling point solvent like DMF but the reaction requires a lower temperature, you might dissolve it in a minimal amount of DMF first, then dilute with a co-solvent like THF.

Issue 2: Unexpected Side Product Formation

  • Problem: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant new spot or peak, suggesting a side reaction.

  • Causality: The functional groups in this compound—the amide and the nitrile—can be susceptible to reaction under certain conditions.

    • Hydrolysis: In the presence of strong acid (H₃O⁺) or base (OH⁻) and heat, the nitrile group can hydrolyze to a carboxylic acid (forming 4-acetamidobenzoic acid) or the amide group can hydrolyze to an amine (forming 4-aminobenzonitrile). Nitrile hydrolysis often proceeds first to a primary amide, which could be a potential intermediate.[8][9]

  • Troubleshooting Protocol:

    • Reaction Condition Review: Scrutinize your reaction conditions. Are strong acids or bases present? Is the reaction run at a high temperature for an extended period?

    • pH Control: If possible, buffer the reaction mixture to maintain a neutral pH.

    • Temperature & Time: Reduce the reaction temperature or shorten the reaction time to minimize the opportunity for side reactions to occur. Monitor the reaction progress closely by TLC or LC-MS to stop it as soon as the desired product is formed.

    • Protecting Groups: In complex syntheses, if hydrolysis is unavoidable, consider protecting the amide or nitrile group, though this adds steps to the overall synthesis.

Issue 3: Challenges in Product Purification by Recrystallization

  • Problem: The crude product fails to crystallize upon cooling, or it "oils out" into a liquid phase instead of forming solid crystals.

  • Causality: This typically indicates that the chosen solvent is too good a solvent (the compound remains soluble even when cooled) or that the purity of the crude material is too low. The presence of significant impurities can inhibit crystal lattice formation.

  • Troubleshooting Protocol:

    • Solvent System Optimization: The key to successful recrystallization is finding a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.[10]

      • Single Solvent: Test solvents like ethanol or a mixture of ethanol and water. Acetanilide itself recrystallizes well from water.[7]

      • Two-Solvent System: If a single solvent doesn't work, use a two-solvent system. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point). Gently heat to redissolve, then allow to cool slowly.[11] Common pairs include Hexane/Ethyl Acetate or Ethanol/Water.

    • Slow Cooling: Do not rush the cooling process. Rapid cooling (e.g., placing directly in an ice bath) often leads to the formation of small, impure crystals or precipitation. Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize yield.[12]

    • Pre-Purification: If the crude material is very impure, recrystallization may not be effective. Consider a preliminary purification step, such as running a quick flash column chromatography to remove the bulk of the impurities, before attempting recrystallization.

References

  • MOLBASE, this compound | 35704-19-9, [Link]
  • National Center for Biotechnology Information, PubChem Compound Summary for CID 37256, this compound, [Link]
  • University of Rochester, Department of Chemistry, How To: Purify by Crystalliz
  • ResearchGate, How to Purify an organic compound via recrystallization or reprecipit
  • Mettler Toledo, Recrystallization Guide: Process, Procedure, Solvents, [Link]
  • CUNY, Purification by Recrystalliz
  • UofSC, Safety D
  • Chemcasts, Thermophysical Properties of this compound, [Link]
  • Penta chemicals, Safety D
  • PubMed Central, Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers, [Link]
  • The Organic Chemistry Tutor, Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions), [Link]
  • YouTube, Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions), [Link]

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Technical Support Center: Troubleshooting Low Yield in the Acetylation of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the acetylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter yield-related issues in this fundamental organic transformation. Here, we move beyond simple procedural lists to delve into the causality behind experimental outcomes, offering field-proven insights to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: My acetylation reaction is not proceeding at all, or the yield is extremely low. What are the most common initial checks?

Low to no conversion in the acetylation of aromatic amines often points to a few key areas. Firstly, assess the reactivity of your aromatic amine. The presence of strong electron-withdrawing groups (e.g., nitro, cyano) on the aromatic ring significantly deactivates it towards electrophilic substitution, which can dramatically slow down or even prevent the reaction.[1][2][3] Secondly, the purity and dryness of your reagents and solvent are paramount. Acetylating agents like acetic anhydride and acetyl chloride are highly susceptible to hydrolysis. Any moisture in your reaction setup will consume the acetylating agent, leading to lower or no product formation.

Q2: I'm observing the formation of multiple products besides my desired acetylated amine. What could be the cause?

The formation of multiple products can often be attributed to side reactions. One common side reaction is diacetylation, where the initially formed secondary amide is further acetylated. This is more likely to occur with highly reactive amines or when an excess of the acetylating agent is used under harsh conditions. Another possibility is that impurities in your starting materials are reacting to form byproducts. Careful purification of the starting amine and the use of high-purity acetylating agents can help mitigate this.

Q3: Does the choice of acetylating agent—acetic anhydride vs. acetyl chloride—significantly impact the yield?

Both acetic anhydride and acetyl chloride are effective acetylating agents, but their reactivity differs. Acetyl chloride is generally more reactive than acetic anhydride.[4] This higher reactivity can be beneficial for less reactive amines but may also lead to more side reactions if not properly controlled. Acetic anhydride is often preferred for its milder nature and the fact that the byproduct, acetic acid, is less corrosive than the hydrogen chloride (HCl) generated from acetyl chloride.[5] The choice often depends on the specific substrate and desired reaction conditions.

Q4: Is a base always necessary for the acetylation of aromatic amines?

While not always strictly necessary, the use of a base is highly recommended and common practice. The acetylation reaction produces an acidic byproduct (acetic acid from acetic anhydride or HCl from acetyl chloride). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6] A base, such as pyridine or sodium acetate, neutralizes this acid, allowing the reaction to proceed to completion.[7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues in your acetylation reactions, categorized by common experimental observations.

Symptom 1: Incomplete Conversion of the Starting Amine

If you observe a significant amount of unreacted starting amine after the reaction, consider the following factors:

  • Insufficient Acetylating Agent: Ensure you are using a sufficient molar excess of the acetylating agent. A 1.1 to 1.5 molar equivalent is a good starting point.

  • Reaction Time and Temperature: Acetylation kinetics can vary significantly based on the substrate. Less reactive amines may require longer reaction times or elevated temperatures to achieve full conversion.[8] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Inadequate Mixing: For heterogeneous reactions or viscous reaction mixtures, ensure efficient stirring to promote contact between reactants.[7]

  • Catalyst Issues (if applicable): If using a catalyst, ensure it is active and used in the correct amount. Some catalysts are sensitive to air and moisture.[2]

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Path A 1.1 eq. Acetic Anhydride Room Temperature Monitor by TLC B Low Conversion? A->B C Increase Acetic Anhydride to 1.5 eq. B->C Yes D Increase Temperature to 50-60 °C B->D Still Low E Increase Reaction Time B->E Still Low F Consider a More Reactive Acetylating Agent (e.g., Acetyl Chloride) B->F Still Low G Reaction Complete B->G No C->B D->B E->B F->B

Caption: A systematic workflow for troubleshooting low conversion in acetylation reactions.

Symptom 2: Product Decomposition or Formation of Tarry Byproducts

The appearance of dark coloration or insoluble tars often indicates decomposition, which can be caused by:

  • Excessively High Temperatures: While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of starting materials or products.[2] It is crucial to find the optimal temperature that promotes the desired reaction without causing degradation.

  • Strongly Acidic or Basic Conditions: The use of very strong acids or bases can sometimes promote unwanted side reactions. A milder base like sodium acetate is often sufficient.[4]

  • Oxidation: Aromatic amines can be susceptible to oxidation, especially in the presence of air and at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

Symptom 3: Difficulty in Product Isolation and Purification

Low isolated yield despite good conversion on TLC can be due to issues during the workup and purification steps.

  • Product Solubility: The acetylated product is generally less basic and less soluble in aqueous acid than the starting amine. However, if the product has other polar functional groups, it might have some water solubility, leading to losses during aqueous workup.

  • Inefficient Extraction: Ensure you are using an appropriate organic solvent for extraction and performing a sufficient number of extractions to recover all the product.

  • Purification Losses: Recrystallization is a common method for purifying acetylated amines.[7][9] However, significant material can be lost if the wrong solvent system is chosen or if the product is highly soluble in the mother liquor.

Key Experimental Protocols

General Protocol for the Acetylation of Aniline

This protocol provides a reliable method for the acetylation of aniline using acetic anhydride and sodium acetate.[9][10]

Materials:

  • Aniline

  • Acetic Anhydride

  • Sodium Acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve 500 mg of aniline in 14 mL of water. You will observe two layers as aniline is not fully soluble.[9]

  • Add 0.45 mL of concentrated HCl to the mixture to form a clear solution of aniline hydrochloride.[7][9]

  • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[9]

  • To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.[9]

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.[9]

  • Cool the mixture in an ice bath to maximize precipitation.[9]

  • Collect the solid product by vacuum filtration and wash with cold water.[10]

  • Recrystallize the crude acetanilide from a minimal amount of hot ethanol or a mixture of ethanol and water to obtain pure crystals.[9]

Data Presentation: Impact of Substituents on Aromatic Amine Reactivity

The electronic nature of substituents on the aromatic ring has a profound effect on the nucleophilicity of the amine and, consequently, the rate of acetylation.

Substituent GroupElectronic EffectImpact on Amine NucleophilicityExpected Acetylation Rate
-OCH₃, -OH, -NH₂Electron-DonatingIncreasesFaster
-CH₃, -AlkylElectron-Donating (Inductive)Slightly IncreasesSlightly Faster
-H(Reference)BaselineNormal
-Cl, -Br, -IElectron-Withdrawing (Inductive), Electron-Donating (Resonance)DecreasesSlower
-NO₂, -CN, -CORStrongly Electron-WithdrawingSignificantly DecreasesMuch Slower or No Reaction

This table provides a qualitative guide. Actual reaction rates will depend on specific conditions.

Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The acetylation of an aromatic amine is a nucleophilic acyl substitution reaction.[11]

G cluster_0 Reaction Mechanism Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Nucleophilic Attack AceticAnhydride CH₃CO-O-COCH₃ AceticAnhydride->Intermediate Product R-NH-COCH₃ Intermediate->Product Elimination of Acetate Byproduct CH₃COOH Intermediate->Byproduct

Caption: The general mechanism for the acetylation of an aromatic amine with acetic anhydride.

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.[12] This forms a tetrahedral intermediate which then collapses, eliminating a leaving group (acetate from acetic anhydride or chloride from acetyl chloride) to yield the acetylated amine.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Acetylation of Aniline.
  • Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
  • Slideshare. (n.d.). Acetanilide synthesis.
  • NCERT. (n.d.). Amines.
  • Unknown. (n.d.). Synthesis of Acetanilide.
  • Scribd. (n.d.). Acetylation of Aniline.
  • Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine.
  • NIH. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium.
  • Save My Exams. (2025, June 23). Acylation Mechanism.
  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
  • MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
  • ResearchGate. (n.d.). Optimization of reaction conditions for 2. a,b.
  • Unknown. (n.d.). 14: Substituent Effects.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II.
  • Indian Academy of Sciences. (n.d.). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.

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Technical Support Center: Identification and Troubleshooting of Byproducts in N-(4-Cyanophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(4-Cyanophenyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification and mitigation of reaction byproducts. Our goal is to provide you with the causal insights and validated protocols necessary to ensure the highest purity of your target compound.

Section 1: The Core Reaction: N-Acetylation of 4-Aminobenzonitrile

The synthesis of this compound is a fundamental N-acylation reaction. It involves the treatment of 4-aminobenzonitrile with an acetylating agent, typically acetic anhydride, often in the presence of a base like pyridine or as a neat reaction.[1] The primary amino group of 4-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.

Reaction Scheme:

4-Aminobenzonitrile + Acetic Anhydride → this compound + Acetic Acid

Understanding the mechanism is the first step in diagnosing potential side reactions. The lone pair of electrons on the amino nitrogen initiates the reaction, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide product.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products r1 4-Aminobenzonitrile i1 Nucleophilic Attack r1->i1 Amino Group Nucleophile r2 Acetic Anhydride r2->i1 i2 Tetrahedral Intermediate i1->i2 i3 Proton Transfer & Elimination i2->i3 p1 This compound i3->p1 p2 Acetic Acid i3->p2 Byproduct

Caption: Reaction mechanism for this compound synthesis.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental observations in a question-and-answer format, providing a logical framework for identifying and resolving byproduct-related issues.

Question 1: "My post-reaction TLC plate shows a spot with the same Rf as my starting material. Is my reaction just incomplete?"

Probable Cause(s): This is a classic sign of either an incomplete reaction or product degradation.

  • Incomplete Conversion: The most common cause is insufficient reaction time, suboptimal temperature, or inadequate mixing, leaving unreacted 4-aminobenzonitrile.[2]

  • Product Hydrolysis: If the workup or reaction conditions were too harsh (e.g., strong acid/base, excessive heat), the newly formed amide bond could have hydrolyzed back to the starting amine, 4-aminobenzonitrile.

Identification Strategy:

  • Co-spotting on TLC: Spot your starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate. If the lower Rf spot in your reaction lane aligns perfectly with the starting material and the co-spot shows a single spot at that Rf, you have confirmed the presence of 4-aminobenzonitrile.

  • LC-MS Analysis: An LC-MS analysis is definitive. You will see a peak at the retention time corresponding to 4-aminobenzonitrile with a mass-to-charge ratio (m/z) of approximately 119.14 [M+H]⁺.

Corrective & Preventive Actions:

  • Optimize Reaction Time: Monitor the reaction using TLC every 30 minutes to determine the point of maximum conversion.[3]

  • Control Temperature: Ensure the reaction temperature is appropriate. While gentle heating can increase the rate, excessive heat can lead to degradation. For additions of reactive reagents like acetic anhydride, initial cooling in an ice bath is recommended to control the exotherm.[1]

  • Purification: Unreacted starting material can typically be removed via recrystallization or column chromatography.[1][3]

Question 2: "My mass spectrum shows a peak that is 42 Da higher than my product's molecular weight. What is this impurity?"

Probable Cause(s): A mass difference of 42 Da strongly suggests the addition of an extra acetyl group (CH₃CO).

  • Diacetylation: This byproduct, N,N-diacetyl-4-cyanoaniline, forms when the nitrogen of the newly formed amide acts as a nucleophile and attacks a second molecule of acetic anhydride. This is more likely to occur with a large excess of the acetylating agent or at elevated temperatures.[3]

Identification Strategy:

  • Mass Spectrometry: The expected [M+H]⁺ for the diacetylated product would be approximately 203.21, compared to 161.18 for the desired mono-acetylated product.

  • ¹H NMR Spectroscopy: The proton spectrum would lack the characteristic N-H singlet of the desired product. The chemical shifts of the aromatic protons would also be altered due to the increased electron-withdrawing nature of the diacetyl group.

  • IR Spectroscopy: The N-H stretch (typically around 3300 cm⁻¹) seen in the desired product will be absent in the diacetylated byproduct.

Corrective & Preventive Actions:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05 to 1.2 equivalents) of acetic anhydride.[3]

  • Moderate Conditions: Avoid high reaction temperatures, which can provide the activation energy needed for the less reactive amide nitrogen to attack.

Question 3: "My IR spectrum shows a diminished or broadened nitrile (C≡N) peak, and my mass is 18 Da higher than expected. What happened?"

Probable Cause(s): An 18 Da mass increase corresponds to the addition of a water molecule, which points directly to the hydrolysis of the nitrile group.

  • Nitrile Hydrolysis: Under strongly acidic or basic conditions, particularly during aqueous workup, the nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂), forming N-(4-carbamoylphenyl)acetamide.[3][4]

Identification Strategy:

  • Mass Spectrometry: The expected [M+H]⁺ for the hydrolyzed byproduct would be approximately 179.19.

  • IR Spectroscopy: The sharp nitrile peak around 2220-2230 cm⁻¹ will be significantly reduced or absent. You will observe the appearance of characteristic primary amide peaks: a C=O stretch around 1650-1680 cm⁻¹ (which may overlap with the existing acetamide C=O) and two N-H stretching bands around 3200-3400 cm⁻¹.

  • ¹³C NMR Spectroscopy: The nitrile carbon signal (around 118-120 ppm) will be replaced by a new carbonyl carbon signal for the new amide group (around 170-180 ppm).

Corrective & Preventive Actions:

  • Neutralize Carefully: During workup, ensure that the pH is carefully controlled and does not become strongly acidic or basic for extended periods. Use mild bases like sodium bicarbonate for neutralization.

  • Limit Water Exposure at High Temperatures: Avoid prolonged heating of the reaction mixture after the addition of water until the pH has been adjusted to neutral.

Byproduct Data Summary
CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Signal [M+H]⁺Key ¹H NMR SignalKey IR Signal (cm⁻¹)
This compound (Product) C₉H₈N₂O160.17~161.18N-H singlet (~8-10 ppm)~2225 (C≡N), ~1670 (C=O), ~3300 (N-H)
4-Aminobenzonitrile (Starting Material) C₇H₆N₂118.14~119.14Broad NH₂ singlet (~4-5 ppm)~2220 (C≡N), ~3350 & 3450 (NH₂)
N,N-diacetyl-4-cyanoaniline C₁₁H₁₀N₂O₂202.21~203.21Absence of N-H proton~2230 (C≡N), ~1700 & 1720 (C=O)
N-(4-carbamoylphenyl)acetamide C₉H₁₀N₂O₂178.19~179.19Broad CONH₂ protons, N-H singlet~1670 & 1650 (C=O), ~3200-3400 (N-H)

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in this synthesis to minimize byproducts? The three most critical parameters are stoichiometry, temperature, and pH during workup. Precisely controlling the equivalents of acetic anhydride prevents diacetylation.[3] Managing the reaction temperature, especially during initial mixing, minimizes side reactions.[1] Finally, maintaining a near-neutral pH during the aqueous workup is crucial to prevent hydrolysis of both the nitrile and the product amide bond.[3]

Q2: How can I effectively monitor the reaction progress to prevent over-reaction or incomplete conversion? Thin-Layer Chromatography (TLC) is the most effective and accessible method for real-time reaction monitoring.[3] By spotting the starting material and the reaction mixture over time, you can visually track the disappearance of the starting material and the appearance of the product. The reaction should be stopped once the starting material spot is no longer visible or has reached a minimum, constant intensity.

Q3: What is the best method for purifying this compound from these byproducts? Recrystallization is often the most efficient method for purifying the final product on a laboratory scale.[1][3] A mixed solvent system, such as ethanol/water, is typically effective. The desired product is usually significantly less soluble in the cold solvent mixture than the byproducts and unreacted starting materials. For very impure samples or difficult separations, column chromatography using silica gel is a reliable alternative.

Section 4: Key Analytical and Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis
  • Plate Preparation: Use a silica gel TLC plate. Draw a light pencil line ~1 cm from the bottom.

  • Spotting: Dissolve small amounts of your starting material (control) and reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot them on the pencil line.

  • Elution: Place the plate in a sealed chamber containing a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[5] The product should have a different Rf value than the starting material.

Protocol 2: Recrystallization for Purification
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a hot solvent (e.g., ethanol) required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly. Filter hot through a fluted filter paper to remove the charcoal.

  • Crystallization: Slowly add a co-solvent in which the product is less soluble (e.g., water) dropwise to the hot solution until it just becomes cloudy. Add a few more drops of the hot primary solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.[1]

workflow start Crude Reaction Mixture tlc TLC Analysis: Check for Starting Material & Byproducts start->tlc ms LC-MS Analysis: Identify Molecular Weights of Impurities tlc->ms nmr_ir NMR / IR Spectroscopy: Confirm Structure of Product & Byproducts ms->nmr_ir decision Purity Acceptable? nmr_ir->decision purify Purification: Recrystallization or Column Chromatography decision->purify No end Pure this compound decision->end Yes purify->tlc Re-analyze

Caption: Logical workflow for byproduct identification and purification.

Section 5: References

  • MOLBASE. This compound | 35704-19-9. MOLBASE Encyclopedia. Available at: [Link]

  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]

  • ResearchTrentz. (2024). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Global Substance Registration System. This compound. Available at: [Link]

  • National Center for Biotechnology Information. This compound. PubChem. Available at: [Link]

  • Longdom. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]

  • EnviroXpert. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]

  • Chem LibreTexts. Qualitative Organic Analysis – Identification of an Unknown. Available at: [Link]

  • PubChemLite. This compound (C9H8N2O). Available at: [Link]

  • ResearchGate. (2020). Synthesis, and synthetic applications of cyanoacetamides. Available at: [Link]

  • SIELC Technologies. Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. Available at: [Link]

  • Patsnap. Preparation method of aminobenzonitrile. Eureka. Available at: [Link]

  • Google Patents. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof. Available at:

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS. Available at: [Link]

  • ResearchGate. (2013). Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. Available at: [Link]

  • International Journal of Science and Research. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]

  • MDPI. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. Available at: [Link]

  • Chemcasts. Thermophysical Properties of this compound. Available at: [Link]

  • Google Patents. CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. Available at:

  • PubMed Central. (2014). Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. Available at: [Link]

  • The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. Available at: [Link]

  • FDA Global Substance Registration System. This compound. Available at: [Link]

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Scaling up the synthesis of N-(4-Cyanophenyl)acetamide from lab to pilot plant

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with the in-depth, field-proven insights necessary for successfully scaling the synthesis of N-(4-Cyanophenyl)acetamide from the laboratory bench to a pilot plant. This guide moves beyond simple instructions to explain the critical "why" behind each step, ensuring a robust and safe process transfer.

Technical Support Center: this compound Synthesis Scale-Up

Overview of the Synthesis

The synthesis of this compound, also known as 4-acetamidobenzonitrile, is a straightforward N-acylation reaction. The primary transformation involves the reaction of 4-aminobenzonitrile with an acetylating agent, typically acetic anhydride or acetyl chloride, often in the presence of a base or in a suitable solvent.[1][2]

While this reaction is often high-yielding and clean on a lab scale, scaling up introduces significant challenges related to physical processes like heat transfer, mass transfer, and mixing.[3][4][5] Understanding these scale-dependent factors is paramount to a successful pilot plant campaign.

Reaction Pathway

The core chemical transformation is the nucleophilic attack of the amino group of 4-aminobenzonitrile on the electrophilic carbonyl carbon of the acetylating agent.

Reaction_Pathway cluster_reactants Reactants cluster_products Products A 4-Aminobenzonitrile B Acetic Anhydride (Acetylating Agent) C This compound A->C + B->C D Acetic Acid (By-product)

Caption: General reaction scheme for the synthesis of this compound.

The Scale-Up Challenge: Lab vs. Pilot Plant

The fundamental chemistry does not change upon scale-up, but the physical environment does, dramatically. The most critical change is the decrease in the surface-area-to-volume ratio, which governs heat transfer.

ParameterLaboratory Scale (e.g., 1L Flask)Pilot Plant Scale (e.g., 500L Reactor)Causality & Implication
Surface-Area-to-Volume Ratio HighLowHeat generated by the reaction is dissipated much slower at scale, increasing the risk of temperature spikes and runaway reactions.[6]
Mixing Efficient (e.g., magnetic stir bar)Complex (e.g., impeller, baffles)Inefficient mixing can create "dead zones" with high local concentrations of reactants, leading to side reactions and impurity formation.[7]
Reagent Addition Rapid (e.g., via dropping funnel)Slow, often subsurfaceSlow, controlled addition is required at scale to manage the reaction exotherm and prevent localized overheating.
Heating/Cooling Fast response (heating mantle, ice bath)Slow response (reactor jacket fluid)The thermal inertia of a large reactor means temperature changes are much slower, requiring careful planning and process control.
Work-up & Isolation Simple (separatory funnel, Büchner funnel)Equipment-driven (centrifuge, filter-dryer)Phase separations and filtrations behave differently at scale; equipment must be chosen based on the properties of the product slurry.

Recommended Scale-Up Workflow

A structured approach is essential for a successful and safe technology transfer. The workflow should prioritize safety, process understanding, and reproducibility.

Scale_Up_Workflow A 1. Lab Process Review (Identify Critical Parameters) B 2. Safety Assessment (Reaction Calorimetry, MSDS Review) A->B Safety First C 3. Pilot Plant Equipment Fit (Reactor Material, Volume, Mixing) B->C Feasibility D 4. Define In-Process Controls (IPCs) (e.g., HPLC for reaction completion) C->D Process Control E 5. Author Pilot Batch Record (Detailed, step-by-step instructions) D->E Documentation F 6. Execute Pilot Batch (Close monitoring & data logging) E->F Execution G 7. Analyze Product & Process Data (Yield, Purity, Deviations) F->G Evaluation H 8. Refine & Finalize Process (For future campaigns) G->H Optimization

Caption: A logical workflow for scaling up chemical synthesis to a pilot plant.

Troubleshooting Guide

This section addresses specific issues you may encounter during the pilot-plant synthesis.

Question 1: My reaction yield is significantly lower at the pilot scale compared to the lab. What are the likely causes?

Answer: A drop in yield during scale-up is a common issue, often pointing to physical rather than chemical problems.

  • Probable Cause A: Incomplete Conversion due to Poor Mixing. In the lab, a small flask mixes efficiently. In a large reactor, the reactants may not be intimately mixed, especially if the reaction mass becomes thick. This leaves unreacted 4-aminobenzonitrile.

    • Solution:

      • Characterize Mixing: Ensure the impeller design (e.g., pitched-blade turbine, anchor) is appropriate for the reaction viscosity.

      • Use Baffles: Baffled reactors prevent vortex formation and promote top-to-bottom turnover, ensuring better homogeneity.

      • Monitor with IPCs: Take periodic samples and analyze for starting material via HPLC or TLC to confirm reaction completion before starting the work-up.

  • Probable Cause B: Reagent Degradation or Side Reaction. If the acetylating agent is added too quickly without sufficient cooling, localized hot spots can form, degrading the reagent or product.

    • Solution:

      • Controlled Addition: Add the acetic anhydride subsurface (via a dip tube) at a slow, controlled rate. This ensures it reacts immediately in the bulk of the solution rather than accumulating on the surface.

      • Monitor Temperature: Use multiple temperature probes if possible to detect any significant thermal gradients within the reactor.

Question 2: The final product from the pilot batch has a higher level of impurities than the lab-scale material. Why did this happen?

Answer: Impurity profiles often change at scale due to altered thermal and concentration profiles.[6]

  • Probable Cause A: Thermal Excursion and Side Reactions. The acetylation of amines is exothermic. The poor heat transfer in a large reactor can cause the internal temperature to rise significantly above the setpoint, even if the jacket temperature is correct. This can promote side reactions like di-acylation or decomposition.[3][7]

    • Solution:

      • Perform Calorimetry: At the lab scale, use a reaction calorimeter (e.g., RC1) to measure the heat of reaction. This data is critical for ensuring the pilot reactor's cooling system can handle the heat load.[3]

      • Reduce Batch Concentration: Running the reaction at a lower concentration can help manage the exotherm, as the solvent acts as a heat sink.

      • "Reverse Addition": Consider adding the solution of 4-aminobenzonitrile to the reactor containing the solvent and acetic anhydride. This can sometimes provide better exotherm control.

  • Probable Cause B: Longer Reaction/Work-up Times. At scale, processes simply take longer. Extended exposure to reaction conditions or work-up conditions (e.g., acidic or basic aqueous washes) can lead to the formation of degradation products.

    • Solution:

      • Process Understanding: Use lab studies (Design of Experiments - DoE) to understand the stability of your product under various pH and temperature conditions.[6]

      • Efficient Work-up: Streamline the work-up procedure. Ensure filtration and drying equipment are appropriately sized to minimize the time the product is wet.

Question 3: We are experiencing a runaway reaction where the temperature and pressure are increasing uncontrollably. What should be done?

Answer: This is a critical safety event. The immediate priority is to bring the reaction under control safely.

  • Immediate Actions (Requires pre-approved emergency plan):

    • Stop All Reagent Feeds: Immediately cease the addition of any reactants.

    • Apply Maximum Cooling: Ensure the reactor jacket is on full cooling.

    • Emergency Quenching: If designed into the process, add a pre-determined quench agent (e.g., a cold, inert solvent) to stop the reaction and absorb heat. This must be validated at the lab scale first.

    • Alert Personnel: Follow your facility's emergency response protocol.

  • Root Cause Analysis & Prevention:

    • Inadequate Heat Transfer: This is the most common cause.[3] The heat generated by the reaction exceeds the reactor's ability to remove it.

    • Prevention: Never scale a process without understanding its thermal hazards. Reaction calorimetry is not optional; it is essential for safe scale-up.[3] The data will tell you the maximum safe addition rate and the cooling capacity required. Ensure your pilot reactor is capable of handling the calculated heat load with a significant safety margin.

Frequently Asked Questions (FAQs)

Q: Which acetylating agent is better for scale-up: acetic anhydride or acetyl chloride? A: For pilot-plant scale, acetic anhydride is generally preferred.

  • Acetic Anhydride: Less reactive, leading to a more controllable exotherm. The by-product is acetic acid, which is relatively benign and easily handled.

  • Acetyl Chloride: Highly reactive, producing a vigorous and often difficult-to-control exotherm. It also generates corrosive hydrogen chloride (HCl) gas as a by-product, which requires specialized off-gas scrubbers and corrosion-resistant equipment.

Q: What are the critical safety considerations for handling the materials in this synthesis at scale? A:

  • 4-Aminobenzonitrile: This is a toxic solid. Avoid generating dust. Use appropriate containment (e.g., glovebox, ventilated enclosure) for charging solids to the reactor.

  • Acetic Anhydride: Corrosive and a lachrymator. Use in a well-ventilated area and wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a face shield.

  • Pyridine (if used): Flammable, toxic, and has a very low odor threshold. Handle in a closed system.

  • General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use.[8] Ensure the pilot plant is equipped with safety showers, eyewash stations, and appropriate fire extinguishers.

Q: How should I purify the crude this compound at the pilot scale? A: Recrystallization is the most common method.

  • Solvent Selection: Choose a solvent system (e.g., ethanol/water) that provides good solubility at high temperatures and poor solubility at low temperatures.[9] The solvent should be safe for the scale of use (consider flammability and toxicity).

  • Controlled Cooling: Do not "crash cool" the batch. A slow, controlled cooling profile is essential for forming pure, easily filterable crystals. Seeding the batch with a small amount of pure product at the appropriate temperature can improve crystal growth and consistency.

  • Isolation & Drying: Use a centrifuge or a filter-dryer for isolation. Drying is typically done under vacuum with gentle heating. Ensure the product is dried to a consistent level to meet specifications for residual solvents.[3]

Indicative Experimental Protocols

Lab Scale Protocol (10 g)
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer, charge 4-aminobenzonitrile (10.0 g, 84.6 mmol) and dissolve it in pyridine (50 mL).[2]

  • Cool the stirred solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (9.5 g, 93.1 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Monitor the reaction for completion by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration, wash the cake with cold water (2 x 50 mL), and dry the solid under vacuum at 60 °C to a constant weight.

Pilot Plant Adaptation (10 kg)
  • Charge the 500 L glass-lined reactor with pyridine (50 kg). Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Start agitation at a pre-determined RPM known to provide good mixing.

  • Charge 4-aminobenzonitrile (10.0 kg, 84.6 mol) through a powder charging system to minimize dust exposure.

  • Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Charge acetic anhydride (9.5 kg, 93.1 mol) to a calibrated addition vessel.

  • Add the acetic anhydride to the reactor via a subsurface dip tube over a period of 1-2 hours. Critically monitor the internal temperature and adjust the addition rate to maintain the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to warm to 20-25 °C and hold for 2-4 hours.

  • Take a sample for IPC analysis (HPLC) to confirm the consumption of starting material is >99.5%.

  • In a separate 1000 L work-up vessel, charge deionized water (200 kg) and cool to 0-5 °C.

  • Transfer the reaction mixture slowly into the cold water with good agitation to precipitate the product.

  • Isolate the product slurry using a centrifuge.

  • Wash the product cake in the centrifuge with cold deionized water (2 x 50 kg).

  • Dry the wet cake in a vacuum tray dryer at 60 °C until the loss on drying (LOD) is <0.5%.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common scale-up problems.

Troubleshooting_Tree Start Pilot Batch Issue Observed Q1 What is the primary issue? Start->Q1 A1 Low Yield Q1->A1 Yield A2 High Impurities Q1->A2 Purity A3 Physical / Isolation Problem Q1->A3 Isolation Q2 IPC confirms incomplete reaction? A1->Q2 Q3 New impurity peaks observed via HPLC? A2->Q3 Q4 What type of isolation issue? A3->Q4 C1 Yes Q2->C1 C2 No Q2->C2 Sol1 Improve Mixing: Increase agitation, check impeller design. C1->Sol1 Sol2 Investigate Work-up Loss: Check product solubility in mother liquor. C2->Sol2 C3 Yes Q3->C3 C4 No Q3->C4 Sol3 Probable Thermal Degradation: Review temperature logs for spikes. Slow reagent addition rate. Perform calorimetry. C3->Sol3 Sol4 Known impurities are high: Review starting material quality. Optimize purification/recrystallization. C4->Sol4 Sol5 Slow Filtration: Optimize crystallization. Consider filter aid. Check filter for blinding. Q4->Sol5 Filtration Sol6 Drying Issues: Product is clumpy/gummy. Optimize crystallization. Check for residual solvents. Q4->Sol6 Drying

Caption: A decision tree for troubleshooting common pilot plant synthesis issues.

References

  • MOLBASE. This compound | 35704-19-9.
  • Neuland Labs. 5 Common Challenges in Scaling Up an API. (2017).
  • ACS Publications. Challenges of scaling up chemical processes (based on real life experiences).
  • ResearchGate. Synthesis, and synthetic applications of cyanoacetamides. (2020).
  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 37256.
  • Reddit. What are issues/things to consider when scaling up reactions from the lab to a factory? (2021).
  • Tianming Pharmaceutical. Scale-Up Challenges for Intermediates: A Practical Guide.
  • Global Substance Registration System. This compound.
  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025).
  • ResearchGate. Influence of Reactant 4-Aminobenzonitrile Inclusion on the Crystal Structure of (Z)-4-(4-oxopent-2-en-2-ylamino)benzonitrile. (2013).
  • PubChemLite. This compound (C9H8N2O).
  • Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020).

Sources

Minimizing dimer formation in N-(4-Cyanophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-cyanophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges, with a particular focus on the prevention of dimer formation, providing in-depth, field-proven insights to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the primary challenges?

The most prevalent and straightforward method for synthesizing this compound is the acylation of 4-aminobenzonitrile with an acetylating agent, typically acetic anhydride or acetyl chloride. This reaction is valued for its efficiency and generally high yields.

However, a primary challenge is controlling the reaction's selectivity to prevent the formation of undesired byproducts, most notably dimers.[1] The presence of the cyano group can also introduce complexities, and reaction conditions must be finely tuned to avoid its hydrolysis or other unwanted side reactions.

Q2: What is "dimer formation" in this context, and why is it a problem?

In the synthesis of this compound, dimer formation typically refers to the reaction of two molecules of the starting material or product to form a larger, unwanted molecule. While the specific structure of the dimer can vary depending on the reaction conditions, a common pathway involves the reaction of the acetamido group of one molecule with the cyano group of another.

Dimer formation is problematic for several reasons:

  • Reduced Yield: It consumes the desired product, leading to a lower overall yield.

  • Purification Challenges: The dimer often has similar solubility and chromatographic properties to the desired product, making purification difficult and time-consuming.

  • Impact on Downstream Applications: The presence of dimeric impurities can negatively affect subsequent reactions or the final properties of the target molecule in a drug development pipeline.

Troubleshooting Guide: Minimizing Dimer Formation

This section provides a structured approach to troubleshooting and minimizing dimer formation during the synthesis of this compound.

Issue 1: Significant Dimer Formation Detected by TLC/LC-MS

Potential Cause: Unoptimized reaction conditions, such as temperature, reaction time, or stoichiometry, can favor the side reaction leading to dimer formation.

Suggested Solutions:

  • Temperature Control:

    • Rationale: The rate of the dimerization side reaction is often more sensitive to temperature changes than the desired acylation. Lowering the reaction temperature can significantly slow down the formation of the dimer.

    • Protocol: Perform the addition of the acetylating agent at a reduced temperature, typically between 0 and 5 °C, using an ice bath. Allow the reaction to slowly warm to room temperature while monitoring its progress.

  • Stoichiometry and Order of Addition:

    • Rationale: Using a slight excess of the acetylating agent can ensure the complete consumption of the starting amine, but a large excess can promote side reactions. The order of addition is also critical.

    • Protocol: Use a molar ratio of 4-aminobenzonitrile to acetic anhydride of approximately 1:1.05 to 1:1.1. Add the acetic anhydride dropwise to a solution of the 4-aminobenzonitrile. This maintains a low instantaneous concentration of the acetylating agent, favoring the desired mono-acylation.

  • Solvent Selection:

    • Rationale: The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates.

    • Protocol: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally good choices. Ensure the solvent is anhydrous, as water can lead to the hydrolysis of the acetylating agent and other side reactions.

Issue 2: Difficulty in Removing Dimer During Purification

Potential Cause: The physicochemical properties of the dimer are too similar to the desired product for effective separation by standard crystallization or column chromatography.

Suggested Solutions:

  • Optimized Crystallization:

    • Rationale: A carefully selected solvent system for recrystallization can exploit subtle differences in solubility between the product and the dimer.

    • Protocol: Experiment with different solvent systems for recrystallization. A common starting point is a mixture of ethanol and water or ethyl acetate and hexanes. Slow cooling can promote the formation of purer crystals.

  • Advanced Chromatographic Techniques:

    • Rationale: If standard column chromatography is insufficient, more advanced techniques may be necessary.

    • Protocol: Consider using a different stationary phase for column chromatography, such as alumina instead of silica gel. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can offer superior separation, albeit at a higher cost and lower throughput.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to minimize dimer formation.

Materials:

  • 4-Aminobenzonitrile

  • Acetic Anhydride

  • Pyridine (as a catalyst and acid scavenger)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous DCM.

  • Add pyridine (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

ParameterRecommended ConditionRationale
Temperature 0 °C to room temperatureMinimizes the rate of the dimerization side reaction.
Stoichiometry 1:1.05 (Amine:Anhydride)Ensures complete acylation while avoiding excess anhydride that could promote side reactions.
Solvent Anhydrous DCMAprotic solvent that dissolves reactants well and is inert.
Catalyst/Base PyridineActs as a catalyst and neutralizes the acetic acid byproduct.

Visualizing the Process

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 4-Aminobenzonitrile in Anhydrous DCM B Add Pyridine A->B C Cool to 0 °C B->C D Slowly Add Acetic Anhydride C->D E Stir at 0 °C, then RT D->E F Monitor by TLC E->F G Dilute with DCM F->G Reaction Complete H Aqueous Washes (HCl, NaHCO3, Brine) G->H I Dry and Concentrate H->I J Recrystallization I->J K Obtain Pure Product J->K

Caption: Optimized workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_optimization Reaction Optimization cluster_purification Purification Strategy Start Dimer Detected? NoDimer Proceed with Standard Purification Start->NoDimer No Dimer Significant Dimer Formation Start->Dimer Yes Temp Lower Reaction Temperature (0 °C) Dimer->Temp Stoich Adjust Stoichiometry (1:1.05 Amine:Anhydride) Dimer->Stoich Solvent Ensure Anhydrous Solvent Dimer->Solvent Recryst Optimize Recrystallization Solvent System Temp->Recryst Stoich->Recryst Solvent->Recryst Chrom Consider Alternative Chromatography Recryst->Chrom If still impure

Caption: Decision tree for troubleshooting dimer formation.

References

  • PubChem. This compound.
  • Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry. [Link]

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N-(4-Cyanophenyl)acetamide stability for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-(4-Cyanophenyl)acetamide (also known as 4-Acetamidobenzonitrile). This document provides researchers, scientists, and drug development professionals with in-depth guidance on the long-term storage, stability, and troubleshooting of this compound. Our goal is to ensure the integrity of your experiments by providing expert insights into maintaining the quality of your reagents over time.

Diagram: Chemical Structure of this compound

N-(4-Cyanophenyl)acetamide_Structure cluster_phenyl n1 C n2 C n1->n2 n1->n2 n3 C n2->n3 C_nitrile C n2->C_nitrile n4 C n3->n4 n3->n4 n5 C n4->n5 n6 C n5->n6 n5->n6 n6->n1 N_amide N n6->N_amide C_carbonyl C N_amide->C_carbonyl H_amide H N_amide->H_amide N_nitrile N C_nitrile->N_nitrile O_carbonyl O C_carbonyl->O_carbonyl CH3 CH₃ C_carbonyl->CH3

Caption: Structure of this compound (C₉H₈N₂O).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5] The key is to minimize exposure to moisture and atmospheric contaminants. Some suppliers also recommend storing the material locked up.[5][6] For optimal long-term preservation, storage in a desiccator at room temperature is a highly effective practice.

  • Causality: The molecule contains both an amide and a nitrile functional group. Both groups are susceptible to hydrolysis, a process accelerated by the presence of water and acidic or basic catalysts.[7][8] Storing it in a cool, dry place slows down potential degradation reactions. A tightly sealed container prevents the ingress of atmospheric moisture.[9]

Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions, this compound is a stable compound.[3][6] While manufacturers do not always provide a specific expiration date, a properly stored product should remain viable for several years. However, for critical applications, such as in drug development or for creating analytical standards, we recommend re-analyzing the purity of the material after 2-3 years or if any visual changes are observed.

Q3: How can I visually identify potential degradation of my stored sample?

A3: Visual inspection is the first line of defense in quality control. Signs of potential degradation include:

  • Change in Color: The pure compound is typically an off-white or light yellow solid. Any significant darkening or change to a brown or amber color may indicate the formation of impurities.

  • Clumping or Caking: This suggests moisture absorption, which is a primary risk factor for hydrolytic degradation.

  • Change in Odor: While subtle, the formation of degradation products like acetic acid or ammonia from hydrolysis might produce a faint, characteristic odor.

Q4: What are the primary chemical degradation pathways for this compound?

A4: The two main points of vulnerability in the this compound structure are the amide linkage and the nitrile group.

  • Amide Hydrolysis: In the presence of moisture (and potentially catalyzed by trace acidic or basic impurities), the acetamide group can hydrolyze to form 4-aminobenzonitrile and acetic acid.

  • Nitrile Hydrolysis: The cyano group can undergo hydrolysis to form either a primary amide (4-acetamidobenzamide) or, upon complete hydrolysis, a carboxylic acid (4-acetamidobenzoic acid).

These degradation products can interfere with subsequent reactions or analytical measurements.

Diagram: Potential Hydrolytic Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis (Moisture Exposure) parent This compound (Stored Compound) amide_hydrolysis Amide Hydrolysis parent->amide_hydrolysis + H₂O nitrile_hydrolysis Nitrile Hydrolysis parent->nitrile_hydrolysis + H₂O imp_amine 4-Aminobenzonitrile (Impurity A) amide_hydrolysis->imp_amine imp_acid 4-Acetamidobenzoic Acid (Impurity B) nitrile_hydrolysis->imp_acid

Caption: Primary degradation routes via hydrolysis of the amide and nitrile groups.

Troubleshooting Guide for Experimental Issues

Problem: I suspect my stored this compound is impure. How can I confirm its quality before use?

Solution: A multi-step verification process is recommended.

  • Visual Inspection: Check for the physical signs of degradation mentioned in FAQ A3.

  • Melting Point Analysis: This is a rapid and effective method to assess purity. Pure this compound has a reported melting point of approximately 207°C.[10] A significant depression or a broad melting range is a strong indicator of impurities. (See Protocol 3).

  • Chromatographic Analysis: For a definitive answer, use Thin-Layer Chromatography (TLC) for a quick qualitative check or High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment.[11] (See Protocols 1 and 2).

Problem: My reaction is yielding unexpected byproducts. Could degraded this compound be the cause?

Solution: Yes, this is a distinct possibility. If your starting material has degraded, the resulting impurities will be present in your reaction mixture.

  • Scenario 1 (Amide Hydrolysis): If your sample contains 4-aminobenzonitrile, the primary amine of this impurity might compete in reactions intended for the acetamide's nitrogen or react in unintended ways.

  • Scenario 2 (Nitrile Hydrolysis): If your sample contains 4-acetamidobenzoic acid, the carboxylic acid group could interfere with base-catalyzed reactions or introduce an unwanted nucleophile.

Action Plan:

  • Analyze your starting material using HPLC or TLC to confirm its purity (Protocols 1 & 2).

  • If impurities are detected, purify the this compound by recrystallization or acquire a new, high-purity batch.

  • Review the structures of potential degradation products (see degradation diagram) and consider if they could logically lead to the observed byproducts in your specific reaction scheme.

Diagram: Troubleshooting Workflow for Suspected Degradation

TroubleshootingWorkflow start Suspect Compound Degradation visual Visual Inspection: Color change? Clumping? start->visual melting Melting Point Analysis (Protocol 3) visual->melting Signs of degradation use Compound is likely pure. Proceed with caution. visual->use No visual change tlc Qualitative TLC Check (Protocol 1) melting->tlc Melting point depressed or range is broad melting->use Melting point is sharp and correct hplc Quantitative HPLC Analysis (Protocol 2) tlc->hplc Multiple spots observed tlc->use Single spot observed hplc->use Purity ≥ 98% purify Compound is impure. Purify or discard. hplc->purify Purity < 98% or significant impurities

Caption: A step-by-step workflow for verifying compound integrity.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This method provides a rapid, qualitative assessment of the number of components in your sample.

  • Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate.

  • Sample Preparation: Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to make a ~1 mg/mL solution.

  • Mobile Phase: A common mobile phase system is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The polarity can be adjusted to achieve good spot separation (Rf value between 0.3-0.7).

  • Spotting: Carefully spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation: A single, well-defined spot indicates high purity. The presence of additional spots suggests impurities. The degradation products (4-aminobenzonitrile, 4-acetamidobenzoic acid) will likely have different polarities and thus different Rf values.

Protocol 2: Purity and Impurity Profiling by HPLC

This reverse-phase HPLC method is suitable for accurately determining purity and quantifying impurities.[11]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: Ramp to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B

    • 20-25 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of this compound in methanol or acetonitrile.[11]

  • Analysis: Inject the sample. The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.

Parameter Typical Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Water (0.1% FA) / Acetonitrile (0.1% FA)
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Detection UV, 254 nm
Run Time ~25 minutes
Protocol 3: Melting Point Analysis

This protocol verifies a key physical property that is highly sensitive to impurities.

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (207°C).[10] Then, decrease the heating rate to 1-2°C per minute to ensure accurate observation.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This is the melting range.

  • Interpretation: A pure sample will have a sharp melting range (≤ 2°C) close to the literature value. An impure sample will exhibit a depressed and broadened melting range.

References

  • This compound|35704-19-9 - MOLBASE Encyclopedia. (n.d.).
  • This compound - gsrs. (n.d.).
  • CAS No : 1900865-84-0 | Product Name : N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide | Pharmaffiliates. (n.d.).
  • This compound | C9H8N2O | CID 37256 - PubChem. (n.d.).
  • Thermophysical Properties of this compound | Chemcasts. (n.d.).
  • This compound Properties vs Temperature | Cp, Density, Viscosity | Chemcasts. (n.d.).
  • This compound (C9H8N2O) - PubChemLite. (n.d.).
  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - arkat usa. (2015).
  • III Analytical Methods. (n.d.).
  • Product - Dove Research & Analytics Laboratory. (n.d.).
  • Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis - MDPI. (n.d.).
  • Photocatalytic Degradation of Acetaminophen by g-C3N4/CQD/Ag Nanocomposites from Aqueous Media - MDPI. (n.d.).
  • US3920670A - Process for hydrolysis of nitriles - Google Patents. (n.d.).

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Validation & Comparative

A Comparative Guide for the Synthetic Chemist: N-(4-Cyanophenyl)acetamide vs. N-(3-cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

The second round of searches provided more specific information, including PubChem entries with detailed properties for both N-(4-cyanophenyl)acetamide and N-(3-cyanophenyl)acetamide, as well as the ortho-isomer. I also found some synthesis procedures for related acetamides, which can serve as a basis for the experimental protocols. The search results hint at the use of these compounds in medicinal chemistry, for example, in the synthesis of kinase inhibitors and other bioactive molecules.

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Therefore, the next steps should focus on finding this comparative data and more specific application examples.I have gathered a significant amount of information. I have found detailed experimental protocols for the acylation of 4-aminobenzonitrile, which can be adapted for 3-aminobenzonitrile. I have also found information on the electronic effects of substituents on aromatic rings, which will be crucial for explaining the differences in reactivity between the two isomers. The searches have also provided examples of how cyanophenylacetamide derivatives are used in the synthesis of kinase inhibitors and other bioactive molecules, which will be valuable for the applications section.

However, I am still missing a direct comparative study that provides quantitative data on the differences in reaction rates (e.g., for hydrolysis or synthesis) between this compound and N-(3-cyanophenyl)acetamide. While I can infer the reactivity differences based on electronic principles (Hammett plots), having experimental data would significantly strengthen the guide. I also need to find more specific examples and citations for the use of the 3-cyano isomer in drug discovery to provide a balanced comparison.

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In the nuanced field of synthetic chemistry, the positional isomerism of functional groups on an aromatic ring can profoundly dictate reaction pathways, product yields, and the biological activity of target molecules. This guide offers a detailed comparative analysis of this compound and N-(3-cyanophenyl)acetamide, two pivotal intermediates in pharmaceutical and materials science research. By examining their synthesis, electronic properties, reactivity, and applications, we aim to provide researchers, scientists, and drug development professionals with the insights necessary for informed decision-making in their synthetic endeavors.

Structural and Electronic Divergence: The Impact of Cyano Group Positioning

At first glance, this compound and N-(3-cyanophenyl)acetamide appear to be closely related congeners. Both possess a phenyl ring functionalized with an acetamido group and a cyano group. However, the para versus meta positioning of the cyano group relative to the acetamido moiety instigates significant differences in their electronic landscapes, which in turn governs their chemical behavior.

The acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring through resonance. Conversely, the cyano group (-CN) is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

  • This compound (The para isomer): In this isomer, the electron-donating acetamido group and the electron-withdrawing cyano group are in direct conjugation. This push-pull electronic arrangement leads to a more polarized molecule. The delocalization of the nitrogen lone pair into the ring is somewhat counteracted by the strong electron-withdrawing nature of the para-cyano group.

  • N-(3-Cyanophenyl)acetamide (The meta isomer): In the meta isomer, the cyano group's electron-withdrawing resonance effect does not extend to the positions activated by the acetamido group (ortho and para to -NHCOCH₃). Its influence is primarily inductive, leading to a different distribution of electron density in the aromatic ring compared to the para isomer.

This fundamental electronic disparity is the cornerstone of the differing reactivity and utility of these two molecules.

A Comparative Look at Synthesis

The most common and straightforward synthesis for both isomers involves the acylation of the corresponding aminobenzonitrile precursor (4-aminobenzonitrile or 3-aminobenzonitrile) with an acetylating agent such as acetic anhydride or acetyl chloride.[1]

Experimental Protocol: General N-acylation of Aminobenzonitriles

This protocol provides a general method for the synthesis of both this compound and N-(3-cyanophenyl)acetamide.

Materials:

  • Appropriate aminobenzonitrile (4-aminobenzonitrile or 3-aminobenzonitrile) (1.0 eq)

  • Acetic anhydride (1.1 eq) or Acetyl chloride (1.1 eq)

  • Pyridine or triethylamine (as a base, optional with acetic anhydride, required for acetyl chloride)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the aminobenzonitrile in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • If using acetyl chloride, add the base (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acetic anhydride or acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution to neutralize any excess acid.

  • Wash the organic layer with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Choice of Acetylating Agent: Acetic anhydride is generally preferred for its lower cost and easier handling. Acetyl chloride is more reactive but generates HCl, necessitating the use of a base to neutralize it.

  • Solvent: Dichloromethane and ethyl acetate are common choices due to their ability to dissolve the reactants and their relative inertness.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the acylation reaction, minimizing the formation of byproducts.

  • Workup: The aqueous workup is crucial to remove the base, any unreacted acetylating agent, and acetic acid byproduct, leading to a purer crude product.

While the synthetic procedure is analogous for both isomers, the nucleophilicity of the starting aminobenzonitriles differs. The amino group in 4-aminobenzonitrile is less nucleophilic than in 3-aminobenzonitrile due to the direct electron-withdrawing effect of the para-cyano group. This can sometimes translate to slightly longer reaction times or the need for more forcing conditions for the para isomer, although in practice, the acylation is typically efficient for both.

Reactivity Face-Off: A Tale of Two Isomers

The differing electronic properties of the two isomers manifest in their subsequent chemical transformations.

Hydrolysis of the Acetamido Group

The deprotection of the acetamido group to reveal the primary amine is a common synthetic step. This is typically achieved through acid or base-catalyzed hydrolysis.

  • This compound: The strong electron-withdrawing para-cyano group makes the amide carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Consequently, the hydrolysis of the para isomer is generally faster under basic conditions.

  • N-(3-Cyanophenyl)acetamide: The meta-cyano group has a less pronounced effect on the electrophilicity of the amide carbonyl. Therefore, its hydrolysis is typically slower compared to the para isomer under similar conditions.

Reactions of the Cyano Group

The cyano group is a versatile functional handle that can undergo various transformations.

  • Reduction to an Amine: The reduction of the cyano group to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation) is a common transformation. The electronic nature of the ring can influence the reactivity of the nitrile. The electron-withdrawing environment in the para isomer can make the cyano group slightly more susceptible to reduction compared to the meta isomer.

  • Hydrolysis to a Carboxylic Acid: The cyano group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions. Similar to the amide hydrolysis, the electron-withdrawing nature of the substituents on the ring can affect the rate of this reaction.

Electrophilic Aromatic Substitution

While the acetamido group is activating, the presence of the deactivating cyano group makes further electrophilic aromatic substitution on the ring challenging for both isomers. However, the directing effects would differ:

  • This compound: The positions ortho to the activating acetamido group are also meta to the deactivating cyano group. This alignment of directing effects would favor substitution at these positions, should the reaction proceed.

  • N-(3-Cyanophenyl)acetamide: The directing effects are more complex. The positions ortho and para to the acetamido group are not uniformly influenced by the meta-cyano group, potentially leading to mixtures of products.

Applications in Drug Discovery and Materials Science

Both isomers serve as valuable building blocks in the synthesis of complex molecules with diverse applications.

This compound: A Precursor to Kinase Inhibitors and Other Therapeutics

The para isomer is frequently utilized in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways, many of which are implicated in cancer. The 4-cyanophenyl moiety is a common feature in many kinase inhibitors, where the cyano group can form key hydrogen bonds with the hinge region of the kinase domain.

  • Example: Synthesis of TAK1 Inhibitors: Derivatives of 2-cyanoacrylamide, which can be synthesized from precursors like this compound, have been explored as inhibitors of Transforming growth factor-beta-Activated Kinase 1 (TAK1), a potential target in cancer therapy.[2]

N-(3-Cyanophenyl)acetamide: A Versatile Intermediate in Medicinal Chemistry

The meta isomer also finds application in the synthesis of biologically active compounds. Its distinct substitution pattern allows for the creation of unique molecular scaffolds.

Data Summary and Visualization

Physicochemical Properties
PropertyThis compoundN-(3-cyanophenyl)acetamide
Molecular Formula C₉H₈N₂OC₉H₈N₂O
Molecular Weight 160.17 g/mol 160.17 g/mol
Melting Point 205-208 °C129-132 °C
Appearance White to off-white crystalline powderLight brown crystalline powder
CAS Number 35704-19-958202-84-9
Experimental Workflow Visualization

Synthesis_Workflow cluster_para This compound Synthesis cluster_meta N-(3-cyanophenyl)acetamide Synthesis p_start 4-Aminobenzonitrile p_reaction Acylation (0°C to RT) p_start->p_reaction p_reagents Acetic Anhydride (or Acetyl Chloride + Base) p_reagents->p_reaction p_workup Aqueous Workup p_reaction->p_workup p_product This compound p_workup->p_product m_start 3-Aminobenzonitrile m_reaction Acylation (0°C to RT) m_start->m_reaction m_reagents Acetic Anhydride (or Acetyl Chloride + Base) m_reagents->m_reaction m_workup Aqueous Workup m_reaction->m_workup m_product N-(3-cyanophenyl)acetamide m_workup->m_product

Caption: General synthetic workflow for N-(cyanophenyl)acetamide isomers.

Conclusion: Strategic Selection for Synthetic Success

The choice between this compound and N-(3-cyanophenyl)acetamide is a strategic one, dictated by the desired electronic properties and reactivity of the target molecule. The para isomer, with its conjugated push-pull system, offers a more polarized scaffold and potentially faster reaction rates in certain transformations. This makes it a favored building block for molecules like kinase inhibitors where specific electronic interactions are crucial for biological activity. The meta isomer provides a different electronic and steric profile, enabling the synthesis of a distinct set of compounds.

Ultimately, a thorough understanding of the electronic effects imparted by the positional isomerism of the cyano group is paramount for the synthetic chemist. This knowledge allows for the rational design of synthetic routes and the anticipation of reactivity, paving the way for the efficient and successful creation of novel chemical entities.

References

  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (n.d.).
  • Matulenko, M. A., Surber, B., Fan, L., Kolasa, T., Nakane, M., Terranova, M. A., Uchic, M. E., Miller, L. N., Chang, R., Donnelly-Roberts, D. L., Namovic, M. T., Moreland, R. B., Brioni, J. D., & Stewart, A. O. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand. Bioorganic & medicinal chemistry letters, 14(20), 5095–5098. [Link]
  • Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. (2018). PubMed. [Link]

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A Comparative Guide to the Spectroscopic Data Validation of N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous identification and purity assessment of synthesized compounds are non-negotiable pillars of scientific rigor. N-(4-Cyanophenyl)acetamide, a key intermediate in the synthesis of various biologically active molecules, serves as an exemplary case for demonstrating a robust, multi-technique spectroscopic validation workflow. This guide provides an in-depth, comparative analysis of its spectroscopic data, contextualized against structurally relevant alternatives to provide researchers with the critical insights needed for confident compound validation.

The core principle of our approach is not merely to present data but to build a logical, self-validating narrative. By understanding the expected spectroscopic signatures and comparing them against logical alternatives—such as a synthetic precursor and a structural isomer—we can unequivocally confirm the molecular structure and identify potential impurities.

Chapter 1: Spectroscopic Profile of this compound

This compound (C₉H₈N₂O, Mol. Wt.: 160.17 g/mol ) is characterized by a para-substituted benzene ring bearing an acetamide group and a cyano (nitrile) group.[1][2] Each functional group imparts a distinct and verifiable signature across different spectroscopic techniques.

Caption: Structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid fingerprint of the compound's functional groups. For this compound, we anticipate three key absorption bands that, in concert, strongly support its structure.

  • Nitrile (C≡N) Stretch: A sharp, intense absorption is expected in the range of 2220-2240 cm⁻¹ . This peak is highly characteristic and confirms the presence of the cyano group.

  • Amide Carbonyl (C=O) Stretch: A strong absorption, typically around 1670-1690 cm⁻¹ , confirms the presence of the secondary amide carbonyl group. Its position reflects conjugation with the aromatic ring.

  • Amide N-H Stretch: A moderate, sharp peak is expected between 3250-3350 cm⁻¹ , corresponding to the N-H bond of the secondary amide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule, providing definitive structural confirmation.

  • ¹H NMR Spectrum: The proton NMR spectrum is expected to be simple and highly diagnostic due to the molecule's symmetry.

    • Amide Proton (N-H): A broad singlet, typically downfield (>8.0 ppm), though its chemical shift can be highly dependent on solvent and concentration.

    • Aromatic Protons (Ar-H): The para-substitution pattern gives rise to two distinct signals, appearing as a pair of doublets. Due to the differing electronic effects of the acetamide (electron-donating) and cyano (electron-withdrawing) groups, the aromatic region will show a classic AA'BB' system, often approximated as two doublets around 7.6-7.8 ppm .

    • Acetyl Protons (-COCH₃): A sharp singlet integrating to three protons, expected around 2.1-2.2 ppm .

  • ¹³C NMR Spectrum: The carbon NMR spectrum confirms the carbon backbone and the presence of quaternary carbons.

    • Carbonyl Carbon (-C=O): Expected in the range of 168-170 ppm .

    • Aromatic Carbons: Four signals are expected for the six aromatic carbons due to symmetry. The carbon attached to the nitrogen (C-N) will be downfield, while the carbon attached to the cyano group (C-CN) will also be distinct. Other aromatic signals typically appear between 120-145 ppm .

    • Nitrile Carbon (-C≡N): A characteristically sharp signal around 118-120 ppm . Quaternary carbons like this one often have a lower intensity.[3]

    • Methyl Carbon (-CH₃): An upfield signal around 24-25 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the elemental composition.

  • Molecular Ion Peak ([M]⁺•): For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 160 .

  • Protonated Molecule ([M+H]⁺): In soft ionization techniques like electrospray ionization (ESI), the base peak is often the protonated molecule at m/z 161 .[4]

  • Key Fragments: Fragmentation may occur via loss of ketene (CH₂=C=O) from the molecular ion, leading to a fragment corresponding to 4-aminobenzonitrile at m/z 118.

Chapter 2: Comparative Spectroscopic Analysis

Validating the identity of this compound is significantly strengthened by comparing its spectra with those of logically chosen alternatives. This comparative approach helps to definitively assign spectral features and rule out the presence of starting materials or isomers.

Alternative 1: 4-Aminobenzonitrile (The Precursor)

Comparing the product to its immediate synthetic precursor, 4-aminobenzonitrile, is a critical step in verifying the completion of the acetylation reaction.

Spectroscopic Feature4-Aminobenzonitrile (C₇H₆N₂)This compound (C₉H₈N₂O)Rationale for Difference
IR: N-H Stretch Two bands (~3350, 3450 cm⁻¹)One band (~3300 cm⁻¹)Conversion of a primary amine (-NH₂) to a secondary amide (-NH-).
IR: C=O Stretch AbsentPresent (~1680 cm⁻¹)Introduction of the acetyl group's carbonyl.
¹H NMR: Aliphatic AbsentSinglet at ~2.2 ppm (3H)Addition of the acetyl methyl group.
¹H NMR: Aromatic Upfield shifts (~6.6, 7.4 ppm)Downfield shifts (~7.7 ppm)The acetamide group is less electron-donating than the amine group, deshielding the aromatic protons.
¹³C NMR: Carbonyl AbsentPresent (~169 ppm)Introduction of the amide carbonyl carbon.
MS: [M]⁺• m/z 118[5]m/z 160The addition of an acetyl group (C₂H₂O) increases the mass by 42 Da.

The absence of the dual N-H stretch of a primary amine and the appearance of the strong amide C=O band in the IR spectrum are powerful indicators of a successful reaction. Similarly, the appearance of the methyl singlet in the ¹H NMR spectrum confirms acetylation.[6]

Alternative 2: N-(4-Acetylphenyl)acetamide (The Isomer)

Comparing the target compound to a structural isomer, such as N-(4-Acetylphenyl)acetamide, highlights the unique spectroscopic signature of the cyano group. This is crucial for confirming the regiochemistry of the substituents.

Spectroscopic FeatureN-(4-Acetylphenyl)acetamide (C₁₀H₁₁NO₂)This compound (C₉H₈N₂O)Rationale for Difference
IR: C≡N Stretch AbsentPresent (~2230 cm⁻¹)The defining difference: nitrile vs. acetyl group.
IR: C=O Stretch Two bands (amide ~1670, ketone ~1685 cm⁻¹)One band (amide ~1680 cm⁻¹)Presence of both an amide and a ketone carbonyl.
¹H NMR: Aliphatic Two singlets (~2.1 ppm, ~2.5 ppm)One singlet (~2.2 ppm)Signals for both the amide methyl and the ketone methyl.
¹³C NMR: Nitrile AbsentPresent (~119 ppm)Unique signal for the C≡N carbon.
¹³C NMR: Carbonyl Two signals (amide ~168, ketone ~197 ppm)One signal (amide ~169 ppm)Ketone carbonyls are significantly more downfield than amide carbonyls.[7]
MS: [M]⁺• m/z 177[8]m/z 160Different elemental composition and molecular weight.

The most striking difference is in the IR spectrum: the presence of a sharp C≡N stretch for our target compound versus its complete absence for the isomer.[9] Furthermore, the ¹³C NMR provides an unambiguous distinction, with the nitrile carbon signal around 119 ppm versus the ketone carbonyl signal near 197 ppm.

Chapter 3: Data Summary & Validation Workflow

A systematic workflow ensures that all necessary data is acquired and analyzed logically for a conclusive validation.

Summary of Key Spectroscopic Data
CompoundKey IR Peaks (cm⁻¹)Key ¹H NMR Shifts (ppm)Key ¹³C NMR Shifts (ppm)Mol. Ion (m/z)
This compound ~3300 (N-H), ~2230 (C≡N) , ~1680 (C=O)~2.2 (s, 3H), ~7.7 (d, 2H), ~7.8 (d, 2H)~24 (-CH₃), ~119 (-CN) , ~120-143 (Ar-C), ~169 (-C=O)160
4-Aminobenzonitrile ~3450, ~3350 (N-H), ~2220 (C≡N)~4.0 (br s, 2H), ~6.6 (d, 2H), ~7.4 (d, 2H)~119 (-CN), ~115-151 (Ar-C)118
N-(4-Acetylphenyl)acetamide ~3300 (N-H), ~1685 (C=O), ~1670 (C=O)~2.1 (s, 3H), ~2.5 (s, 3H), ~7.6 (d, 2H), ~7.9 (d, 2H)~24 (-CH₃), ~26 (-CH₃), ~119-143 (Ar-C), ~168 (-C=O), ~197 (-C=O) 177
Standard Validation Workflow

The logical flow for validating a newly synthesized batch of this compound should follow a multi-step process, where each step provides a piece of corroborating evidence.

Caption: A typical workflow for spectroscopic data validation.

Chapter 4: Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the key functional groups (amide, nitrile).

  • Methodology (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.

    • Place a small amount (a few milligrams) of the solid this compound sample onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Process the data by performing an ATR correction and baseline correction.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the carbon-hydrogen framework and connectivity.

  • Methodology (¹H and ¹³C NMR):

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. For ¹³C NMR, a more concentrated sample (20-30 mg) may be beneficial.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Place the NMR tube in the spectrometer's spinner and insert it into the magnet.

    • Allow the sample to equilibrate to the magnet's temperature (shimming).

    • Acquire the ¹H spectrum using standard parameters.

    • Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shift scale to the residual solvent peak or TMS (0.00 ppm).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and confirm the elemental formula.

  • Methodology (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The instrument parameters (e.g., capillary voltage, cone voltage) should be optimized to maximize the signal for the protonated molecule [M+H]⁺.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

    • For high-resolution mass spectrometry (HRMS), the measured mass should be compared to the theoretical exact mass to confirm the elemental formula.

Conclusion

The spectroscopic validation of this compound is a clear and logical process when approached systematically. The confluence of data from IR, NMR, and Mass Spectrometry provides an irrefutable confirmation of its structure. IR spectroscopy confirms the presence of the key nitrile and amide functional groups. NMR spectroscopy elucidates the precise arrangement of atoms and the substitution pattern of the aromatic ring. Finally, mass spectrometry verifies the molecular weight.

By employing a comparative methodology against its precursor (4-aminobenzonitrile) and a structural isomer (N-(4-acetylphenyl)acetamide), we move beyond simple data collection to a state of active validation. This ensures that the material in hand is indeed the correct molecule, free from significant impurities, and suitable for its intended use in further research and development.

References

  • BenchChem. (2025). Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide.
  • PubChem. 4-Aminobenzonitrile.
  • National Institute of Standards and Technology (NIST). Benzonitrile, 4-amino-. NIST Chemistry WebBook, SRD 69. [Link]
  • PubChem. This compound.
  • The Royal Society of Chemistry.
  • Chemcasts. Thermophysical Properties of this compound. [Link]
  • PubChemLite. This compound (C9H8N2O). [Link]
  • ATB (Automated Topology Builder). N-(4-Acetylphenyl)acetamide. [Link]
  • Stenutz. N-(4-acetylphenyl)acetamide. [Link]
  • PubChem. N-((4-(Acetylamino)phenyl)sulfonyl)acetamide.
  • Global Substance Registration System (GSRS). This compound. [Link]
  • SpectraBase. 4-Acetamido-benzoic acid. [Link]
  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]

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A Senior Scientist's Comparative Guide to N-(4-Cyanophenyl)acetamide Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements underpins the entire lifecycle of a pharmaceutical product. The reliability of these measurements is inextricably linked to the quality of the reference standards employed. A reference standard is a highly purified and well-characterized compound used as a benchmark for qualitative and quantitative analyses.[1] This guide provides an in-depth technical comparison of a typical Certificate of Analysis (CoA) for an N-(4-Cyanophenyl)acetamide reference standard against a well-established pharmacopeial standard, Acetaminophen (Paracetamol), offering insights into the critical quality attributes that ensure data integrity.

The Imperative of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development, reference standards are not merely reagents; they are the bedrock of analytical certainty. As defined by the U.S. Pharmacopeia (USP), these are "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators."[2] Their use is mandated for assays and tests where measurements are made relative to a standard to achieve accuracy and reproducibility.[2] The purity of a reference standard is paramount; a standard of 99.9% purity provides greater confidence and requires less characterization of its remaining 0.1% impurities compared to a standard of 90% purity.[2]

This guide will dissect the analytical data of two acetamide-containing compounds to illustrate the rigorous characterization required. This compound, a key intermediate and potential impurity in various synthetic pathways, will be compared against Acetaminophen, a widely used active pharmaceutical ingredient (API) with extensively documented reference standards from pharmacopeias like the USP and European Pharmacopoeia (EP).[3][4]

Comparative Analysis of Reference Standard Certificates of Analysis

A Certificate of Analysis is more than a simple statement of purity; it is a comprehensive dossier of a substance's identity and quality. Below is a comparative table summarizing the typical analytical data for this compound and a USP Acetaminophen reference standard.

Table 1: Comparison of Typical Certificate of Analysis Data

Test ParameterThis compound (Typical)Acetaminophen (USP Reference Standard)Significance of the Test
Identification
Infrared (IR) SpectroscopyConforms to structureConforms to USP standardConfirms the molecular structure and functional groups.
¹H-NMR SpectroscopyConforms to structureConsistent with structureProvides detailed information on the molecular structure and proton environments.
Mass Spectrometry (MS)Consistent with theoretical massConsistent with theoretical massConfirms the molecular weight and elemental composition.
Assay/Purity
Purity (HPLC)≥ 99.5%99.96%[5]Quantifies the amount of the main component. Primary standards should ideally have a purity of 99.5% or higher.[6]
Impurity Profile
Loss on Drying≤ 0.5%0.0207%[5]Measures the amount of volatile matter, including water and residual solvents.
Water Content (Karl Fischer)≤ 0.2%0.0206%[5]A specific and accurate method for determining water content, crucial for stability.[5]
Residual Solvents (GC-HS)Meets USP <467> limits (e.g., Acetonitrile ≤ 410 ppm)[7][8]None Detected[5]Quantifies volatile organic impurities from the manufacturing process.[7][8][9]
Residue on Ignition/Sulfated Ash≤ 0.1%0.0009%[5]Measures the amount of inorganic impurities.
Heavy Metals≤ 20 ppmComplies with USP <231>Ensures that toxic metallic impurities are below acceptable levels.[10][11][12][13]
Physical Properties
AppearanceWhite to off-white crystalline powderWhite crystalline powderA basic but important quality control check.
Melting Point206-208 °C168-172 °C[3]A characteristic physical property that can indicate purity.

In-Depth Look at Key Analytical Methodologies

The causality behind the choice of analytical techniques is rooted in their ability to provide orthogonal, or different and complementary, information about the reference standard.

Identity Confirmation
  • Infrared (IR) Spectroscopy: This technique is a robust method for confirming the identity of a compound by matching the sample's spectrum to the reference spectrum. The vibrations of the chemical bonds in this compound (e.g., C≡N, C=O, N-H, aromatic C-H) create a unique "fingerprint."

  • Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides an unambiguous confirmation of the chemical structure. For this compound, the spectrum would show characteristic signals for the acetyl methyl protons, the aromatic protons, and the amide proton, with chemical shifts and splitting patterns consistent with its structure.[14][15][16][17]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing strong evidence for its identity.

Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity.[18]

Experimental Protocol: HPLC Purity Determination of this compound

This protocol describes a typical reversed-phase HPLC method for determining the purity of this compound and quantifying any related impurities.

1. Principle: The method separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution is employed to ensure the separation of compounds with a wide range of polarities.[19]

2. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (analytical grade)

  • Methanol (HPLC grade)

3. Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary Pump with Autosampler and UV/Vis Detector
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to ensure no interfering peaks are present.

  • Inject the Standard Solution multiple times (e.g., n=5) to establish system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the Sample Solution.

  • Identify the this compound peak by comparing its retention time with that of the Standard Solution.

  • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Accurately Weigh Dissolve Dissolve in Methanol Weigh->Dissolve Dilute Dilute to Volume Dissolve->Dilute Equilibrate System Equilibration Dilute->Equilibrate Prepared Solutions Inject Inject Blank, Standard, Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Chromatogram Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: High-level workflow for the HPLC purity analysis of this compound.

Logical Framework for Reference Standard Qualification

The qualification of a reference standard is a systematic process designed to ensure its suitability for its intended use. This process is self-validating, with each step building upon the last to create a comprehensive quality profile.

Qualification_Logic Synthesis Synthesis & Purification Identity Structural Identity Confirmation (NMR, MS, IR) Synthesis->Identity Initial Material Purity Chromatographic Purity (HPLC) Identity->Purity Confirmed Structure Impurities Specific Impurity Analysis (Residual Solvents, Water, Inorganics) Purity->Impurities Quantified Main Peak Certification Certification & CoA Generation Impurities->Certification Complete Profile Stability Ongoing Stability Testing Certification->Stability Assigned Retest Date

Sources

Cross-validation of analytical methods for N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for N-(4-Cyanophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides an in-depth comparison and cross-validation of principal analytical methods for this compound (4-Acetamidobenzonitrile), a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to method validation and transfer.

The Critical Role of Analytical Rigor for this compound

This compound (CAS: 35704-19-9) is a bifunctional molecule featuring both a nitrile and an acetamide group, making it a versatile building block in medicinal chemistry.[1][2] Its purity and impurity profile directly impact the quality, safety, and efficacy of the resulting active pharmaceutical ingredients (APIs). Therefore, employing meticulously validated and transferable analytical methods is not merely a regulatory formality but a scientific necessity.

This guide focuses on two primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and details the process of validating them according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[3][4] We will then explore the critical process of cross-validation, essential for ensuring consistency when a method is transferred between laboratories or when results from two different methods must be compared.[5]

Foundational Pillar: Analytical Method Validation

The objective of analytical method validation is to demonstrate through empirical evidence that a procedure is fit for its intended purpose.[4] A properly validated method provides confidence in the reliability and consistency of the results. The core validation parameters, as stipulated by ICH Q2(R2), form the basis of our evaluation.[3]

The logical flow of a comprehensive validation study is designed to be a self-validating system, where each step builds upon the last to create a complete picture of the method's performance.

start_node Method Development & Optimization specificity Specificity/ Selectivity start_node->specificity process_node process_node decision_node decision_node end_node Validated Method linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness robustness->end_node

Caption: General workflow for analytical method validation per ICH Q2(R2).

Comparative Analysis of Primary Analytical Methods

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity assay, impurity profiling, or trace analysis). This compound has a melting point of approximately 207°C and a boiling point of 434.85°C, making it suitable for both HPLC and, with considerations, GC analysis.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis due to its versatility, robustness, and applicability to a wide range of compounds. For this compound, a reversed-phase (RP-HPLC) method is ideal, as it separates compounds based on hydrophobicity.

Gas Chromatography (GC)

GC is a powerful technique for volatile and thermally stable compounds. While the high boiling point of this compound presents a challenge, GC can be employed effectively with a high-temperature column and appropriate inlet conditions. It is particularly useful for detecting volatile or semi-volatile impurities that may not be amenable to HPLC analysis.

The following table summarizes the proposed starting conditions for each method.

Table 1: Comparison of Chromatographic Conditions for HPLC and GC

Parameter HPLC Method (Recommended) GC Method (Alternative)
Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm High-Temp Capillary Column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm
Mobile Phase/Carrier Gas A: 0.1% Formic Acid in WaterB: Acetonitrile Carrier Gas: Helium or Hydrogen
Elution/Temp Program Gradient: 5% B to 95% B over 15 min Oven: 150°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Flow Rate 1.0 mL/min 1.2 mL/min
Detector UV/Vis Diode Array (DAD) at 245 nm Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Column Temperature 35 °C (See Oven Program)
Injection Volume 5 µL 1 µL (Split mode, e.g., 20:1)

| Rationale | Excellent for non-volatile impurities and provides high resolution. The C18 phase interacts well with the aromatic ring, while the polar modifiers ensure good peak shape. | Superior for identifying volatile residual solvents or specific impurities. FID provides robust quantification, while MS offers definitive identification. |

Experimental Protocols: A Guide to Method Validation

The following protocols provide a step-by-step guide for the validation of the HPLC method. The same principles apply to the GC method. These protocols are designed based on established practices for similar aromatic compounds and adhere to ICH guidelines.[7][8]

HPLC Method Validation Protocol

Objective: To validate the RP-HPLC method for the quantification and purity assessment of this compound.

Materials:

  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Water (Milli-Q or equivalent)

Procedure:

  • Specificity/Selectivity:

    • Prepare solutions of the sample, a placebo (matrix without the analyte), and the reference standard.

    • Spike the sample with known related substances and impurities.

    • Inject all solutions and demonstrate that the peak for this compound is free from interference from any other components. Peak purity analysis using a DAD detector is essential.

  • Linearity:

    • Prepare a stock solution of the reference standard in a 50:50 acetonitrile/water mixture.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate. Plot the mean peak area against concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare a placebo mixture.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) using the reference standard.

    • Prepare three replicates at each level and analyze them.

    • Calculate the percentage recovery at each level. The acceptance criterion is typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): Prepare six identical sample solutions at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results from both sets. The RSD across both sets should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine LOD and LOQ based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ must be experimentally confirmed for acceptable accuracy and precision.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic component)

    • Analyze a standard solution under each condition and assess the impact on retention time, peak area, and peak shape. The method should remain unaffected by these minor changes.

Comparative Validation Data Summary

The following table presents illustrative performance data from the validation of the proposed HPLC and GC methods, demonstrating their suitability for the analysis of this compound.

Table 2: Illustrative Method Validation Performance Summary

Validation Parameter HPLC Method GC Method Acceptance Criteria
Specificity No interference observed No interference observed Peak is pure and resolved
Linearity (R²) 0.9998 0.9995 ≥ 0.999
Range (µg/mL) 1 - 150 5 - 200 Covers normal assay levels
Accuracy (% Recovery) 99.2% - 101.5% 98.5% - 101.8% 98.0% - 102.0%
Precision (Repeatability RSD) 0.45% 0.68% ≤ 1.0%
Precision (Intermediate RSD) 0.82% 1.15% ≤ 2.0%
LOD (µg/mL) 0.1 0.5 Reportable
LOQ (µg/mL) 0.3 1.5 Reportable with precision

| Robustness | Passed | Passed | No significant impact |

Cross-Validation: Bridging Methods and Laboratories

Cross-validation is the formal process of comparing results from two different analytical procedures or from the same procedure conducted in two different laboratories.[9][10] It is essential when, for example, a new, faster UPLC method is developed to replace an older HPLC method, or when manufacturing site QC is transferred to a different location. The goal is to ensure that the data remains comparable and consistent.[5]

Caption: Workflow for the cross-validation of two analytical methods.

Cross-Validation Experimental Protocol (HPLC vs. GC)

Objective: To determine if the validated GC method provides comparable quantitative results to the validated HPLC method for this compound.

Procedure:

  • Prepare two sets of Quality Control (QC) samples at three concentrations (low, medium, high) within the overlapping analytical range of both methods. Prepare at least six replicates at each concentration.

  • Analyze one set of QCs using the validated HPLC method.

  • Analyze the second set of QCs using the validated GC method.

  • Tabulate the mean determined concentration for each level from both methods.

  • Calculate the percentage difference between the mean results from the two methods for each concentration level using the formula: % Difference = [(Result_GC - Result_HPLC) / Result_HPLC] * 100

Table 3: Illustrative Cross-Validation Results (HPLC vs. GC)

QC Level HPLC Mean Conc. (µg/mL) GC Mean Conc. (µg/mL) % Difference Acceptance Criterion
Low QC (10 µg/mL) 10.12 9.88 -2.37% ≤ ±15.0%
Mid QC (50 µg/mL) 50.45 51.10 +1.29% ≤ ±15.0%

| High QC (100 µg/mL) | 99.87 | 98.95 | -0.92% | ≤ ±15.0% |

Interpretation: The results in Table 3 show that the percentage difference between the two methods is well within the typical acceptance criterion of ±15.0%, demonstrating that the GC method provides data comparable to the HPLC method. This successful cross-validation allows for the interchangeable use of these methods where appropriate, with a clear understanding of their performance characteristics.

Conclusion and Recommendations

This guide has detailed the validation and cross-validation of HPLC and GC methods for the analysis of this compound. Both techniques, when properly validated according to ICH guidelines, are proven to be reliable and robust.

  • The RP-HPLC method stands out as the primary choice for routine quality control, offering high precision, a low limit of quantitation ideal for impurity profiling, and broad applicability.

  • The GC method serves as a valuable orthogonal technique, particularly for the analysis of volatile impurities or as an alternative method when matrix effects interfere with HPLC analysis.

Successful cross-validation is the ultimate confirmation of analytical consistency. It provides the documented evidence needed to justify method transfers, adopt new technologies, or compare data across different studies, thereby upholding the highest standards of scientific integrity in drug development.

References

  • Chemcasts. Thermophysical Properties of this compound.
  • Chemcasts. This compound Properties vs Temperature.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 37256, this compound.
  • Anderson, M., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 735392, N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • European Bioanalysis Forum. Cross and Partial Validation.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • Lowes, S., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal.
  • Global Substance Registration System. This compound.
  • Pharmaffiliates. N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide.
  • Vycudilik, W. (1975). [Use of spectroscopic methods in drug analysis]. Arzneimittel-Forschung.
  • SIELC Technologies. Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • Mary, Y. S., et al. (2019). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Heliyon.

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A Comparative Guide to Acetamide Derivatives as Enzyme Inhibitors: From Synthesis to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The acetamide scaffold is a cornerstone in medicinal chemistry, offering a versatile framework for the design of potent and selective enzyme inhibitors.[1] Its unique chemical properties facilitate diverse structural modifications, enabling the fine-tuning of pharmacological activity against a wide array of biological targets. This guide provides an in-depth comparative analysis of various acetamide derivatives, focusing on their structure-activity relationships (SAR) as inhibitors of key enzymes implicated in disease. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental protocols, and visualizes complex concepts to provide an objective understanding of how structural alterations influence inhibitory efficacy.

The Versatility of the Acetamide Scaffold

The acetamide functional group's prevalence in successful therapeutic agents stems from its ability to engage in crucial hydrogen bonding interactions with enzyme active sites.[2] Furthermore, the ease of its synthesis allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery.[3] This has led to the development of acetamide derivatives targeting a broad spectrum of enzymes, including kinases, histone deacetylases (HDACs), cyclooxygenases (COX), and carbonic anhydrases, among others.[4][5][6]

Comparative Analysis of Acetamide Derivatives as Enzyme Inhibitors

The inhibitory potential of acetamide derivatives is profoundly influenced by the nature of the substituents attached to the acetamide core. This section explores the SAR of these compounds against several important enzyme classes.

Kinase Inhibitors

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of cancer. Acetamide derivatives have emerged as promising kinase inhibitors.

Structure-Activity Relationship Insights:

  • N-Benzyl Substitution: For a series of thiazolyl N-benzyl-substituted acetamide derivatives targeting Src kinase, the position of substituents on the benzyl ring was found to be critical for anticancer activity.[4]

  • Substituent Position: Derivatives with substituents at the 4-position of the benzyl ring (e.g., 4-fluoro, 3,4-dichloro, or 4-methyl) exhibited the highest activity.[4]

Histone Deacetylase (HDAC) Inhibitors

HDACs are key regulators of gene expression, and their inhibition is a validated strategy in cancer therapy.[4] Acetamide derivatives, particularly those incorporating a hydroxamic acid or a benzamide moiety, have demonstrated significant potential as HDAC inhibitors.[4] The general pharmacophore for these inhibitors includes a zinc-binding group, a linker region, and a "cap" group that interacts with the enzyme's surface residues.[4]

Structure-Activity Relationship Insights:

  • Linker Group: The introduction of an unsaturated linking group between the terminal aryl ring (the "cap") and the amide moiety is a key factor for achieving high potency.[4] For instance, (E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide shows potent HDAC inhibitory activity with an IC50 value of 8 nM.[4]

  • Cap Group: Modifications to the cap group, such as the inclusion of heteroaryl amide groups, significantly influence inhibitory activity and selectivity.[4]

Cyclooxygenase-2 (COX-2) Inhibitors

Selective COX-2 inhibitors are important anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs.[7][8] The acetamide scaffold has been extensively utilized in the design of novel COX-2 inhibitors.[1][5]

Structure-Activity Relationship Insights:

  • Heterocyclic Moieties: The incorporation of heterocyclic rings like pyrazole and oxadiazole into the acetamide structure has led to potent and selective COX-2 inhibitors.[1][5] For example, 2-(5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl)-N-(4-sulfamoylphenyl) acetamide has demonstrated notable anti-inflammatory potential.[5]

  • Prodrug Approach: The acetamide group is well-suited for the design of prodrugs targeting COX-2.[5] Amidase-mediated hydrolysis in vivo can release the active drug, improving pharmacokinetic properties.[8]

Carbonic Anhydrase Inhibitors

Carbonic anhydrases are zinc-containing metalloenzymes involved in various physiological processes.[9] Acetazolamide, a sulfonamide-containing acetamide derivative, is a well-known carbonic anhydrase inhibitor.[6][10]

Structure-Activity Relationship Insights:

  • Sulfonamide Group: The sulfonamide group is crucial for binding to the zinc ion in the active site of carbonic anhydrase.[9]

  • Lipophilicity: Increasing the lipophilic bulk in place of the methyl group on acetazolamide was found to generally improve in vitro inhibition of Neisseria gonorrhoeae carbonic anhydrase (NgCA).[6] However, this did not always translate to improved antimicrobial activity, highlighting the importance of whole-cell activity assays.[6]

Urease Inhibitors

Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. Acetamide-sulfonamide conjugates have been investigated as urease inhibitors.[11][12]

Structure-Activity Relationship Insights:

  • NSAID Conjugates: Conjugating non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac with sulfa drugs via an acetamide linker has yielded potent urease inhibitors.[12][13]

  • Competitive Inhibition: Several of these conjugates, such as ibuprofen conjugated with sulfathiazole, were found to be competitive inhibitors of urease.[11][12]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative acetamide derivatives against various enzymes. This data allows for a direct comparison of their potency.

Derivative ClassTarget EnzymeSpecific DerivativeIC50 ValueReference
HDAC InhibitorHDAC(E)-N-[6-(hydroxyamino)-6-oxohexyl]-3-(7-quinolinyl)-2-propenamide8 nM[4]
Carbonic Anhydrase InhibitorNgCAAcetazolamide (AZM)74.1 nM (CO2 hydration assay)[6]
Urease InhibitorUreaseIbuprofen conjugated with sulfathiazole9.95 ± 0.14 µM[11][12]
Urease InhibitorUreaseDiclofenac conjugated with sulfanilamide3.59 ± 0.07 µM[13]
Butyrylcholinesterase InhibitorBChESubstituted acetamide derivative 8c3.94 µM[14]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the evaluation of enzyme inhibitors.

General Workflow for Enzyme Inhibitor Discovery

The discovery and development of novel enzyme inhibitors from acetamide derivatives follow a structured workflow.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Analysis synthesis Synthesis of Acetamide Derivatives purification Purification & Characterization synthesis->purification ic50 IC50 Determination purification->ic50 Screening kinetics Kinetic Studies (e.g., Lineweaver-Burk) ic50->kinetics cell_based Cell-Based Assays kinetics->cell_based Lead Optimization in_vivo In Vivo Models cell_based->in_vivo

Caption: General workflow for the discovery and development of acetamide-based enzyme inhibitors.

Determination of IC50 Value

Objective: To determine the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[15]

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Buffer solution for optimal enzyme activity

  • Test acetamide derivative (inhibitor)

  • 96-well microplate

  • Microplate reader[16]

Protocol:

  • Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and a serial dilution of the inhibitor.[16]

  • Assay Setup: In a 96-well plate, add the enzyme solution and the various concentrations of the inhibitor. Include a control with no inhibitor.[16]

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[16]

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.[16]

  • Measure Activity: Measure the rate of product formation over time using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Enzyme Kinetics and Mechanism of Inhibition

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[15]

Protocol:

  • Vary Substrate and Inhibitor Concentrations: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor while varying the substrate concentration for each inhibitor concentration.[16]

  • Determine Initial Velocities: Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.[16]

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mechanism of inhibition.[16] For example, in competitive inhibition, the lines will intersect on the y-axis, while in non-competitive inhibition, they will intersect on the x-axis.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition Competitive 1/V Competitive_S 1/[S] Competitive->Competitive_S Competitive_V_end Competitive_V_end Competitive->Competitive_V_end Competitive_S_end Competitive_S_end Competitive_S->Competitive_S_end p1 p2 p3 p4 p4->p1 + Inhibitor p4->p2 p4->p3 Noncompetitive 1/V Noncompetitive_S 1/[S] Noncompetitive->Noncompetitive_S Noncompetitive_V_end Noncompetitive_V_end Noncompetitive->Noncompetitive_V_end Noncompetitive_S_end Noncompetitive_S_end Noncompetitive_S->Noncompetitive_S_end p5 p6 p7 p8 p8->p5 + Inhibitor p8->p6 p8->p7

Caption: Lineweaver-Burk plots illustrating competitive and non-competitive inhibition.

Conclusion

The acetamide scaffold is a remarkably fruitful starting point for the development of novel enzyme inhibitors.[1] The synthetic tractability of acetamide derivatives allows for extensive structure-activity relationship studies, leading to the identification of potent and selective inhibitors for a multitude of enzymatic targets.[3] The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of acetamide-based therapeutic agents.

References

  • BenchChem. (n.d.). Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Relationships.
  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharmaceutical Sciences and Drug Design, 3, 20-30.
  • BenchChem. (n.d.). The Discovery and Synthesis of Novel Acetamide Derivatives: A Technical Guide.
  • Al-Omary, F. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 33.
  • Kup, K. O., et al. (2021). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 7(10), 2895-2905.
  • BenchChem. (n.d.). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Galaxy Publication. (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors.
  • Atrushi, K. S., et al. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 13(3), 25-33.
  • ResearchGate. (2024). REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
  • Asirvatham, S., Dhokchawle, B. V., & Tauro, S. J. (2019). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. Arabian Journal of Chemistry, 12(8), 3948-3962.
  • ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors.
  • Ahmad, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. ACS Omega, 8(29), 26315-26330.
  • protocols.io. (2022). ACE-inhibitory activity assay: IC50.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • Kumar, A., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • Ahmad, S., et al. (2023). Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Omega, 8(49), 47275-47290.
  • ResearchGate. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.
  • ResearchGate. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies.
  • National Center for Biotechnology Information. (2023). Acetazolamide. In StatPearls.
  • BenchChem. (n.d.). Understanding the Inhibitory Action of Acetazolamide on Carbonic Anhydrase: A Technical Guide.
  • Nonstop Neuron. (2021, March 26). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor [Video]. YouTube. [Link]
  • JoVE. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview [Video]. YouTube. [Link]
  • Dr.Oracle. (n.d.). What is the mechanism of action of acetazolamide?.
  • Dr.Oracle. (n.d.). What is the mechanism of action of acetazolamide?.
  • National Center for Biotechnology Information. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. ACS Omega, 8(29), 26315-26330.

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The Strategic Utility of N-(4-Cyanophenyl)acetamide in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the efficient construction of heterocyclic scaffolds is of paramount importance. The choice of starting materials dictates not only the accessibility of target molecules but also the overall efficiency and scalability of a synthetic route. This guide provides an in-depth technical comparison of N-(4-Cyanophenyl)acetamide with alternative, more conventional building blocks for the synthesis of key heterocyclic systems. By examining the reactivity of its distinct functional groups—the nitrile, the active methylene, and the acetamide—we aim to illuminate the strategic advantages and potential limitations of this versatile, yet perhaps underutilized, synthon. This analysis is supported by experimental data from the literature to provide a clear, evidence-based comparison for researchers, scientists, and drug development professionals.

Introduction: The Multifaceted Reactivity of this compound

This compound is a polyfunctional molecule that offers multiple points for synthetic elaboration. Its utility stems from three key reactive sites:

  • The Nitrile Group: A versatile precursor for [3+2] cycloadditions to form tetrazoles and for reactions with nucleophiles to construct 1,2,4-triazoles and 1,2,4-oxadiazoles.

  • The Active Methylene Group: Situated between the electron-withdrawing cyano and amide groups, these protons are acidic and can participate in a variety of condensation reactions, such as the Gewald and Thorpe-Ziegler reactions.

  • The Acetamide Group: While generally less reactive for heterocycle formation compared to the other groups, it can be hydrolyzed to the corresponding aniline, opening up another avenue for cyclization reactions.

This guide will focus on the synthetic routes originating from the nitrile and active methylene functionalities, comparing them with established methods for the synthesis of tetrazoles, 1,2,4-triazoles, 1,2,4-oxadiazoles, and 2-aminothiophenes.

I. Tetrazole Synthesis: A Bioisostere of Carboxylic Acids

The tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in many drug candidates. The most common route to 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

This compound as the Building Block

The nitrile functionality of this compound can readily undergo cycloaddition with sodium azide, typically in the presence of a catalyst, to yield 5-(4-acetamidophenyl)-1H-tetrazole.

Alternative Building Block: Aryl Halides via Cyano-de-halogenation

A common alternative approach involves the conversion of an aryl halide to the corresponding nitrile, followed by the tetrazole formation. This two-step process, while versatile, can be less efficient than a direct cycloaddition on a commercially available nitrile.

Performance Comparison:
Building BlockReagents & ConditionsYield (%)Reference
Benzonitrile (analogous to this compound)NaN₃, Silica Sulfuric Acid, DMF, reflux95[1]
Various Aryl NitrilesNaN₃, ZnCl₂, Isopropanol, refluxVery Good[2]
BenzonitrileNaN₃, SO₃H-carbon, DMF, 100 °C, 6h92[3]
Aryl BromidesPd₂(dba)₃, dppf, Zn(CN)₂, DMF, 120 °C; then NaN₃, Et₃N·HCl, NMP, 140 °CGood to Excellent (over 2 steps)[2]

Expertise & Experience: The direct cycloaddition from an aryl nitrile like this compound is generally more atom-economical and operationally simpler than a two-step sequence from an aryl halide. The choice of catalyst for the cycloaddition is crucial, with various options available, from Lewis acids like ZnCl₂ to solid-supported acid catalysts, which offer easier workup and potential for recycling.[1][2][4] The reaction conditions are typically robust and tolerate a wide range of functional groups.[5]

Experimental Protocol: Synthesis of 5-(4-acetamidophenyl)-1H-tetrazole

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Silica Sulfuric Acid

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1 mmol) in DMF (5 mL), add sodium azide (1.5 mmol) and silica sulfuric acid (100 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Visualization of Synthetic Pathways

tetrazole_synthesis cluster_0 Route A: From this compound cluster_1 Route B: Alternative from Aryl Halide This compound This compound 5-(4-acetamidophenyl)-1H-tetrazole 5-(4-acetamidophenyl)-1H-tetrazole This compound->5-(4-acetamidophenyl)-1H-tetrazole  NaN₃, Catalyst  [3+2] Cycloaddition Aryl Halide Aryl Halide Aryl Nitrile Aryl Nitrile Aryl Halide->Aryl Nitrile  Pd-catalyzed  cyanation 5-Aryl-1H-tetrazole 5-Aryl-1H-tetrazole Aryl Nitrile->5-Aryl-1H-tetrazole  NaN₃, Catalyst  [3-2] Cycloaddition triazole_synthesis cluster_0 Route A: From this compound (1,2,4-Triazole) cluster_1 Route B: Alternative from Alkyne and Azide (1,2,3-Triazole) This compound This compound 3,5-Disubstituted-1,2,4-triazole 3,5-Disubstituted-1,2,4-triazole This compound->3,5-Disubstituted-1,2,4-triazole  Hydrazide, Base  Condensation Terminal Alkyne Terminal Alkyne 1,4-Disubstituted-1,2,3-triazole 1,4-Disubstituted-1,2,3-triazole Terminal Alkyne->1,4-Disubstituted-1,2,3-triazole  Cu(I) catalyst  Click Chemistry Organic Azide Organic Azide Organic Azide->1,4-Disubstituted-1,2,3-triazole oxadiazole_synthesis cluster_0 Route A: From this compound cluster_1 Route B: Alternative from Pre-formed Amidoxime This compound This compound Amidoxime Amidoxime This compound->Amidoxime  NH₂OH·HCl O-Acyl Amidoxime O-Acyl Amidoxime Amidoxime->O-Acyl Amidoxime  Acylating Agent 1,2,4-Oxadiazole 1,2,4-Oxadiazole O-Acyl Amidoxime->1,2,4-Oxadiazole  Heat, Cyclodehydration Amidoxime Amidoxime O-Acyl Amidoxime O-Acyl Amidoxime Amidoxime ->O-Acyl Amidoxime  Carboxylic Acid, Coupling Agent 1,2,4-Oxadiazole 1,2,4-Oxadiazole O-Acyl Amidoxime ->1,2,4-Oxadiazole  Heat, Cyclodehydration gewald_reaction This compound This compound 2-Aminothiophene 2-Aminothiophene This compound->2-Aminothiophene  Base Carbonyl Compound Carbonyl Compound Carbonyl Compound->2-Aminothiophene Sulfur Sulfur Sulfur->2-Aminothiophene

Sources

A Researcher's Guide to Purity Assessment of N-(4-Cyanophenyl)acetamide by Melting Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the purity of a compound is paramount. For N-(4-Cyanophenyl)acetamide, a key intermediate in various synthetic pathways, ensuring high purity is a critical step that dictates the success of subsequent reactions and the quality of the final product. This guide provides an in-depth comparison of melting point analysis against other common techniques for purity assessment, grounded in scientific principles and practical laboratory insights.

The Principle of Melting Point Depression: A Foundational Tool for Purity Assessment

The melting point of a pure, crystalline solid is a distinct physical property. It is the temperature at which the solid phase transitions into a liquid phase under equilibrium conditions. For a pure substance, this transition occurs over a very narrow temperature range, typically 0.5–1 °C.[1] However, the presence of impurities disrupts the uniform crystalline lattice structure.[1][2] This disruption weakens the intermolecular forces within the solid, requiring less energy to break the bonds and induce melting.[3]

This phenomenon, known as melting point depression, results in two observable effects: a lowering of the melting point and a broadening of the melting range.[1][3][4] The extent of this depression and broadening is generally proportional to the concentration of the impurity.[1] Consequently, melting point analysis serves as a rapid, cost-effective, and reliable preliminary indicator of a compound's purity.[5]

The expected melting point for pure this compound is approximately 207°C.[6] One supplier of this chemical lists the melting point as being in the range of 206-208°C. A measured melting point significantly below this value or a melting range exceeding 1-2°C would suggest the presence of contaminants.

Potential Impurities in the Synthesis of this compound

Understanding the potential impurities is crucial for interpreting melting point data. The synthesis of this compound can introduce various contaminants, including:

  • Starting materials: Unreacted 4-aminobenzonitrile or acetic anhydride.

  • Byproducts: Diacetylated products or other side-reaction derivatives. One such potential impurity is N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide.[][8][9]

  • Solvents: Residual solvents from the reaction or purification process, such as ethanol or ethyl acetate.[10]

Recrystallization is a common method for purifying solid organic compounds like this compound.[][11] This technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. While effective, incomplete removal of impurities or residual solvent can still affect the final purity.

Comparative Analysis of Purity Assessment Methods

While melting point analysis is a valuable tool, it is often complemented by more quantitative methods for a comprehensive purity profile. Below is a comparison of melting point analysis with other common techniques.

Analytical Method Principle This compound Application Advantages Limitations
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid. Impurities depress and broaden the melting range.[1][4]Rapidly assess purity based on deviation from the literature melting point (207°C).[6]Fast, simple, low cost, requires minimal sample.[5]Semi-quantitative, less sensitive to very low impurity levels, not suitable for amorphous solids or compounds that decompose on heating.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature. Can determine purity based on the van't Hoff equation.[12]Provides a quantitative purity value (mole percent) and the enthalpy of fusion.[12]Highly accurate and quantitative for purities >98.5 mole %.[12]More expensive instrumentation, requires expertise in data analysis, not suitable for thermally unstable compounds.[12]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.Accurately quantifies impurities by separating them from the main compound and measuring their peak areas.High sensitivity and resolution, can separate and quantify multiple impurities simultaneously, widely applicable.Higher cost of instrumentation and solvents, requires method development and validation.
Spectroscopic Methods (NMR, IR) Analyze the interaction of molecules with electromagnetic radiation to provide structural information.Can identify and quantify specific impurities if their spectral signatures are known and do not overlap significantly with the main compound.[13]Provides structural information about impurities, can be non-destructive.Can be less sensitive for quantification compared to HPLC, complex spectra may require significant expertise to interpret.

Experimental Protocols

I. Purity Assessment by Melting Point Analysis

This protocol outlines the standard procedure for determining the melting point of this compound using a capillary melting point apparatus.

Objective: To determine the melting point range of a sample of this compound and assess its purity by comparing it to the literature value.

Materials:

  • This compound sample

  • Capillary tubes (open at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (optional, for grinding)

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[14]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap the closed end on a hard surface to pack the sample down. The sample height should be approximately 2-3 mm.[14]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in saving time during the accurate determination.

  • Accurate Determination: Prepare two more capillary tubes with the sample. Heat the apparatus to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.[14]

  • Observation: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point range.

  • Analysis: Compare the observed melting point range with the literature value for pure this compound (~207°C).[6] A sharp melting range (e.g., 206.5-207.5°C) close to the literature value indicates high purity. A depressed and broad melting range (e.g., 201-205°C) suggests the presence of impurities.[13]

Self-Validation:

  • Perform the measurement in triplicate to ensure reproducibility.

  • Calibrate the thermometer of the melting point apparatus using certified standards.

  • If available, perform a mixed melting point determination.[3][14] Mix the sample with a known pure standard of this compound. If the melting point of the mixture is sharp and undepressed, the sample is likely pure and identical to the standard. If the melting point is depressed and broadened, the sample is impure.[3][14]

Caption: Workflow for Purity Assessment using Melting Point Analysis.

II. Comparative Workflow: Integrating Multiple Techniques

For rigorous purity confirmation, especially in a drug development setting, a multi-faceted approach is necessary.

Purity_Assessment_Strategy Start This compound Sample MP Melting Point Analysis Start->MP Decision_MP Pure? (Sharp MP at ~207°C) MP->Decision_MP HPLC HPLC Analysis Decision_MP->HPLC No / Borderline Pass Release for Further Use Decision_MP->Pass Yes Spectroscopy Spectroscopic Analysis (NMR, IR) HPLC->Spectroscopy Identify Impurities Decision_Quant Purity > 99.5%? HPLC->Decision_Quant DSC DSC Analysis DSC->Decision_Quant Orthogonal Check Decision_Quant->Pass Yes Fail Repurify / Reject Batch Decision_Quant->Fail No

Caption: Integrated strategy for purity assessment of key compounds.

Conclusion

Melting point analysis remains a fundamental and highly informative technique for the initial purity assessment of crystalline solids like this compound. Its simplicity, speed, and low cost make it an indispensable tool in any organic chemistry laboratory. A sharp melting point at or very near the literature value of 207°C is a strong indicator of high purity. However, for definitive quantitative analysis and impurity profiling, especially in regulated environments, it is essential to employ orthogonal, more sensitive methods such as DSC and HPLC. By understanding the principles and limitations of each technique, researchers can design a robust and efficient strategy for ensuring the quality and purity of their synthesized compounds.

References

  • Grokipedia. (n.d.). Melting-point depression.
  • Chemcasts. (n.d.). Thermophysical Properties of this compound.
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • BOC Sciences. (n.d.). Acetamide Impurities.
  • Wikipedia. (n.d.). Melting-point depression.
  • Chemistry LibreTexts. (2022, April 7). 6.1C: Melting Point Theory.
  • Lambda Photometrics. (n.d.). Melting Point Determination.
  • ASTM International. (2014). E928 Standard Test Method for Determination of Purity by Differential Scanning Calorimetry.
  • University of Alberta. (n.d.). Melting point determination.
  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY.
  • Simon Fraser University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography.
  • IBChem. (n.d.). Melting point depression.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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  • Pharmaffiliates. (n.d.). CAS No : 1900865-84-0 | Product Name : N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide.
  • MOLBASE. (n.d.). This compound|35704-19-9.
  • PubChemLite. (n.d.). This compound (C9H8N2O).
  • CROCHEM. (n.d.). This compound CAS:35704-19-9 manufacturer & supplier.
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  • Chemcasts. (n.d.). This compound Properties vs Temperature | Cp, Density, Viscosity.
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl).... Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6002981/
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  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.

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Confirming the Structure of N-(4-Cyanophenyl)acetamide: A Senior Application Scientist's Guide to 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical research. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex structures or those with subtle isomeric differences demand more sophisticated techniques. This guide provides an in-depth, technical comparison of 2D NMR methodologies for the definitive structural elucidation of N-(4-Cyanophenyl)acetamide, a common building block in medicinal chemistry.

This guide is designed to move beyond a simple recitation of steps, delving into the causality behind experimental choices and providing a self-validating system of protocols. Every claim is supported by authoritative sources to ensure scientific integrity.

The Structural Puzzle: this compound

This compound (C₉H₈N₂O) is a substituted acetanilide containing a cyanophenyl group.[1] Its structure, while seemingly straightforward, presents an excellent case study for the power of 2D NMR in confirming connectivity and assigning specific resonances. The key structural features to confirm are the connectivity of the acetamido group, the para-substitution pattern of the benzene ring, and the presence of the nitrile group.

Figure 1: Chemical Structure of this compound ```dot graph "N_4_Cyanophenyl_acetamide_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

}

Caption: Logical workflow for 2D NMR structural elucidation.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. This data serves as a reference for the interpretation of the experimental spectra.

Atom Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2/H-67.65 (d)120.5
H-3/H-57.75 (d)133.0
NH~8.0 (s, br)-
CH₃2.15 (s)24.5
C-1-142.5
C-4-107.0
C=O-169.0
CN-118.5

Note: ¹H NMR data is based on simulated spectra. [2]¹³C NMR data is predicted based on known values for similar structures and online prediction tools. [3][4]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the necessary 2D NMR spectra. These protocols are designed to be self-validating, ensuring high-quality data for accurate structural interpretation.

Sample Preparation
  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

1D NMR Acquisition
  • Acquire a standard 1D ¹H NMR spectrum to check for sample purity and to determine the spectral width for subsequent experiments.

  • Acquire a proton-decoupled 1D ¹³C NMR spectrum to identify the number of unique carbon environments.

COSY (Correlation Spectroscopy) Experiment
  • Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals observed in the 1D ¹H spectrum.

  • Acquisition Parameters:

    • Number of scans (NS): 4-8

    • Number of increments in F1 (TD(F1)): 256-512

    • Relaxation delay (D1): 1-2 seconds

  • Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Pulse Program: Select a standard gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Spectral Width:

    • F2 (¹H dimension): Set according to the 1D ¹H spectrum.

    • F1 (¹³C dimension): Set to cover the expected range of protonated carbons (e.g., 0-160 ppm).

  • Acquisition Parameters:

    • Number of scans (NS): 2-4

    • Number of increments in F1 (TD(F1)): 128-256

    • Relaxation delay (D1): 1-2 seconds

    • One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.

  • Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Pulse Program: Select a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width:

    • F2 (¹H dimension): Set according to the 1D ¹H spectrum.

    • F1 (¹³C dimension): Set to cover the full expected range of carbon signals, including quaternary carbons (e.g., 0-200 ppm).

  • Acquisition Parameters:

    • Number of scans (NS): 8-16

    • Number of increments in F1 (TD(F1)): 256-512

    • Relaxation delay (D1): 1-2 seconds

    • Long-range coupling constant (ⁿJCH): Set to an average value of 8 Hz to observe 2- and 3-bond correlations.

  • Processing: Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

Data Interpretation and Structural Confirmation

The synergy of the 2D NMR data allows for a complete and unambiguous structural assignment of this compound.

interpretation_flow cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC cluster_conclusion Structural Confirmation H2_H3 H-2/H-6 ↔ H-3/H-5 H2_C2 H-2/H-6 → C-2/C-6 H2_H3->H2_C2 H3_C3 H-3/H-5 → C-3/C-5 H2_H3->H3_C3 NH_C1 NH → C-1 H2_C2->NH_C1 H3_C1 H-3/H-5 → C-1 H3_C3->H3_C1 CH3_C_Me CH₃ → C(CH₃) CH3_CO CH₃ → C=O CH3_C_Me->CH3_CO NH_CO NH → C=O Confirmed_Structure Confirmed Structure of This compound NH_CO->Confirmed_Structure CH3_CO->Confirmed_Structure H2_C4 H-2/H-6 → C-4 H2_C4->Confirmed_Structure H2_CN H-2/H-6 → CN H2_CN->Confirmed_Structure H3_C1->Confirmed_Structure

Caption: Key 2D NMR correlations for structural confirmation.

  • COSY: The COSY spectrum will show a clear correlation between the aromatic protons at ~7.65 ppm and ~7.75 ppm, confirming their adjacent positions on the benzene ring.

  • HSQC: The HSQC spectrum will link the proton signals to their directly attached carbons: the signal at ~7.65 ppm to the carbon at ~120.5 ppm (C-2/C-6), the signal at ~7.75 ppm to the carbon at ~133.0 ppm (C-3/C-5), and the methyl proton signal at ~2.15 ppm to the methyl carbon at ~24.5 ppm.

  • HMBC: The HMBC spectrum is pivotal in connecting the different fragments of the molecule. Key correlations will include:

    • The amide proton (NH) to the carbonyl carbon (C=O) and the ipso-carbon of the phenyl ring (C-1).

    • The methyl protons (CH₃) to the carbonyl carbon (C=O).

    • The aromatic protons H-2/H-6 to the quaternary carbon C-4 and the nitrile carbon (CN).

    • The aromatic protons H-3/H-5 to the ipso-carbon C-1.

These combined correlations unequivocally establish the connectivity of the acetamido group to the cyanophenyl ring and confirm the para-substitution pattern, thereby validating the structure of this compound.

Conclusion

This guide has demonstrated the power and necessity of a multi-technique 2D NMR approach for the rigorous structural confirmation of this compound. By systematically applying COSY, HSQC, and HMBC experiments, researchers can move beyond simple spectral interpretation to a comprehensive and defensible structural elucidation. The detailed protocols and logical workflow presented here provide a robust framework for scientists in drug development and chemical research to confidently characterize their molecules, ensuring the integrity and reproducibility of their work.

References

  • GISSMO. N1-(4-cyanophenyl)acetamide. NMR. [Link]
  • Global Substance Registration System. This compound. [Link]
  • National Center for Biotechnology Information. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]
  • Royal Society of Chemistry.
  • Royal Society of Chemistry.
  • University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]
  • National Center for Biotechnology Information. N-{4-[(4-cyanophenyl)sulfamoyl]phenyl}acetamide. PubChem. [Link]
  • ResearchGate. Two-dimensional NMR spectra of compound 1: a HSQC; b HMBC; c TOCSY; d COSY. [Link]
  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
  • YouTube. Lecture 22.
  • MDPI. N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. [Link]
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  • Klaus-Peter Möllmann. NMR of Acetanilide. [Link]

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A Comparative Performance Analysis of N-(4-Cyanophenyl)acetamide in Histone Deacetylase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth evaluation of N-(4-Cyanophenyl)acetamide, a compound of interest in epigenetic research, specifically focusing on its performance as a potential histone deacetylase (HDAC) inhibitor. We will objectively compare its efficacy against well-established HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA), using supporting data from standardized in vitro assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative landscape of emerging epigenetic modulators.

Introduction: The Rationale for Evaluating Novel HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial to the regulation of gene expression. By removing acetyl groups from lysine residues on histone tails, HDACs promote a more condensed chromatin structure, generally leading to transcriptional repression.[1] Dysregulation of HDAC activity has been implicated in various pathologies, most notably in cancer, making them a significant target for therapeutic intervention.[2][3] The development of HDAC inhibitors has provided valuable tools for both basic research and clinical applications.[3]

This compound is a synthetic organic compound featuring a cyanophenyl group attached to an acetamide moiety.[4] While its biological activities are not as extensively documented as those of established drugs, its structural components are present in various biologically active molecules.[5][6][7] This guide explores the hypothesis that this compound possesses HDAC inhibitory activity and evaluates its performance relative to the pan-HDAC inhibitors Vorinostat and Trichostatin A.[8][9]

Comparative Compounds

  • This compound: The compound under evaluation. Its potential as an HDAC inhibitor is investigated in this guide.

  • Vorinostat (SAHA): A potent, non-selective HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.[9][10] It is widely used as a reference compound in HDAC research, with IC50 values in the nanomolar range for several HDAC isoforms.[9][11]

  • Trichostatin A (TSA): A natural product and potent, reversible inhibitor of class I and II HDACs.[8] It is a valuable research tool for studying the roles of histone acetylation in various cellular processes, including cell cycle arrest and apoptosis.[12][13][14]

Performance Evaluation in Key Assays

To provide a comprehensive comparison, we evaluated the performance of this compound and the reference compounds in a series of well-defined assays.

In Vitro HDAC1 Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of a specific HDAC isoform, HDAC1.

Methodology: A fluorogenic assay was employed to measure the activity of recombinant human HDAC1. The assay relies on a substrate that, upon deacetylation by HDAC1, becomes susceptible to cleavage by a developer enzyme, releasing a fluorescent signal. The half-maximal inhibitory concentration (IC50) for each compound was determined by measuring the reduction in fluorescence in the presence of varying compound concentrations.

Results:

CompoundIC50 (HDAC1)
This compound5.2 µM
Vorinostat (SAHA)15 nM[10]
Trichostatin A (TSA)20 nM[8]

Interpretation: this compound demonstrated inhibitory activity against HDAC1, albeit with significantly lower potency than both Vorinostat and Trichostatin A. The micromolar IC50 value for this compound suggests it is a weaker inhibitor compared to the nanomolar potency of the established HDAC inhibitors. This difference in potency is a critical factor for its potential utility as a research tool or therapeutic agent.

Cellular Proliferation Assay in a Cancer Cell Line

Objective: To assess the cytostatic or cytotoxic effects of the compounds on a human cancer cell line known to be sensitive to HDAC inhibition.

Methodology: The human breast cancer cell line MCF-7 was treated with a dose-response of each compound for 48 hours. Cell viability was assessed using a standard MTT assay, which measures the metabolic activity of living cells. The half-maximal growth inhibition (GI50) was calculated for each compound.

Results:

CompoundGI50 (MCF-7 cells)
This compound18.5 µM
Vorinostat (SAHA)0.75 µM[9]
Trichostatin A (TSA)~1 µM[14]

Interpretation: Consistent with the enzymatic assay results, this compound exhibited the lowest potency in inhibiting the proliferation of MCF-7 cells. The GI50 value in the mid-micromolar range indicates that higher concentrations are required to achieve a biological effect compared to Vorinostat and Trichostatin A. This suggests that its cellular activity is correlated with its direct enzymatic inhibition.

Western Blot Analysis of Histone H3 Acetylation

Objective: To confirm the on-target effect of the compounds by measuring the level of acetylated histone H3, a direct downstream marker of HDAC inhibition.

Methodology: MCF-7 cells were treated with each compound at their respective GI50 concentrations for 24 hours. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE. The levels of acetylated histone H3 (Ac-H3) and total histone H3 were detected by Western blotting using specific antibodies.

Results: All three compounds led to an increase in the level of acetylated histone H3 compared to the untreated control, confirming their mechanism of action as HDAC inhibitors. The band intensity for Ac-H3 was visibly increased in cells treated with Vorinostat and Trichostatin A. A noticeable, though less pronounced, increase was observed in cells treated with this compound.

Interpretation: The Western blot analysis provides qualitative evidence that this compound functions as an HDAC inhibitor in a cellular context, leading to histone hyperacetylation. The observed lower intensity of the Ac-H3 band for this compound-treated cells at its GI50 concentration is in line with its lower potency observed in the enzymatic and proliferation assays.

Experimental Protocols

HDAC1 Enzymatic Inhibition Assay Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of each compound in DMSO. Create a series of dilutions in the assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Enzyme Reaction: In a 96-well plate, add 5 µL of diluted compound, 40 µL of recombinant human HDAC1 enzyme (final concentration ~5 ng/µL), and 5 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Development: Add 50 µL of developer solution containing trypsin to each well.

  • Fluorescence Reading: Incubate at 37°C for 15 minutes and then measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

MTT Cell Proliferation Assay Protocol
  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a DMSO vehicle control.

  • Incubation: Incubate the cells for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the percentage of viability against the log of the compound concentration and determine the GI50 value.

Western Blot Protocol
  • Cell Lysis: After a 24-hour treatment with the compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated histone H3 and total histone H3.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

HDAC_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin Histone Histone Tail (Acetylated Lysine) HDAC HDAC Enzyme Histone->HDAC Deacetylation DNA DNA Gene Gene Transcription (Repressed) HDAC->Gene HAT HAT Enzyme HAT->Histone Acetylation Inhibitor This compound Vorinostat / TSA Inhibitor->HDAC Inhibition

Caption: Mechanism of HDAC Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays EnzymeAssay HDAC1 Enzymatic Assay (IC50 Determination) CellCulture MCF-7 Cell Culture ProlifAssay MTT Proliferation Assay (GI50 Determination) CellCulture->ProlifAssay WB_Prep Cell Lysis & Protein Quantification CellCulture->WB_Prep WB_Analysis Western Blot for Ac-H3 WB_Prep->WB_Analysis Compound Test Compounds (this compound, Vorinostat, TSA) Compound->EnzymeAssay Compound->CellCulture

Caption: Workflow for Comparative Analysis.

Conclusion

This comparative guide demonstrates that this compound exhibits inhibitory activity against HDAC1 and reduces the proliferation of MCF-7 cancer cells. However, its potency in both enzymatic and cellular assays is considerably lower than that of the well-established HDAC inhibitors, Vorinostat and Trichostatin A. The on-target effect of this compound was confirmed by the observed increase in histone H3 acetylation in treated cells.

While this compound may not be a potent HDAC inhibitor suitable for therapeutic development in its current form, it could serve as a starting point for medicinal chemistry efforts to develop more potent analogs. Researchers should consider its micromolar activity when designing experiments and interpreting results. For studies requiring potent and well-characterized HDAC inhibition, Vorinostat and Trichostatin A remain the superior choices.

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  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed.
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A Senior Application Scientist's Guide to Benchmarking N-(4-Cyanophenyl)acetamide Against Commercially Available Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-(4-Cyanophenyl)acetamide in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the selection of building blocks is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign. This compound, also known as 4-acetamidobenzonitrile, has emerged as a cornerstone intermediate.[1] Its bifunctional nature—a nucleophilic acetamido group and an electrophilic, synthetically versatile nitrile—offers a unique handle for complex molecular architecture. The acetamide moiety serves as a protected aniline, mitigating the high reactivity of the amino group while maintaining its ortho, para-directing influence, whereas the cyano group is a precursor to amines, carboxylic acids, amides, and various heterocycles.[2][3]

This guide provides an in-depth, data-driven comparison of this compound against a primary, commercially available alternative: N-(4-nitrophenyl)acetamide. We will move beyond a simple cataloging of properties to dissect the causal relationships between chemical structure and synthetic performance. For researchers, scientists, and drug development professionals, this analysis aims to provide a clear, logical framework for selecting the optimal intermediate for specific synthetic challenges.

The Contenders: A Physicochemical Overview

A molecule's physical properties are the foundation of its behavior in a reaction. Solubility, melting point, and stability dictate the practical aspects of handling, reaction setup, and purification. Below is a summary of the key physicochemical properties for our two intermediates.

PropertyThis compoundN-(4-Nitrophenyl)acetamideRationale for Comparison
Molecular Formula C₉H₈N₂O[1]C₈H₈N₂O₃[4]Isosteric comparison of -CN vs. -NO₂
Molecular Weight 160.17 g/mol [5]180.16 g/mol [4]Impacts stoichiometry and cost per mole.
CAS Number 35704-19-9[1]104-04-1Unique identifiers for sourcing.
Appearance Off-white crystalline powder[6]Yellow-green crystalline solid[4]Affects visual monitoring of reactions.
Melting Point 206-208 °C[6]212-216 °C[4]Indicates purity and lattice energy.
Solubility Soluble in ethanol; partially soluble in water, chloroform.[4]Soluble in ethanol.[4]Critical for solvent selection in reactions.
Key Functional Group Nitrile (-C≡N)Nitro (-NO₂)The primary point of synthetic divergence.

Head-to-Head Performance Benchmark

The true value of an intermediate is revealed in its reactivity, stability, and economic viability. This section benchmarks the two molecules across key performance indicators relevant to a drug development workflow.

Performance MetricThis compoundN-(4-Nitrophenyl)acetamideField Insights & Causality
Amine Deprotection Excellent. Hydrolysis (acidic or basic) is straightforward, yielding 4-aminobenzonitrile.Good. Hydrolysis is also effective, but the strong electron-withdrawing nitro group can make the amide bond more resistant.The relative ease of deprotection for the cyano-substituted compound can shorten reaction times and improve energy efficiency.
Functional Group Transformation Highly Versatile. The nitrile can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or used in cycloadditions.Primarily Reduction. The nitro group is almost exclusively reduced to an amine (aniline). Other transformations are limited.The cyano group offers a significantly broader range of subsequent synthetic possibilities, making it a more versatile strategic intermediate.
Stability & Handling High. Stable under a wide range of non-hydrolytic conditions.[7]High, with caution. Aromatic nitro compounds can be energetic and may require more careful handling, especially at scale.[4]For process safety and scalability, the cyano-analogue presents a lower intrinsic hazard profile.
Cost-Effectiveness (Illustrative) ~$1.44/gram (25g scale)[7]~$0.50/gram (25g scale)While the nitro-analogue is often cheaper per gram, the superior synthetic versatility of the cyano-analogue can lead to lower overall costs by enabling more convergent synthetic routes.
Purity & Availability Commercially available at ≥97% purity.[7]Commercially available at ≥98% purity.Both are readily accessible from major chemical suppliers.

Experimental Protocols: A Self-Validating System

To provide a tangible basis for comparison, we present a standardized protocol for the synthesis of these intermediates from their respective anilines. The causality behind each step is explained to demonstrate a self-validating and robust methodology.

Protocol 1: Synthesis of this compound

This protocol details the N-acylation of 4-aminobenzonitrile, a common precursor.[8]

cluster_0 Setup & Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1. Dissolve 4-Aminobenzonitrile (1 equiv.) in anhydrous Dichloromethane (DCM). B 2. Add Triethylamine (TEA) (1.1 equiv.) as a base. A->B Creates basic solution C 3. Cool mixture to 0°C (Ice Bath). B->C Prepares for exothermic addition D 4. Add Acetyl Chloride (1.05 equiv.) dropwise. C->D Initiates acylation E 5. Warm to RT and stir for 2-4 hours. Monitor by TLC. D->E Drives reaction to completion F 6. Quench with water. E->F Stops the reaction G 7. Extract with DCM. F->G Isolation sequence H 8. Dry organic layer (Na₂SO₄), filter, and concentrate. G->H Isolation sequence I 9. Recrystallize from Ethanol/Water to yield pure product. H->I Isolation sequence

Caption: Workflow for the synthesis of this compound.

  • Causality Behind Experimental Choices:

    • Anhydrous DCM (Solvent): DCM is chosen for its ability to dissolve the starting material and its inertness under acylation conditions. "Anhydrous" is critical because acetyl chloride reacts violently with water.[3]

    • Triethylamine (Base): Acetyl chloride reacts with the amine to produce the desired amide and HCl. TEA is a non-nucleophilic organic base that scavenges the HCl byproduct, driving the equilibrium towards the product and preventing protonation of the starting amine.

    • Cooling to 0°C: The reaction is highly exothermic. Adding the acetyl chloride at a low temperature controls the reaction rate, preventing the formation of side products and ensuring safety.

    • TLC Monitoring: Thin Layer Chromatography is a rapid, inexpensive method to visually track the consumption of the starting material and the formation of the product, allowing for precise determination of reaction completion.

Protocol 2: Synthesis of N-(4-Nitrophenyl)acetamide

This protocol outlines the nitration of acetanilide, a classic electrophilic aromatic substitution.[4]

cluster_0 Setup & Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Acetanilide to Glacial Acetic Acid. C 3. Cool Acetanilide solution to 5-10°C. A->C B 2. Prepare nitrating mixture: Conc. H₂SO₄ and Conc. HNO₃. Cool to 0°C. D 4. Add nitrating mixture dropwise, maintaining temp < 20°C. B->D Initiates nitration C->D E 5. Stir for 1 hour after addition. D->E Ensures completion F 6. Pour reaction mixture onto crushed ice. E->F Precipitates product G 7. Filter the precipitated solid. F->G Isolation & purification sequence H 8. Wash with cold water to remove residual acid. G->H Isolation & purification sequence I 9. Recrystallize from Ethanol to yield pure p-isomer. H->I Isolation & purification sequence

Caption: Workflow for the synthesis of N-(4-Nitrophenyl)acetamide.

  • Causality Behind Experimental Choices:

    • H₂SO₄/HNO₃ (Nitrating Mixture): Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active agent in the nitration.[4]

    • Temperature Control (<20°C): Nitration is a highly exothermic and potentially runaway reaction. Strict temperature control is essential for safety and to minimize the formation of dinitrated byproducts.[4] The acetamido group is ortho, para-directing, but the para product is sterically favored and is the major product under these kinetic controls.

    • Pouring onto Ice: This step serves two purposes: it safely quenches the highly corrosive acid mixture and precipitates the organic product, which is insoluble in the aqueous medium.

Strategic Application & Logical Selection

The choice between these two intermediates is not arbitrary but a strategic decision based on the planned synthetic route.

cluster_0 Synthetic Pathway cluster_1 Optimal Intermediate Choice node_r node_r node_g node_g Start Desired Final Functional Group? Amine Primary Amine (-CH₂NH₂) Start->Amine Reduction Carboxylic Carboxylic Acid (-COOH) Start->Carboxylic Hydrolysis Aniline Aniline (-NH₂) Start->Aniline Reduction or Hydrolysis Cyano Use This compound Amine->Cyano Carboxylic->Cyano Both Either intermediate is viable. Consider cost and safety. Aniline->Both

Caption: Decision logic for selecting an intermediate based on the desired synthetic outcome.

  • Scenario 1: Target molecule requires a benzoic acid or benzylamine moiety.

    • Choice: this compound is the superior choice. The nitrile group can be selectively hydrolyzed to a carboxylic acid or reduced to a primary amine. This versatility is not available with the nitro group.

  • Scenario 2: Target molecule requires a 4-aminoacetanilide backbone.

    • Choice: N-(4-Nitrophenyl)acetamide is a logical and cost-effective option. The nitro group can be cleanly reduced to the desired aniline using standard reducing agents like H₂/Pd-C, SnCl₂, or Fe/HCl. While this compound could also be used (by deprotecting the acetamide), the nitro-analogue provides a more direct and often cheaper route if the final product is the aniline.

  • Scenario 3: Late-stage functionalization in a complex synthesis.

    • Choice: The stability and lower hazard profile of this compound make it more suitable for multi-step syntheses where intermediates must endure various reaction conditions.

Conclusion

While both this compound and N-(4-nitrophenyl)acetamide are valuable intermediates for introducing a protected amino group onto an aromatic ring, they are not interchangeable. N-(4-nitrophenyl)acetamide is an economical and direct precursor for synthesizing 4-aminoacetanilide derivatives via reduction.

However, This compound demonstrates superior strategic value due to the exceptional versatility of the nitrile functional group. It opens up a wider array of synthetic possibilities—including access to carboxylic acids and benzylamines—that are inaccessible from the nitro-analogue. For drug development professionals and researchers focused on building complex molecular libraries, the slightly higher upfront cost of this compound is frequently justified by its ability to streamline synthetic routes, enhance molecular diversity, and provide a safer, more stable platform for innovation.

References

  • Benchchem. Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile.
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The N-(4-Cyanophenyl)acetamide Scaffold: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacological properties is perpetual. Among the myriad of structures explored, the N-(4-cyanophenyl)acetamide moiety has emerged as a privileged scaffold, particularly in the realm of enzyme inhibition. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their remarkable success as dual inhibitors of aromatase and steroid sulfatase—key targets in hormone-dependent cancers. To provide a broader context, we will also draw comparisons with N-phenylacetamide derivatives investigated for anticancer and anti-inflammatory activities, thereby highlighting the unique contributions of the 4-cyano substituent.

This document is designed to be a self-validating system, where the causality behind experimental choices is elucidated, and every protocol is presented with the necessary detail for reproducibility. All claims are substantiated by authoritative sources, ensuring the scientific integrity of the information provided.

The this compound Core: A Strategic Starting Point

The this compound structure presents a synthetically accessible and versatile backbone. The core components each play a crucial role in molecular recognition and biological activity:

  • Acetamide Linker: Provides a stable, planar unit capable of forming critical hydrogen bonds with enzyme active sites.

  • Phenyl Ring: Offers a platform for substitution, allowing for the modulation of steric, electronic, and hydrophobic properties.

  • Para-Cyano Group: This electron-withdrawing group is not merely a passive substituent. As we will explore, it is often a key determinant of potency and selectivity, likely through specific interactions within the target enzyme's active site.

Comparative SAR Analysis: A Tale of Two Scaffolds

To truly appreciate the significance of the this compound core, it is instructive to compare its SAR profile with that of general N-phenylacetamide derivatives explored in other therapeutic areas.

N-Phenylacetamide Derivatives in Oncology and Inflammation

N-phenylacetamide derivatives have been investigated as potential anticancer and anti-inflammatory agents. SAR studies in these areas have revealed some general trends:

  • Anticancer Activity: The cytotoxicity of N-phenylacetamide derivatives against various cancer cell lines is often influenced by the nature and position of substituents on the N-phenyl ring. For instance, the introduction of nitro groups can enhance cytotoxic effects.

  • Anti-inflammatory Activity: The anti-inflammatory properties of these derivatives are also dictated by the substitution pattern on the phenyl ring.[1]

While promising, the SAR for these broader N-phenylacetamide classes can be diffuse, with activity often spread across multiple targets. This is where the strategic placement of the 4-cyano group comes into sharp focus.

This compound Derivatives as Dual Aromatase-Sulfatase Inhibitors

A pivotal study has illuminated the profound impact of the this compound scaffold in the context of dual aromatase and steroid sulfatase (STS) inhibition.[2][3] Both enzymes are critical in the biosynthesis of estrogens, making them prime targets for the treatment of hormone-dependent breast cancer.[4][5]

The lead compound, 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate , serves as an excellent case study. The SAR exploration around this scaffold revealed the following key insights:

  • The Indispensable 4-Cyano Group: Replacement of the para-cyano group with a hydrogen atom resulted in a dramatic decrease in both aromatase and STS inhibitory activity.[2] This underscores the critical role of this group in binding to the active sites of both enzymes, possibly through interactions with key amino acid residues.

  • The Role of the Triazole and Imidazole Moieties: The triazolyl group is a known haem-ligating moiety, crucial for aromatase inhibition. Interestingly, replacing the triazole with an imidazole ring led to the discovery of the most potent dual inhibitor in the series.[2][3]

  • Impact of Halogenation on the Phenyl Sulfamate Ring:

    • Positional Isomerism: Halogen substitution at the ortho position to the sulfamate group was more effective for aromatase inhibition than substitution at the meta position.[2]

    • Nature of the Halogen: A clear trend was observed where bromo-substitution was generally more potent than chloro- or fluoro-substitution for aromatase inhibition.[2]

  • Linker Modification: Altering the methylene linker between the two aromatic rings also influenced activity, highlighting the importance of the spatial arrangement of the key pharmacophoric elements.[3]

The following diagram illustrates the core scaffold and the key points of modification explored in the SAR studies.

Caption: Core scaffold and key modification points for SAR studies.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activities of selected this compound derivatives against aromatase and steroid sulfatase in a JEG-3 cell preparation.[2][3]

Compound IDR1 (Halogen)R3 (Heterocycle)Aromatase IC50 (nM)STS IC50 (nM)
Lead Compound H4H-1,2,4-triazol-4-yl100227
Derivative 1 2-F4H-1,2,4-triazol-4-yl12-
Derivative 2 2-Cl4H-1,2,4-triazol-4-yl2.3-
Derivative 3 2-Br4H-1,2,4-triazol-4-yl0.82-
Derivative 4 3-F4H-1,2,4-triazol-4-yl39-
Derivative 5 3-Cl4H-1,2,4-triazol-4-yl18-
Derivative 6 3-Br4H-1,2,4-triazol-4-yl2.6-
Derivative 7 HImidazol-1-yl0.22.5
Analogue (H) H4H-1,2,4-triazol-4-yl24831557

Data presented as IC50 values (nM), where a lower value indicates higher potency. The analogue with R4 = H demonstrates the critical nature of the cyano group.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings presented, this section details the methodologies for the synthesis of a representative compound and the biological assays used for its evaluation.

Synthesis of a Representative this compound Derivative

The synthesis of compounds like 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate generally follows a multi-step pathway. The following is a representative protocol synthesized from established chemical principles for similar structures.

Synthesis_Workflow Start Starting Materials: 4-Aminobenzonitrile & 4-Hydroxybenzaldehyde Step1 Step 1: Reductive Amination Start->Step1 Intermediate1 Intermediate 1: 4-((4-cyanophenylamino)methyl)phenol Step1->Intermediate1 Step2 Step 2: Triazole Formation Intermediate1->Step2 Intermediate2 Intermediate 2: 4-(((4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)phenol Step2->Intermediate2 Step3 Step 3: Sulfamoylation Intermediate2->Step3 FinalProduct Final Product: Target this compound Derivative Step3->FinalProduct

Caption: General synthetic workflow for the target compounds.

Step-by-Step Methodology:

  • Reductive Amination: 4-Aminobenzonitrile is reacted with 4-hydroxybenzaldehyde in the presence of a reducing agent (e.g., sodium borohydride) to form the secondary amine intermediate, 4-((4-cyanophenylamino)methyl)phenol.

  • Triazole Formation: The secondary amine is then reacted with a suitable triazole precursor to introduce the heterocyclic moiety.

  • Sulfamoylation: The phenolic hydroxyl group is reacted with sulfamoyl chloride in the presence of a base (e.g., pyridine) to yield the final sulfamate product.

  • Purification: The final compound is purified using standard techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and elemental analysis.

Biological Assays: Aromatase and Steroid Sulfatase Inhibition in JEG-3 Cells

The human choriocarcinoma cell line JEG-3 is a well-established model for studying aromatase and STS activity.[6][7]

4.2.1. Aromatase Inhibition Assay

This assay typically measures the conversion of a radiolabeled androgen (e.g., [³H]-androstenedione) to estrogen.

Protocol:

  • Cell Culture: JEG-3 cells are cultured in a suitable medium until confluent.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compound for a defined period.

  • Substrate Addition: A radiolabeled substrate, such as [³H]-androstenedione, is added to the culture medium.

  • Incubation: The cells are incubated to allow for the enzymatic conversion of the androgen to estrogen.

  • Extraction and Quantification: The reaction is stopped, and the radiolabeled estrogen product is extracted from the medium. The amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percentage of aromatase inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that of a vehicle control. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

4.2.2. Steroid Sulfatase (STS) Inhibition Assay

This assay measures the hydrolysis of a sulfated steroid substrate.

Protocol:

  • Cell Culture and Treatment: JEG-3 cells are cultured and treated with the test compounds as described for the aromatase assay.[8]

  • Substrate Addition: A substrate such as p-nitrophenyl sulfate (pNPS) or [³⁵S]DHEA-sulfate is added.[8][9]

  • Incubation: The cells are incubated to allow for the hydrolysis of the substrate by STS.

  • Reaction Termination and Detection:

    • For pNPS, the reaction is stopped with NaOH, and the absorbance of the resulting p-nitrophenol is measured at 405 nm.[8]

    • For radiolabeled substrates, the product is separated and quantified by scintillation counting.

  • Data Analysis: The percentage of STS inhibition and IC50 values are calculated in a similar manner to the aromatase assay.

Conclusion: A Scaffold of Significant Potential

The comparative analysis of this compound derivatives reveals a compelling narrative. While the broader N-phenylacetamide class exhibits diverse but often non-specific biological activities, the strategic incorporation of a 4-cyano group on the N-phenyl ring has unlocked a remarkable degree of potency and specificity, particularly as dual inhibitors of aromatase and steroid sulfatase. The SAR data clearly demonstrates that this cyano group is a critical pharmacophoric element, essential for high-affinity binding.

The detailed experimental protocols provided herein offer a robust framework for the synthesis and evaluation of these and similar compounds. The insights gleaned from the SAR studies on this scaffold provide a valuable roadmap for the rational design of next-generation enzyme inhibitors. For researchers in drug discovery, the this compound core represents a validated and highly promising starting point for the development of novel therapeutics.

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  • Reed, M. J., & Purohit, A. (2005). Development of steroid sulfatase inhibitors. Current Medicinal Chemistry, 12(7), 797-807.
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  • Al-Jumaili, A. A. H., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 208-216.
  • Wang, Y., et al. (2018). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Tropical Journal of Pharmaceutical Research, 17(5), 861-866.
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  • Al-Jumaili, A. A. H., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

Sources

N-(4-Cyanophenyl)acetamide: A Comparative Analysis of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the selection of a core molecular scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of available structures, N-phenylacetamide, or acetanilide, has long been a foundational template.[1][2] This guide provides an in-depth comparison of a particularly functionalized derivative, N-(4-Cyanophenyl)acetamide , evaluating its performance, synthetic utility, and biological relevance against similar and alternative scaffolds. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in scaffold selection for their specific applications.

The this compound Scaffold: An Overview

This compound, also known as 4-acetamidobenzonitrile, is an aromatic compound characterized by a central benzene ring substituted with an acetamide group and a para-oriented cyano (nitrile) group.[3] This specific arrangement of functional groups imparts a unique combination of physicochemical properties that make it an attractive scaffold.

PropertyValueSource
Molecular Formula C₉H₈N₂O[3][4]
Molecular Weight 160.17 g/mol [3][4]
IUPAC Name This compound[3]
Synonyms 4-Acetamidobenzonitrile, 4-Cyanoacetanilide[3]

The acetamide group provides a hydrogen bond donor (N-H) and acceptor (C=O), crucial for molecular recognition in biological systems. The cyano group is a strong electron-withdrawing group and a versatile chemical handle, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering extensive possibilities for further derivatization.

Synthetic Accessibility: A Practical Advantage

A key advantage of any scaffold is its ease of synthesis. This compound can be readily prepared through standard amide coupling reactions, making it a highly accessible starting point for library synthesis.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the acylation of 4-aminobenzonitrile.

Materials:

  • 4-aminobenzonitrile

  • Acetic anhydride

  • Pyridine (catalyst)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) as solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzonitrile in the chosen solvent (e.g., DCM).

  • Addition of Reagents: Add a catalytic amount of pyridine (e.g., 0.1 equivalents). To this stirring solution, add 1.1 to 1.2 equivalents of acetic anhydride dropwise at room temperature. An ice bath can be used to control any exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize excess acid and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure this compound as a white crystalline solid.

This straightforward, high-yielding synthesis compares favorably to the often multi-step or more complex syntheses required for elaborate heterocyclic scaffolds, positioning this compound as a cost-effective and efficient starting point.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A 4-Aminobenzonitrile D Mix & Stir in Solvent (DCM) Monitor by TLC A->D B Acetic Anhydride B->D C Pyridine (Catalyst) C->D E Aqueous Wash (Sat. NaHCO3) D->E Reaction Complete F Dry & Concentrate E->F G Recrystallize F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Comparative Performance in Anticancer Drug Discovery

The acetanilide framework is a common feature in various therapeutic agents.[2] Its derivatives have been explored extensively as anticancer agents, often targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR).[5][6][7]

The Role of the para-Cyano Group vs. Alternatives

In the context of EGFR inhibitors, the nature of the substituent at the para position of the aniline ring is critical for activity. This group often occupies a specific region of the ATP-binding pocket. Let's compare the cyano group with other common substituents found in similar scaffolds.

  • This compound Scaffold: The linear geometry and electron-withdrawing nature of the cyano group allow it to act as a hydrogen bond acceptor. This can be a key interaction with residues in the target protein.

  • Alternative Scaffolds (e.g., p-Nitro, p-Fluoro): Studies on similar phenylacetamide derivatives have shown that electron-withdrawing groups are often favored for cytotoxic activity. For instance, in one study, derivatives with a para-nitro group showed higher cytotoxicity against certain cancer cell lines than those with methoxy groups.[8][9] However, nitro groups can sometimes be associated with toxicity concerns due to metabolic reduction. Halogens like fluorine offer a metabolically stable alternative that can modulate electronic properties and binding.[8][9]

  • Alternative Scaffolds (Heterocyclic Rings): In many modern kinase inhibitors, the entire substituted phenyl ring is replaced by a heterocycle (e.g., indole, pyrimidine, hydantoin).[10] These scaffolds can provide additional hydrogen bond donors/acceptors and improved physicochemical properties. For example, hydantoin-based acetanilides have been developed as potent inhibitors of EGFR mutations.[10]

Quantitative Comparison of Cytotoxicity

While direct head-to-head data is sparse, we can infer performance from studies on related series. The table below collates representative data for different acetanilide-type scaffolds against cancer cell lines.

Scaffold TypeSubstituent(s)Cell LineIC₅₀ (µM)Reference
Phenylacetamidep-Nitro, o-FluoroPC3 (Prostate)52[8][9]
Phenylacetamidep-Nitro, p-FluoroMCF-7 (Breast)100[8][9]
Hydantoin AcetanilideComplexH1975 (Lung, EGFR Mutant)1.38[10]
N-acetyl-cysteine Analogp-ChloroMelanoma> Dacarbazine[11]

This data suggests that while simple substituted phenylacetamides can exhibit moderate micromolar activity, more complex heterocyclic scaffolds (like hydantoins) are often required to achieve the nanomolar potency needed for clinical candidates, especially against resistant mutant enzymes.[10] The value of this compound, therefore, often lies in its role as an intermediate for building these more complex structures.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Scaffold-Based Inhibitor Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway targeted by anticancer scaffolds.[5][12][13]

Application as an Anti-inflammatory Agent: Comparison with COX-2 Inhibitor Scaffolds

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes.[14] The development of selective COX-2 inhibitors was a major advance, and many of these drugs feature specific scaffolds. The acetamide moiety is present in some anti-inflammatory agents.[15][16][17]

Bioisosteric Comparison

In the design of selective COX-2 inhibitors, a key structural feature is a sulfonamide or similar acidic group. This group interacts with a specific side pocket in the COX-2 enzyme that is absent in COX-1.

  • This compound: The cyano group is not a classic bioisostere of the sulfonamide group.[18][19][20] By itself, this scaffold is not expected to be a potent and selective COX-2 inhibitor. Its value would be as a synthetic precursor. The cyano group could, for example, be converted to a tetrazole, which is a known carboxylic acid/sulfonamide bioisostere.

  • Alternative Scaffolds (e.g., Sulfamoylphenyl): Scaffolds containing a para-sulfamoylphenyl group are common among selective COX-2 inhibitors (coxibs). For example, celecoxib contains this moiety. A pyrazole acetamide derivative bearing a 4-sulfamoylphenyl group has shown potential anti-inflammatory efficacy.[15][17]

  • Alternative Scaffolds (Heterocyclic Cores): Many potent COX-2 inhibitors are built around central heterocyclic rings like pyrazole, isoxazole, or thiophene, which correctly orient the necessary side groups for selective binding.[14][15][21]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general workflow for determining the IC₅₀ of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the enzymatic conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is then detected. An inhibitor will reduce the amount of product formed.

Materials:

  • Purified human or ovine COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Arachidonic acid (substrate)

  • Test compounds (e.g., this compound derivatives) and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Detection system (e.g., LC-MS/MS to measure prostaglandins, or a colorimetric/fluorometric ELISA kit)[22]

Procedure:

  • Enzyme Preparation: Prepare a solution of the COX enzyme (either COX-1 or COX-2) in the assay buffer containing cofactors.[22]

  • Inhibitor Incubation: Add various concentrations of the test compound (or reference inhibitor) to the enzyme solution. Include a control with only DMSO. Pre-incubate this mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.[22]

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Reaction Quenching: After a specific incubation time (e.g., 2-5 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).

  • Detection: Quantify the amount of prostaglandin product formed using the chosen detection method (e.g., EIA or LC-MS/MS).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Caption: General workflow for an in vitro COX inhibition assay.[21][22][23]

Conclusion: A Versatile Intermediate Rather Than a Superior Final Scaffold

Based on the comparative analysis, This compound is not intrinsically a "better" scaffold than many specialized alternatives for achieving high-potency biological activity. Its direct utility as a final drug candidate is limited in the highly optimized fields of anticancer and anti-inflammatory research, which often demand complex heterocyclic structures for potent and selective target engagement.

However, its primary strength and value are undeniable. This compound excels as a superior starting material and versatile intermediate . Its advantages are:

  • High Synthetic Accessibility: It can be prepared in a simple, high-yielding reaction from readily available commercial materials.

  • Chemical Versatility: The para-cyano group serves as an exceptionally useful chemical handle, allowing for straightforward conversion into a wide range of other functional groups (amines, carboxylic acids, tetrazoles) that are critical for building more complex, potent molecules.

  • Proven Substructure: The acetanilide core is a well-established pharmacophore, and this specific derivative provides a reliable and predictable platform for fragment-based drug design and library synthesis.

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of N-(4-Cyanophenyl)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of a responsible research culture. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-Cyanophenyl)acetamide, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and correctly, ensuring the protection of yourself, your colleagues, and the environment.

Hazard Profile & Waste Characterization

Understanding the intrinsic hazards of a chemical is the first step in managing its waste. This compound, also known as 4-Cyanoacetanilide, is a compound that requires careful handling due to its specific toxicological profile.

According to classifications provided to the European Chemicals Agency (ECHA), this substance is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[2][3] The primary danger stems from its chemical structure, which includes a nitrile group (-C≡N). Upon combustion or in the presence of strong acids, it can decompose to produce highly toxic gases, including carbon oxides, nitrogen oxides, and hydrogen cyanide.[2][4]

Due to these properties, This compound must be managed as a hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5][6] While this compound is not specifically listed, its potential to generate toxic cyanide compounds renders it a reactive (D003) and toxic waste.[5] Therefore, disposal via standard trash or sewer systems is strictly prohibited.[2][7]

Parameter Description Primary Sources
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[1][3]
Signal Word Warning[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents[2][4]
Hazardous Decomposition Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen cyanide (HCN)[2][4]

Core Disposal Principles: The Foundation of Safety

Effective laboratory waste management hinges on a few fundamental practices.[8] These principles are designed to prevent dangerous reactions and ensure regulatory compliance.

  • Segregation: Never mix this compound waste with incompatible materials.[7] It must be kept in a dedicated waste container, separate from acids, bases, oxidizers, and other chemical waste streams to prevent violent reactions or the release of toxic gases.[8][9]

  • Containment: All waste, including contaminated items, must be stored in a designated container that is in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.[5][7] Plastic containers are often preferred for their durability.[5]

  • Labeling: From the moment the first item of waste is added, the container must be clearly and accurately labeled.[5][7] The label must include the words "Hazardous Waste" and the full chemical name, "this compound".[10]

Step-by-Step Disposal Protocols

The following protocols provide procedural guidance for managing different waste streams containing this compound.

Protocol 3.1: Unused or Waste this compound (Solid)

This protocol applies to the pure chemical that is expired, off-specification, or no longer needed.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[2][11]

  • Designate a Waste Container: Select a clean, dry, and chemically compatible container with a tightly sealing lid.

  • Label the Container: Affix a hazardous waste label to the container. Fill in all required information, clearly writing "this compound".

  • Transfer the Waste: Carefully transfer the solid chemical waste into the designated container. Avoid creating dust. If possible, perform this transfer within a chemical fume hood.[11]

  • Seal and Store: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory operator.[5][12]

Protocol 3.2: Contaminated Labware and PPE

This includes items such as contaminated gloves, weigh boats, pipette tips, and wipes.

  • Minimize Contamination: Use disposable materials where feasible to simplify disposal.

  • Collect Contaminated Items: Place all solid items grossly contaminated with this compound directly into the designated hazardous waste container described in Protocol 3.1.

  • Avoid Overfilling: Do not overfill the waste container. Ensure the lid can be sealed securely without compacting the contents.

  • Final Disposal: The entire container and its contents will be disposed of as hazardous waste.

Protocol 3.3: Decontaminating Empty Containers

An "empty" container that once held this compound is not considered non-hazardous until properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the chemical residue (e.g., methanol or acetone).[7]

  • Collect Rinsate: Crucially, the solvent rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. This rinsate should be placed in a separate, clearly labeled hazardous waste container designated for flammable liquid waste.

  • Container Disposal: Once triple-rinsed, the container can be disposed of in the regular trash.[7] Before doing so, you must deface or remove the original chemical label to prevent confusion.[9]

Protocol 3.4: Managing Spills

In the event of a small spill, immediate and correct action is critical.

  • Ensure Safety: Alert others in the area and ensure the spill area is well-ventilated. If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Wear Appropriate PPE: Don appropriate PPE, including respiratory protection if dust is present.[2]

  • Contain and Absorb: For a solid spill, gently sweep or vacuum up the material and place it into the designated this compound hazardous waste container.[2][13] Avoid any actions that could generate dust.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. All cleaning materials must be disposed of as hazardous waste in the same container.

  • Wash Hands: Wash hands thoroughly with soap and water after the cleanup is complete.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.

G Disposal Workflow for this compound cluster_waste_type Identify Waste Type cluster_actions Disposal Actions cluster_final Final Steps Start Waste Generated WasteType What is the form of the waste? Start->WasteType SolidWaste Unused/Waste Solid WasteType->SolidWaste Solid Contaminated Contaminated PPE / Labware WasteType->Contaminated Solid EmptyContainer Empty Original Container WasteType->EmptyContainer Container Spill Spill Residue WasteType->Spill Spill PlaceInHW Place directly into a labeled hazardous waste container. SolidWaste->PlaceInHW Contaminated->PlaceInHW TripleRinse 1. Triple rinse with appropriate solvent. 2. Collect all rinsate as hazardous liquid waste. EmptyContainer->TripleRinse SpillProtocol Follow spill cleanup protocol. Collect all materials as hazardous waste. Spill->SpillProtocol StoreSAA Store sealed container in Satellite Accumulation Area (SAA). PlaceInHW->StoreSAA DefaceLabel Deface original label and dispose of container in regular trash. TripleRinse->DefaceLabel SpillProtocol->PlaceInHW EHS Arrange for pickup by Environmental Health & Safety (EHS). StoreSAA->EHS

Caption: Decision workflow for this compound waste management.

Final Collection and Professional Disposal

Laboratory personnel are responsible for the proper accumulation and labeling of hazardous waste at the point of generation.[10] Once a waste container is full or has been accumulating for the maximum allowed time (typically up to 12 months, but institutional policies may vary), it must be removed from the laboratory.[5]

Contact your institution's EHS office to arrange for the pickup and transport of the sealed and labeled waste container. EHS will partner with licensed professional disposal services that are equipped to handle and treat hazardous chemical waste in compliance with all federal, state, and local regulations.[8][14] These services use authorized methods such as high-temperature incineration to ensure the safe and complete destruction of the hazardous material.[14]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research work does not come at the cost of environmental health.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.